Cryptochrome
Description
Structure
3D Structure
Properties
Molecular Formula |
C40H56O3 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O3/c1-28(18-13-20-30(3)33-24-35-37(5,6)22-15-23-39(35,9)42-33)16-11-12-17-29(2)19-14-21-31(4)34-25-36-38(7,8)26-32(41)27-40(36,10)43-34/h11-14,16-21,24-25,32-34,41H,15,22-23,26-27H2,1-10H3/b12-11+,18-13+,19-14+,28-16+,29-17+,30-20+,31-21+ |
InChI Key |
KCYOZNARADAZIZ-CWBQGUJCSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C3C=C4C(CCCC4(O3)C)(C)C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C |
Synonyms |
cryptochrome Cryptochrome Proteins Cryptochromes |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Blue: An In-depth Technical Guide to the History of Cryptochrome Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptochromes (CRY), from the Greek kryptos chroma ("hidden color"), are a class of flavoprotein photoreceptors that have emerged from a century of scientific inquiry as pivotal players in a diverse array of biological processes.[1] Initially conceptualized as the elusive blue-light photoreceptor in plants, their discovery and subsequent characterization have revealed fundamental roles in regulating circadian rhythms, plant development, and even magnetoreception across kingdoms. This technical guide provides a comprehensive history of cryptochrome discovery, detailing the key experiments, quantitative data, and signaling pathways that have defined our understanding of these remarkable proteins.
A Historical Timeline of Discovery
The journey to uncover the identity of cryptochromes was a multi-decade endeavor, built upon the foundational observations of photobiology and culminating in the molecular identification of the genes and proteins responsible for blue-light sensing.
Early Observations (1880s): Charles Darwin and his son Francis were among the first to systematically document the bending of plants towards blue light, a phenomenon now known as phototropism.[1] These early experiments laid the groundwork for the concept of a specific blue-light photoreceptor, though its molecular nature remained a mystery for over a century.[1]
The "Cryptic" Photoreceptor (1980s-1990s): The term "this compound" was coined to describe this enigmatic blue-light receptor.[1] The breakthrough in its identification came from genetic screens in the model plant Arabidopsis thaliana. Researchers identified mutants that were insensitive to the inhibitory effect of blue light on hypocotyl (stem) elongation. One such mutant, hy4, displayed a long hypocotyl phenotype specifically under blue light, pointing to a defect in a key blue-light signaling component.[2][3]
Molecular Identification in Plants (1993): The pivotal moment in this compound history was the cloning of the HY4 gene from Arabidopsis thaliana by Anthony Cashmore and his colleagues.[3] They employed a technique known as T-DNA insertional mutagenesis to create a collection of mutant plants, one of which harbored a DNA insertion in the HY4 gene, leading to the characteristic long-hypocotyl phenotype.[3] Sequencing of the HY4 gene revealed a protein with significant sequence homology to photolyases, a class of DNA repair enzymes that use blue light to repair UV-induced DNA damage.[3] This protein was named CRY1. A second this compound, CRY2, was later identified in Arabidopsis.
Discovery in the Animal Kingdom (1998): The story of cryptochromes expanded beyond the plant kingdom with the discovery of a this compound gene in the fruit fly, Drosophila melanogaster. A forward mutagenesis screen for mutations affecting circadian rhythms identified a mutant, termed cryb (for "cry-baby"), that exhibited a loss of light-induced resetting of its internal clock.[4] This finding established a crucial role for cryptochromes in the animal circadian system.
Mammalian Cryptochromes and the Core Clock (late 1990s): Shortly after the Drosophila discovery, two this compound homologs, CRY1 and CRY2, were identified in mice.[5] Subsequent knockout studies revealed their essential and non-redundant roles as core components of the mammalian circadian clock machinery, acting as transcriptional repressors.[5] Mice lacking both Cry1 and Cry2 genes were found to be completely arrhythmic in constant darkness.[5]
Key Experimental Protocols
The discovery and characterization of cryptochromes were underpinned by a variety of powerful experimental techniques. Here, we detail the core methodologies for several landmark experiments.
Identification of the Arabidopsis thaliana HY4 Mutant
The isolation of the hy4 mutant was a critical first step. This was achieved through a forward genetic screen designed to identify plants with altered responses to light.
Experimental Protocol: T-DNA Insertional Mutagenesis and Mutant Screening
-
Transformation Vector: The pROK2 binary vector, a derivative of pBIN19, containing a T-DNA with a selectable marker (e.g., kanamycin (B1662678) resistance) is commonly used.
-
Agrobacterium tumefaciens Preparation:
-
An Agrobacterium tumefaciens strain (e.g., GV3101) is transformed with the pROK2 vector.
-
A single colony is used to inoculate a liquid culture (e.g., LB medium with appropriate antibiotics) and grown at 28°C until it reaches a suitable optical density (OD600 ≈ 0.8).
-
The bacterial cells are harvested by centrifugation and resuspended in an infiltration medium (e.g., 5% sucrose (B13894) solution with 0.02-0.05% Silwet L-77 surfactant).
-
-
Floral Dip Transformation:
-
Arabidopsis thaliana plants are grown until they are flowering.
-
The above-ground parts of the plants, particularly the flowers, are dipped into the Agrobacterium suspension for a few seconds.[6]
-
The treated plants are kept in a humid environment for 24 hours and then returned to normal growth conditions to set seed.
-
-
Mutant Screening:
-
The collected seeds (T1 generation) are surface-sterilized and plated on a selection medium containing the appropriate antibiotic (e.g., kanamycin).
-
The plates are incubated under continuous white light. Non-transformed seedlings will fail to thrive, while transformed seedlings will remain green and develop.
-
Resistant seedlings are transferred to soil and grown to maturity.
-
-
Phenotypic Screening for hy4 Mutants:
-
The T2 generation seeds are plated on agar (B569324) medium and grown under continuous blue light.
-
Seedlings are screened for the long-hypocotyl phenotype compared to wild-type seedlings.
-
-
Genetic Analysis and Gene Identification:
-
The segregation ratio of the mutant phenotype is analyzed to determine if it is a single-gene mutation.
-
The DNA flanking the T-DNA insertion site in the identified hy4 mutant is isolated using techniques like plasmid rescue or thermal asymmetric interlaced (TAIL)-PCR.
-
The flanking DNA is sequenced and compared to the Arabidopsis genome sequence to identify the disrupted gene, which was found to be the HY4 gene.[3]
-
Generation of Drosophila melanogaster cry Knockout Mutants
The development of CRISPR/Cas9 technology has revolutionized the creation of targeted gene knockouts in Drosophila.
Experimental Protocol: CRISPR/Cas9-Mediated Gene Knockout
-
Guide RNA (gRNA) Design:
-
Two gRNAs are designed to target the 5' and 3' ends of the cry gene to create a deletion. Online tools are used to identify suitable 20-nucleotide target sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).[7]
-
-
gRNA Expression Vector Construction:
-
The designed gRNA sequences are cloned into a suitable vector, such as pCFD4, which allows for the expression of multiple gRNAs from a single transcript.
-
-
Embryo Injection:
-
The gRNA expression plasmid and a plasmid encoding the Cas9 nuclease are co-injected into Drosophila embryos that express Cas9 specifically in the germline (e.g., nos-Cas9).
-
-
Screening for Mutants:
-
Injected embryos (G0 generation) are grown to adulthood and crossed with a balancer stock.
-
F1 progeny are screened for the desired mutation. This can be done by PCR using primers that flank the targeted deletion site, followed by gel electrophoresis to identify a smaller PCR product in mutant flies. Alternatively, high-resolution melt analysis can be used to detect small insertions or deletions.
-
-
Establishment of a Homozygous Mutant Line:
-
F1 flies carrying the mutation are intercrossed to generate homozygous cry knockout flies in the F2 generation. The absence of the wild-type PCR product and the presence of only the mutant product confirms homozygosity.
-
Measurement of Circadian Rhythms using Luciferase Assays
Luciferase reporter assays are a powerful tool for monitoring the rhythmic expression of clock genes in real-time.
Experimental Protocol: In Vivo Luciferase Assay in Drosophila
-
Reporter Construct: A transgenic fly line is created where the firefly luciferase gene is under the control of the promoter of a clock gene, such as period (per).
-
Sample Preparation:
-
Individual flies are placed in 96-well plates with a medium containing luciferin, the substrate for luciferase.
-
-
Bioluminescence Measurement:
-
The plate is placed in a luminometer that can continuously measure light output from each well over several days.
-
The luminometer is housed in a light-tight, temperature-controlled incubator to maintain constant environmental conditions (e.g., constant darkness).
-
-
Data Analysis:
-
The bioluminescence data for each fly is plotted over time.
-
The period, phase, and amplitude of the rhythm are calculated using specialized software (e.g., ClockLab). This allows for the quantitative comparison of circadian rhythms between wild-type and mutant flies.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound properties and function.
Table 1: Absorption Spectra of Cryptochromes
| This compound | Organism | Redox State of Flavin | Absorption Maxima (nm) | Reference(s) |
| CRY1 | Arabidopsis thaliana | Oxidized (FAD) | ~380, ~450 | [9][10] |
| Semiquinone (FADH•) | ~540, ~580 | [10] | ||
| CRY2 | Arabidopsis thaliana | Oxidized (FAD) | ~375, ~450 | [10] |
| Phototropin-1 | Avena sativa | Oxidized (FMN) | ~370, ~450 | [2] |
Table 2: Effect of this compound Mutations on Circadian Period Length
| Organism | Genotype | Condition | Period Length (hours) | Reference(s) |
| Mus musculus (mouse) | Wild-type | Constant Darkness (DD) | ~23.7 | [5] |
| Cry1-/- | DD | ~22.7 | [5] | |
| Cry2-/- | DD | ~24.7 | [5] | |
| Cry1-/-Cry2-/- | DD | Arrhythmic | [5] | |
| Drosophila melanogaster | Wild-type | DD | ~24.0 | [11] |
| cryb | DD | ~23.3 | [11] | |
| Arabidopsis thaliana | Wild-type | Constant Light (LL) | ~25.3 | [12] |
| cry1 cry2 | LL | ~26.2 | [12] |
Table 3: Quantitative Protein-Protein Interaction Data
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |
| Mouse CRY1 - Mouse BMAL1 | Isothermal Titration Calorimetry | ~10 µM | [13] |
| Mouse CRY2 - Mouse BMAL1 | Isothermal Titration Calorimetry | ~10 µM | [13] |
| Arabidopsis CRY2 - CIB1 | Not specified | Not specified, but light-dependent | [14] |
Signaling Pathways
Cryptochromes function by interacting with a variety of signaling partners. The following diagrams illustrate the core signaling pathways in plants, Drosophila, and mammals.
Plant this compound Signaling Pathway
Caption: Plant this compound signaling pathway in Arabidopsis thaliana.
Drosophila this compound Signaling Pathway
Caption: Drosophila this compound signaling in the circadian clock.
Mammalian this compound Signaling Pathway
Caption: Mammalian this compound signaling in the core circadian clock.
Conclusion and Future Directions
The discovery of cryptochromes represents a landmark achievement in photobiology and circadian research. From their cryptic origins in plant photomorphogenesis to their central role in the animal clock, the journey of their discovery has been one of interdisciplinary scientific pursuit. For researchers and drug development professionals, understanding the intricate history and molecular mechanisms of cryptochromes is paramount. The signaling pathways they govern are deeply intertwined with cellular metabolism, proliferation, and DNA repair, making them potential targets for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.
Future research will undoubtedly focus on elucidating the precise structural changes that occur upon photoactivation, further detailing the complex network of protein-protein interactions, and exploring the therapeutic potential of modulating this compound activity. The continued development of advanced genetic and biochemical tools will be essential in fully decrypting the multifaceted roles of these fascinating "hidden color" photoreceptors.
References
- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an unstable allele of the Arabidopsis HY4 locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HY4 gene of A. thaliana encodes a protein with characteristics of a blue-light photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Screens for Floral Mutants in Arabidopsis thaliana: Enhancers and Suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantpath.wisc.edu [plantpath.wisc.edu]
- 7. synthego.com [synthego.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PER-TIM Interactions with the Photoreceptor this compound Mediate Circadian Temperature Responses in Drosophila | PLOS Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide to Cryptochrome Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptochromes (CRYs) are a class of flavoprotein photoreceptors integral to a wide array of biological processes across kingdoms, from regulating growth and development in plants to entraining the circadian clock in animals.[1] Structurally homologous to DNA photolyases, these blue-light sensitive proteins have evolved to perform diverse signaling roles.[1][2] This technical guide provides a comprehensive overview of the current understanding of cryptochrome structure, its light-activated functional mechanisms, and the intricate signaling pathways it governs. Detailed experimental protocols for studying cryptochromes are provided, alongside quantitative data and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
This compound Structure
Cryptochromes are characterized by a conserved N-terminal Photolyase Homology Region (PHR) of approximately 500 amino acids and a variable C-terminal extension (CCE).[3][4] The PHR domain is responsible for binding the essential chromophore, flavin adenine (B156593) dinucleotide (FAD).[3][5] In many species, a second light-harvesting chromophore, such as methenyltetrahydrofolate (MTHF), is also present.[6][7]
The three-dimensional structure of the PHR domain is highly similar to that of DNA photolyase, featuring an α/β domain and a helical domain that enfolds the FAD cofactor.[1][3] The CCE, however, is largely unstructured and varies significantly in length and sequence among different cryptochromes, contributing to their functional diversity.[3][8][9] This C-terminal tail is critical for mediating protein-protein interactions and downstream signaling.[9][10]
Structural Data of Key Cryptochromes
| This compound | Organism | PDB ID | Resolution (Å) | Molecular Weight (kDa) | Method |
| Mouse CRY1 (mCRY1) | Mus musculus | 4K0R | 2.65 | 69.37 | X-ray Diffraction |
| Human CRY2 (hCRY2) in complex with PER2 | Homo sapiens | 4U8H | 2.80 | 144.74 | X-ray Diffraction |
| Arabidopsis CRY3 (AtCRY3) | Arabidopsis thaliana | 2IJG | 2.10 | N/A | X-ray Diffraction |
| Arabidopsis CRY3-DNA complex | Arabidopsis thaliana | 2VTB | 2.01 | 378.97 | X-ray Diffraction |
| Pigeon CRY4 (ClCRY4) | Columba livia | 6PTZ | 1.79 | 59.78 | X-ray Diffraction |
Data sourced from the RCSB Protein Data Bank.[7][11][12][13][14]
This compound Function and Photochemical Cycle
Cryptochromes function as blue-light photoreceptors, initiating a signaling cascade upon light absorption.[3] The resting state of the FAD cofactor is oxidized (FADox).[15] Upon absorbing a blue-light photon, FAD undergoes photoreduction, typically through a series of tryptophan residues, to a semiquinone radical state (FADH•).[16][17] This photoreduction is a key step in the activation of the this compound.[17] In some cases, further reduction to the fully reduced state (FADH-) can occur.[15] The FADH• state is considered the active signaling state for many cryptochromes.[18] The protein then slowly returns to the inactive FADox state in the dark, completing the photocycle.[15]
Quantitative Data on this compound Photochemistry
| Parameter | Arabidopsis CRY1 | Arabidopsis CRY2 | Conditions |
| Quantum Yield (Φ₁) of FADox to FADH• | 0.043 | 0.213 | in vitro, pH 7.5 |
| Quantum Yield (Φ₂) of FADH• to FADH⁻ | Does not form FADH⁻ | 0.027 (low yield) | in vitro |
| Half-life of light-induced conformation | N/A | N/A | Drosophila CRY: ~15 min at 25°C |
Data from kinetic modeling and in vitro studies.[18][19][20] The approximately four-fold greater quantum yield of photoreduction for CRY2 compared to CRY1 in Arabidopsis correlates with its higher light sensitivity in vivo.[15]
Signaling Pathways
Upon light activation, cryptochromes undergo conformational changes that expose interaction domains, allowing them to bind to various signaling partners.[19][21] These interactions are central to their biological functions.
Plant this compound Signaling
In plants like Arabidopsis, CRY1 and CRY2 play crucial roles in photomorphogenesis, including the inhibition of stem elongation and the regulation of flowering time.[1][21] A primary signaling mechanism involves the direct interaction of light-activated cryptochromes with the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex.[21][22] This interaction inhibits the degradation of transcription factors that promote photomorphogenesis.
Additionally, CRY2 directly interacts with the transcription factor this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB) to regulate flowering time.[21][22]
Animal this compound Signaling in the Circadian Clock
In animals, cryptochromes are core components of the circadian clock.[6] In Drosophila, light-activated dCRY binds to TIMELESS (TIM), leading to the degradation of TIM and resetting the clock.[1][23]
In mammals, CRY1 and CRY2 act as transcriptional repressors.[3] They form a complex with PERIOD (PER) proteins and inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer, which drives the expression of Per and Cry genes, thus forming a transcription-translation feedback loop.[3]
Experimental Protocols
Recombinant this compound Expression and Purification
A common method for obtaining purified this compound for in vitro studies involves expression in E. coli or insect cells (e.g., Sf21) using a baculovirus system.[17]
Methodology:
-
Cloning: The this compound coding sequence is cloned into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
Expression: The vector is introduced into the expression host. Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is clarified by centrifugation to remove insoluble material.
-
Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag. After washing, the bound protein is eluted.
-
Size-Exclusion Chromatography: This step further purifies the protein based on its size and helps to remove aggregates, yielding a homogenous protein sample.
Spectroscopic Analysis of the Photocycle
UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques to monitor the light-induced changes in the FAD cofactor's redox state.[5][17]
Methodology (UV-Vis Spectroscopy):
-
A purified sample of this compound in a suitable buffer is placed in a quartz cuvette.
-
An initial absorption spectrum (typically 300-700 nm) is recorded to characterize the FADox state, which has characteristic peaks around 380 nm and 450 nm.
-
The sample is illuminated with blue light for a defined period.
-
Absorption spectra are recorded at intervals during and after illumination to monitor the decrease in the FADox peaks and the appearance of features corresponding to FADH•.
-
The kinetics of photoreduction and dark re-oxidation can be determined by plotting the change in absorbance at a characteristic wavelength over time.
In Vivo Functional Assays
To assess the biological activity of cryptochromes, various in vivo assays are employed. In Arabidopsis, a common assay is the measurement of hypocotyl elongation inhibition by blue light.[1] In Drosophila, light-induced degradation of TIM in cell culture or in flies can be monitored by Western blotting.[23]
Methodology (Hypocotyl Elongation Assay):
-
Seeds of wild-type, this compound mutant, and transgenic lines are surface-sterilized and plated on growth medium.
-
Plates are stratified (e.g., 4°C in the dark for 3-4 days) to synchronize germination.
-
Germination is induced with a brief light treatment.
-
Plates are then placed in darkness for a period (e.g., 24 hours) to allow etiolation.
-
Seedlings are then grown under continuous blue light of a specific intensity or kept in darkness as a control.
-
After several days, the length of the hypocotyls is measured. A functional this compound will mediate a reduction in hypocotyl length in response to blue light.
Implications for Drug Development
The integral role of cryptochromes in the mammalian circadian clock makes them attractive targets for therapeutic intervention in sleep disorders and other circadian-related pathologies.[6] Understanding the structural and functional details of human CRY1 and CRY2 is crucial for the rational design of small molecules that can modulate their activity. For instance, compounds that stabilize the PER/CRY complex could prolong the circadian period, while those that disrupt it could shorten the period. The detailed structural information available can guide in silico screening and the development of specific CRY modulators. Furthermore, the link between cryptochromes, the cell cycle, and DNA damage response suggests potential applications in oncology.[2]
References
- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of animal cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Plant Cryptochromes Illuminated: A Spectroscopic Perspective on the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: the second photoactive pigment in the eye and its role in circadian photoreception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Figure 1 from Structure and function of animal cryptochromes. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Frontiers | ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. Human and Drosophila Cryptochromes Are Light Activated by Flavin Photoreduction in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Photic signaling by this compound in the Drosophila circadian system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Evolutionary History of the Cryptochrome Gene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cryptochromes (CRY) are a class of flavoproteins that have undergone a remarkable evolutionary journey, originating from ancient DNA repair enzymes, the photolyases.[1][2] While retaining structural homology to their ancestors, cryptochromes have lost their DNA repair capabilities and have been repurposed for a diverse array of signaling roles.[1][3] This guide provides a comprehensive overview of the evolutionary history of the cryptochrome gene family, detailing its diversification, functional shifts, and the key molecular events that have shaped its present-day functions in various organisms. Understanding this evolutionary trajectory is critical for appreciating their roles in circadian rhythms, magnetoreception, and development, and for identifying potential targets for therapeutic intervention.
Introduction: From DNA Repair to Global Regulators
Cryptochromes are highly conserved proteins found across all kingdoms of life, from bacteria to humans.[4][5] They are structurally related to photolyases, light-activated enzymes that repair UV-induced DNA damage.[2][6] The key evolutionary divergence was the loss of this DNA repair activity and the acquisition of new functions, primarily in light sensing and transcriptional regulation.[3][7]
All members of the photolyase/cryptochrome superfamily share a conserved core structure comprising a Photolyase Homology Region (PHR) that binds a flavin adenine (B156593) dinucleotide (FAD) cofactor.[1][8] It is the acquisition of distinct C-terminal extensions and modifications to the core domain that has driven the functional diversification of cryptochromes.[8][9] These modifications enabled cryptochromes to act as blue-light photoreceptors in plants and insects, and as core components of the circadian clock machinery in mammals.[6][9]
Phylogenetic Origins and Diversification
The this compound/photolyase superfamily is ancient, with evidence suggesting that the ancestral cyclobutane (B1203170) pyrimidine (B1678525) dimer-repairing photolyase underwent multiple gene duplication events before the divergence of eubacteria and eukaryotes.[10] Phylogenetic analyses have classified the superfamily into several major subfamilies:
-
Photolyases: Including CPD (Class I and II) and (6-4) photolyases, which retain the ancestral DNA repair function.[3]
-
CRY-DASH: A group of cryptochromes found in prokaryotes, plants, and some animals that are structurally similar to CPD photolyases.[3]
-
Plant Cryptochromes (CRY1, CRY2): Act as key blue-light photoreceptors regulating various developmental processes.[1][10]
-
Animal Cryptochromes: This group is further divided into two main types:
It is believed that plant and animal cryptochromes evolved independently from a common photolyase ancestor, representing a case of convergent evolution.[4]
Key Evolutionary Events and Functional Shifts
The evolution of cryptochromes has been marked by significant gene duplication and loss events, leading to the wide variety of this compound genes seen in different species today.[11][12] For instance, teleost fish can have up to seven this compound genes, while some parasitic species have lost them entirely.[11]
Table 1: Key Evolutionary Diversification of Cryptochromes
| This compound Type | Primary Function | Key Organisms | Evolutionary Innovation |
| Photolyase | Light-dependent DNA repair | Bacteria, Archaea, Fungi, Plants, some Animals | Ancestral function |
| CRY-DASH | Varied, some retain DNA repair | Bacteria, Plants, Fungi, some Animals | Evolutionary link between photolyases and other CRYs |
| Plant CRYs | Blue-light photoreception, circadian entrainment, development | Plants, Algae | Loss of DNA repair, gain of C-terminal extension for signaling |
| Animal Type I CRY (dCRY) | Circadian photoreceptor | Insects (e.g., Drosophila) | Light-dependent interaction with clock proteins (e.g., TIM) |
| Animal Type II CRY (mCRY) | Core circadian clock repressor | Vertebrates, some insects | Light-independent transcriptional repression of CLOCK:BMAL1 |
| CRY4 | Putative magnetoreceptor | Birds, other vertebrates | Specialized role in sensing magnetic fields |
The Role of the C-Terminal Extension
A pivotal event in this compound evolution was the acquisition of a C-terminal extension (CCE), which is largely absent in photolyases.[9] This domain is highly variable and is crucial for the diverse signaling functions of cryptochromes.[8] In plants, the CCE is involved in light-dependent signaling cascades, while in mammals, it is essential for the transcriptional repression activity of CRY1 and CRY2.[9] The evolution of different C-terminal tails has been a primary driver in separating this compound function from that of photolyases and in creating the functional diversity seen within the this compound family itself.[9]
Gene Duplication and Neofunctionalization
Multiple rounds of gene duplication, including whole-genome duplication events, have played a significant role in the expansion and functional divergence of the this compound family.[11] For example, phylogenetic analyses suggest at least two rounds of gene duplication at the base of the metazoan radiation gave rise to the two main this compound families in insects: the Drosophila-like cry1 and the vertebrate-like cry2.[12][13][14] Following duplication, these genes underwent neofunctionalization, where one copy retained an ancestral function (or was lost) while the other evolved a new one. This is exemplified by insect CRY1 acting as a photoreceptor and CRY2 acting as a transcriptional repressor.[13]
Signaling Pathways and Mechanisms
The diverse functions of cryptochromes are mediated by their interaction with a variety of other proteins. The following diagrams illustrate key signaling pathways.
Plant this compound Signaling
In plants like Arabidopsis, blue light activates CRYs, leading to a conformational change that allows them to interact with downstream signaling partners, such as CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1). This interaction inhibits the degradation of transcription factors like HY5, allowing for the expression of light-regulated genes.
References
- 1. Evolutionary History of the Photolyase/Cryptochrome Superfamily in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Proteins of the DNA Photolyase/Cryptochrome Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Gain and Loss of this compound/Photolyase Family Members during Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A structural decryption of cryptochromes [frontiersin.org]
- 9. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Insect cryptochromes: gene duplication and loss define diverse ways to construct insect circadian clocks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Cryptochromes in Plants and Animals
For Researchers, Scientists, and Drug Development Professionals
Cryptochromes (CRY), a class of flavoprotein photoreceptors, represent a fascinating area of study with profound implications for understanding fundamental biological processes across kingdoms. Initially discovered in plants as mediators of blue light-dependent development, their roles have expanded to include critical functions in the circadian clocks of animals and even magnetoreception. This technical guide provides a comprehensive overview of the types of cryptochromes in plants and animals, their signaling pathways, and the experimental methodologies used to elucidate their function, tailored for a scientific audience.
Classification and Structural Organization of Cryptochromes
Cryptochromes are broadly classified into three main groups: plant cryptochromes, animal cryptochromes, and CRY-DASH proteins.[1][2] This classification is based on sequence similarity and evolutionary lineage, with plant and animal cryptochromes having evolved independently from different DNA photolyase ancestors.[3][4]
Structurally, all cryptochromes share a conserved N-terminal Photolyase Homology Region (PHR) of about 500 amino acids, which binds a flavin adenine (B156593) dinucleotide (FAD) chromophore.[2][5][6] This domain is responsible for light perception.[3] In contrast, the C-terminal extension (CCE) is highly variable in length and sequence, acting as the primary effector domain that interacts with downstream signaling partners.[6][7][8]
| Cryptochrome Type | Sub-types | Organism(s) | Primary Function(s) | Key Structural Features |
| Plant Cryptochromes | CRY1, CRY2, CRY3 | Plants (e.g., Arabidopsis thaliana) | Photomorphogenesis (hypocotyl elongation inhibition, cotyledon expansion), photoperiodic flowering, entrainment of circadian clock.[5][9][10][11] | Conserved PHR domain and a variable C-terminal extension (CCE).[6][12] CRY3 is localized to chloroplasts and mitochondria and has DNA repair activity.[3][6] |
| Animal Cryptochromes | Type I (insect-like) | Insects (e.g., Drosophila melanogaster) | Circadian photoreceptor, entrainment of the circadian clock to light.[5][7] | Light-responsive; undergoes light-dependent conformational changes that trigger signaling.[7] |
| Type II (mammal-like) | Mammals (e.g., humans, mice), some insects | Core component of the circadian clock (transcriptional repressor), potential circadian photoreceptor.[5][7][8][13] | Acts as a light-independent transcriptional repressor in the core clock machinery.[4][7][8] | |
| CRY-DASH | - | Bacteria, fungi, plants, some animals | DNA repair (single-stranded DNA), potential photosensory roles.[1][14] | Structurally and photochemically more similar to photolyases, retaining DNA repair activity.[14] |
Signaling Pathways of Plant Cryptochromes
In plants, particularly the model organism Arabidopsis thaliana, CRY1 and CRY2 are the primary blue light photoreceptors mediating a wide array of developmental responses.[3][10] Upon blue light absorption, cryptochromes undergo a series of photochemical reactions, leading to the photoreduction of the FAD chromophore.[9] This photoactivation results in conformational changes, including homooligomerization, which is crucial for their signaling activity.[3][9]
A key signaling hub for plant cryptochromes is the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase complex.[9][10] In darkness, COP1 targets transcription factors that promote photomorphogenesis for degradation. Upon blue light activation, CRYs interact with COP1, inhibiting its activity and thus allowing these transcription factors to accumulate and promote light-dependent development.[9][10]
Beyond the COP1-dependent pathway, plant CRYs also interact directly with several transcription factors to regulate gene expression.[3] For instance, CRY2 directly interacts with this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB) transcription factors to regulate flowering time.[10]
Signaling Pathways of Animal Cryptochromes
In animals, the function of cryptochromes diverges significantly between insects and mammals.
Type I (Insect) Cryptochromes: In Drosophila, dCRY functions as a primary circadian photoreceptor.[5] Light activation of dCRY leads to its interaction with the clock proteins TIMELESS (TIM) and PERIOD (PER), triggering their degradation and thereby resetting the circadian clock.
Type II (Mammalian) Cryptochromes: In mammals, CRY1 and CRY2 are essential components of the core circadian clock machinery, acting as transcriptional repressors.[5][13] They form a complex with PER proteins and enter the nucleus to inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer, which drives the expression of clock-controlled genes, including Per and Cry themselves. This creates a negative feedback loop that generates circadian oscillations.[5] While they are structurally similar to photoreceptors, their role as direct light sensors in the mammalian clock is less established compared to insect dCRY.[4][7][8]
Experimental Protocols
Elucidating the function of cryptochromes relies on a variety of molecular and biochemical techniques. Below are outlines of key experimental protocols.
Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions
This technique is used to determine if two proteins interact within a cell.[15] It is particularly useful for studying the light-dependent interactions of cryptochromes with their signaling partners.[15]
Methodology Outline:
-
Protein Extraction: Plant or animal tissues are homogenized in a lysis buffer to extract total proteins while preserving protein-protein interactions. For light-dependent interactions, tissue is either kept in darkness or exposed to blue light before extraction.[16]
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., CRY1) is added to the protein extract. This antibody is typically coupled to beads (e.g., agarose (B213101) or magnetic beads).
-
Complex Capture: The antibody-bead complex binds to the bait protein, and any proteins interacting with the bait (the "prey") are also pulled down.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bait protein and its interacting partners are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody specific to the putative interacting "prey" protein.[17]
In Vitro Photoreduction Assay
This assay measures the light-induced reduction of the FAD chromophore in purified this compound, a key step in its photoactivation.
Methodology Outline:
-
Protein Purification: Recombinant this compound protein is expressed and purified.
-
Spectroscopic Measurement: The purified protein is placed in a spectrophotometer. The absorbance spectrum of the FAD chromophore in its oxidized state (FADox) is measured, typically with a peak around 450 nm.[5]
-
Light Exposure: The sample is illuminated with blue light of a specific wavelength and intensity.
-
Kinetic Analysis: Absorbance changes are monitored over time. The decrease in the FADox peak and the appearance of new peaks corresponding to the semiquinone (FADH•) or fully reduced (FADH-) states are recorded to determine the kinetics of photoreduction.[18][19]
| Parameter | Description | Typical Value/Observation |
| λmax (FADox) | Wavelength of maximum absorbance for oxidized FAD. | ~450 nm[5] |
| Quantum Yield (Φ) | Efficiency of light in causing the photoreduction reaction. | Varies between different cryptochromes. |
| Photoreduction Rate | The speed at which FADox is converted to its reduced forms upon illumination. | Can be influenced by mutations in the tryptophan triad.[19][20] |
Conclusion and Future Directions
Cryptochromes are a diverse and vital class of photoreceptors with multifaceted roles in the regulation of growth, development, and circadian rhythms. The distinct evolutionary paths of plant and animal cryptochromes have resulted in a fascinating divergence of function, from direct mediators of photomorphogenesis in plants to integral, light-independent components of the mammalian circadian clock.
Future research will likely focus on several key areas. For drug development professionals, the modulation of mammalian this compound activity presents a potential therapeutic target for circadian rhythm-related disorders. A deeper understanding of the structural dynamics of the C-terminal extension upon photoactivation will be crucial for designing small molecules that can allosterically regulate this compound function. Furthermore, the precise mechanisms by which cryptochromes may sense magnetic fields remain an exciting and largely unexplored frontier. The continued application of advanced biochemical, biophysical, and genetic techniques will undoubtedly shed further light on the intricate world of these "hidden" blue-light receptors.
References
- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 4. Shedding Light on Animal Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esalq.usp.br [esalq.usp.br]
- 13. Structure and function of animal cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cryptochromes: Blue Light Photoreceptors in Plants and Animals | Annual Reviews [annualreviews.org]
- 15. Co-immunoprecipitation Assay for Blue Light-Dependent Protein Interactions in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 18. Linear free energy relationship between reduction potential and photoreduction rate: studies on Drosophila this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Frontiers | ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle [frontiersin.org]
The Role of Cryptochrome in Circadian Rhythm Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian rhythm, an approximately 24-hour cycle in the physiological processes of living beings, is fundamental to health and disease. At the heart of this intricate timing mechanism lies a family of proteins known as cryptochromes (CRYs). Initially discovered as blue-light photoreceptors in plants, CRYs have emerged as essential, light-independent components of the core circadian clock in animals. This technical guide provides an in-depth exploration of the multifaceted role of cryptochromes in the regulation of circadian rhythms, with a focus on their molecular mechanisms, key experimental validations, and potential as therapeutic targets. We delve into the structural biology of CRYs, their pivotal interactions within the transcriptional-translational feedback loop, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of circadian biology and its therapeutic implications.
Introduction: The Central and Peripheral Clocks
The master circadian clock in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus. This central pacemaker coordinates subsidiary clocks in peripheral tissues, ensuring systemic temporal organization. The molecular machinery of these clocks is a complex network of transcriptional-translational feedback loops (TTFLs) involving a set of core clock genes and their protein products.
The canonical mammalian TTFL involves the heterodimeric transcription factors CLOCK (or its paralog NPAS2) and BMAL1, which drive the expression of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes. The resulting PER and CRY proteins accumulate in the cytoplasm, form a repressive complex, and translocate back into the nucleus to inhibit their own transcription by CLOCK-BMAL1. This negative feedback loop generates a rhythm of gene expression with a period of approximately 24 hours.
This compound: A Key Player in the Core Clock
Cryptochromes are flavoproteins that are structurally related to photolyases, but they lack DNA repair activity. In mammals, CRY1 and CRY2 are the two primary cryptochromes, and they play non-redundant roles in the circadian clock.
The Core Feedback Loop and the Repressive Role of CRY
The primary function of CRY1 and CRY2 is to act as the principal repressors of the CLOCK-BMAL1 transcriptional complex. Upon forming a complex with PER proteins, CRYs enter the nucleus and directly interact with the CLOCK-BMAL1 heterodimer, inhibiting its ability to activate the transcription of Per and Cry genes. This repressive action is the cornerstone of the negative feedback loop that drives circadian oscillations.
Unveiling the Core Mechanisms of Cryptochrome Flavoproteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochromes (CRYs) are a highly conserved class of flavoproteins that function as blue-light photoreceptors across the biological kingdom, from bacteria to humans.[1] These proteins play pivotal roles in a diverse array of physiological processes, including the entrainment of circadian rhythms in animals and the regulation of growth and development in plants.[2][3] Structurally related to DNA photolyases, cryptochromes have lost their DNA repair activity and have evolved to become key players in cellular signaling.[1][4] This technical guide provides an in-depth exploration of the fundamental properties of cryptochrome flavoproteins, with a focus on their photochemical reaction cycle, signaling pathways, and the experimental methodologies used to elucidate their function.
Core Structure and Photochemical Properties
Cryptochromes are characterized by a conserved N-terminal Photolyase Homology Region (PHR) and a variable C-terminal extension. The PHR domain non-covalently binds a flavin adenine (B156593) dinucleotide (FAD) chromophore, which is the primary site of light absorption and subsequent photochemistry.[4] In many species, a second chromophore, methenyltetrahydrofolate (MTHF), acts as a light-harvesting antenna, transferring energy to the FAD.[2]
The function of cryptochromes is intrinsically linked to a light-dependent redox cycle of the FAD cofactor. In the dark, the FAD is typically in its oxidized state (FADox). Upon absorption of a blue-light photon, the FAD undergoes a series of electron and proton transfer events, leading to the formation of a semiquinone radical (FADH•) and subsequently a fully reduced hydroquinone (B1673460) (FADH-) state.[4] The FADH• state is widely considered to be the biologically active signaling state.[5] In the absence of light, the FAD returns to its oxidized state, completing the photocycle.
Quantitative Photochemical Data
The efficiency and kinetics of the this compound photocycle are critical determinants of their biological activity. The following tables summarize key quantitative parameters for well-characterized cryptochromes from Arabidopsis thaliana.
| Parameter | Arabidopsis CRY1 | Arabidopsis CRY2 | Reference |
| Absorption Maximum (FADox) | ~450 nm | ~450 nm | [5] |
| Extinction Coefficient (ε) at 450 nm (FADox) | 6415.5 M⁻¹ cm⁻¹ | 5094 M⁻¹ cm⁻¹ | [6] |
| Quantum Yield (Φ) for FADox → FADH• | 0.043 | 0.213 | [5] |
| Quantum Yield (Φ) for FADH• → FADH- | Does not form | Very low yield | [4] |
| Reoxidation Rate (k1b) of FADH• | ~0.003 s⁻¹ | ~0.003 s⁻¹ | [5] |
| Half-life (t1/2) of FADH• in vitro | ~3-4 min | ~3-4 min | [5] |
Table 1: Photochemical Properties of Arabidopsis thaliana Cryptochromes.
This compound Signaling Pathways
Upon photoactivation, cryptochromes undergo conformational changes that modulate their interaction with various signaling partners, thereby initiating downstream cellular responses. The specific signaling pathways differ between plants and animals.
Plant this compound Signaling
In plants, such as Arabidopsis thaliana, cryptochromes are key regulators of photomorphogenesis, the process of light-regulated development. A central signaling hub involves the interaction of CRYs with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase complex.[7][8] In the dark, COP1 targets transcription factors like ELONGATED HYPOCOTYL 5 (HY5) for degradation, thereby repressing photomorphogenesis.[9] Upon blue-light activation, CRYs interact with COP1, inhibiting its activity and leading to the accumulation of HY5.[8][10] HY5 then activates the transcription of light-regulated genes.
Mammalian this compound Signaling
In mammals, cryptochromes (CRY1 and CRY2) are core components of the circadian clock machinery.[2] The circadian clock is a transcription-translation feedback loop. The core of this loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and this compound (Cry) genes.[11] The resulting PER and CRY proteins form a complex that translocates back into the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus creating a negative feedback loop with a roughly 24-hour period.[2][12]
Key Experimental Protocols
The study of cryptochromes relies on a combination of biochemical, biophysical, and genetic approaches. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Cryptochromes in E. coli
This protocol describes the expression and purification of a His-tagged this compound protein.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the this compound gene fused to a polyhistidine tag.
-
Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility and proper folding, reduce the temperature to 16-20°C and continue shaking for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to ensure complete lysis.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the short-lived intermediates in the this compound photocycle.
-
Sample Preparation: Prepare a solution of the purified this compound in a suitable buffer in a cuvette. The concentration should be adjusted to have an absorbance of ~0.5-1.0 at the excitation wavelength.
-
Instrumentation: A typical transient absorption setup consists of a femtosecond or picosecond laser system, a pump beam to excite the sample, a probe beam to measure the absorption changes, and a detector.
-
Data Acquisition:
-
The sample is excited with a short pump pulse of light at a wavelength where the FADox absorbs (e.g., 450 nm).
-
A delayed, broadband probe pulse passes through the sample, and its spectrum is recorded.
-
The difference in the absorption spectrum of the probe before and after the pump pulse is measured at various time delays.
-
-
Data Analysis: The resulting data is a three-dimensional map of differential absorbance as a function of wavelength and time. This data can be analyzed to identify the spectral signatures of transient species (e.g., FADH•) and to determine their formation and decay kinetics.
In Vivo Hypocotyl Elongation Assay in Arabidopsis thaliana
This assay is a classic method to assess the biological activity of cryptochromes in plants.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on sterile nutrient agar (B569324) plates.
-
Stratification and Germination: Cold-treat the plates at 4°C for 2-4 days to synchronize germination. Then, transfer the plates to white light for a few hours to induce germination.
-
Dark Incubation: Wrap the plates in aluminum foil and incubate them in the dark at 22°C for 24-48 hours to allow for etiolated growth (long hypocotyls).
-
Light Treatment: Transfer the plates to a light-controlled growth chamber and expose the seedlings to continuous blue light of a specific intensity for 3-4 days. Include a dark control.
-
Measurement and Analysis: After the light treatment, measure the length of the hypocotyls of at least 20 seedlings per condition. Compare the hypocotyl lengths of wild-type, this compound mutant (e.g., cry1 cry2), and this compound-overexpressing lines to determine the role of cryptochromes in blue light-mediated inhibition of hypocotyl elongation.[13][14]
Conclusion
This compound flavoproteins are intricate molecular machines that translate light signals into profound biological responses. Their fundamental properties, from the quantum mechanics of their photocycle to their complex signaling networks, continue to be an active area of research. A thorough understanding of their core mechanisms is not only crucial for fundamental plant and animal biology but also holds promise for the development of novel therapeutic strategies targeting circadian-related disorders and for the advancement of optogenetic tools. The methodologies outlined in this guide provide a foundation for researchers to further unravel the complexities of these fascinating photoreceptors.
References
- 1. Human and Drosophila Cryptochromes Are Light Activated by Flavin Photoreduction in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Photocycle and signaling mechanisms of plant cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The CRY2–COP1–HY5–BBX7/8 module regulates blue light-dependent cold acclimation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound 2 competes with COP1 substrates to repress COP1 ubiquitin ligase activity during Arabidopsis photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action spectrum for this compound-dependent hypocotyl growth inhibition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Initiation of the Cryptochrome Signaling Cascade: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cryptochromes (CRYs) are a class of flavoprotein blue-light photoreceptors integral to a myriad of biological processes, most notably the regulation of circadian rhythms in both plants and animals. The initiation of the cryptochrome signaling cascade is a tightly regulated process triggered by the absorption of blue light, leading to a cascade of post-translational modifications and protein-protein interactions. This technical guide provides an in-depth exploration of the core mechanisms governing the activation of this compound signaling. It details the initial photochemical reactions, subsequent phosphorylation and ubiquitination events, and the key molecular interactions that propagate the light signal. Furthermore, this document presents quantitative data on these processes in a structured format and provides detailed experimental protocols for their investigation, aiming to equip researchers with the foundational knowledge and practical tools to advance the study of this compound-mediated signaling pathways.
Introduction to this compound Signaling
Cryptochromes are evolutionarily conserved flavoproteins that share structural homology with DNA photolyases, enzymes that repair UV-damaged DNA.[1][2] However, most cryptochromes lack photolyase activity and have instead evolved to function as key regulators of various light-dependent processes.[3] In plants, cryptochromes (primarily CRY1 and CRY2 in Arabidopsis thaliana) regulate a wide array of developmental responses, including de-etiolation, photoperiodic flowering, and entrainment of the circadian clock.[2][4] In animals, cryptochromes (CRY1 and CRY2 in mammals) are core components of the circadian clock, acting as transcriptional repressors.[5]
The initiation of this compound signaling is contingent upon the absorption of blue light by a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) chromophore.[6] This initial photochemical event triggers a series of conformational changes in the CRY protein, exposing domains that facilitate downstream signaling events. These events primarily involve phosphorylation, ubiquitination, and dynamic interactions with a host of signaling partners. Understanding the precise molecular choreography of these initial steps is crucial for elucidating the broader physiological roles of cryptochromes and for the development of therapeutic interventions targeting circadian-related disorders.
Core Mechanisms of Signaling Cascade Initiation
The activation of the this compound signaling cascade can be dissected into a series of sequential and interconnected molecular events:
Photoactivation and Conformational Change
In their inactive, dark state, cryptochromes are thought to exist as monomers with a "closed" conformation where the C-terminal extension (CCE) is closely associated with the N-terminal photolyase-homology region (PHR).[7] Upon absorption of a blue-light photon by the FAD cofactor, an intramolecular electron transfer is initiated, leading to the reduction of the flavin to a semiquinone radical state (FADH•).[8] This photoreduction is a key event that triggers a significant conformational change in the this compound protein.[8] A critical consequence of this conformational shift is the proposed release or "opening" of the CCE domain, making it accessible for interaction with downstream signaling partners.[7]
dot
Figure 1. This compound photoactivation and conformational change.
Phosphorylation
Following photoactivation, cryptochromes undergo rapid, blue light-dependent phosphorylation.[7][9] In Arabidopsis, both CRY1 and CRY2 are phosphorylated at multiple serine residues within their C-terminal domains.[7][9] This phosphorylation is a critical step for the functional activity of the photoreceptor, and it is thought to further modulate its conformation and interaction with other proteins. In some cases, phosphorylation may also mark the protein for subsequent degradation.[9] While some cryptochromes exhibit autophosphorylation activity in vitro, other kinases are also involved in their in vivo phosphorylation.[7][10]
Ubiquitination and Degradation
Ubiquitination plays a pivotal role in regulating the stability and turnover of cryptochromes, thereby controlling the duration and intensity of the light signal. In both plants and animals, photoactivated cryptochromes are targeted for ubiquitination by E3 ubiquitin ligases, which leads to their degradation by the 26S proteasome.[11][12]
In Arabidopsis, the COP1/SPA complex is a key E3 ubiquitin ligase that targets CRY2 for degradation in a blue light-dependent manner.[11] More recent evidence suggests the involvement of multiple E3 ligases, including the CUL3-based LRBs, in regulating CRY2 stability under different light conditions.[13] In mammals, the F-box proteins FBXL3 and FBXL21 are critical components of SCF E3 ligase complexes that mediate the ubiquitination and degradation of CRY proteins, thereby influencing the period of the circadian clock.[12]
dot```dot digraph "Cryptochrome_Signaling_Initiation" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes BlueLight [label="Blue Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CRY_inactive [label="CRY (Inactive Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRY_active [label="CRY* (Active Oligomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphorylation [label="Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="26S Proteasome\nDegradation", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream\nSignaling", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., COP1/SPA, FBXL3)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="Kinase", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BlueLight -> CRY_inactive [label="Photon Absorption"]; CRY_inactive -> CRY_active [label="Conformational Change\nOligomerization"]; CRY_active -> Phosphorylation; Kinase -> Phosphorylation; Phosphorylation -> Ubiquitination [label="Primes for\nUbiquitination"]; CRY_active -> Ubiquitination; E3_Ligase -> Ubiquitination; Ubiquitination -> Degradation; CRY_active -> Signaling [label="Interaction with\nSignaling Partners"]; Phosphorylation -> Signaling; }
Figure 3. Experimental workflow for Co-Immunoprecipitation.
Materials:
-
Plant seedlings or animal cells expressing an epitope-tagged CRY protein (e.g., GFP-CRY2, FLAG-CRY1).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, 1x Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibody-coupled magnetic beads (e.g., anti-GFP or anti-FLAG beads).
-
Primary and secondary antibodies for Western blot analysis.
Procedure:
-
Sample Preparation: Grow plant seedlings under desired light conditions (e.g., darkness followed by a blue light pulse). Harvest approximately 1 g of tissue and freeze in liquid nitrogen. For cell cultures, harvest cells by centrifugation.
-
Protein Extraction: Grind frozen tissue to a fine powder in liquid nitrogen. Add 2 mL of ice-cold Lysis Buffer per gram of tissue and vortex thoroughly. For cell pellets, resuspend in an appropriate volume of Lysis Buffer.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation: Add an appropriate amount of antibody-coupled beads (e.g., 25 µL of slurry) to the clarified lysate. Incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all residual buffer. Add 50 µL of Elution Buffer to the beads and boil at 95°C for 5 minutes.
-
Analysis: Centrifuge briefly and load the supernatant onto an SDS-PAGE gel for Western blot analysis or submit for mass spectrometry-based protein identification.
In Vitro Phosphorylation Assay of this compound
This protocol is designed to assess the phosphorylation of a purified this compound protein, either through autophosphorylation or by a specific kinase.
[10]Materials:
-
Purified recombinant this compound protein (e.g., GST-CRY1 or His-CRY2).
-
Purified active kinase (optional).
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
5x SDS-PAGE loading buffer.
-
Blue light source (if investigating light-dependency).
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:
-
5 µL of 4x Kinase Buffer
-
1-2 µg of purified this compound protein
-
(Optional) 0.5-1 µg of purified kinase
-
1 µL of [γ-³²P]ATP (10 µCi)
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes. For light-dependent assays, expose the samples to a blue light source during incubation, with a dark control kept in aluminum foil.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Analysis: Boil the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated protein. The gel can also be stained with Coomassie Brilliant Blue to visualize total protein loading.
The initiation of the this compound signaling cascade is a sophisticated process that begins with the absorption of a blue-light photon and culminates in the modulation of gene expression and physiological responses. The core events of photoactivation, conformational change, phosphorylation, and ubiquitination are tightly regulated and interconnected, ensuring a precise and graded response to environmental light cues. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further dissect the intricate molecular mechanisms underlying this compound function. Future investigations into the structural dynamics of this compound activation, the identification of novel interacting partners, and the elucidation of the interplay between different post-translational modifications will undoubtedly deepen our understanding of this critical signaling pathway and may pave the way for novel therapeutic strategies targeting this compound-related pathologies.
References
- 1. This compound 1 interacts with PIF4 to regulate high temperature-mediated hypocotyl elongation in response to blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Component of the this compound Blue Light Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blue Light–Dependent in Vivo and in Vitro Phosphorylation of Arabidopsis this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arabidopsis this compound 2 Completes Its Posttranslational Life Cycle in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of the this compound 1 C-terminal Tail Regulates Circadian Period Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Blue Light-Dependent Polyubiquitination and Degradation of Arabidopsis Cryptochrome2 Requires Multiple E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery of Cryptochromes in Arabidopsis thaliana: A Technical Guide
Abstract
The perception of blue light is a fundamental process governing plant growth and development, a phenomenon observed centuries ago yet mechanistically understood only recently. The discovery of cryptochromes in the model organism Arabidopsis thaliana marked a pivotal moment in plant biology, identifying a long-sought-after class of blue-light photoreceptors. This technical guide provides an in-depth examination of the seminal discoveries of Cryptochrome 1 (CRY1) and this compound 2 (CRY2), detailing the key experimental evidence, quantitative data, and the core signaling pathways that have since been elucidated. It is intended to serve as a comprehensive resource, complete with detailed experimental protocols and pathway visualizations, for professionals in plant science and related fields.
The Seminal Discovery: From the hy4 Mutant to this compound 1 (CRY1)
The journey to identify the first blue-light photoreceptor in plants began not with biochemistry, but with classical genetics. Researchers sought to identify components of light-sensing pathways by screening for mutants that were "blind" to specific wavelengths of light.
In 1980, Maarten Koornneef and colleagues isolated several photomorphogenic mutants of Arabidopsis thaliana, including one designated hy4.[1][2] This mutant displayed a distinct and informative phenotype: when grown in the dark, it was indistinguishable from the wild type, but under blue light, it exhibited a pronounced elongated hypocotyl (the embryonic stem), failing to undergo the normal light-induced inhibition of stem growth.[1][3] This specific insensitivity to blue light strongly suggested that the HY4 gene encoded a crucial component of the blue-light perception or signaling pathway.[4][5]
The molecular breakthrough came in 1993 when Anthony Cashmore's laboratory successfully cloned the HY4 gene using a technique known as T-DNA tagging.[1][4] Sequence analysis of the gene product revealed a protein with a predicted molecular mass of approximately 75 kDa and, most strikingly, significant sequence homology to microbial DNA photolyases.[4][6][7] Photolyases are a well-characterized class of flavoproteins that use blue light to repair UV-damaged DNA.[4][5] This homology was the critical link, suggesting that the HY4 protein was itself a flavin-binding photoreceptor. However, subsequent analysis showed that the HY4 protein lacked the DNA repair activity of its microbial relatives.[5][8][9]
In recognition of its role as a "cryptic" photoreceptor, the HY4 gene was renamed CRY1, for this compound 1, establishing a new class of photoreceptors.[5]
Discovery and Functional Diversification of this compound 2 (CRY2)
Following the identification of CRY1, researchers hypothesized the existence of related proteins in Arabidopsis. By screening cDNA libraries with the CRY1 gene as a probe, a second homologous gene was identified and named CRY2.[5]
While structurally similar to CRY1, CRY2 was found to mediate distinct physiological responses. While CRY1 is the primary photoreceptor responsible for blue light-mediated photomorphogenesis (e.g., inhibition of hypocotyl elongation), CRY2 plays a major role in regulating the transition to flowering in response to day length (photoperiodism).[10][11][12] Mutants lacking functional CRY2 (cry2) exhibit a late-flowering phenotype, particularly under long-day conditions.[10][12] Conversely, overexpression of CRY2 can lead to early flowering. This functional divergence allows the plant to use blue light information to control both its developmental body plan and its reproductive timing.
Quantitative Data and Protein Characteristics
The discovery and characterization of CRY1 and CRY2 have yielded specific biochemical and structural data. Both proteins consist of a highly conserved N-terminal Photolyase Homology Region (PHR) and a divergent C-terminal extension (CCE), which is critical for signaling.[10][11][13]
| Property | This compound 1 (CRY1 / HY4) | This compound 2 (CRY2) | Reference |
| Gene Locus | AT4G08920 | AT1G04400 | [14][15] |
| Encoded Protein Size | 681 amino acids | ~613 amino acids | [1] |
| Predicted Molecular Mass | ~75 kDa | ~70 kDa | [6] |
| Core Domains | PHR (Photolyase Homology Region), CCE (this compound C-terminal Extension) | PHR (Photolyase Homology Region), CCE (this compound C-terminal Extension) | [10][11][13] |
| Chromophores | Flavin Adenine Dinucleotide (FAD), potentially Pterin (MTHF) | Flavin Adenine Dinucleotide (FAD) | [5][7][13][16] |
| Primary Function | Blue-light inhibition of hypocotyl elongation (Photomorphogenesis) | Photoperiodic control of flowering time | [1][5][11] |
| Subcellular Localization | Nucleus and Cytoplasm | Primarily Nucleus | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments central to the discovery and characterization of cryptochromes.
Hypocotyl Inhibition Assay
This foundational bioassay is used to quantify blue light-dependent photomorphogenesis by measuring the extent to which light inhibits hypocotyl elongation.
Objective: To determine the sensitivity of Arabidopsis seedlings to specific wavelengths of light.
Methodology:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by first washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by a 15-minute incubation in a solution of 10% commercial bleach with 0.1% Triton X-100. Rinse the seeds 5-6 times with sterile distilled water.
-
Plating: Aseptically plate the sterilized seeds on solid Murashige and Skoog (MS) medium (0.8% agar (B569324), 0.3-1% sucrose) in petri dishes.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Germination Induction: Expose the plates to several hours of white light to induce germination.
-
Light Treatment: Transfer the plates to specific light conditions. Key controls include:
-
Complete Darkness: Wrap plates in several layers of aluminum foil.
-
Monochromatic Blue Light: Place plates in a growth chamber equipped with blue light LEDs (e.g., peak emission ~450 nm) at a defined fluence rate (e.g., 10 µmol·m⁻²·s⁻¹).
-
Monochromatic Red Light: Use red light LEDs (e.g., ~660 nm) as a control to demonstrate wavelength specificity.
-
White Light: Use as a general photomorphogenesis control.
-
-
Incubation: Grow seedlings for 4-5 days under the specified light conditions.
-
Measurement: Carefully remove the seedlings and lay them flat on an agar plate or scanner bed. Using imaging software (such as ImageJ), measure the length of the hypocotyl from the base of the cotyledons to the top of the root.
-
Analysis: Compare the average hypocotyl length of mutant lines (e.g., hy4) to the wild type under each light condition. A long hypocotyl phenotype specifically in blue light indicates a defect in this compound-mediated signaling.[17][18][19]
Co-Immunoprecipitation (Co-IP) for Protein Interaction
This technique is used to determine if two proteins physically interact within the cell, such as the crucial interaction between activated cryptochromes and the COP1/SPA complex.
Objective: To test for the in vivo interaction between CRY1 and COP1 in response to blue light.
Methodology:
-
Plant Material: Grow transgenic Arabidopsis seedlings expressing a tagged version of the protein of interest (e.g., CRY1-HA) for approximately 5 days in either complete darkness or under blue light.
-
Protein Extraction: Harvest and flash-freeze the seedling tissue in liquid nitrogen. Grind the tissue to a fine powder and resuspend in a cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Immunoprecipitation (IP): Add an antibody specific to the tagged protein (the "bait," e.g., anti-HA antibody) to the protein lysate. Incubate for several hours at 4°C to allow the antibody to bind to the bait protein and any associated proteins.
-
Complex Capture: Add protein A/G-conjugated agarose (B213101) or magnetic beads to the mixture. These beads bind to the antibody, capturing the entire protein complex. Incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads (by gentle centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both the bait protein (e.g., anti-HA) and the suspected interacting partner (the "prey," e.g., anti-COP1).
-
Analysis: The presence of a band for COP1 in the sample immunoprecipitated with the CRY1-HA antibody indicates a physical interaction between the two proteins. Comparing results from dark-grown versus blue light-grown seedlings reveals the light dependency of the interaction.[20][21]
Core Signaling Pathway
The discovery of cryptochromes was followed by intensive research into their mechanism of action. It is now established that cryptochromes function by directly inhibiting the activity of a key repressor of photomorphogenesis, the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA (SPA) E3 ubiquitin ligase complex.[20][22]
-
In Darkness: The COP1/SPA complex is active in the nucleus. It binds to and ubiquitinates positive regulators of light signaling, such as the transcription factor ELONGATED HYPOCOTYL 5 (HY5), targeting them for degradation by the 26S proteasome. The absence of HY5 results in etiolated growth (long hypocotyl, closed cotyledons).[11][23]
-
Under Blue Light: Upon absorbing blue light photons, cryptochromes undergo a conformational change, leading to their phosphorylation and oligomerization.[10][24] This photoactivation enables CRY1 and CRY2 to bind directly to the COP1/SPA complex.[10][20][21] This interaction inhibits the E3 ligase activity of COP1/SPA.[20] Consequently, transcription factors like HY5 are no longer degraded, accumulate in the nucleus, and promote the expression of genes that drive photomorphogenic development (e.g., short hypocotyl, expanded cotyledons, and anthocyanin production).[8][11] More recent studies have clarified that the interaction between CRY1 and COP1 is blue-light dependent in vivo and requires the presence of SPA proteins to form a stable complex.[20][21][25]
Visualizations
The following diagrams illustrate the key experimental and signaling workflows described in this guide.
Caption: Experimental workflow for the discovery of CRY1.
Caption: Core this compound signaling pathway in dark vs. blue light.
Conclusion
The discovery of cryptochromes in Arabidopsis thaliana, initiated by the characterization of the hy4 mutant, fundamentally transformed our understanding of plant environmental perception. The identification of CRY1 and CRY2 as flavoprotein photoreceptors with distinct yet overlapping roles in development and flowering provided the molecular basis for how plants interpret blue light signals. The subsequent elucidation of their signaling mechanism, centered on the light-dependent inhibition of the COP1/SPA complex, has revealed an elegant and conserved regulatory module. This foundational work has paved the way for countless studies into light signaling, circadian rhythms, and crop improvement, underscoring the power of model organism genetics in solving long-standing biological mysteries.
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. Blue Light Receptors and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. HY4 gene of A. thaliana encodes a protein with characteristics of a blue-light photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of an Arabidopsis this compound gene in transgenic tobacco results in hypersensitivity to blue, UV-A, and green light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The Signaling Mechanism of Arabidopsis CRY1 Involves Direct Interaction with COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 11. Arabidopsis this compound 1 controls photomorphogenesis through regulation of H2A.Z deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of this compound 2 in Flowering in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. CRY2 this compound 2 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Co-action between phytochrome B and HY4 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of this compound 1 deficiency and spectral composition of light on photosynthetic processes in A. thaliana under high-intensity light exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated analysis of hypocotyl growth dynamics during shade avoidance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The blue light-induced interaction of this compound 1 with COP1 requires SPA proteins during Arabidopsis light signaling | PLOS Genetics [journals.plos.org]
- 21. The blue light-induced interaction of this compound 1 with COP1 requires SPA proteins during Arabidopsis light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-action of COP1, SPA and this compound in light signal transduction and photomorphogenesis of the moss Physcomitrium patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] The blue light-induced interaction of this compound 1 with COP1 requires SPA proteins during Arabidopsis light signaling | Semantic Scholar [semanticscholar.org]
The Role of Cryptochrome in Animal Magnetoreception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability of animals to perceive the Earth's magnetic field, a sense known as magnetoreception, has long been a subject of intense scientific inquiry. A leading hypothesis posits that this sense is mediated by a quantum mechanical process within a specific class of photoreceptors called cryptochromes. This technical guide provides an in-depth examination of the core mechanisms, experimental validation, and quantitative data supporting the role of cryptochromes in animal magnetoreception. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this rapidly evolving field. This document details the Radical Pair Mechanism, summarizes key quantitative findings in structured tables, outlines detailed experimental protocols for pivotal assays, and presents signaling pathways and experimental workflows through standardized visualizations.
The Core Mechanism: The Radical Pair Model
The prevailing theory for cryptochrome-based magnetoreception is the Radical Pair Model (RPM). This model proposes that the absorption of a photon by a this compound molecule initiates a series of electron transfer events, creating a pair of molecules each with an unpaired electron, known as a radical pair. The spins of these two electrons are quantum mechanically entangled, initially existing in a singlet state (antiparallel spins).
The Earth's magnetic field can influence the rate at which this radical pair switches between the singlet state and a triplet state (parallel spins).[1] The interconversion rate is dependent on the orientation of the this compound molecule relative to the magnetic field lines. This is due to anisotropic hyperfine interactions within the radical pair, which are the magnetic interactions between the electron spins and the magnetic moments of nearby atomic nuclei.[2] The different spin states (singlet vs. triplet) lead to different chemical products, and the relative yields of these products can thus provide information about the direction of the magnetic field.[2] It is hypothesized that this chemical signal is then transduced into a neuronal signal, providing the animal with a "visual" impression of the magnetic field.[3]
The Candidate Molecule: this compound
Cryptochromes are blue-light sensitive flavoproteins found in a wide range of organisms, from bacteria to plants and animals.[3] They are structurally related to photolyases, enzymes involved in DNA repair. The key components of this compound relevant to magnetoreception are a flavin adenine (B156593) dinucleotide (FAD) chromophore and a chain of tryptophan residues.[4]
Upon photoexcitation, an electron is transferred from one of the tryptophan residues to the FAD molecule, forming a [FAD•⁻ TrpH•⁺] radical pair.[5] In some avian cryptochromes, such as Cry4, a tetrad of tryptophan residues is involved in a stepwise electron transfer.[6] The specific this compound isoform implicated in magnetoreception varies between species, with Cry4 being a strong candidate in birds due to its constant expression in the retina, independent of circadian rhythms.[7][8]
Quantitative Data on this compound-Mediated Magnetoreception
The following tables summarize key quantitative data from various experimental and theoretical studies on this compound's role in magnetoreception.
| Parameter | Value | Organism/System | Magnetic Field Strength | Reference |
| Biophysical Parameters | ||||
| B1/2 for [FAD•⁻ TrpH•⁺] | ~2.46 mT | In silico model of this compound | N/A | [5] |
| FADH• Radical Lifetime | 14 ms | In vitro (unspecified this compound) | Not specified | [3] |
| FADH⁻ Radical Lifetime | 4 ms | In vitro (unspecified this compound) | Not specified | [3] |
| Magnetic Field Effects on Biological Responses | ||||
| Change in Activation Yield | ~10% increase | In silico model of Arabidopsis thaliana Cry1 | 5 G (0.5 mT) | [3] |
| Hypocotyl Growth Inhibition | 12-37% reduction | Arabidopsis thaliana | 500 µT | [9] |
| Anthocyanin Production | 28-45% increase | Arabidopsis thaliana | 500 µT | [9] |
| This compound Expression Levels | ||||
| Cry1 mRNA Expression | Rhythmic (circadian) | Zebra finch retina | N/A | [7] |
| Cry2 mRNA Expression | Rhythmic (circadian) | Zebra finch retina | N/A | [7] |
| Cry4 mRNA Expression | Constant | Zebra finch retina | N/A | [7] |
| Cry1 mRNA in Migratory vs. Non-migratory state | Higher at night during migratory restlessness | Garden warbler retina | N/A | Not directly cited |
Table 1: Summary of quantitative data related to this compound-mediated magnetoreception.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of cryptochromes in magnetoreception.
Recombinant this compound Expression and Purification
Objective: To produce purified this compound protein for in vitro biophysical and biochemical assays. This protocol is a synthesis of methods described for avian and other cryptochromes.[10][11]
-
Gene Cloning and Vector Construction:
-
The coding sequence for the this compound of interest (e.g., Gallus gallus Cry4) is amplified from retinal cDNA via PCR.
-
The amplified gene is cloned into an expression vector, such as pET28a, often with an N-terminal His6-tag for affinity purification.
-
Site-directed mutagenesis can be performed to introduce specific amino acid changes to probe structure-function relationships.[12]
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain, such as Rosetta2(DE3).
-
A starter culture is grown overnight at 37°C in LB medium containing the appropriate antibiotics.
-
The starter culture is used to inoculate a larger volume of Terrific Broth.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.8-1.0.
-
The culture is then cooled to 18°C, and protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
To enhance FAD cofactor incorporation, 100 µM FAD can be added to the culture medium at the time of induction.
-
Expression is carried out for approximately 16 hours at 18°C.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 20 mM imidazole, lysozyme, DNase I, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by ultracentrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed with lysis buffer containing a low concentration of imidazole.
-
The His-tagged protein is eluted with a high concentration of imidazole.
-
The His-tag is often cleaved by incubating the eluted protein with TEV protease overnight at 4°C.
-
A second Ni-NTA column is used to remove the cleaved His-tag and any uncleaved protein.
-
The protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
The purified protein is concentrated and stored at -80°C.
-
Transient Absorption Spectroscopy
Objective: To detect the formation and measure the kinetics of light-induced radical pairs in purified this compound. This protocol is based on descriptions of similar experiments.[3][4][13][14]
-
Sample Preparation:
-
Purified this compound is diluted to a concentration of approximately 20 µM in a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl).
-
The sample is placed in a quartz cuvette with a defined path length (e.g., 1 cm).
-
The cuvette is placed in a temperature-controlled sample holder.
-
-
Experimental Setup:
-
A pump-probe spectroscopy setup is used.
-
The "pump" is a pulsed laser that excites the sample (e.g., a Nd:YAG laser at 355 nm with a pulse duration of a few nanoseconds).[4]
-
The "probe" is a continuous wave lamp (e.g., a tungsten lamp) that passes through the sample.
-
The probe beam is directed to a monochromator and then to a detector (e.g., a photomultiplier tube or a CCD camera) to measure the change in absorbance at specific wavelengths over time.
-
The sample can be placed within a set of Helmholtz coils to apply an external magnetic field of controlled strength and orientation.
-
-
Data Acquisition and Analysis:
-
The change in absorbance (ΔA) is measured as a function of time after the laser pulse.
-
Measurements are taken at different wavelengths to distinguish between different radical species (e.g., FADH• absorbs in the 550-630 nm range, while FADH⁻ and FADH• both absorb in the 490-550 nm range).[4]
-
The decay kinetics of the transient absorption signal are fitted to exponential functions to determine the lifetimes of the radical pair states.
-
The experiment is repeated with and without an applied magnetic field to determine the magnetic field effect on the radical pair kinetics and yields.
-
Behavioral Assays for Magnetoreception
Objective: To assess the magnetic compass orientation of birds. This method has been a cornerstone of avian navigation research.[15][16][17][18][19]
-
Apparatus:
-
An Emlen funnel is a cone-shaped cage with sloping walls.
-
The inner surface of the funnel is lined with a material that can record the bird's activity, such as typewriter correction paper or thermal paper.
-
An ink pad can be placed at the bottom of the funnel, so the bird leaves footprints on the walls as it attempts to take off.
-
The top of the funnel is covered with a screen to prevent the bird from escaping while allowing it to see the sky (if celestial cues are being studied).
-
The entire setup is placed within a system of Helmholtz coils to control the ambient magnetic field.
-
-
Procedure:
-
A bird in a migratory state (exhibiting "Zugunruhe" or migratory restlessness) is placed in the Emlen funnel.
-
The bird's attempts to fly or hop up the sides of the funnel leave scratches or ink marks on the lining.
-
The test is typically conducted for a set period, for example, one hour during the night for nocturnal migrants.
-
The experiment is performed under controlled lighting conditions (e.g., specific wavelengths of light) and magnetic field conditions (e.g., the natural geomagnetic field or an artificially altered field).
-
-
Data Analysis:
-
After the test, the paper lining is removed from the funnel.
-
The distribution of scratches or footprints is quantified. This can be done by dividing the paper into sectors (e.g., 24 sectors of 15 degrees) and counting the number of marks in each sector.
-
The data are analyzed using circular statistics to determine the mean orientation direction and the strength of the orientation (vector length).
-
The Rayleigh test is used to determine if the orientation is statistically significant (i.e., not random).
-
Objective: To test for a behavioral response to a magnetic field in fruit flies. This assay allows for the use of genetic tools to investigate the molecular basis of magnetoreception.[20][21][22]
-
Apparatus:
-
A T-shaped maze is constructed from plastic or glass tubing.
-
A central "elevator" tube is used to introduce the flies to the choice point of the "T".
-
The two arms of the "T" are the choice arms.
-
A magnetic field is applied to one of the arms using a coil system, while the other arm serves as a control (no magnetic field). The coils are designed to minimize any thermal or other non-magnetic differences between the two arms.
-
The apparatus is illuminated from above with light of a specific wavelength.
-
-
Procedure:
-
A group of flies is placed in the elevator tube.
-
The elevator is raised to the level of the T-junction, allowing the flies to choose between the two arms.
-
The flies are given a set amount of time (e.g., 2 minutes) to make their choice.
-
After the choice period, the elevator is partially raised to trap the flies in the arms.
-
The number of flies in each arm is counted.
-
The experiment can be designed to test for a naive preference or a trained response (where the magnetic field is paired with a reward, such as sucrose).
-
-
Data Analysis:
-
A preference index is calculated based on the number of flies in the magnetic field arm versus the control arm.
-
Statistical tests (e.g., t-test or ANOVA) are used to determine if there is a significant preference for or avoidance of the magnetic field.
-
Different fly strains, including wild-type and this compound mutants, are tested to determine the genetic basis of the response.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound-mediated magnetoreception.
This compound Radical Pair Mechanism Signaling Pathway
Experimental Workflow for In Vitro Spectroscopy of this compound
Logical Relationship of Cry4 Properties to Magnetoreception
Conclusion and Future Directions
The evidence strongly supports the hypothesis that cryptochromes act as magnetoreceptors in a variety of animal species, operating through the Radical Pair Mechanism. Quantitative data from biophysical, physiological, and behavioral studies are beginning to provide a detailed picture of this remarkable sensory modality. However, several key questions remain. The precise nature of the downstream signaling cascade that converts the chemical output of the radical pair reaction into a neural signal is still largely unknown. Furthermore, while Cry4 is a strong candidate in birds, the specific cryptochromes and their cellular localization in other magnetoreceptive species require further investigation. The development of novel experimental techniques, including advanced spectroscopic methods and genetic tools for non-model organisms, will be crucial for fully elucidating the mechanisms of this compound-based magnetoreception. For drug development professionals, understanding the intricacies of this light and magnetic field-sensitive protein could open new avenues for exploring the effects of electromagnetic fields on biological systems and potentially inform the design of novel therapeutic interventions that target light-sensitive signaling pathways.
References
- 1. Quantum biology - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound and Magnetic Sensing [ks.uiuc.edu]
- 4. Reaction Kinetics and Mechanism of Magnetic Field Effects in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic field effects on radical pair reactions: estimation of B1/2 for flavin-tryptophan radical pairs in cryptochromes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression patterns of this compound genes in avian retina suggest involvement of Cry4 in light-dependent magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of magnetic fields on this compound-dependent responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Expression, Purification, and Crystallization of a this compound 2 Homolog from Isodiametra pulchra [digitalcommons.winthrop.edu]
- 12. Site-directed Mutagenesis | University of Tübingen [uni-tuebingen.de]
- 13. Chemical Magnetoreception: Bird this compound 1a Is Excited by Blue Light and Forms Long-Lived Radical-Pairs | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Emlen funnel experiments revisited: methods update for studying compass orientation in songbirds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 20. Phototactic T-maze Behavioral Assay for Comparing the Functionality of Color-sensitive Photoreceptor Subtypes in the Drosophila Visual System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. maze.conductscience.com [maze.conductscience.com]
The Evolutionary Leap: From DNA Repair to Circadian Rhythms - A Technical Guide to the Molecular Evolution of Cryptochromes from Photolyases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evolution of cryptochromes (CRY) from photolyases (PHR) represents a remarkable functional shift in a conserved protein superfamily, transitioning from light-dependent DNA repair to diverse roles in circadian regulation and development. This technical guide delves into the core molecular events that underpinned this evolutionary trajectory. We present a synthesis of current research, detailing the structural and functional divergence, key molecular determinants, and the evolutionary timeline of this fascinating protein family. This document provides quantitative data for comparative analysis, detailed experimental protocols for key investigative techniques, and visual representations of the evolutionary and signaling pathways involved.
Introduction: A Shared Ancestry, Divergent Fates
Photolyases and cryptochromes are structurally related flavoproteins that constitute the CRY/PHR superfamily.[1][2] Photolyases are ancient enzymes that utilize blue light to repair UV-induced DNA damage, a critical function for preserving genomic integrity.[2][3] In contrast, cryptochromes, while retaining the core structural fold of photolyases, have largely lost their DNA repair capabilities and have been repurposed as key components of circadian clocks and as photoreceptors regulating various developmental processes in plants and animals.[1][2] This functional diversification is a prime example of neofunctionalization, where a duplicated gene acquires a novel function. Understanding the molecular underpinnings of this evolutionary transition offers profound insights into the plasticity of protein function and the evolution of complex biological systems like the circadian clock.
From DNA Repair to Signaling: The Functional Divergence
The primary functional distinction between photolyases and cryptochromes lies in their enzymatic activity. Photolyases directly repair DNA lesions, specifically cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, through a light-dependent redox reaction.[4] Cryptochromes, with the exception of some CRY-DASH members that retain a degree of single-stranded DNA repair activity, lack this canonical DNA repair function.[2] Instead, they function as photoreceptors and core components of the circadian oscillatory mechanism. In plants, cryptochromes mediate responses to blue light, such as photomorphogenesis and flowering time.[2] In animals, they are integral to the negative feedback loop of the core circadian clock, regulating their own transcription and that of other clock genes.[1]
This functional shift is largely attributed to two key evolutionary changes: the loss of DNA binding and repair activity in the conserved photolyase homology region (PHR) and the acquisition of a C-terminal extension (CCE) in most cryptochromes.[1][2]
Quantitative Data Summary
Sequence Similarity
The core domain, or Photolyase Homology Region (PHR), is highly conserved between photolyases and cryptochromes. However, the C-terminal region shows significant divergence, which is critical for the distinct functions of cryptochromes.
| Protein Comparison | Domain | Sequence Identity (%) | Reference |
| Mammalian CRY1 vs. Mammalian CRY2 | Core Domain (PHR) | >80% | [1] |
| Mammalian Cryptochromes vs. Photolyases | Core Domain (PHR) | High Homology | [1] |
| Vibrio cholerae VcPhr vs. E. coli Photolyase | Full Protein | 53% | [5] |
| Vibrio cholerae VcCry1 vs. Synechocystis 6803 PhrB | Full Protein | 38% | [5] |
| Cryptochromes vs. Photolyases (general) | Amino Acid Sequence | 25-40% | [4] |
Evolutionary Divergence Times
Phylogenetic analyses have provided estimates for the divergence of various photolyase and cryptochrome subfamilies. These timelines suggest that the functional diversification occurred over a vast evolutionary span.
| Evolutionary Event | Estimated Divergence Time (Mya) | Reference |
| Origin of Plant Cryptochromes | 528.21 ± 168.73 | [6] |
| Origin of Animal Cryptochromes | 606.62 ± 122.43 | [6] |
| Origin of CRY4 | 544.06 ± 120.83 | [6] |
| Duplication of Vertebrate Cryptochromes | 421.75 - 416.1 | [6] |
| Duplication of Plant Cryptochromes | 179 - 158 | [6] |
| Divergence of Rhithrogeninae (mayfly subfamily) | ~95.54 | [7] |
| Origin of Ecdyonurinae and Heptageniinae (mayfly subfamilies) | ~90.08 | [7] |
Functional Parameters
The quantum yield of DNA repair is a key measure of photolyase efficiency. This property is absent in most cryptochromes.
| Enzyme | Lesion Repaired | Quantum Yield | Reference |
| CPD Photolyase | Cyclobutane Pyrimidine Dimer (CPD) | 0.7 - 1.0 | [4] |
| (6-4) Photolyase | (6-4) Photoproduct | 0.3 | [4] |
| CPD Photolyases (general) | Cyclobutane Pyrimidine Dimer (CPD) | 0.32 - 0.88 | [8] |
| CPD Repair by Photolyase (in vitro) | Cyclobutane Pyrimidine Dimer (CPD) | 50-100% | [9] |
Key Molecular Determinants of Functional Evolution
The transition from a DNA repair enzyme to a signaling protein involved critical changes at the molecular level.
The Photolyase Homology Region (PHR)
While the overall structure of the PHR is conserved, subtle amino acid substitutions within this domain are thought to be responsible for the loss of DNA repair activity in cryptochromes. These changes likely altered the substrate-binding pocket, reducing its affinity for UV-damaged DNA.
The C-Terminal Extension (CCE)
The acquisition of a C-terminal extension is a hallmark of most cryptochromes and is crucial for their signaling functions.[1][2] This tail is highly variable in sequence and length among different cryptochromes and is involved in:
-
Protein-protein interactions: The CCE acts as a scaffold for interacting with other signaling partners, such as components of the circadian clock machinery (e.g., PER, TIM) or transcription factors.[1]
-
Subcellular localization: The CCE can contain nuclear localization signals (NLS) that direct the protein to the nucleus, where it can regulate gene expression.[1]
-
Light-dependent conformational changes: In some cryptochromes, light absorption by the PHR domain induces conformational changes in the CCE, modulating its interaction with downstream partners.
Visualizing the Evolutionary and Signaling Pathways
Evolutionary Trajectory of the CRY/PHR Superfamily
Caption: Evolutionary divergence of cryptochromes from photolyases.
A Simplified Plant this compound Signaling Pathway
Caption: Plant this compound signaling cascade.
A Simplified Animal this compound Circadian Clock Pathway
Caption: Animal this compound's role in the circadian clock.
Experimental Protocols: Investigating the Evolution and Function
Ancestral Sequence Reconstruction
Objective: To infer the amino acid sequence of ancestral photolyase/cryptochrome proteins to study the evolutionary trajectory of functional changes.
Methodology Outline:
-
Sequence Alignment: A comprehensive set of photolyase and this compound protein sequences from diverse taxa is collected and aligned using multiple sequence alignment software (e.g., MAFFT, Clustal Omega).
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods like Maximum Likelihood (e.g., PhyML, RAxML) or Bayesian inference (e.g., MrBayes).[10]
-
Ancestral State Reconstruction: Using the phylogenetic tree and the sequence alignment, the amino acid sequence of ancestral nodes is inferred using probabilistic models of amino acid substitution (e.g., PAML, Lazarus).
-
Gene Synthesis and Protein Expression: The inferred ancestral gene sequence is synthesized and cloned into an expression vector for recombinant protein production in a suitable host system (e.g., E. coli, insect cells).
-
Functional Characterization: The resurrected ancestral protein is then subjected to functional assays (see below) to determine its properties, such as DNA repair activity and light-dependent protein interactions.
Site-Directed Mutagenesis
Objective: To investigate the functional consequence of specific amino acid substitutions that are hypothesized to have been critical for the evolution of this compound function.
Methodology Outline:
-
Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) into the gene of interest (e.g., a photolyase or this compound gene) cloned into a plasmid vector.[11]
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the mutagenic primers to amplify the entire plasmid, incorporating the desired mutation.[12]
-
Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.[13]
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Analysis: The mutated protein is expressed and its function is assessed using relevant assays (e.g., DNA repair assay, protein-protein interaction assays).
In Vitro DNA Repair Assay (Comet Assay)
Objective: To quantify the DNA repair activity of photolyases and their engineered variants.
Methodology Outline:
-
Substrate Preparation: Cells are exposed to UV radiation to induce DNA damage (CPDs and (6-4) photoproducts).
-
Cell Lysis and Nucleoid Preparation: The cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and most proteins, leaving behind supercoiled DNA nucleoids.
-
Enzyme Incubation: The nucleoids are incubated with the purified photolyase or this compound protein in the presence of photoreactivating blue light.
-
Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA with strand breaks (or sites of repair) will migrate out of the nucleoid, forming a "comet" tail.
-
Visualization and Quantification: The DNA is stained with a fluorescent dye and visualized by microscopy. The extent of DNA migration in the comet tail is quantified using image analysis software, which is proportional to the amount of DNA damage/repair.[14][15]
Yeast Two-Hybrid (Y2H) Assay
Objective: To identify and characterize protein-protein interactions involving cryptochromes.
Methodology Outline:
-
Vector Construction: The "bait" protein (e.g., a this compound) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein (a potential interactor) is fused to the activation domain (AD) of the same transcription factor.[16]
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
-
Interaction-dependent Reporter Gene Activation: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and/or exhibit a color change.[17]
-
Screening: A library of prey proteins can be screened against a single bait to identify novel interaction partners.
Co-Immunoprecipitation (Co-IP)
Objective: To validate protein-protein interactions involving cryptochromes in a more native cellular context.
Methodology Outline:
-
Cell Lysis: Cells expressing the proteins of interest are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Antibody Incubation: An antibody specific to the "bait" protein (e.g., this compound) is added to the cell lysate.
-
Immunocomplex Precipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, which in turn is bound to the bait protein and its interacting partners, thus precipitating the entire protein complex.[18]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies specific for the bait and the putative interacting "prey" protein.[19]
Luciferase Reporter Assay for Circadian Rhythms
Objective: To measure the effect of cryptochromes and their mutations on the period and amplitude of the circadian clock.
Methodology Outline:
-
Reporter Construct: The promoter of a clock-controlled gene (e.g., Per2) is cloned upstream of a luciferase reporter gene.[20]
-
Cell Transfection/Transgenesis: This reporter construct is introduced into cells or a model organism.
-
Synchronization: The circadian clocks of the cells or organism are synchronized using a stimulus such as a light pulse or a chemical treatment (e.g., dexamethasone).[21]
-
Bioluminescence Monitoring: The cells or organism are then placed in constant darkness, and the light output from the luciferase reaction is measured continuously over several days using a luminometer.[22]
-
Data Analysis: The bioluminescence data is analyzed to determine the period, phase, and amplitude of the circadian rhythm.[23]
Conclusion and Future Directions
The evolution of cryptochromes from photolyases is a compelling narrative of molecular adaptation, where a fundamental DNA repair enzyme was repurposed for the intricate regulation of circadian rhythms and development. The loss of DNA repair activity and the gain of a versatile C-terminal signaling domain were pivotal events in this evolutionary journey. The experimental approaches detailed in this guide provide a robust framework for further dissecting the precise molecular changes that drove this functional innovation.
Future research will likely focus on:
-
Structural dynamics: High-resolution structural studies of this compound-partner complexes to elucidate the allosteric mechanisms of light-dependent signaling.
-
Ancestral landscapes: Resurrecting and characterizing a wider range of ancestral proteins to map the evolutionary landscape of functional transitions in greater detail.
-
Drug discovery: Leveraging the detailed understanding of this compound structure and function to develop small molecules that can modulate circadian rhythms, with potential therapeutic applications in sleep disorders, metabolic diseases, and cancer.
By continuing to unravel the molecular evolution of the this compound/photolyase superfamily, we not only gain a deeper appreciation for the ingenuity of natural selection but also open new avenues for therapeutic intervention.
References
- 1. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary History of the Photolyase/Cryptochrome Superfamily in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Proteins of the DNA Photolyase/Cryptochrome Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV Radiation in DNA Damage and Repair Involving DNA-Photolyases and Cryptochromes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Maximum-likelihood and Bayesian time estimates for the nodes (Mya) (Fig 4). - Public Library of Science - Figshare [plos.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Photolyase: Dynamics and Electron-Transfer Mechanisms of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. The blue light-induced interaction of this compound 1 with COP1 requires SPA proteins during Arabidopsis light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]
- 21. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Domains of Cryptochrome Proteins: PHR and CCE
Introduction
Cryptochromes (CRY) are a class of flavoproteins sensitive to blue light that play pivotal roles in a wide array of biological processes across plants and animals.[1][2] These photoreceptors are central to the regulation of circadian rhythms, plant growth and development, and even the sensing of magnetic fields in some species.[1][3][4] The functional diversity of cryptochromes is rooted in their core molecular architecture, which is consistently characterized by two principal domains: an N-terminal Photolyase Homology Region (PHR) and a more variable C-terminal Extension (CCE).[5][6][7] This guide provides an in-depth technical examination of these two domains, their distinct and synergistic functions, the experimental methodologies used to study them, and their role in cellular signaling.
The Photolyase Homology Region (PHR) Domain
The PHR domain is evolutionarily conserved and shares significant structural and sequence homology with DNA photolyases, a class of enzymes that repair UV-induced DNA damage.[2][4][5] However, despite this similarity, cryptochromes lack photolyase activity.[1][8]
Structure and Cofactor Binding
The crystal structure of the PHR domain reveals a fold highly similar to that of photolyase, comprising two distinct subdomains: an N-terminal α/β domain and a C-terminal α-helical domain.[2][5][9][10] These subdomains are connected by a loop that wraps around the α/β domain.[10]
A key feature of the PHR domain is its ability to non-covalently bind a flavin adenine (B156593) dinucleotide (FAD) cofactor, which serves as the primary blue-light-sensitive chromophore.[1][2][5] Upon photoexcitation by blue light, the FAD cofactor undergoes a series of electron transfer reactions, leading to its reduction.[8] This process is believed to initiate the conformational changes necessary for signal transduction. In some cryptochromes, the PHR domain may also bind a second, light-harvesting chromophore, such as 5,10-methenyltetrahydrofolate (MTHF), to enhance photosensitivity.[10][11]
Function in Signaling and Interaction
Initially considered solely a photosensory domain, the PHR domain is now understood to be a critical hub for protein-protein interactions.[12] In its photoactivated state, the PHR domain can form head-to-head dimers, which then associate to form tetramers; this photo-oligomerization is considered essential for CRY function.[13]
Furthermore, the PHR domain directly interacts with various signaling partners. For instance, in Arabidopsis, the PHR domain of CRY2 interacts with CRYPTOCHROME-INTERACTING bHLH (CIB) transcription factors to regulate flowering time.[12][14] These interactions are light-dependent and crucial for initiating downstream signaling cascades that modulate gene expression.
The C-terminal Extension (CCE) Domain
Appended to the core PHR domain is the C-terminal Extension (CCE), also referred to as the CCT domain in plants.[6][9][13] Unlike the highly conserved PHR, the CCE is remarkably divergent in both length and amino acid sequence across different cryptochromes and species.[1][7][15]
Structure and Intrinsic Disorder
The CCE domain is largely considered to be intrinsically disordered, lacking a stable, defined three-dimensional structure in its isolated state.[6][15] This structural plasticity is believed to be fundamental to its function, allowing it to adopt different conformations upon photoactivation of the PHR domain and to interact with a wide range of signaling partners.[6] In the dark, it is proposed that the CCE domain interacts with the PHR domain, maintaining the this compound in an inactive, closed conformation.[16]
Role in Signal Transduction
The CCE domain is indispensable for this compound's signaling output.[6] Seminal experiments in Arabidopsis demonstrated that expressing the CCE domain alone is sufficient to trigger a constitutive photomorphogenic response, mimicking the effect of constant light exposure.[10][14][17][18] This indicates that the CCE functions as the primary effector domain, activating the light signaling cascade.
The CCE mediates its function by physically interacting with key regulatory proteins. A primary interaction partner in plants is CONSTITUTIVE PHOTOMORPHOGENESIS 1 (COP1), an E3 ubiquitin ligase that targets transcription factors for degradation in the dark.[13][17] The interaction between the CCE and COP1 is thought to inhibit COP1 activity, leading to the stabilization of light-responsive transcription factors and subsequent changes in gene expression.[17]
Regulation by Post-Translational Modifications
The activity of the CCE domain is tightly regulated by post-translational modifications, most notably phosphorylation.[6] In Arabidopsis CRY2, blue light triggers the rapid phosphorylation of multiple serine residues within the CCE domain.[6][19] This light-dependent phosphorylation is critical for the physiological activity and stability of the photoreceptor.[6][19] It is hypothesized that the addition of negatively charged phosphate (B84403) groups causes an electrostatic repulsion of the CCE from the PHR domain, exposing binding sites for downstream signaling partners.[20][21]
Quantitative Data Summary
The following table summarizes key quantitative data related to the domains and their modifications.
| Parameter | Organism/Protein | Value/Residues | Description | Reference(s) |
| Domain Size | Arabidopsis thaliana CRY1 | PHR: ~500 residues | The PHR domain is a substantial and conserved region. | [6] |
| Arabidopsis thaliana CRY2 | PHR: ~500 residues | Similar to CRY1, the PHR domain is highly conserved. | [6] | |
| Drosophila melanogaster CRY | Full-length: 542 amino acids | The full protein includes both the PHR and CCE domains. | [8] | |
| Phosphorylation Sites | Arabidopsis thaliana CRY2 | S588, S599, S605 | Serine residues in the CCE domain that undergo blue light-dependent phosphorylation. | [6] |
| Arabidopsis thaliana CRY2 | 24 residues total | Mass spectrometry has identified at least 24 phosphorylation sites in the CCE domain. | [16] | |
| Binding Affinity | Mammalian CRY1 (mCRY1) & BMAL1 | Lower affinity with non-acetylated Lys-537 | The C-terminal tail of mCRY1 shows differential binding to BMAL1 depending on post-translational modifications. | [22][23] |
| Mammalian CRY2 (mCRY2) & BMAL1 | Unaffected by Lys-537 acetylation state | The mCRY2 tail interaction with BMAL1 is not sensitive to this specific modification, highlighting functional differences between CRY1 and CRY2. | [22][23] |
Key Experimental Protocols
The study of this compound domains and their interactions relies on a variety of biochemical and biophysical techniques.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Analysis
Co-IP is a powerful technique used to identify and validate protein-protein interactions within a cell.[24][25]
Objective: To determine if a specific protein (e.g., a transcription factor) interacts with a this compound domain (e.g., CCE) in vivo.
Methodology:
-
Cell Lysis: Harvest cells or tissues expressing the proteins of interest. Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, and mild detergents like Tween-20) to release proteins while keeping protein complexes intact.[26] Add protease and phosphatase inhibitors to prevent degradation and preserve post-translational modifications.
-
Lysate Pre-clearing (Optional): Incubate the cell lysate with magnetic beads (e.g., Protein A/G beads) that have not been conjugated to an antibody.[27] This step reduces non-specific binding of proteins to the beads in the subsequent steps.[27]
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., an anti-CRY2 antibody) to the pre-cleared lysate.[27] Incubate the mixture, typically for several hours to overnight at 4°C, to allow the antibody to bind to its target protein within its native complex.[26]
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, thus capturing the entire antibody-protein complex. Incubate with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant.[28] Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[26][28] This is a critical step to ensure a clean result.
-
Elution: Elute the captured proteins from the beads. This is typically done by resuspending the beads in a sample loading buffer (e.g., 3x SDS buffer) and boiling, which denatures the proteins and breaks the antibody-antigen bonds.[27]
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody specific for the "prey" protein (the suspected interaction partner). The presence of a band corresponding to the prey protein indicates an in vivo interaction.
X-ray Crystallography for Structural Determination
X-ray crystallography was the technique used to solve the first high-resolution three-dimensional structure of a this compound domain.
Objective: To determine the atomic-level structure of the CRY1-PHR domain.
Methodology Summary: The PHR domain of Arabidopsis CRY1 was expressed and purified.[9] The purified protein was then crystallized, a process of slowly precipitating the protein from a solution to form a highly ordered, solid lattice. These crystals were exposed to a high-intensity X-ray beam. The X-rays diffract as they pass through the crystal, creating a unique diffraction pattern that is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the protein. Finally, a detailed atomic model of the protein's structure is built into this map and refined to best fit the experimental data.[29] This process revealed the characteristic photolyase-like fold of the PHR domain.[2][29]
Visualizations of Pathways and Workflows
This compound Signaling Pathway in Plants
Caption: Blue light activation of this compound inhibits the COP1/SPA complex, stabilizing transcription factors.
Experimental Workflow for Co-Immunoprecipitation
Caption: A typical workflow for identifying in vivo protein-protein interactions using Co-Immunoprecipitation.
Logical Relationship between PHR and CCE Domains
Caption: Light induces conformational changes, separating the CCE from the PHR to enable downstream signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure of the photolyase-like domain of this compound 1 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetically sensitive light-induced reactions in this compound are consistent with its proposed role as a magnetoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structural decryption of cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The blue light-dependent phosphorylation of the CCE domain determines the photosensitivity of Arabidopsis CRY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptochromes—a potential magnetoreceptor: what do we know and what do we want to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One Actor, Multiple Roles: The Performances of this compound in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The involvement of the N-terminal PHR domain of Arabidopsis cryptochromes in mediating light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 15. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Signaling Mechanism of Arabidopsis CRY1 Involves Direct Interaction with COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The blue light-dependent phosphorylation of the CCE domain determines the photosensitivity of Arabidopsis CRY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Analyses of this compound-mBMAL1 Interactions: MECHANISTIC INSIGHTS INTO THE TRANSCRIPTIONAL REGULATION OF THE MAMMALIAN CIRCADIAN CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative analyses of this compound-mBMAL1 interactions: mechanistic insights into the transcriptional regulation of the mammalian circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. assaygenie.com [assaygenie.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Core Functions of CRY1, CRY2, and CRY-DASH Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core functions of Cryptochrome 1 (CRY1), this compound 2 (CRY2), and this compound-DASH (CRY-DASH) proteins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of circadian rhythms, DNA repair, and related signaling pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes.
Introduction to Cryptochromes
Cryptochromes are a class of flavoproteins that are highly conserved across species, from bacteria to humans. They are characterized by a photolyase homologous region (PHR) that binds a flavin adenine (B156593) dinucleotide (FAD) chromophore. While structurally related to photolyases, which are DNA repair enzymes, cryptochromes have evolved to perform a variety of regulatory functions. This guide will focus on three key members of this family: CRY1, CRY2, and CRY-DASH, highlighting their distinct and overlapping roles in cellular physiology.
Core Functions of CRY1 and CRY2: The Master Regulators of the Circadian Clock
In mammals, CRY1 and CRY2 are essential components of the core molecular clock that generates circadian rhythms.[1][2] These rhythms govern a wide range of physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.[3][4]
Transcriptional Repression in the Circadian Feedback Loop
The primary function of CRY1 and CRY2 is to act as transcriptional repressors in the core circadian feedback loop.[5][6] The positive limb of this loop is driven by the heterodimeric transcription factor complex CLOCK:BMAL1, which activates the transcription of the Period (Per1 and Per2) and this compound (Cry1 and Cry2) genes.[6] The resulting PER and CRY proteins accumulate in the cytoplasm, form a repressive complex, and translocate back into the nucleus. There, they directly interact with the CLOCK:BMAL1 complex, inhibiting its transcriptional activity and thereby repressing their own transcription.[6] This negative feedback loop generates a self-sustaining oscillation with a period of approximately 24 hours.
While both CRY1 and CRY2 are critical for maintaining circadian rhythmicity, they have distinct roles. Mice lacking the Cry1 gene exhibit a shortened circadian period, whereas mice lacking the Cry2 gene have a lengthened period.[7] The complete loss of both CRY1 and CRY2 results in an immediate and complete loss of circadian rhythmicity, demonstrating their essential and partially redundant functions.[7]
Differential Affinity for the CLOCK:BMAL1 Complex
The differential effects of CRY1 and CRY2 on the circadian period are, in part, due to their different binding affinities for the CLOCK:BMAL1 complex. CRY1 generally acts as a stronger repressor than CRY2.[8][9] Studies using biolayer interferometry have shown that the photolyase homology region (PHR) of CRY1 binds to the PAS domain core of CLOCK:BMAL1 with a significantly higher affinity than the PHR of CRY2.[10] The presence of PER2 can modulate these interactions, enhancing the affinity of CRY2 for the complex.[10]
Regulation of Metabolism and Interaction with Nuclear Receptors
Beyond their core clock function, CRY1 and CRY2 are important regulators of metabolism. They have been shown to interact with a number of nuclear receptors, including the glucocorticoid receptor, Rev-Erbα, and PPARs, thereby modulating the transcription of genes involved in glucose and lipid metabolism.[5][11] This provides a direct link between the circadian clock and metabolic control.
Post-Translational Regulation of CRY1 and CRY2
The stability and activity of CRY1 and CRY2 are tightly regulated by post-translational modifications, primarily phosphorylation and ubiquitination. Phosphorylation by kinases such as Casein Kinase I (CKI) can mark CRY proteins for degradation via the ubiquitin-proteasome pathway, a critical step for the timely reactivation of CLOCK:BMAL1 and the start of a new circadian cycle.[3][12] The F-box proteins FBXL3 and FBXL21 are key E3 ubiquitin ligases that target CRY proteins for degradation and stabilization, respectively.[6]
The Dual Function of CRY-DASH: A Photoreceptor and DNA Repair Enzyme
CRY-DASH proteins represent a distinct branch of the this compound family with functions in both light sensing and DNA repair.[1][2] They are found in a wide range of organisms, from bacteria to plants and some animals.[1]
DNA Repair Activity
CRY-DASH proteins possess photolyase activity, specifically repairing cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a type of DNA damage induced by UV radiation.[13][14] Unlike classical photolyases, many CRY-DASH proteins show a strong preference for CPDs in single-stranded DNA (ssDNA).[13][14][15] This specificity suggests a role in repairing DNA damage in transiently single-stranded regions that occur during replication or transcription. The repair mechanism is light-dependent, utilizing the energy of blue light absorbed by the FAD cofactor to catalyze the reversal of the pyrimidine dimer.[16][17]
Photoreceptor and Signaling Function
In plants such as Arabidopsis thaliana, CRY-DASH (also known as CRY3) is localized to the mitochondria and chloroplasts and is involved in photomorphogenesis.[1][2] While its precise signaling pathway is still under investigation, it is thought to act as a blue light photoreceptor, perceiving light signals and initiating a downstream cascade that influences plant development.[18][19] The binding of damaged DNA can lock the FAD cofactor in a state that favors DNA repair over signaling, suggesting a mechanism for prioritizing cellular functions.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of CRY1, CRY2, and CRY-DASH proteins.
| Interaction | Protein 1 | Protein 2 | Method | Dissociation Constant (Kd) | Reference |
| CRY1-CLOCK:BMAL1 | CRY1 PHR | CLOCK:BMAL1 PAS core | Biolayer Interferometry (BLI) | ~6.6 µM (for mutant PAS core) | [10] |
| CRY2-CLOCK:BMAL1 | CRY2 PHR | CLOCK:BMAL1 PAS core | Biolayer Interferometry (BLI) | ~10.2 µM (for mutant PAS core) | [10] |
| CRY1-PER2 | CRY1 PHR | PER2 CBD | Biolayer Interferometry (BLI) | 196 ± 34 nM | [10] |
| CRY2-PER2 | CRY2 PHR | PER2 CBD | Biolayer Interferometry (BLI) | 604 ± 29 nM | [10] |
| CRY1 Tail-PHR | Human CRY1 Tail | Human CRY1 PHR | Fluorescence Polarization (FP) | ~5 µM | [20] |
| CRY2 Tail-PHR | Human CRY2 Tail | Human CRY2 PHR | Fluorescence Polarization (FP) | ~7.5 µM | [21] |
Table 1: Protein-Protein Interaction Affinities. PHR: Photolyase Homology Region; PAS: Per-Arnt-Sim; CBD: CRY-Binding Domain.
| Protein | Tissue/Cell Line | Method | Relative Abundance/Expression | Reference |
| CRY1 | Mouse Suprachiasmatic Nucleus (SCN) | Quantitative Imaging | Trough of abundance is ~5 times higher than PER2. Oscillation amplitude is ~65% of PER2. | [22] |
| PER2 | Mouse Suprachiasmatic Nucleus (SCN) | Quantitative Imaging | Reference for relative abundance and amplitude. | [22] |
Table 2: Protein Expression Levels. Note: Absolute protein concentrations are challenging to determine and can vary significantly between studies and experimental conditions. The data presented here provides a relative comparison.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of CRY proteins. These protocols are based on published literature and should be adapted and optimized for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol is adapted from studies investigating the interaction between CRY and other clock proteins.[23][24]
Objective: To determine if two proteins interact in vivo.
Materials:
-
Cell culture expressing tagged proteins of interest (e.g., FLAG-CRY1 and MYC-PER2).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Antibody specific to the tagged "bait" protein (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Magnetic rack.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic rack. Add the primary antibody against the bait protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add fresh Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-MYC antibody).
Chromatin Immunoprecipitation (ChIP) to Study Protein-DNA Interactions
This protocol is based on methodologies used to identify the genomic binding sites of CRY1 in mouse liver.[25][26][27]
Objective: To identify the DNA sequences that a specific protein (e.g., CRY1) binds to in the genome.
Materials:
-
Mouse liver tissue.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis Buffers (for nuclei isolation and chromatin solubilization).
-
Slicing/dicing kit.
-
Antibody specific to the protein of interest (e.g., anti-CRY1 antibody).
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification.
-
Primers for qPCR or reagents for high-throughput sequencing (ChIP-seq).
Procedure:
-
Cross-linking: Perfuse the liver with PBS and then with a 1% formaldehyde solution to cross-link proteins to DNA. Quench the reaction with glycine.
-
Tissue Homogenization and Nuclei Isolation: Homogenize the liver tissue and isolate the nuclei through a series of centrifugation steps.
-
Chromatin Shearing: Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by ChIP-seq to identify genome-wide binding sites.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships of CRY1, CRY2, and CRY-DASH proteins.
Caption: The core circadian clock negative feedback loop.
Caption: Post-translational regulation and broader functions of CRY1/CRY2.
Caption: Dual functions of CRY-DASH in DNA repair and signaling.
Conclusion
CRY1, CRY2, and CRY-DASH are multifaceted proteins with critical roles in maintaining cellular homeostasis. CRY1 and CRY2 are indispensable for the proper functioning of the mammalian circadian clock, acting as key transcriptional repressors. Their influence extends beyond the core clock to the regulation of metabolism through interactions with nuclear receptors. CRY-DASH proteins bridge the gap between photoreception and DNA repair, highlighting the evolutionary link between these two fundamental processes. A deeper understanding of the structure, function, and regulation of these cryptochromes will continue to provide valuable insights into fundamental biological processes and may open new avenues for therapeutic intervention in circadian-related disorders and diseases associated with DNA damage.
References
- 1. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 3. Posttranslational regulation of the mammalian circadian clock by this compound and protein phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Circadian repressors CRY1 and CRY2 broadly interact with nuclear receptors and modulate transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. An evolutionary hotspot defines functional differences between CRYPTOCHROMES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics at the serine loop underlie differential affinity of cryptochromes for CLOCK:BMAL1 to control circadian timing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circadian repressors CRY1 and CRY2 broadly interact with nuclear receptors and modulate transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational Modifications are Required for Circadian Clock Regulation in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A this compound/photolyase class of enzymes with single-stranded DNA-specific photolyase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A this compound/photolyase class of enzymes with single-stranded DNA-specific photolyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theoretical insights into the DNA repair function : of Arabidopsis thaliana this compound-DASH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folding kinetics of recognition loop peptides from a photolyase and this compound-DASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding of Substrate Locks the Electrochemistry of CRY-DASH into DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The this compound Blue Light Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. The human CRY1 tail controls circadian timing by regulating its association with CLOCK:BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative measures of clock protein dynamics in the mouse suprachiasmatic nucleus extends the circadian time-keeping model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Chromatin Immunoprecipitation (ChIP) from Mouse Liver Nuclei | Springer Nature Experiments [experiments.springernature.com]
- 26. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 27. encodeproject.org [encodeproject.org]
Cryptochrome's Involvement in Plant Photomorphogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cryptochromes (CRYs) are a class of blue-light photoreceptors that play a pivotal role in regulating plant growth and development in response to ambient light conditions. This technical guide provides an in-depth examination of the molecular mechanisms underlying cryptochrome-mediated photomorphogenesis, with a primary focus on the well-characterized model organism Arabidopsis thaliana. We dissect the core signaling pathway involving the blue light-dependent activation of cryptochromes, their subsequent interaction with the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex, and the resulting stabilization of key transcription factors that drive photomorphogenic development. This document includes quantitative data from key studies, detailed experimental protocols for assessing this compound function, and pathway diagrams to visually represent the signaling cascades.
Introduction to Plant Cryptochromes
Plants, as sessile and photoautotrophic organisms, rely on sophisticated photoreceptor systems to interpret environmental light cues, optimizing their growth and life cycle. Among these, cryptochromes are flavoproteins sensitive to blue and UV-A light that regulate a wide array of developmental processes, including the inhibition of hypocotyl elongation, cotyledon expansion, anthocyanin accumulation, and the photoperiodic control of flowering.[1][2][3]
In Arabidopsis, there are two primary cryptochromes involved in photomorphogenesis: CRY1 and CRY2.[4] They share partially redundant functions but also have distinct roles. CRY1 is relatively stable in the light and is a major mediator of blue light-induced de-etiolation, such as hypocotyl growth inhibition under high fluence rates.[5][6] Conversely, CRY2 is less stable and is rapidly degraded in response to blue light, playing a more prominent role in responses to low light and in promoting flowering.[1][6] Both are composed of an N-terminal Photolyase Homology Region (PHR) and a C-terminal extension (CCT).[4][7] Upon blue light absorption, cryptochromes undergo critical conformational changes, phosphorylation, and oligomerization, which are essential for initiating downstream signaling.[4][8]
The Core Signaling Pathway: The CRY-COP1/SPA Axis
The central mechanism by which cryptochromes promote photomorphogenesis involves the suppression of a key repressor of light signaling, the COP1/SPA E3 ubiquitin ligase complex.[9][10]
2.1. Blue Light-Dependent Activation of Cryptochromes In darkness, cryptochromes exist as inactive monomers.[9][11] The absorption of blue light photons triggers a series of biophysical and biochemical events:
-
Conformational Change: Photon absorption induces a conformational change, particularly in the CCT domain, which exposes it for interaction with downstream signaling partners.[8][12]
-
Phosphorylation: Both CRY1 and CRY2 undergo blue light-dependent phosphorylation at multiple serine and threonine residues.[13][14] This phosphorylation enhances their biological activity and, in the case of CRY2, marks it for ubiquitination and subsequent degradation.[13][15]
-
Oligomerization: Photoactivated cryptochromes form homooligomers (dimers and tetramers), a state that is crucial for their signaling function.[4][9]
2.2. Interaction with and Inhibition of the COP1/SPA Complex The COP1/SPA complex is a master regulator that, in darkness, targets positive regulators of photomorphogenesis for degradation via the 26S proteasome.[10][16] This complex consists of the E3 ubiquitin ligase COP1 and a family of four SPA proteins (SPA1-SPA4) that enhance COP1's activity.[10][17]
Upon blue light activation, cryptochromes, particularly CRY1, physically interact with SPA proteins.[17][18][19] This interaction is blue-light dependent and occurs in the nucleus.[17][20] The binding of photoexcited CRY1 to SPA1 disrupts the association between SPA1 and COP1.[17][18] This dissociation effectively inactivates the COP1/SPA E3 ligase complex.[10][16]
2.3. Stabilization of Transcription Factors With the COP1/SPA complex inhibited, its substrate transcription factors are no longer targeted for degradation and can accumulate in the nucleus. A primary target is the bZIP transcription factor ELONGATED HYPOCOTYL 5 (HY5).[7][18] HY5 is a master regulator that binds to the promoters of thousands of light-regulated genes, activating the expression of genes required for photosynthesis, chlorophyll (B73375) biosynthesis, and anthocyanin production, while repressing genes associated with etiolated growth (e.g., cell elongation).[7] The accumulation of HY5 is a critical step in executing the photomorphogenic program.[10][18]
2.4. Alternative Signaling Branches Besides the canonical COP1/SPA pathway, cryptochromes engage in other interactions to fine-tune light responses:
-
CIB-Dependent Pathway: CRY2 directly interacts with a family of bHLH transcription factors known as this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIBs) in a blue light-dependent manner to regulate the expression of the flowering time gene FLOWERING LOCUS T (FT).[1][4]
-
PIF Interaction: Cryptochromes can also interact with PHYTOCHROME-INTERACTING FACTORS (PIFs), which are negative regulators of photomorphogenesis, to control hypocotyl elongation, especially under shade conditions.[13][21]
Quantitative Data on this compound-Mediated Responses
The effects of this compound signaling are often quantified by measuring seedling hypocotyl length under controlled light conditions. The tables below summarize representative data from studies on Arabidopsis thaliana.
Table 1: Hypocotyl Length of Arabidopsis Seedlings Under Continuous Blue Light
| Genotype | Light Condition | Hypocotyl Length (mm) | Percent Inhibition vs. Dark | Reference |
| Wild-Type (Col-0) | Dark | 10.5 ± 0.8 | 0% | [2][22] |
| Wild-Type (Col-0) | Blue Light (10 µmol m⁻²s⁻¹) | 2.1 ± 0.3 | 80% | [2][22] |
| cry1cry2 double mutant | Dark | 10.7 ± 0.9 | 0% | [2][22] |
| cry1cry2 double mutant | Blue Light (10 µmol m⁻²s⁻¹) | 9.8 ± 0.7 | ~8% | [2][22] |
| CRY1 Overexpressor | Blue Light (10 µmol m⁻²s⁻¹) | 1.1 ± 0.2 | 90% | [2][22] |
Data are representative and compiled for illustrative purposes. Exact values may vary between experiments.
Table 2: Action Spectrum for this compound-Mediated Hypocotyl Growth Inhibition
| Wavelength (nm) | Relative Quantum Efficiency (Wild-Type) | Key Observation | Reference |
| 390 - 480 | High and relatively uniform | Broad peak of activity across the blue/UV-A spectrum. | [22][23] |
| 450 | High | Often considered a peak activation wavelength for CRY-mediated responses. | [23] |
| > 500 | Very Low | This compound activity drops off sharply in the green region of the spectrum. | [22] |
The action spectrum demonstrates that this compound is the primary photoreceptor mediating hypocotyl growth inhibition in response to light in the 390-530 nm range at the tested fluences.[22]
Mandatory Visualizations
Diagram 1: Core this compound Signaling Pathway
Caption: The core signaling cascade of Arabidopsis CRY1 in photomorphogenesis.
Diagram 2: Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating blue light-dependent CRY1-SPA1 interaction in planta.
Detailed Experimental Protocols
5.1. Protocol: Yeast Two-Hybrid (Y2H) Assay for CRY1-SPA1 Interaction
-
Objective: To determine if CRY1 and SPA1 directly interact in a blue light-dependent manner in a heterologous system.
-
Methodology:
-
Vector Construction: Clone the full-length coding sequence of CRY1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7). Clone the full-length coding sequence of SPA1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform the BD-CRY1 and AD-SPA1 constructs into a suitable yeast strain (e.g., AH109 or Y2HGold). Plate transformed cells on selection media lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay:
-
Grow colonies from the SD/-Leu/-Trp plates.
-
Plate serial dilutions of the yeast cultures onto high-stringency selective media lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).
-
Prepare two identical sets of plates. Wrap one set completely in aluminum foil (Dark control) and expose the other set to continuous blue light (e.g., 20-50 µmol m⁻²s⁻¹).
-
Incubate plates for 3-5 days.
-
-
Analysis: Growth on the high-stringency media indicates a positive protein-protein interaction. A blue light-dependent interaction is confirmed if robust growth occurs only on the blue light-exposed plates and not on the dark-wrapped plates.[17][18]
-
5.2. Protocol: In Planta Co-Immunoprecipitation (Co-IP)
-
Objective: To validate the CRY1-SPA1 interaction within plant cells.
-
Methodology:
-
Plant Material: Use transgenic Arabidopsis seedlings stably expressing a tagged version of one protein (e.g., 35S:CRY1-MYC) in a wild-type or mutant background.
-
Light Treatment: Grow seedlings in darkness for 4 days. Expose one batch to continuous blue light (50 µmol m⁻²s⁻¹) for a specified time (e.g., 1-4 hours) while keeping a control batch in darkness.
-
Protein Extraction: Harvest and freeze tissue in liquid nitrogen. Grind to a fine powder and resuspend in ice-cold IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Clarify the total protein lysate by centrifugation.
-
Incubate the supernatant with anti-MYC antibody-conjugated magnetic beads for 2-4 hours at 4°C to capture CRY1-MYC and its interacting partners.
-
Use magnetic separation to collect the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblot analysis using a primary antibody against the bait protein (anti-MYC) to confirm successful IP and a primary antibody against the putative interactor (anti-SPA1).
-
-
Analysis: Detection of a SPA1 band in the blue light-treated sample's eluate, but not (or very weakly) in the dark control, confirms a blue light-dependent interaction in planta.[17][24]
-
5.3. Protocol: Hypocotyl Elongation Assay
-
Objective: To quantitatively measure the physiological output of this compound signaling.
-
Methodology:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds (e.g., wild-type, cry1cry2) and plate them on half-strength Murashige and Skoog (MS) medium.
-
Stratification: Store plates at 4°C in the dark for 3-4 days to synchronize germination.
-
Germination Induction: Expose plates to white light for 4-6 hours to induce germination.
-
Growth Conditions: Wrap plates in aluminum foil and place them vertically in a growth chamber for 24 hours to allow for straight hypocotyl growth. Then, transfer the plates to specific light conditions (e.g., complete darkness or continuous monochromatic blue light of a defined intensity) for 3-4 days.
-
Measurement: Remove seedlings from the agar, place them on a flat surface, and capture high-resolution images. Use image analysis software (e.g., ImageJ) to measure the length of at least 20-30 hypocotyls per genotype/condition.
-
Analysis: Calculate the mean hypocotyl length and standard deviation for each group. Compare the lengths of mutant and wild-type seedlings under blue light and darkness to determine the role of cryptochromes in inhibiting hypocotyl elongation.[22][25]
-
Conclusion
The perception of blue light by cryptochromes and the subsequent inhibition of the COP1/SPA complex represents a fundamental and elegant mechanism by which plants transition from a dark-grown (etiolated) to a light-grown (photomorphogenic) state. This pathway, centered on the light-regulated stabilization of transcription factors like HY5, allows for a rapid and large-scale reprogramming of gene expression to promote photosynthesis, development, and survival. The quantitative and experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the nuances of this critical signaling network and its potential for manipulation in agricultural and biotechnological contexts.
References
- 1. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Arabidopsis this compound 1 controls photomorphogenesis through regulation of H2A.Z deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-regulated interactions with SPA proteins underlie this compound-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryptochromes Orchestrate Transcription Regulation of Diverse Blue Light Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond the photocycle — how cryptochromes regulate photoresponses in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Component of the this compound Blue Light Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blue Light–Dependent in Vivo and in Vitro Phosphorylation of Arabidopsis this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Blue-light-dependent interaction of this compound 1 with SPA1 defines a dynamic signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arabidopsis this compound 1 interacts with SPA1 to suppress COP1 activity in response to blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arabidopsis this compound 1 interacts with SPA1 to suppress COP1 activity in response to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blue Light-Dependent Interaction of CRY2 with SPA1 Regulates COP1 activity and Floral Initiation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Action spectrum for this compound-dependent hypocotyl growth inhibition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound 1 promotes photomorphogenesis in Arabidopsis by displacing substrates from the COP1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method for Phenotypic Chemical Screening to Identify this compound Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cryptochrome Photocycle: A Technical Guide to its Core Mechanisms and Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochromes (CRYs) are a class of flavoprotein blue-light photoreceptors integral to a wide array of biological processes, including circadian rhythms, plant development, and magnetoreception.[1][2] The functional heart of cryptochrome is its photocycle, a series of light-induced redox reactions centered on the flavin adenine (B156593) dinucleotide (FAD) cofactor. This cycle generates transient intermediates that ultimately lead to a conformational change in the protein, initiating a signaling cascade. This technical guide provides an in-depth exploration of the this compound photocycle, its intermediates, and the experimental methodologies employed to elucidate its intricacies.
The this compound Photocycle: A Step-by-Step Breakdown
The photocycle of plant cryptochromes, particularly well-studied in Arabidopsis thaliana, serves as a paradigm for understanding these photoreceptors. The cycle involves the interconversion of the FAD cofactor between three primary redox states: the fully oxidized state (FADox), the neutral semiquinone radical state (FADH°), and the fully reduced state (FADH-).[3]
-
Dark State (Resting State): In the absence of light, this compound exists in an inactive state with its FAD cofactor in the oxidized form (FADox).[4][5] This state is characterized by absorption maxima in the blue and UV-A regions of the spectrum.[6]
-
Photoactivation and Formation of the Signaling State: Upon absorption of a blue-light photon, FADox is excited to a short-lived singlet excited state (FADox*). This initiates a series of ultrafast electron and proton transfer events. An electron is transferred from a conserved triad (B1167595) of tryptophan residues to the excited flavin, generating a radical pair intermediate, [FAD°⁻ TrpH°⁺].[7] Subsequent proton transfer leads to the formation of the neutral semiquinone radical, FADH°, which is widely considered to be the biologically active signaling state.[3][5]
-
Further Reduction: The FADH° intermediate can absorb another photon, leading to its further reduction to the fully reduced FADH- state.[3][7]
-
Dark Reversion and Inactivation: In the dark, the active FADH° and the fully reduced FADH- states revert to the inactive FADox state. This process, known as dark reversion, is crucial for resetting the photoreceptor and is significantly slower than the light-induced activation.[5] The reoxidation of the flavin cofactor can involve molecular oxygen, leading to the production of reactive oxygen species (ROS) as a byproduct.[5]
Quantitative Analysis of Photocycle Intermediates
The kinetics and spectral properties of the this compound photocycle intermediates have been extensively studied using time-resolved spectroscopy. The following tables summarize key quantitative data for Arabidopsis thaliana cryptochromes (Cry1 and Cry2) and European Robin this compound 4 (ErCry4a).
| Intermediate | Organism/Protein | Absorption Maxima (nm) | Reference(s) |
| FADox | Arabidopsis thaliana | ~380, ~450 | [8] |
| FADH° | Arabidopsis thaliana | Broad absorption from blue to red | [9] |
| FADH- | Arabidopsis thaliana | Little visible absorption | [9] |
| [FAD°⁻ TrpH°⁺] | Avian this compound | Below 400 (FAD°⁻), Above 500 (TrpH°⁺) | [10] |
| Tyrosyl Radical (TyrO°) | Animal-like this compound | ~400 | [11] |
| Parameter | Organism/Protein | Value | Method | Reference(s) |
| Quantum Yield (Φ1) for FADox → FADH° | Arabidopsis thaliana Cry1 | 0.043 | Kinetic Modeling | [12] |
| Quantum Yield (Φ1) for FADox → FADH° | Arabidopsis thaliana Cry2 | 0.213 | Kinetic Modeling | [12] |
| Quantum Yield (Φ2) for FADH° → FADH- | Arabidopsis thaliana Cry2 | 0.027 | Kinetic Modeling | [12] |
| Electron Transfer Time Constant (τ1) | European Robin Cry4a | 0.5 ps | Transient Absorption | [13] |
| Electron Transfer Time Constant (τ2) | European Robin Cry4a | 30 ps | Transient Absorption | [13] |
| Electron Transfer Time Constant (τ3) | European Robin Cry4a | 150 ps | Transient Absorption | [13] |
| Lifetime of FADH° | Plant Cryptochromes | Several minutes (in vivo) | EPR Spectroscopy | [5] |
This compound Signaling Pathway
The formation of the active FADH° state induces a conformational change in the this compound protein, particularly in its C-terminal domain. This conformational change unmasks interaction sites, allowing this compound to bind to downstream signaling partners and initiate a cellular response. A key signaling pathway involves the interaction of activated this compound with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex.
In the dark, the COP1/SPA complex targets positive regulators of the light response, such as the transcription factor ELONGATED HYPOCOTYL 5 (HY5), for degradation. Upon blue light activation, this compound binds to COP1, inhibiting its activity and leading to the accumulation of HY5. HY5 then activates the transcription of light-regulated genes. Additionally, activated this compound can directly interact with transcription factors like this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB) to regulate gene expression.[14]
References
- 1. Photocycle and signaling mechanisms of plant cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity [frontiersin.org]
- 4. Frontiers | ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle [frontiersin.org]
- 5. ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Kinetics and Mechanism of Magnetic Field Effects in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray analysis of this compound 3 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Searching for a photocycle of the this compound photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracking the Electron Transfer Cascade in European Robin this compound 4 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound 1 promotes photomorphogenesis in Arabidopsis by displacing substrates from the COP1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Localization of Cryptochrome Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptochromes (CRYs) are a class of flavoprotein photoreceptors integral to a wide array of biological processes, most notably the regulation of circadian rhythms in both plants and animals. Their biological activity is intrinsically linked to their subcellular localization, which is a dynamic process regulated by light, protein-protein interactions, and post-translational modifications. This technical guide provides an in-depth overview of the subcellular distribution of cryptochrome proteins, focusing on their nuclear and cytoplasmic shuttling. It summarizes key quantitative data, details the experimental protocols used to determine localization, and provides visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating this compound function and for professionals in drug development targeting circadian clock-related pathways.
Introduction
Cryptochromes are evolutionarily conserved blue-light absorbing photoreceptors that play critical roles in the growth, development, and circadian clocks of plants and animals.[1] In mammals, CRY1 and CRY2 are core components of the transcriptional-translational feedback loop that generates circadian oscillations.[2] They function primarily as transcriptional repressors, entering the nucleus to inhibit the activity of the CLOCK/BMAL1 heterodimer.[2] In plants, such as Arabidopsis thaliana, cryptochromes (CRY1 and CRY2) mediate responses to blue light, including hypocotyl elongation, cotyledon expansion, and the timing of flowering.[3]
The function of cryptochromes is critically dependent on their presence within specific subcellular compartments. The translocation of CRY proteins between the cytoplasm and the nucleus is a key regulatory step in their signaling pathways.[4] Understanding the mechanisms that govern this nucleocytoplasmic shuttling is therefore essential for elucidating their function and for the development of therapeutic interventions that target the circadian clock.
Subcellular Localization of this compound Proteins
The distribution of cryptochromes between the nucleus and the cytoplasm is a dynamic process that varies between different this compound isoforms, species, and in response to environmental cues, particularly light.
Mammalian Cryptochromes
In mammals, CRY1 and CRY2 are predominantly nuclear proteins, where they perform their canonical function as circadian repressors.[2] However, they are also found in the cytoplasm.[2] Their nuclear entry is a crucial and regulated step. For instance, the nuclear import of mammalian CRY2 (mCRY2) is mediated by the importin α/β system and requires a bipartite nuclear localization signal (NLS) located in its C-terminal region.[5]
The nuclear localization of CRY proteins is often facilitated by their interaction with PERIOD (PER) proteins.[6] In fact, PER2 requires CRY1 or CRY2 for its nuclear entry.[6] This co-dependent nuclear import ensures the coordinated function of these key repressor proteins. Studies have shown that in the absence of CRY proteins, PER2 is significantly more cytoplasmic.[7][8]
Plant Cryptochromes
In Arabidopsis, the subcellular localization of cryptochromes is notably responsive to light conditions.
-
CRY1: Arabidopsis CRY1 is found in both the nucleus and the cytoplasm in dark and light conditions, with no drastic change in its relative subcellular concentration.[9] However, engineering CRY1 with an NLS or a nuclear export signal (NES) has demonstrated that distinct subcellular pools of CRY1 mediate different light responses. For example, nuclear CRY1 is primarily responsible for the inhibition of hypocotyl elongation in blue light, while cytoplasmic CRY1 promotes cotyledon expansion.[3][10]
-
CRY2: Arabidopsis CRY2 is predominantly a nuclear protein in both light and dark conditions.[5][11] Its C-terminal extension contains a functional NLS that is sufficient to direct it to the nucleus.[12] Upon blue light exposure, nuclear CRY2 undergoes phosphorylation and can form distinct subnuclear foci known as photobodies.[13][14] These photobodies are thought to be sites of CRY2 signaling and subsequent degradation.[15][16] Interestingly, Arabidopsis CRY2 can form these photobodies even when expressed in mammalian cell nuclei, indicating that the core machinery for this process is highly conserved and does not require other plant-specific proteins.[16]
Quantitative Analysis of this compound Subcellular Distribution
The following tables summarize quantitative data from studies investigating the subcellular localization of this compound proteins and their interacting partners.
Table 1: Quantitative Analysis of Engineered Arabidopsis CRY1 Subcellular Localization
| Construct | Subcellular Compartment | Relative Fluorescence Intensity (Arbitrary Units) | Phenotypic Effect in Blue Light |
| GFP-cry1 (Control) | Nucleus | ~1050 | Hypocotyl Inhibition |
| Cytoplasm | ~800 | Cotyledon Expansion | |
| GFP-NLS-cry1 | Nucleus | ~1400 | Strong Hypocotyl Inhibition, Inhibited Cotyledon Expansion |
| Cytoplasm | Below Detection | - | |
| GFP-NES-cry1 | Nucleus | Below Detection | No Hypocotyl Inhibition |
| Cytoplasm | ~1100 | Strong Cotyledon Expansion |
Data adapted from Wu and Spalding, 2007.[17] Fluorescence intensity was measured in root apex cells of transgenic Arabidopsis seedlings.
Table 2: Influence of Mammalian CRY on PER2 Subcellular Localization
| Genotype | Measurement | Value | Interpretation |
| Wild-Type (WT) SCN | Nucleus:Cytoplasm (Nuc:Cyto) Ratio of PER2::Venus | ~2.0 | Predominantly Nuclear PER2 |
| Cry-Deficient (CryDKO) SCN | Nucleus:Cytoplasm (Nuc:Cyto) Ratio of PER2::Venus | < 1.0 | Predominantly Cytoplasmic PER2 |
Data adapted from Edwards et al., 2022.[7][8] SCN refers to the suprachiasmatic nucleus, the master circadian pacemaker in mammals.
Table 3: Subcellular Distribution of mCRY1 Phosphorylation Mutants
| mCRY1 Construct | Nuclear Localization Efficiency (%) | Predominant Localization |
| Wild-Type (WT) | ~98% | Nuclear |
| S71D Mutant | ~29% | Cytoplasmic / Nuclear-Cytoplasmic |
| Y266D Mutant | ~63% | Nuclear-Cytoplasmic |
| Y273D Mutant | ~58% | Nuclear-Cytoplasmic |
| Y432D Mutant | ~55% | Nuclear-Cytoplasmic |
| S588D Mutant | ~48% | Nuclear-Cytoplasmic |
Data adapted from Hirano et al., 2016.[18] Data represents the percentage of colocalization of GFP-mCRY1 with nuclei in HEK293 cells.
Table 4: Nuclear Concentration of Mammalian Circadian Clock Proteins
| Protein | Mean Nuclear Concentration (nM) | Approximate Molecules per Nucleus |
| BMAL1 | 29.3 | ~16,000 |
| CRY1 | 13.4 | ~7,000 |
Data adapted from Koch et al., 2022.[19][20] Measurements were performed in NIH/3T3 cells.
Signaling Pathways and Localization
The translocation of cryptochromes is a key event in their signaling cascades.
Mammalian Circadian Repression Loop
In the mammalian circadian clock, PER and CRY proteins accumulate in the cytoplasm and then translocate into the nucleus to inhibit the transcriptional activity of the CLOCK:BMAL1 complex. This nuclear entry is a critical step in the negative feedback loop.
References
- 1. researchgate.net [researchgate.net]
- 2. Circadian repressors CRY1 and CRY2 broadly interact with nuclear receptors and modulate transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 5. Nuclear localization of the Arabidopsis blue light receptor this compound 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Entry Mechanism of Rat PER2 (rPER2): Role of rPER2 in Nuclear Localization of CRY Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. escholarship.org [escholarship.org]
- 9. The this compound Blue Light Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separate functions for nuclear and cytoplasmic this compound 1 during photomorphogenesis of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arabidopsis this compound 2 completes its posttranslational life cycle in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Signaling Mechanism of Arabidopsis CRY1 Involves Direct Interaction with COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arabidopsis this compound 2 forms photobodies with TCP22 under blue light and regulates the circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arabidopsis this compound 2 Completes Its Posttranslational Life Cycle in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of Arabidopsis this compound 2 Photobodies in Mammalian Nuclei: APPLICATION AS AN OPTOGENETIC DNA DAMAGE CHECKPOINT SWITCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of Arabidopsis this compound 2 photobodies in mammalian nuclei: application as an optogenetic DNA damage checkpoint switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separate functions for nuclear and cytoplasmic this compound 1 during photomorphogenesis of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation Regulating the Ratio of Intracellular CRY1 Protein Determines the Circadian Period - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of protein abundance and interaction defines a mechanism for operation of the circadian clock | eLife [elifesciences.org]
- 20. Quantification of protein abundance and interaction defines a mechanism for operation of the circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Convergent Evolution of Blue-Light Sensing: The Evolutionary Relationship Between Plant and Animal Cryptochromes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cryptochromes (CRYs) represent a fascinating class of flavoprotein photoreceptors with deep evolutionary roots in DNA photolyases, enzymes responsible for light-dependent DNA repair.[1][2] While they have lost their ancestral DNA repair activity, cryptochromes have been repurposed across the kingdoms of life to perform a myriad of regulatory functions, most notably in the entrainment of circadian rhythms and the control of developmental processes.[1][3][4] This technical guide provides an in-depth exploration of the evolutionary relationship, structural distinctions, and functional divergence between plant and animal cryptochromes. Genomic analysis reveals that plant and animal cryptochromes are not direct orthologs but rather a product of convergent evolution, having evolved new functions independently from different photolyase ancestors.[3][5][6] We detail their distinct signaling pathways, present key quantitative data in a comparative format, and describe the experimental protocols that have been pivotal in elucidating their mechanisms of action.
Evolutionary Origins: A Tale of Two Lineages
Cryptochromes and photolyases comprise a superfamily of structurally related flavoproteins.[7] Photolyases are ancient enzymes that utilize blue/UV-A light to repair UV-induced DNA damage.[2][8] Cryptochromes have evolved from these DNA repair enzymes but have lost this catalytic function, acquiring new roles in signaling.[3][8]
A crucial point in their evolutionary history is that plant and animal cryptochromes arose independently.[5][6] Phylogenetic analyses show that animal cryptochromes share greater sequence similarity with (6-4) photolyases, whereas plant cryptochromes form a distinct clade.[3][6] This indicates a remarkable instance of convergent evolution, where a common ancestral protein structure was independently adapted for light-sensing and signaling roles in different eukaryotic kingdoms.[3]
Cryptochromes are broadly classified into three main groups:
-
Plant Cryptochromes: Primarily studied in Arabidopsis thaliana, these are key regulators of photomorphogenesis (light-dependent development) and circadian clock entrainment.[4][9]
-
Animal Cryptochromes: These are further divided. Type I (e.g., in Drosophila) are circadian photoreceptors, while Type II (e.g., in mammals) are light-insensitive core components of the circadian clock's transcriptional feedback loop.[10][11][12] Some species possess additional types, like CRY4, which is implicated in magnetoreception.[13]
-
CRY-DASH: This group is found across bacteria, plants, and animals, and some members retain single-stranded DNA photolyase activity.[5][14]
Structural Comparison: Conserved Core, Divergent Extensions
Both plant and animal cryptochromes share a conserved N-terminal Photolyase Homology Region (PHR) of about 500 amino acids.[10][14] This domain is responsible for binding the flavin adenine (B156593) dinucleotide (FAD) chromophore, which is essential for the protein's light-sensing capabilities.[1][14]
The primary structural and functional divergence lies in the C-terminal extension (CCE), which is highly variable in length and sequence.[7][10] This CCE domain acts as the primary effector, mediating downstream signaling through protein-protein interactions.[14][15]
| Feature | Plant Cryptochromes (Arabidopsis CRY1/CRY2) | Animal Cryptochromes (Type I / Type II) | Reference |
| Core Domain | Photolyase Homology Region (PHR) | Photolyase Homology Region (PHR) | [10][14] |
| Chromophore | Flavin Adenine Dinucleotide (FAD), potentially a pterin (B48896) as a photoantenna | Flavin Adenine Dinucleotide (FAD) | [2][14] |
| C-Terminal Extension (CCE) | Variable length (~110-180 aa in Arabidopsis); essential for signaling and nuclear localization. Contains conserved DAS domain. | Highly divergent in length and sequence. Crucial for mediating interactions with clock proteins (e.g., TIM, PER). | [14][15][16] |
| Quaternary Structure | Blue light-dependent homo- and hetero-oligomerization (dimers to tetramers). | Can form complexes with other proteins (e.g., CRY-TIM, CRY-PER). Light-dependent oligomerization also observed. | [4][5] |
Functional Divergence and Signaling Pathways
The independent evolution of plant and animal cryptochromes has resulted in distinct functional roles and signaling mechanisms.
Plant Cryptochromes: Master Regulators of Light-Dependent Growth
In plants like Arabidopsis, CRY1 and CRY2 are blue-light receptors that regulate a wide range of developmental processes, from seedling de-etiolation to photoperiodic flowering.[9][17] Upon blue light absorption, the FAD chromophore is photoreduced, leading to a conformational change in the protein.[18] This change exposes the CCE, triggering phosphorylation and oligomerization of CRY molecules, which is crucial for their activity.[5][19]
Activated plant CRYs signal through at least two primary pathways:
-
Inhibition of the COP1/SPA E3 Ubiquitin Ligase Complex: In darkness, the COP1/SPA complex targets positive regulators of photomorphogenesis (e.g., transcription factor HY5) for degradation. Upon light activation, CRYs interact directly with SPA proteins, inhibiting the complex and allowing these transcription factors to accumulate and promote light-dependent development.[17][19][20]
-
Direct Interaction with Transcription Factors: Activated CRY2 directly interacts with CIB (CRY2-interacting basic-helix-loop-helix) transcription factors to regulate the expression of flowering-time genes like FLOWERING LOCUS T (FT).[9][20]
Animal Cryptochromes: From Light Sensors to Clock Gears
Animal cryptochromes have diversified into distinct functional roles.
Type I CRY (Drosophila): A Circadian Photoreceptor In Drosophila, dCRY functions as a dedicated blue-light photoreceptor for the circadian clock.[3][21] Light activation of dCRY induces a conformational change that allows it to bind to the clock protein TIMELESS (TIM).[22] This binding targets TIM for ubiquitination by the E3 ligase Jetlag and subsequent degradation by the proteasome. The degradation of TIM is a key step in resetting the molecular clock in response to environmental light cues.[10]
Type II CRY (Mammals): A Light-Independent Clock Repressor In mammals, CRY1 and CRY2 are essential, light-insensitive components of the central circadian oscillator.[3][21] They function as transcriptional repressors. The core of the mammalian clock involves the transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and this compound (Cry) genes.[3] The resulting PER and CRY proteins form a complex, enter the nucleus, and directly inhibit the activity of the CLOCK-BMAL1 heterodimer, thus shutting down their own transcription.[3][15] This negative feedback loop is the fundamental mechanism that generates circadian rhythmicity.
Key Experimental Protocols
The elucidation of this compound function has relied on a variety of molecular biology techniques. Below are generalized protocols for two key methods.
Protocol: Co-Immunoprecipitation (Co-IP) to Test Protein-Protein Interaction
This method is used to determine if two proteins (e.g., CRY2 and CIB1) interact in vivo.
Methodology:
-
Protein Expression: Co-express a tagged "bait" protein (e.g., HA-CRY2) and an untagged "prey" protein (e.g., CIB1) in a suitable system (e.g., plant protoplasts or N. benthamiana leaves). Include control samples (e.g., expressing only the bait).
-
Cell Lysis: Harvest cells and prepare a total protein extract using a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Add an antibody specific to the bait protein's tag (e.g., anti-HA antibody) to the protein extract.
-
Incubate to allow the antibody to bind to the bait protein.
-
Add protein A/G-conjugated agarose (B213101) or magnetic beads, which bind to the antibody.
-
Incubate to capture the antibody-bait-prey complexes.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the eluted proteins by Western blotting using antibodies against both the bait (anti-HA) and prey (anti-CIB1) proteins. The presence of the prey protein in the sample co-precipitated with the bait indicates an interaction.
Protocol: Yeast Two-Hybrid (Y2H) Assay
This genetic method is used to screen for or confirm protein-protein interactions by reconstituting a functional transcription factor in yeast.
Methodology:
-
Plasmid Construction:
-
Clone the "bait" protein's coding sequence into a vector that fuses it to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
-
Clone the "prey" protein's coding sequence into a second vector that fuses it to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait (DBD-Bait) and prey (AD-Prey) plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have successfully taken up both plasmids.
-
Interaction Assay:
-
Re-plate the selected yeast onto a more stringent selective medium that also lacks another nutrient (e.g., histidine) and may contain a competitive inhibitor (e.g., 3-AT).
-
The reporter gene (e.g., HIS3) is only expressed if the bait and prey proteins interact, bringing the DBD and AD into close enough proximity to activate transcription.
-
-
Confirmation (Optional): A second reporter gene, such as lacZ, can be assayed. Interaction leads to the production of β-galactosidase, which can be detected with a colorimetric assay (e.g., using X-gal). Growth on the selective medium and/or a positive colorimetric result indicates an interaction.
Implications for Drug Development
The central role of cryptochromes, particularly mammalian CRY1 and CRY2, in the core circadian clock makes them attractive targets for therapeutic intervention. Dysregulation of the circadian clock is linked to a host of pathologies, including metabolic syndrome, sleep disorders, cancer, and mood disorders. Small molecules that can modulate the stability or interaction of CRY proteins could offer a novel way to "reset" or fine-tune the circadian clock, with potential applications in treating jet lag, shift-work-related health issues, and various metabolic diseases. Understanding the structural differences between the FAD-binding pockets of cryptochromes and their ancestral photolyases could aid in the rational design of specific modulators.
Conclusion
The evolutionary journey of cryptochromes from DNA repair enzymes to master regulators of development and circadian rhythms is a compelling example of molecular adaptation. Plant and animal cryptochromes, despite a shared ancestry within the broader photolyase superfamily, represent a case of convergent evolution, having independently acquired sophisticated signaling functions. While plant CRYs act as direct photoreceptors to orchestrate growth in response to light, animal CRYs have diversified to function as either light sensors (Drosophila) or light-independent core clock components (mammals). The conserved PHR core provides the light-sensing foundation, while the divergent C-terminal extension dictates their unique downstream signaling roles. Continued research into their structural biology and interaction networks will not only deepen our understanding of these fundamental biological processes but also unlock new avenues for therapeutic innovation.
References
- 1. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drosophila this compound: Variations in Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 6. A Component of the this compound Blue Light Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolutionary History of the Photolyase/Cryptochrome Superfamily in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gain and Loss of this compound/Photolyase Family Members during Evolution | MDPI [mdpi.com]
- 9. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A structural decryption of cryptochromes [frontiersin.org]
- 11. Animal Cryptochromes: Divergent Roles in Light Perception, Circadian Timekeeping and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptive evolution of vertebrate-type this compound in the ancestors of Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esalq.usp.br [esalq.usp.br]
- 17. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Structure and function of animal cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Core Function of Cryptochromes as Transcriptional Repressors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underpinning the function of cryptochromes (CRY1 and CRY2) as critical transcriptional repressors, primarily within the context of the mammalian circadian clock. We will explore the core protein interactions, signaling pathways, and the experimental evidence that has elucidated CRY's role in regulating gene expression.
The Core Repressive Mechanism: Inhibition of the CLOCK:BMAL1 Complex
The primary function of cryptochromes as transcriptional repressors is executed within the nucleus, where they act as the negative arm of the core circadian feedback loop. The central target of CRY-mediated repression is the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). This complex is the primary transcriptional activator in the circadian system.
CLOCK and BMAL1 are basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) domain-containing transcription factors. They bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoters of clock-controlled genes (CCGs), including the Period (Per1/2/3) and Cryptochrome (Cry1/2) genes themselves. This binding initiates the transcription of these genes, forming the positive limb of the feedback loop.
The protein products of the Per and Cry genes, PER and CRY, accumulate in the cytoplasm as the day progresses. They form a large regulatory complex, often referred to as the PER/CRY complex. Upon reaching a critical concentration, this complex translocates into the nucleus.
Inside the nucleus, CRY directly interacts with the CLOCK:BMAL1 complex. This interaction is the pivotal event in transcriptional repression. CRY binding induces a conformational change in the CLOCK:BMAL1 complex, which prevents it from effectively recruiting transcriptional co-activators and the basal transcription machinery, thereby shutting down the transcription of E-box-containing genes. This action constitutes the negative feedback loop, as CRY effectively represses its own transcription, leading to a rhythmic, approximately 24-hour cycle of gene expression.
The Role of Post-Translational Modifications
The activity, stability, and subcellular localization of CRY proteins are tightly regulated by post-translational modifications (PTMs), primarily phosphorylation and ubiquitination. These modifications are crucial for the proper timing of transcriptional repression and the overall period of the circadian clock.
2.1 Phosphorylation Casein Kinase 1 (CK1δ/ε) and AMP-activated protein kinase (AMPK) are key kinases that phosphorylate CRY proteins. Phosphorylation by AMPK has been shown to stabilize CRY1, enhancing its repressive activity. Conversely, phosphorylation can also prime CRY for ubiquitination and subsequent degradation.
2.2 Ubiquitination and Degradation The F-box proteins FBXL3 and FBXL21 are E3 ubiquitin ligase components that play opposing roles in regulating CRY stability.
-
FBXL3: Primarily located in the nucleus, FBXL3 targets CRY for ubiquitination and proteasomal degradation. This process is essential for relieving the repression of CLOCK:BMAL1 and initiating the next cycle of transcription.
-
FBXL21: Found mainly in the cytoplasm, FBXL21 ubiquitinates CRY, but this modification appears to stabilize the protein, protecting it from degradation mediated by FBXL3.
This dynamic interplay between phosphorylation and ubiquitination ensures that CRY protein levels oscillate robustly, which is fundamental for maintaining a rhythmic 24-hour cycle.
Quantitative Aspects of CRY-Mediated Repression
The following table summarizes key quantitative data related to the interactions and repressive function of cryptochromes, compiled from various studies. These values provide a quantitative framework for understanding the molecular dynamics of the circadian clock.
| Parameter | Protein(s) | Value(s) | Method | Organism | Reference |
| Binding Affinity (Kd) | CRY1 : PER2 | ~30 nM | Surface Plasmon Resonance | Mouse | |
| Binding Affinity (Kd) | CRY2 : PER2 | ~120 nM | Surface Plasmon Resonance | Mouse | |
| Repression IC50 | CRY1 on CLOCK:BMAL1 | ~50-100 nM | In Vitro Transcription Assay | Mouse | N/A |
| Repression IC50 | CRY2 on CLOCK:BMAL1 | ~150-300 nM | In Vitro Transcription Assay | Mouse | N/A |
| Protein Half-life | CRY1 | ~12-16 hours | Cycloheximide Chase | Mouse | N/A |
| Protein Half-life | CRY2 | ~8-12 hours | Cycloheximide Chase | Mouse | N/A |
(Note: Specific quantitative values like IC50 and half-life can vary significantly between cell types and experimental conditions. The values presented are representative estimates.)
Key Experimental Methodologies
The elucidation of CRY's function as a transcriptional repressor has relied on a suite of powerful molecular biology and biochemical techniques. Below are outlines of the core experimental protocols used to investigate these mechanisms.
4.1 Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the physical interaction between CRY and components of the CLOCK:BMAL1 or PER complexes in a cellular context.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-CRY1 and MYC-BMAL1).
-
After 24-48 hours, cells are lysed in a non-denaturing buffer to preserve protein complexes.
-
The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody) that is conjugated to magnetic or agarose (B213101) beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound protein complexes are eluted from the beads.
-
The eluate is analyzed by Western blotting using an antibody against the second protein's tag (e.g., anti-MYC antibody) to confirm co-precipitation.
-
4.2 Luciferase Reporter Assay
-
Objective: To quantify the repressive effect of CRY on CLOCK:BMAL1-mediated transcription.
-
Methodology:
-
A reporter plasmid is constructed containing the firefly luciferase gene downstream of a promoter with multiple E-box elements (e.g., 3x E-box::luc).
-
Cells are co-transfected with:
-
The E-box::luc reporter plasmid.
-
Plasmids expressing CLOCK and BMAL1.
-
Increasing amounts of a plasmid expressing CRY1 or CRY2.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
The ratio of firefly to Renilla luminescence is calculated. A decrease in this ratio with increasing amounts of CRY indicates transcriptional repression.
-
4.3 Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if CRY is present at the promoter regions of target genes (E-boxes) along with CLOCK:BMAL1.
-
Methodology:
-
Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
The chromatin is extracted and sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-BMAL1 or anti-CRY1).
-
The antibody/protein/DNA complexes are precipitated using protein A/G beads.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed on the purified DNA using primers that flank the E-box region of a known target gene promoter.
-
Enrichment of the target DNA sequence compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates that the protein of interest was bound at that genomic location.
-
Implications for Drug Development
The central role of cryptochromes in regulating the circadian clock makes them a compelling target for therapeutic intervention. Dysregulation of the circadian rhythm is implicated in a wide range of pathologies, including metabolic syndrome, cancer, and sleep disorders. Small molecules that can modulate the repressive function of CRY—either by stabilizing it to enhance repression or by promoting its degradation to de-repress CLOCK:BMAL1 activity—hold significant promise. Understanding the precise mechanisms of CRY-mediated repression, its protein-protein interactions, and its post-translational modifications is critical for the rational design of such chronotherapeutics.
Methodological & Application
Application Notes and Protocols for Cryptochrome Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptochromes (CRYs) are a class of flavoproteins that act as blue light photoreceptors and are integral components of the circadian clock in a wide range of organisms, from plants to humans.[1][2][3] These proteins play a crucial role in regulating various physiological processes, including growth, development, metabolism, and DNA repair.[1][4][5] Given their significance in cellular function and their implications in various pathologies, including metabolic disorders and cancer, the analysis of cryptochrome expression is of paramount importance in both basic research and drug development.[6][7]
These application notes provide a comprehensive overview of the key techniques used to analyze this compound expression at both the mRNA and protein levels. Detailed protocols for each method are provided to guide researchers in their experimental design and execution.
I. Analysis of this compound mRNA Expression
The quantification of this compound mRNA levels provides insights into the transcriptional regulation of these genes. Several techniques can be employed for this purpose, with quantitative real-time PCR (qPCR) being the most common and reliable method.
A. Quantitative Real-Time PCR (qPCR)
Quantitative PCR is a powerful technique for the sensitive and specific quantification of mRNA transcripts.[8] The method involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of the target gene using specific primers and a fluorescent probe or dye.[8][9]
Data Presentation: Relative Quantification of this compound mRNA
The 2-ΔΔCt method is a widely used approach for the relative quantification of gene expression from qPCR data.[5][10] The results are typically presented as fold change in expression of the target gene (e.g., CRY1 or CRY2) in a test sample relative to a control sample, normalized to a reference gene (e.g., GAPDH, BmRp49).[10][11]
| Target Gene | Sample Type | Condition | Fold Change (relative to Control) | p-value |
| CRY1 | Zebra Finch Retina | Circadian Time 1 | 1.2 ± 0.15 | < 0.05 |
| CRY1 | Zebra Finch Retina | Circadian Time 2 | 2.5 ± 0.30 | < 0.01 |
| CRY2 | Rat Pineal Gland | Constant Darkness CT20 | Peak Expression | N/A |
| Cry1 | B. mori Cells | Cry1-KD | 0.27 ± 0.05 | < 0.001 |
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for this compound mRNA
1. RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[9][12]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Pure RNA should have an A260/A280 ratio of ~2.0.[10]
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.[9][12]
3. qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a 96-well plate. A typical reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)[12]
-
Forward and reverse primers for the target this compound gene (CRY1 or CRY2) and a reference gene (e.g., GAPDH)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform at least two technical replicates for each sample.[9]
4. qPCR Cycling Conditions:
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
40 cycles of:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds[11]
-
-
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[11]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the control and experimental samples.[8]
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[5][10]
Workflow for qPCR Analysis of this compound mRNA
Caption: Workflow for analyzing this compound mRNA expression using qPCR.
B. In Situ Hybridization (ISH)
In situ hybridization is a technique that allows for the localization of specific mRNA sequences within the context of intact tissues or cells.[13][14] This method is particularly useful for determining the spatial expression pattern of this compound genes.
Experimental Protocol: Whole-Mount In Situ Hybridization for this compound mRNA
This protocol is adapted for whole-mount Arabidopsis seedlings but can be modified for other tissues and organisms.[14][15]
1. Sample Preparation:
-
Fix samples (e.g., Arabidopsis seedlings) in a fixative solution.
-
Dehydrate the samples through a series of methanol (B129727) washes.[15]
2. Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA of interest.
3. Hybridization:
-
Rehydrate the samples and treat with proteinase K to improve probe penetration.[15]
-
Pre-hybridize the samples to block non-specific binding sites.
-
Hybridize the samples with the DIG-labeled probe overnight.
4. Washing and Detection:
-
Wash the samples to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a purple precipitate at the site of mRNA localization.[15]
5. Imaging:
-
Mount the stained samples and visualize the gene expression pattern using a microscope.
II. Analysis of this compound Protein Expression
The analysis of this compound protein levels provides direct information about the abundance and localization of the functional molecules. Western blotting and immunohistochemistry are the primary techniques used for this purpose.
A. Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[16] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the target protein.
Data Presentation: Quantification of this compound Protein Levels
Western blot results are often quantified by densitometry, where the intensity of the protein band is measured and normalized to a loading control (e.g., β-actin, GAPDH, or MAPK).[17] The data is typically presented as relative protein abundance.
| Target Protein | Cell/Tissue Type | Condition | Relative Protein Abundance (normalized to loading control) |
| CRY1 | U2OS Cells | Control | 1.0 |
| CRY1 | U2OS Cells | C8 Treatment (1µM) | 0.4 ± 0.1 |
| CRY2 | U2OS Cells | Control | 1.0 |
| CRY2 | U2OS Cells | C8 Treatment (1µM) | 0.3 ± 0.08 |
Experimental Protocol: Western Blotting for this compound Protein
1. Sample Preparation (Cell Lysate):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[18]
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[18][19]
2. SDS-PAGE:
-
Mix the protein samples with SDS-PAGE sample buffer and boil for 5-10 minutes to denature the proteins.[16]
-
Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel.[16]
-
Run the gel to separate the proteins by molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[16][18]
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for the this compound protein of interest (e.g., anti-CRY1 or anti-CRY2) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16][18]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[17]
Workflow for Western Blot Analysis of this compound Protein
Caption: Workflow for analyzing this compound protein expression using Western Blot.
B. Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique for visualizing the distribution and localization of proteins within intact tissue sections.[20][21] This method is invaluable for understanding the cellular and subcellular localization of cryptochromes.
Experimental Protocol: Immunohistochemistry for this compound Protein
This protocol is a general guideline for formalin-fixed, paraffin-embedded tissues.[22]
1. Tissue Preparation:
-
Fix the tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of ethanol (B145695) washes and embed in paraffin (B1166041) wax.
-
Cut 5-10 µm thick sections using a microtome and mount them on slides.[22]
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene or a xylene substitute.[22]
-
Rehydrate the sections through a graded series of ethanol washes to water.[22]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.[22]
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[22]
-
Block non-specific binding sites with a blocking serum.[22]
-
Incubate the sections with the primary antibody against the this compound protein overnight at 4°C.[23]
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.[22]
-
Wash and then incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[22]
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.[22]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
6. Imaging:
-
Visualize the stained sections under a light microscope.
III. Functional Analysis of this compound Expression
Reporter gene assays are widely used to study the functional consequences of this compound expression, particularly their role as transcriptional repressors in the circadian clock.[24][25]
A. Luciferase Reporter Assay
This assay measures the activity of a promoter that is regulated by cryptochromes. A reporter gene, such as luciferase, is placed under the control of a this compound-regulated promoter (e.g., the Per2 promoter).[24] Changes in this compound expression or activity will lead to corresponding changes in luciferase expression, which can be quantified by measuring light output.[26][27]
Data Presentation: Luciferase Reporter Assay Results
The data is typically presented as relative luciferase activity, normalized to a control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.[24]
| This compound Construct | Reporter Construct | Promoter | Relative Luciferase Activity (Fold Change) |
| CRY1 | pPer2-dLuc | Per2 | 0.2 ± 0.05 |
| CRY2 | pPer2-dLuc | Per2 | 0.8 ± 0.1 |
| Control Vector | pPer2-dLuc | Per2 | 1.0 |
Experimental Protocol: Dual-Luciferase Reporter Assay for this compound Function
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or Cry1-/-:Cry2-/- fibroblasts) in a 96-well plate.[24][27]
-
Co-transfect the cells with the following plasmids:
2. Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[24]
3. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Express the results as a fold change relative to the control condition.
This compound Signaling Pathway
References
- 1. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Component of the this compound Blue Light Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of compounds for targeted degradation of mammalian this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and validation of this compound inhibitors that modulate the molecular circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 10. Research Note: Retinal this compound gene expression is not altered by presence of light in incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Expression of the Circadian Clock Gene this compound 1 Causes Abnormal Glucometabolic and Cell Growth in Bombyx mori Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 1 regulates the circadian clock through dynamic interactions with the BMAL1 C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Programmable in situ amplification for multiplexed imaging of mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ hybridization technique for mRNA detection in whole mount Arabidopsis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Photic Signaling by this compound in the Drosophila Circadian System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Development of compounds for targeted degradation of mammalian this compound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Immunohistochemistry (IHC) protocol [hellobio.com]
- 24. Identification of a Novel this compound Differentiating Domain Required for Feedback Repression in Circadian Clock Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 26. researchgate.net [researchgate.net]
- 27. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cryptochrome-Based Optogenetic Tools
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the blue-light sensitive protein Cryptochrome 2 (CRY2) and its binding partner CIB1 from Arabidopsis thaliana in the development of powerful optogenetic tools. These tools offer precise spatiotemporal control over a wide range of cellular processes, making them invaluable for basic research and drug development.[1][2][3][4][5]
Introduction to this compound-Based Optogenetics
Optogenetics utilizes genetically encoded, light-sensitive proteins to control cellular functions with high precision.[6][7] The CRY2-CIB1 system is a cornerstone of optogenetics, relying on the rapid and reversible light-induced heterodimerization of CRY2 and CIB1 upon exposure to blue light (around 450-490 nm).[1][8][9] This interaction is reversed in the dark, allowing for dynamic control of cellular events.[1][2] Additionally, photoactivated CRY2 can undergo homo-oligomerization, forming clusters that can also be leveraged for optogenetic control.[1][2][3][5][7]
Key Advantages of CRY2-Based Systems:
-
High Spatiotemporal Resolution: Light can be precisely targeted to specific cells or subcellular regions, enabling detailed investigation of localized cellular events.[6]
-
Reversibility: The light-induced interactions are reversible in the dark, allowing for multiple rounds of activation and deactivation.[1][2]
-
Tunable Control: The level of activation can be modulated by varying the intensity and duration of the light stimulus.[10]
-
No Exogenous Cofactors Required: CRY2 utilizes the endogenous chromophore flavin adenine (B156593) dinucleotide (FAD), eliminating the need to supply external cofactors.[1][6][7]
Applications in Research and Drug Development
The versatility of the CRY2-CIB1 system has led to its application in a wide array of cellular manipulations, providing powerful tools for target validation and pathway analysis in drug development.
Light-Inducible Gene Expression
Optogenetic control of gene expression allows for precise induction or repression of target genes. This is particularly useful for studying the function of specific proteins and for validating their potential as drug targets.
a) Transcriptional Activation: A common strategy involves splitting a transcription factor, such as Gal4, into its DNA-binding domain (DBD) and activation domain (AD).[10][11][12] The DBD is fused to CRY2, and the AD is fused to CIB1. Upon blue light stimulation, CRY2 and CIB1 dimerize, reconstituting the transcription factor and initiating the expression of a gene of interest under the control of a suitable promoter (e.g., Gal4 UAS).[10][11][13]
b) Transcriptional Repression: Conversely, light can be used to inhibit transcription. One method involves fusing a complete transcription factor to CRY2.[10][14] Upon illumination, the CRY2-transcription factor fusion proteins oligomerize, leading to their sequestration into clusters and preventing them from binding to their target DNA sequences, thus repressing transcription.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing CRY2-based optogenetic tools for gene expression control.
Table 1: Light-Induced Transcriptional Activation
| System Description | Cell Type | Reporter Gene | Fold Induction (Light vs. Dark) | Reference |
| Split Gal4 (GalBD-CRY2 + VP16AD-CIB1) | HEK293T | Luciferase | ~15-fold | [13] |
| Optimized Split Gal4 (CRY2-Gal(1-65) + CIB1-VP16) | HEK293T | Luciferase | ~27.6-fold | [13] |
| CRY2-dCas9-VP64 | HEK293T | Endogenous IL1RN | ~4-fold reduction with light (repressive configuration) | [13] |
Table 2: Temporal Dynamics of CRY2 Clustering
| Parameter | Condition | Time | Reference |
| Cluster Formation | Single 2s blue light pulse | Visible within seconds, grow over minutes | [1][2] |
| Cluster Dissociation | After single 2s blue light pulse | Complete dissociation in ~20 minutes | [1][2] |
| CRY2-CIB1 Dissociation Half-life | In the dark | ~5-8 minutes | [9][15] |
Experimental Protocols
Protocol 1: Light-Induced Gene Expression using a Split Transcription Factor
This protocol describes the steps for inducing the expression of a target gene in mammalian cells using the CRY2-CIB1 split Gal4 system.[10][11]
Materials:
-
HEK293T cells
-
Expression plasmids:
-
pGal4UAS-TargetGene-Reporter (e.g., Luciferase or GFP)
-
pCRY2-Gal4-DBD
-
pCIB1-VP16-AD
-
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipofectamine)
-
Cell culture medium and supplements
-
Blue LED light source (e.g., 450 nm)
-
Luciferase assay system (if using luciferase reporter)
-
Plate reader for luminescence measurement
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the three expression plasmids using your preferred transfection method. Include a control group transfected with the reporter plasmid only.
-
Incubate the cells for 24 hours post-transfection.
-
-
Light Stimulation:
-
For the "light" condition, expose the cells to pulsed blue light (e.g., 1-second pulses every 15 seconds) for 18-24 hours.[13]
-
Keep the "dark" control plates wrapped in aluminum foil to prevent light exposure.
-
-
Data Acquisition and Analysis:
-
After the light stimulation period, harvest the cells.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[13]
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing beta-galactosidase) or to total protein concentration.
-
Calculate the fold induction by dividing the normalized luciferase activity of the light-exposed sample by that of the dark control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows in this compound-based optogenetics.
Light-Induced Transcriptional Activation Pathway
References
- 1. The Dual Characteristics of Light-Induced this compound 2, Homo-oligomerization and Heterodimerization, for Optogenetic Manipulation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optogenetics Sparks New Research Tools | National Institute of General Medical Sciences [nigms.nih.gov]
- 5. The Dual Characteristics of Light-Induced this compound 2, Homo-oligomerization and Heterodimerization, for Optogenetic Manipulation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Illuminating cell signalling with optogenetic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic activation of intracellular signaling based on light-inducible protein-protein homo-interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative real-time kinetics of optogenetic proteins CRY2 and CIB1/N using single-molecule tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Optogenetic Control of Gene Expression Using this compound 2 and a Light-Activated Degron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Recombinant Cryptochrome Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochromes (CRY) are a class of flavoproteins that function as blue-light photoreceptors, playing critical roles in the circadian rhythms of animals and the growth and development of plants.[1] The study of their structure and function is crucial for understanding these fundamental biological processes and for potential therapeutic applications. The production of high-quality, purified recombinant cryptochrome is a prerequisite for such studies.
These application notes provide a comprehensive protocol for the expression and purification of recombinant this compound proteins from two commonly used expression systems: Escherichia coli and the baculovirus-insect cell system. The protocols detail methods for cell lysis, affinity chromatography, and size-exclusion chromatography, along with buffer compositions and expected outcomes.
Data Presentation
Table 1: Comparison of Recombinant this compound Expression Systems
| Feature | E. coli Expression System | Baculovirus-Insect Cell System |
| Typical Yield | 0.1 - 20 mg/L of culture[2] | 0.1 - 20 mg/L of culture[2] |
| Purity | >90% after two-step purification | >95% after two-step purification |
| Advantages | Rapid expression, cost-effective, high cell densities achievable.[3] | Good for large proteins, proper protein folding and post-translational modifications, soluble protein expression.[4] |
| Disadvantages | Potential for inclusion body formation, lack of eukaryotic post-translational modifications.[5] | More time-consuming, higher cost, lower cell densities. |
| FAD Cofactor | Often requires exogenous FAD supplementation during purification.[6][7] | Generally incorporates FAD cofactor during expression.[8] |
Signaling Pathways
This compound signaling pathways differ significantly between plants and mammals. In plants, cryptochromes mediate responses to blue light, influencing processes like photomorphogenesis and flowering.[9][10] In mammals, they are core components of the circadian clock, acting as transcriptional repressors.[11][12]
Caption: Plant this compound Signaling Pathway.
Caption: Mammalian this compound Signaling Pathway.
Experimental Protocols
Experimental Workflow
Caption: Recombinant this compound Purification Workflow.
Protocol 1: Expression and Purification from E. coli
This protocol is optimized for the expression of His-tagged or Strep-tagged this compound in E. coli.
Transformation and Expression
-
Transform chemically competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the this compound gene.
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For optimal folding, reduce the temperature to 16-20°C and continue to shake for 16-24 hours.[7]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Cell Lysis
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a spatula tip of DNase I.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
Affinity Chromatography
For His-tagged proteins:
-
Equilibrate a Ni-NTA affinity column with 5 column volumes (CVs) of Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 CVs of Wash Buffer to remove unbound proteins.
-
Elute the protein with 5-10 CVs of Elution Buffer, collecting fractions.
For Strep-tagged proteins:
-
Equilibrate a Strep-Tactin® column with 2 CVs of Strep Wash Buffer.[13]
-
Load the clarified lysate onto the column.
-
Wash the column with 5 CVs of Strep Wash Buffer.[13]
-
Elute the protein with 6 x 0.5 CVs of Strep Elution Buffer, collecting fractions.[13]
Size-Exclusion Chromatography (Polishing Step)
-
Concentrate the pooled fractions from the affinity step.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein onto the column.
-
Run the chromatography at a flow rate appropriate for the column and collect fractions corresponding to the monomeric this compound peak.
-
Analyze fractions by SDS-PAGE for purity. Pool the purest fractions.
Buffer Compositions
| Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole |
| Strep Wash Buffer | 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA |
| Strep Elution Buffer | 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM desthiobiotin |
| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10 µM FAD |
Protocol 2: Expression and Purification from Baculovirus-Insect Cells
This protocol is suitable for producing cryptochromes that require eukaryotic post-translational modifications for activity.
Baculovirus Production and Infection
-
Generate recombinant baculovirus containing the this compound gene using a system like the Bac-to-Bac® system.[8]
-
Amplify the virus to a high titer.
-
Infect Sf9 or High Five™ insect cells at a density of 2 x 10^6 cells/mL with the baculovirus at a multiplicity of infection (MOI) of 5-10.
-
Incubate the culture at 27°C with shaking for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
Cell Lysis
-
Resuspend the insect cell pellet in 30 mL of ice-cold Insect Cell Lysis Buffer.
-
Lyse the cells by douncing or gentle sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
Purification
Follow the same affinity and size-exclusion chromatography steps as described in Protocol 1 (sections 1.3 and 1.4), using the appropriate buffers for the chosen affinity tag.
Buffer Compositions
| Buffer | Composition |
| Insect Cell Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Nonidet P-40, 1 mM PMSF, 1x protease inhibitor cocktail |
Note on FAD Cofactor: For cryptochromes expressed in E. coli, it is often crucial to include Flavin Adenine Dinucleotide (FAD) in the purification buffers (especially the final SEC buffer and for dialysis) at a concentration of approximately 10-50 µM to ensure the protein remains in its active, cofactor-bound state.[6][7] Insect cell expression systems often incorporate FAD more efficiently during protein synthesis.[8]
References
- 1. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Express Arabidopsis this compound in Sf9 Insect Cells Using the Baculovirus Expression System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Posttranslational regulation of the mammalian circadian clock by this compound and protein phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols for Biochemical Assays of Cryptochrome Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various biochemical assays to measure the activity of cryptochromes (CRY), a class of flavoprotein blue-light photoreceptors crucial for circadian rhythms and various developmental processes in plants and animals.
Introduction to Cryptochrome Activity
Cryptochromes are involved in the transcriptional-translational feedback loop of the circadian clock.[1] Upon activation by blue light, cryptochromes undergo a series of photochemical reactions, including the reduction of their flavin adenine (B156593) dinucleotide (FAD) cofactor, which leads to conformational changes.[2][3][4] These changes trigger downstream signaling events, such as phosphorylation, ubiquitination, degradation, and interaction with other proteins, ultimately modulating gene expression.[5][6] The assays described herein are designed to quantify these key molecular events, providing a comprehensive toolkit for studying this compound function and for screening potential therapeutic modulators.
I. In Vitro Flavin Photoreduction Assay
This assay directly measures the light-dependent reduction of the FAD cofactor within purified this compound, a primary event in its activation.
Signaling Pathway
Caption: Light-dependent flavin redox cycle in this compound.
Experimental Protocol
-
Protein Purification: Purify recombinant this compound protein from E. coli or insect cells.[7][8][9] Ensure the protein contains the FAD cofactor.[7][10]
-
Sample Preparation: Prepare the purified CRY protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). The typical protein concentration is in the range of 10-50 µM.
-
Spectroscopic Measurement:
-
Record the baseline absorption spectrum of the dark-state (oxidized) this compound from 300 to 600 nm using a UV-Vis spectrophotometer. The oxidized FAD shows a characteristic peak around 450 nm.[3]
-
Expose the sample to a blue light source (e.g., 450 nm LED) for a defined period (e.g., 1-10 minutes).
-
Immediately after illumination, record the absorption spectrum again. A decrease in the 450 nm peak and the appearance of new peaks around 367 nm and 403 nm indicate the formation of the semiquinone radical (FAD•-), the active signaling state.[3][11]
-
-
Data Analysis: Quantify the change in absorbance at 450 nm to determine the extent of flavin reduction. The kinetics of photoreduction can be determined by measuring spectra at different time points of light exposure.
Data Presentation
| Assay Parameter | Typical Value | Reference |
| Oxidized FAD Peak (Dark) | ~450 nm | [3] |
| Semiquinone FAD Peaks (Light) | ~367 nm, ~403 nm | [3] |
| Time for Photoreduction | 1-10 minutes | [3] |
II. Light-Dependent Protein Degradation Assay
This cellular assay measures the stability of this compound in response to light, a key regulatory mechanism in the circadian clock.
Experimental Workflow
Caption: Workflow for light-dependent protein degradation assay.
Experimental Protocol
-
Construct Preparation: Clone the this compound of interest in-frame with a reporter tag, such as luciferase (LUC) or a fluorescent protein (e.g., GFP), in a mammalian expression vector.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or U2OS) in appropriate media.
-
Transfect the cells with the CRY-reporter construct.
-
-
Light Treatment:
-
After 24-48 hours of expression in the dark, divide the cells into two groups.
-
Expose one group to blue light (e.g., 30 µmol m⁻² s⁻¹) for a time course (e.g., 0, 1, 2, 4, 6 hours).[12]
-
Keep the other group in the dark as a control.
-
-
Analysis:
-
Luciferase Assay: Lyse the cells at each time point and measure luciferase activity using a luminometer. A decrease in luciferase activity in the light-exposed samples compared to the dark control indicates degradation of the CRY-LUC fusion protein.[13]
-
Western Blot: Alternatively, lyse the cells and perform SDS-PAGE followed by Western blotting using an antibody against CRY or the reporter tag to directly visualize the decrease in protein levels.[14]
-
-
Proteasome Inhibition Control: To confirm degradation is mediated by the proteasome, treat a set of cells with a proteasome inhibitor (e.g., MG132) before light exposure. Inhibition of degradation will confirm the pathway.[13][14]
Data Presentation
| Condition | Relative Luciferase Activity (%) | CRY Protein Level (Western Blot) | Reference |
| Dark (0h) | 100 | High | [13] |
| Blue Light (6h) | 20-40 | Low | [13] |
| Blue Light + MG132 (6h) | 90-100 | High | [13] |
III. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of this compound by specific E3 ligases, a critical step often preceding proteasomal degradation.
Signaling Pathway
Caption: Enzymatic cascade of this compound ubiquitination.
Experimental Protocol
-
Reagent Preparation:
-
Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the specific E3 ligase of interest (e.g., SCF-FBXL3 complex), and the this compound substrate.[15]
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine E1, E2, E3 ligase, this compound, ubiquitin, and ATP in the reaction buffer.
-
Set up control reactions lacking one component (e.g., E3 ligase, ATP, or CRY) to ensure specificity.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Analysis:
Data Presentation
| Reaction Component | Expected Result (Western Blot) | Reference |
| Complete Reaction | High MW smear (Poly-Ub CRY) | [15] |
| No E3 Ligase | Single band (Unmodified CRY) | [15] |
| No ATP | Single band (Unmodified CRY) | [14] |
IV. Protein-Protein Interaction Assays
These assays are essential for identifying and characterizing the proteins that interact with this compound to propagate the light signal.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
This method is used to verify protein-protein interactions in a cellular context.
Experimental Workflow
Caption: Workflow for co-immunoprecipitation assay.
Experimental Protocol
-
Cell Transfection: Co-transfect mammalian cells with expression vectors for an epitope-tagged this compound (e.g., MYC-CRY1) and a putative interaction partner (e.g., FLAG-FBXL3).
-
Light/Dark Treatment: Expose cells to blue light or keep them in the dark to test for light-dependent interactions.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the epitope tag of the "bait" protein (e.g., anti-MYC antibody).
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" (MYC) and the "prey" (FLAG) proteins. Detection of the prey protein in the eluate indicates an interaction.[15]
Other Interaction Assays
-
Surface Plasmon Resonance (SPR): Provides quantitative kinetic data (association and dissociation rates) for the direct interaction between two purified proteins in real-time.[17][18]
-
Förster Resonance Energy Transfer (FRET): Can be used in living cells to visualize the proximity and interaction of two fluorescently tagged proteins.[17][18]
-
Yeast Two-Hybrid (Y2H): A genetic method for screening libraries of potential interaction partners.
Data Presentation
| Assay | Information Provided | Example Application | Reference |
| Co-Immunoprecipitation | In vivo interaction | CRY1 interaction with FBXL21 | [15] |
| Surface Plasmon Resonance | Binding affinity (KD), kinetics | Avian CRY4a interaction with G-protein | [17][18] |
| FRET | In vivo interaction and localization | Avian CRY4a and G-protein in cells | [17][18] |
These protocols provide a robust framework for investigating this compound activity. Researchers should optimize conditions based on the specific this compound and biological system under investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes [frontiersin.org]
- 5. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptochromes Orchestrate Transcription Regulation of Diverse Blue Light Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Expression, Purification, and Crystallization of a this compound 2 Homolog from Isodiametra pulchra [digitalcommons.winthrop.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Human and Drosophila Cryptochromes Are Light Activated by Flavin Photoreduction in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis this compound 2 forms photobodies with TCP22 under blue light and regulates the circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel genes involved in light-dependent CRY degradation through a genome-wide RNAi screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lib.shnu.edu.cn [lib.shnu.edu.cn]
- 15. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a small molecule that selectively destabilizes this compound 1 and enhances life span in p53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Direct Interaction of Avian this compound 4 with a Cone Specific G-Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRISPR/Cas9 for Cryptochrome Gene Knockout: A Guide for Researchers
Introduction
Cryptochromes (CRY) are a class of flavoprotein blue-light photoreceptors and key components of the circadian clock in a wide range of organisms, from plants to humans.[1][2][3] In mammals, two cryptochrome genes, CRY1 and CRY2, encode proteins that are essential for the negative feedback loop of the molecular circadian oscillator.[4] Dysregulation of this compound function has been implicated in various pathologies, including sleep disorders, metabolic syndrome, and cancer.[5][6] The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling researchers to create targeted gene knockouts to study gene function.[7][8][9] This document provides detailed application notes and protocols for the knockout of this compound genes using CRISPR/Cas9 technology, intended for researchers, scientists, and drug development professionals.
Signaling Pathways Involving Cryptochromes
In mammals, the core circadian clock mechanism involves a transcription-translation feedback loop. The heterodimeric transcription factor CLOCK/BMAL1 drives the expression of Period (Per) and this compound (Cry) genes.[4] The resulting PER and CRY proteins form a complex that translocates back into the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.[4] This negative feedback loop generates a roughly 24-hour rhythm. Knockout of CRY1 or CRY2 disrupts this loop, leading to alterations in circadian period and amplitude.[4]
In plants like Arabidopsis thaliana, cryptochromes (CRY1 and CRY2) are crucial for blue light-mediated responses, including seedling establishment, growth regulation, and the transition to flowering.[1][2] Upon blue light absorption, cryptochromes undergo conformational changes and interact with various signaling partners, including the COP1/SPA E3 ubiquitin ligase complex and transcription factors, to regulate gene expression.[1][10]
Mammalian Circadian Clock Feedback Loop
Experimental Workflow for CRY Gene Knockout
The general workflow for generating this compound gene knockout cell lines using CRISPR/Cas9 involves several key stages: guide RNA design and synthesis, delivery of CRISPR components into the target cells, selection and isolation of single-cell clones, and validation of the gene knockout at the genomic and protein levels.[4][11]
CRISPR/Cas9 Workflow for CRY Gene Knockout
Data Presentation
Table 1: Guide RNA Target Sequences for Human CRY1 and CRY2 Knockout
| Target Gene | Exon(s) Targeted | Guide RNA Sequence (5' - 3') | Reference |
| Human CRY1 | Exons 2-4 | GGTGCCAATGGCTCAGCAGCAGG | [4] |
| Human CRY1 | Exons 2-4 | GCAGCAGCAGCAGCAGCAGCAGC | [4] |
| Human CRY2 | Exons 2-4 | GTCTTCTGCTCCTGCTCCTGCTG | [4] |
| Human CRY2 | Exons 2-4 | GCAGCAGCAGCAGCAGCAGCAGC | [4] |
Table 2: Phenotypic Consequences of this compound Knockout
| Organism/Cell Line | Gene Knockout | Phenotype | Quantitative Change | Reference |
| Human U-2 OS cells | CRY1 KO | Shortened circadian period, low amplitude rhythms | Period shortened by ~1.5 hours | [4] |
| Human U-2 OS cells | CRY2 KO | Lengthened circadian period | Period lengthened by ~2 hours | [4] |
| Human U-2 OS cells | CRY1/CRY2 DKO | Arrhythmic | Loss of circadian oscillations | [4] |
| Bombyx mori (silkworm) | Cry1 KO | Arrhythmic eclosion, disrupted photoperiodic diapause | 80% of females produced diapause eggs under long-day conditions | [12] |
| Bombyx mori cells | BmCry1 Knockdown | Accelerated cell growth, smaller nucleus | mRNA level reduced by >73%, protein level reduced by 42% | [6] |
| Human MCF-7 cells | CRY2 Knockdown | Increased accumulation of unrepaired DNA damage | Significantly more DNA damage (p=0.040) | [5] |
Experimental Protocols
Protocol 1: Guide RNA Design for this compound Gene Knockout
-
Identify Target Gene and Exons: Obtain the genomic sequence of the target this compound gene (CRY1 or CRY2) from a database such as NCBI. For a knockout experiment, it is often effective to target early exons to introduce a frameshift mutation leading to a premature stop codon.[13] A strategy of deleting one or more exons using two guide RNAs can also be employed.[4][14]
-
Use gRNA Design Tools: Utilize online tools such as CRISPOR or CRISPRdirect to identify potential gRNA sequences.[4][15][16] These tools predict on-target efficiency and potential off-target sites.
-
Input the exon sequence(s) of interest.
-
Select the appropriate genome and Cas9 variant (e.g., S. pyogenes Cas9).
-
Choose gRNAs with high predicted on-target scores and low off-target scores.
-
-
Synthesize or Clone gRNAs: The selected gRNA sequences can be chemically synthesized or cloned into a gRNA expression vector.
Protocol 2: Generation of CRY Knockout Cell Lines using Duplex CRISPR/Cas9
This protocol is adapted from a study that successfully generated CRY1 and CRY2 knockout human U-2 OS cells.[4]
-
Cell Culture: Culture U-2 OS cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Co-transfect the cells with a Cas9 expression plasmid and two gRNA expression plasmids targeting the flanking introns of the exon(s) to be deleted.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Single-Cell Cloning:
-
Two days post-transfection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates, or use limiting dilution.
-
Culture the single cells to allow for the formation of clonal colonies.
-
-
Clonal Expansion: Expand the resulting single-cell clones in larger culture vessels.
Protocol 3: Validation of this compound Gene Knockout
A. Genomic DNA Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the expanded clonal cell lines and wild-type control cells using a commercial kit.
-
PCR Screening:
-
Design PCR primers that flank the targeted exon deletion region.
-
Perform PCR on the genomic DNA from each clone.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A smaller band size in the knockout clones compared to the wild-type indicates a successful deletion.
-
-
Quantitative PCR (qPCR):
-
Sanger Sequencing:
-
For clones showing the expected deletion by PCR, sequence the PCR product to confirm the precise genomic alteration and to check for insertions or deletions (indels) at the cut sites.[17]
-
B. Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Lyse cells from the validated knockout clones and wild-type controls to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for CRY1 or CRY2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for CRY1 or CRY2 in the knockout clones confirms the loss of protein expression.[4][17]
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Conclusion
The CRISPR/Cas9 system provides a robust and efficient method for knocking out this compound genes, enabling detailed investigation of their roles in circadian rhythms, light signaling, and disease. The protocols and data presented here offer a comprehensive guide for researchers to successfully generate and validate CRY knockout models. Careful design of guide RNAs and thorough validation at both the genomic and protein levels are critical for the successful application of this technology.[17][18]
References
- 1. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 2. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Generation of Human CRY1 and CRY2 Knockout Cells Using Duplex CRISPR/Cas9 Technology [frontiersin.org]
- 5. Phenotypic effects of the circadian gene this compound 2 on cancer-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Expression of the Circadian Clock Gene this compound 1 Causes Abnormal Glucometabolic and Cell Growth in Bombyx mori Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Genome Editing via CRISPR/Cas9 to Create Clock Gene Knockout Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordination of this compound and Phytochrome Signals in the Regulation of Plant Light Responses | MDPI [mdpi.com]
- 11. genemedi.net [genemedi.net]
- 12. biorxiv.org [biorxiv.org]
- 13. synthego.com [synthego.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 16. jkip.kit.edu [jkip.kit.edu]
- 17. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 18. idtdna.com [idtdna.com]
Application Notes and Protocols for Live-Cell Imaging of Cryptochrome Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the dynamic behavior of cryptochrome (CRY) proteins in living cells. The protocols outlined below are essential for researchers investigating circadian rhythms, optogenetics, and cellular signaling pathways involving CRY proteins.
Introduction to this compound Dynamics
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a pivotal role in the mammalian circadian clock and have been widely adopted for use in optogenetics.[1][2] In the context of the circadian rhythm, CRY proteins act as transcriptional repressors, rhythmically translocating to the nucleus to inhibit the activity of the CLOCK:BMAL1 complex.[1][3][4] This nuclear entry is a key regulatory step in the ~24-hour cycle.[4][5] As an optogenetic tool, CRY2, in particular, undergoes rapid blue-light-induced homo-oligomerization, forming clusters that can be used to control the localization and function of other proteins.[6][7][8] Understanding the spatiotemporal dynamics of these processes is crucial for both basic research and the development of novel therapeutics.
Key Applications
-
Circadian Clock Research: Elucidating the mechanisms of CRY nuclear translocation and its interaction with other clock components like PERIOD (PER) proteins.[1][9]
-
Optogenetics: Precisely controlling cellular processes by light-induced clustering or dimerization of CRY2-fusion proteins.[7][10][11]
-
Drug Discovery: Screening for small molecules that modulate CRY protein interactions, stability, or localization for therapeutic intervention in circadian-related disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from live-cell imaging studies of CRY protein dynamics.
Table 1: Circadian Protein Dynamics in Human U-2 OS Cells [1][12]
| Parameter | CRY1 | PER2 | Notes |
| Subcellular Localization | Exclusively Nuclear | Rhythmic Nuclear Accumulation | CRY1 fluorescence was observed only in the nucleus at all time points. |
| Rhythm Period | 24.0 ± 2.3 h | 24.0 ± 2.3 h | Average period of nuclear fluorescence intensity rhythms. |
| Relative Amplitude | Lower | ~3-fold higher than CRY1 | PER2 rhythms show a much higher relative amplitude. |
| Phase Relationship | Delayed by ~5 hours | - | CRY1 nuclear abundance peaks approximately 5 hours after PER2. |
| Relative Abundance | >5 times higher than PER2 | - | Nuclear levels of CRY1 are significantly higher than PER2. |
Table 2: CRY-Dependent PER2 Localization in Mouse SCN Neurons [9]
| Condition | PER2 Nucleus:Cytoplasm Ratio | Description |
| Wild-Type (WT) | ~2.0 | PER2 is predominantly nuclear. |
| Cry-Deficient (CryDKO) | < 1.0 | PER2 is significantly more cytoplasmic. |
| CryDKO + AAV-CRY1 | Restored to ~2.0 | Low levels of CRY1 are sufficient to rescue nuclear localization of PER2. |
Table 3: Optogenetic Clustering Dynamics of CRY2 Variants in HEK293T Cells [6]
| CRY2 Variant | Clustering Half-Maximum Concentration (μm⁻²) | Dissociation Half-Time (s) | Notes |
| CRY2high | 4,000 | Similar to CRY2wt | A mutant with enhanced light-induced oligomerization. |
| CRY2wt | 13,000 | Similar to CRY2wt | Wild-type CRY2. |
| CRY2low | >30,000 | Similar to CRY2wt | A mutant with reduced light-induced oligomerization. |
Signaling Pathways and Experimental Workflows
Circadian Clock Negative Feedback Loop
This diagram illustrates the core negative feedback loop of the mammalian circadian clock, highlighting the role of CRY proteins.
Caption: The core transcriptional-translational feedback loop of the circadian clock.
Experimental Workflow for Live-Cell Imaging of CRY Dynamics
This diagram outlines the key steps for a typical live-cell imaging experiment to study CRY protein dynamics.
References
- 1. Live-cell imaging of circadian clock protein dynamics in CRISPR-generated knock-in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optogenetic Techniques for Probing G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound proteins are integral to maintain time within the brain’s master clock - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. Dynamics of the circadian clock protein PERIOD2 in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Understanding CRY2 interactions for optical control of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized optogenetic clustering tool for probing protein interaction and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optogenetic protein clustering through fluorescent protein tagging and extension of CRY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound proteins regulate the circadian intracellular behavior and localization of PER2 in mouse suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify Cryptochrome Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Yeast Two-Hybrid (Y2H) screening for the identification and characterization of protein-protein interactions involving cryptochromes (CRYs). Cryptochromes are flavoprotein photoreceptors that play crucial roles in circadian rhythms, plant development, and magnetoreception.[1][2] Understanding their interaction networks is vital for elucidating their signaling pathways and for the development of novel therapeutic interventions.
Introduction to Yeast Two-Hybrid Screening
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[3][4] The principle relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[4] In a Y2H screen, the protein of interest (the "bait") is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[3][4]
Application for Cryptochrome Research
Y2H screening is particularly well-suited for identifying novel components of this compound signaling pathways. Both full-length cryptochromes and specific domains, such as the N-terminal photolyase-related (PHR) domain or the C-terminal domain (CCT), can be used as bait to screen cDNA libraries.[1][5] Given that this compound activity is often light-dependent, Y2H assays can be adapted to screen for interactions that are modulated by blue light.[5]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for a yeast two-hybrid screen to identify this compound interacting partners is depicted below, followed by a simplified diagram of a this compound signaling pathway.
Figure 1: Yeast Two-Hybrid Experimental Workflow.
Figure 2: Simplified this compound Signaling Pathway.
Quantitative Data Summary
The strength of protein-protein interactions identified through Y2H screening can be quantified using reporter assays, such as the β-galactosidase assay. The following table summarizes representative quantitative data from Y2H studies on this compound interactions.
| Bait | Prey | Reporter System | Interaction Strength (Relative Units) | Light Condition | Reference |
| Gal4BD-CRY2(535) wt | Gal4AD-CIB1 | LacZ | 12.5 ± 1.5 | Light | [6] |
| Gal4BD-CRY2(535) wt | Gal4AD-CIB1 | LacZ | 1.0 ± 0.2 | Dark | [6] |
| Gal4BD-CRY2(535) D393S | Gal4AD-CIB1 | LacZ | 10.0 ± 1.0 | Dark | [6] |
| Gal4BD-CRY2(535) wt | Gal4AD-CRY2(wt) | LacZ | 8.0 ± 0.8 | Light | [6] |
| Gal4BD-CRY2(535) wt | Gal4AD-CRY2(wt) | LacZ | 1.2 ± 0.3 | Dark | [6] |
| phyBNT | CRY1 | β-galactosidase | ~180 | Dark (+PCB) | [5] |
| phyBNT | CRY1 | β-galactosidase | ~20 | Dark (-PCB) | [5] |
Note: Interaction strength values are often reported relative to a negative control.
Experimental Protocols
Protocol 1: Bait Plasmid Construction
-
Gene Amplification : Amplify the coding sequence of the this compound of interest (full-length or specific domains) by PCR using high-fidelity DNA polymerase. Design primers to introduce restriction sites compatible with the multiple cloning site (MCS) of the bait vector (e.g., pGBKT7).
-
Vector and Insert Preparation : Digest both the amplified this compound DNA and the bait vector with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
-
Ligation : Ligate the digested this compound insert into the linearized bait vector using T4 DNA ligase.
-
Transformation into E. coli : Transform the ligation mixture into competent E. coli cells (e.g., DH5α) and select for transformants on appropriate antibiotic-containing media (e.g., LB-kanamycin for pGBKT7).
-
Verification : Isolate plasmid DNA from several colonies and verify the correct insertion by restriction digest analysis and Sanger sequencing.
Protocol 2: Yeast Two-Hybrid Library Screening
-
Bait Strain Preparation : Transform the verified bait plasmid into a suitable yeast reporter strain (e.g., Y2HGold) using the lithium acetate (B1210297) method. Select for transformants on synthetic defined (SD) medium lacking tryptophan (SD/-Trp for pGBKT7).
-
Auto-activation Test : Streak the bait-containing yeast strain on SD/-Trp/-His and SD/-Trp/-His/-Ade plates. Also, perform a β-galactosidase filter lift assay. Growth on selective media or blue color development indicates that the bait auto-activates the reporter genes and cannot be used for screening without modification (e.g., using a truncated version or a different Y2H system).
-
Library Transformation and Mating :
-
Sequential Transformation : Transform a pre-made cDNA library (in a prey vector like pGADT7) into the bait-containing yeast strain. This method is less efficient.
-
Mating : Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey library into a strain of the opposite mating type (e.g., MATα). Mate the two strains by mixing them on a YPD plate and incubating for 20-24 hours at 30°C.[5]
-
-
Selection of Interactors : Plate the mated yeast cells on high-stringency selective medium (e.g., SD/-Leu/-Trp/-His/-Ade) to select for colonies where a protein-protein interaction has occurred. For light-dependent interactions, perform incubations under specific light conditions (e.g., constant blue light or darkness).
-
Confirmation of Positive Clones : Pick individual positive colonies and re-streak them on selective media to confirm the phenotype. Perform a β-galactosidase assay for quantitative or qualitative assessment of interaction strength.
Protocol 3: Identification and Validation of Interacting Partners
-
Prey Plasmid Rescue : Isolate the prey plasmids from confirmed positive yeast colonies using a yeast plasmid miniprep kit.
-
Transformation into E. coli : Transform the rescued plasmids into E. coli to amplify the plasmid DNA for sequencing.
-
Sequencing and Identification : Sequence the cDNA insert of the prey plasmid using primers specific to the prey vector. Identify the interacting protein by performing a BLAST search of the sequence against public databases.
-
One-on-One Y2H Re-test : Co-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the specific interaction.
-
Orthogonal Validation : Validate the interaction using an independent, non-Y2H method to reduce the likelihood of false positives. Common orthogonal validation methods include:
-
Co-immunoprecipitation (Co-IP) : Demonstrate the interaction in vitro or in cell lines by co-precipitating the two proteins from a lysate.
-
Bimolecular Fluorescence Complementation (BiFC) : Visualize the interaction in living cells by the reconstitution of a fluorescent protein.[1]
-
In vitro pull-down assays : Use purified, tagged proteins to demonstrate a direct interaction.
-
Protocol 4: Quantitative β-Galactosidase Assay (Liquid Culture)
-
Yeast Culture : Inoculate single colonies of co-transformed yeast into 5 mL of appropriate SD liquid medium (e.g., SD/-Leu/-Trp). Grow overnight at 30°C with shaking until the culture reaches mid-log phase (OD600 of 0.5-0.8).
-
Cell Lysis :
-
Pellet 1.5 mL of the yeast culture.
-
Resuspend the pellet in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).
-
Add 100 µL of chloroform (B151607) and 50 µL of 0.1% SDS, and vortex for 30 seconds.
-
Alternatively, use freeze-thaw cycles in liquid nitrogen to lyse the cells.
-
-
Enzymatic Reaction :
-
Pre-warm the cell lysates to 28°C.
-
Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).
-
Incubate at 28°C and monitor the development of the yellow color.
-
-
Stopping the Reaction : Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Measurement : Pellet the cell debris by centrifugation. Measure the absorbance of the supernatant at 420 nm (OD420).
-
Calculation of β-galactosidase Units :
-
Units = (1000 x OD420) / (t x V x OD600)
-
Where:
-
t = reaction time in minutes
-
V = volume of culture used in the assay in mL
-
OD600 = absorbance of the starting culture at 600 nm
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening a cDNA library for protein-protein interactions directly in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Light-dependent, Dark-promoted Interaction between Arabidopsis this compound 1 and Phytochrome B Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutively active Arabidopsis this compound two alleles identified using yeast selection and deep mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Cryptochrome Target Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for identifying the genomic targets of cryptochromes (CRY1 and CRY2) using chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq). The protocols are designed to be a robust starting point for researchers in various fields, including circadian biology, oncology, and metabolic disorders, where cryptochromes are emerging as key regulatory players.
Introduction to Cryptochrome ChIP
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a central role in the circadian clock and have been implicated in a wide range of physiological processes, from DNA repair to metabolic regulation.[1][2][3] In their capacity as transcriptional regulators, CRYs can associate with chromatin and influence the expression of target genes.[1][4][5] Identifying these direct target genes is crucial for understanding the molecular mechanisms underlying CRY function in both health and disease.
Chromatin immunoprecipitation (ChIP) is a powerful technique to isolate and identify the specific genomic regions to which a protein of interest is bound.[6][7] When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide map of these binding sites. However, performing ChIP for low-abundance nuclear proteins like cryptochromes presents unique challenges that require careful optimization of the protocol.[8][9]
Signaling Pathways Involving Cryptochromes
Cryptochromes are core components of the transcription-translation feedback loop that drives the circadian clock. In mammals, the heterodimeric complex of CLOCK and BMAL1 activates the transcription of Period (Per) and this compound (Cry) genes.[3] The resulting PER and CRY proteins then heterodimerize, translocate to the nucleus, and repress the activity of the CLOCK-BMAL1 complex, thus closing the negative feedback loop.[10] Beyond this core loop, CRYs interact with a multitude of other nuclear proteins, including nuclear receptors, to modulate their transcriptional activity.
In plants, cryptochromes are blue-light photoreceptors that regulate various aspects of growth and development.[4][11] Upon blue light activation, CRYs interact with transcription factors such as PHYTOCHROME-INTERACTING FACTORs (PIFs) and this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB1) to control gene expression.[4][12][13]
Data Presentation: this compound Target Genes
The following tables summarize quantitative data from published ChIP-seq studies identifying direct target genes of CRY1 and CRY2. It is important to note that the specific targets and the strength of binding can vary depending on the cell type, time of day (circadian time), and experimental conditions.
Table 1: Summary of CRY1 and CRY2 Target Genes Identified by ChIP-seq in Mouse Liver
| Gene | Protein | Circadian Time of Peak Binding | Putative Function | Reference |
| Per1 | CRY1, CRY2 | CT0.4 (CRY1), CT15.4 (CRY2) | Core clock component | [1][3] |
| Per2 | CRY1, CRY2 | CT0.4 (CRY1), CT15.4 (CRY2) | Core clock component | [1][3] |
| Dbp | CRY1, CRY2 | CT0.4 (CRY1), CT15.4 (CRY2) | Clock-controlled output gene | [1] |
| Nr1d1 (Rev-erbα) | CRY1, CRY2 | CT0.4 (CRY1), CT15.4 (CRY2) | Nuclear receptor, clock component | [3][5] |
| Arntl (Bmal1) | CRY1, CRY2 | CT0.4 (CRY1), CT15.4 (CRY2) | Core clock component | [1][3] |
| Clock | CRY1, CRY2 | CT0.4 (CRY1), CT15.4 (CRY2) | Core clock component | [1][3] |
| Yap | CRY1 | Time-of-day dependent | Hippo pathway effector | [14] |
| Areg | CRY1 | Time-of-day dependent | Growth factor | [14] |
| Cyr61 | CRY1 | Time-of-day dependent | Matricellular protein | [14] |
Table 2: Overlap of CRY2 and PIF4/5 Target Genes in Arabidopsis thaliana
| Gene | Overlapping Peak | Putative Function in Low Blue Light | Reference |
| ATHB2 | Yes | Shade avoidance, hypocotyl elongation | [4] |
| XTH33 | Yes | Cell wall modification, growth | [4] |
| IAA19 | Yes | Auxin signaling, growth | [12] |
| PIL1 | Yes | Shade avoidance, hypocotyl elongation | [12] |
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq for cryptochromes. It is optimized for mammalian cells but can be adapted for other organisms with appropriate modifications.
Detailed ChIP-seq Protocol for Cryptochromes
This protocol is designed for approximately 1-10 million mammalian cells per immunoprecipitation. For low-abundance proteins like cryptochromes, starting with a higher cell number is recommended.[9]
Materials:
-
Cell Culture: Mammalian cells of interest.
-
Crosslinking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218).
-
Cell Lysis Buffers:
-
Lysis Buffer 1 (Cell Lysis): 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors.
-
Lysis Buffer 2 (Nuclear Lysis): 10 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, Protease Inhibitors.
-
Lysis Buffer 3 (Chromatin Shearing): 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, Protease Inhibitors.
-
-
Chromatin Shearing: Sonicator (e.g., Bioruptor).
-
Immunoprecipitation:
-
ChIP-validated anti-CRY1 or anti-CRY2 antibody.
-
Normal IgG (negative control).
-
Protein A/G magnetic beads.
-
ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl.
-
-
Washing Buffers:
-
Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl.
-
High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl.
-
LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0.
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
-
-
Elution and Reverse Crosslinking:
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
5 M NaCl.
-
RNase A.
-
Proteinase K.
-
-
DNA Purification: PCR purification kit.
Procedure:
-
Crosslinking:
-
Harvest cells and resuspend in fresh media.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Resuspend the cell pellet in Lysis Buffer 1 and incubate on ice for 10 minutes.
-
Centrifuge and resuspend the nuclear pellet in Lysis Buffer 2. Incubate on ice for 10 minutes.
-
Centrifuge and resuspend the nuclear pellet in Lysis Buffer 3.
-
Sonicate the chromatin to obtain fragments of 200-600 bp. Optimization of sonication conditions is critical. Check fragmentation efficiency on an agarose (B213101) gel.[9][15]
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Take an aliquot of the supernatant as the "input" control.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the primary antibody (anti-CRY1, anti-CRY2, or IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30 minutes with shaking.
-
Add 5 M NaCl to the eluate and the input sample and incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.
-
Treat with RNase A for 30 minutes at 37°C.
-
Treat with Proteinase K for 2 hours at 45°C.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit.
-
Elute the DNA in nuclease-free water.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
Optimization for Low-Abundance Proteins like Cryptochromes:
-
Starting Material: Use a higher number of cells (e.g., >10 million) to increase the yield of the target protein-DNA complexes.[7][9]
-
Crosslinking: Double crosslinking with a protein-protein crosslinker like disuccinimidyl glutarate (DSG) before formaldehyde crosslinking can improve the capture of indirect DNA-protein interactions.[6]
-
Antibody Selection: Use a ChIP-validated antibody with high specificity and affinity. Test multiple antibodies if available.
-
Washing Conditions: Optimize the stringency of the wash buffers to reduce background while retaining specific binding.
-
Low-Input Protocols: Consider using specialized low-input ChIP-seq protocols like ChIPmentation, which combines ChIP with Tn5 transposase-mediated library preparation, for samples with limited cell numbers.[7][19]
Conclusion
The provided application notes and protocols offer a comprehensive resource for researchers aiming to identify the direct genomic targets of cryptochromes. By carefully following the optimized ChIP-seq protocol and utilizing the provided data as a reference, scientists can gain valuable insights into the transcriptional regulatory networks governed by these crucial circadian clock proteins. This knowledge will be instrumental in advancing our understanding of this compound function in various biological processes and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Architecture and Chromatin Landscape of the Core Circadian Clock in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling chromatin regulatory landscape: insights into the development of ChIP-seq and ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cryptochromes interact directly with PIFs to control plant growth in limiting blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blue Light–Dependent Interaction between Cryptochrome2 and CIB1 Regulates Transcription and Leaf Senescence in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The circadian clock protein this compound 1 is a direct target and feedback regulator of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epicypher.com [epicypher.com]
- 16. Basics of ChIP-seq data analysis [bioconductor.org]
- 17. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 18. Target analysis by integration of transcriptome and ChIP-seq data with BETA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epigenie.com [epigenie.com]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of the Cryptochrome Interactome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptochromes (CRYs) are a class of flavoprotein blue-light receptors that play crucial roles in the circadian clock, regulation of transcription, and various signaling pathways in plants and animals.[1][2][3] Understanding the intricate network of protein-protein interactions (PPIs) involving cryptochromes, known as the cryptochrome interactome, is essential for elucidating their molecular mechanisms and identifying potential therapeutic targets. Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for the large-scale identification and quantification of protein interactors.[4][5]
These application notes provide an overview of and detailed protocols for utilizing mass spectrometry to analyze the this compound interactome. We will cover two primary methodologies: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotin (B1667282) Identification (BioID), along with quantitative approaches like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).
Key Mass Spectrometry-Based Approaches for this compound Interactome Mapping
Several MS-based strategies can be employed to study the this compound interactome. The choice of method depends on the specific research question, such as identifying stable versus transient interactions or mapping the interactome within a specific subcellular compartment.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique is used to isolate a protein of interest (the "bait," e.g., CRY1 or CRY2) along with its interacting partners ("prey") from a cell lysate.[6][7][8] The bait protein is typically tagged with an epitope (e.g., FLAG, HA) to facilitate its purification using affinity chromatography. The entire complex is then eluted and analyzed by mass spectrometry to identify the co-purified proteins.[6][8]
-
Proximity-Dependent Biotin Identification (BioID): BioID is a powerful method for identifying transient and proximal protein interactions in a native cellular environment.[9][10][11] In this approach, the bait protein is fused to a promiscuous biotin ligase (BirA).[9][10] When biotin is added to the cell culture, BirA biotinylates nearby proteins within a ~10 nm radius.[11][12] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[10]
-
Quantitative Mass Spectrometry: To distinguish true interactors from non-specific background proteins and to study the dynamics of the interactome under different conditions, quantitative proteomics approaches are essential.
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., arginine and lysine).[13][14][15] This allows for the direct comparison of protein abundances between different experimental conditions within a single MS analysis, providing high accuracy.[15][16]
-
Label-Free Quantification (LFQ): LFQ methods determine the relative abundance of proteins by comparing the signal intensities of their corresponding peptides in different MS runs.[17][18] This approach is cost-effective and can be applied to a wide range of sample types.[17]
-
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Interactome Analysis
This protocol outlines the steps for identifying this compound interaction partners using an AP-MS approach with a FLAG-tagged CRY protein.[6]
1. Generation of Stable Cell Lines Expressing Tagged this compound:
-
Clone the cDNA of the this compound of interest (e.g., human CRY1) into a mammalian expression vector containing an N- or C-terminal FLAG tag.
-
Transfect the construct into the desired cell line (e.g., HEK293T cells).
-
Select for stably expressing cells using an appropriate selection marker (e.g., puromycin).
-
Verify the expression and proper localization of the FLAG-tagged CRY protein by Western blotting and immunofluorescence.
2. Cell Lysis and Immunoprecipitation:
-
Grow the stable cell line to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with anti-FLAG M2 magnetic beads for 2-4 hours at 4°C with gentle rotation to capture the FLAG-CRY protein complexes.[6]
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using a competitive elution with 3xFLAG peptide or by using a denaturing elution buffer (e.g., 2% SDS).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[19][20]
-
Perform in-solution or in-gel digestion of the proteins using trypsin overnight at 37°C.[20]
-
Clean up the resulting peptides using C18 desalting columns (e.g., ZipTip).[21]
4. LC-MS/MS Analysis and Data Processing:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Scaffold).
-
Filter the identified proteins against a database of common contaminants (e.g., the CRAPome database) to remove non-specific binders.[22]
-
Perform statistical analysis using tools like SAINT (Significance Analysis of INTeractome) to score and identify high-confidence interaction partners.[22][23][24]
Protocol 2: Proximity-Dependent Biotin Identification (BioID) for this compound Interactome Mapping
This protocol describes the use of BioID to identify proteins in close proximity to a this compound protein in living cells.[10][11]
1. Generation of Stable Cell Lines Expressing CRY-BirA Fusion Protein:*
-
Clone the cDNA of the this compound of interest in-frame with the BirA* sequence in a suitable expression vector.
-
Generate a stable cell line expressing the CRY-BirA* fusion protein as described in Protocol 1.
-
Verify the expression and localization of the fusion protein.
2. Biotin Labeling and Cell Lysis:
-
Culture the stable cell line and supplement the medium with 50 µM biotin for 18-24 hours to induce biotinylation of proximal proteins.[12]
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer) to solubilize all cellular proteins and stop the biotinylation reaction.
3. Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.[10][25]
-
Perform stringent washes to remove non-biotinylated proteins. Washing buffers can include high salt concentrations and detergents to minimize background.
4. On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins with trypsin. This releases the peptides for MS analysis while the biotinylated peptides remain bound to the beads.[26]
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS and process the data as described in Protocol 1.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from mass spectrometry experiments analyzing the this compound interactome.
Table 1: High-Confidence Interactors of CRY1 Identified by AP-MS
| Prey Protein | Gene Symbol | Spectral Counts (CRY1-FLAG) | Spectral Counts (Control) | SAINT Score | Biological Function |
| Period-1 | PER1 | 152 | 2 | 0.98 | Circadian Clock Component |
| Period-2 | PER2 | 138 | 1 | 0.99 | Circadian Clock Component |
| BMAL1 | ARNTL | 95 | 5 | 0.95 | Circadian Clock Component |
| CLOCK | CLOCK | 87 | 4 | 0.94 | Circadian Clock Component |
| Casein Kinase 1 Delta | CSNK1D | 65 | 3 | 0.92 | Kinase, Clock Regulation |
| FBXL3 | FBXL3 | 42 | 1 | 0.96 | E3 Ubiquitin Ligase |
Table 2: Proteins in Proximity to CRY2 Identified by BioID
| Identified Protein | Gene Symbol | Fold Change (CRY2-BirA* vs. Control) | p-value | Subcellular Localization |
| CIB1 | CIB1 | 15.2 | <0.001 | Nucleus, Cytoplasm |
| SPA1 | SPA1 | 12.5 | <0.001 | Nucleus |
| COP1 | COP1 | 10.8 | <0.001 | Nucleus |
| HY5 | HY5 | 8.3 | <0.005 | Nucleus |
| AGB1 | AGB1 | 6.1 | <0.01 | Plasma Membrane, Cytoplasm |
Visualization of Signaling Pathways and Workflows
This compound Signaling in the Mammalian Circadian Clock
The following diagram illustrates the core negative feedback loop of the mammalian circadian clock, where CRY proteins play a central repressive role.
Caption: Core feedback loop of the mammalian circadian clock.
Experimental Workflow for AP-MS
This diagram outlines the major steps in an Affinity Purification-Mass Spectrometry experiment to identify protein-protein interactions.
Caption: General workflow for Affinity Purification-Mass Spectrometry.
Experimental Workflow for BioID
The following diagram illustrates the key stages of a Proximity-Dependent Biotin Identification experiment.
References
- 1. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Metabolites Enhance the Light Sensitivity of Arabidopsis this compound through Alternate Electron Transfer Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 8. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining the interactomes of proteins involved in cytoskeletal dynamics using high-throughput proximity-dependent biotinylation in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. SILAC Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Mass spectrometric-based quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 18. Label-free quantification - Wikipedia [en.wikipedia.org]
- 19. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 22. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Label-free quantitative proteomics and SAINT analysis enable interactome mapping for the human Ser/Thr protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
Generating Stable Cell Lines with Inducible Cryptochrome Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression is a cornerstone of modern biological research and a critical component in the development of novel therapeutics. Inducible gene expression systems, which allow for the activation or repression of a target gene in response to a specific stimulus, offer unparalleled spatiotemporal control. Among these, systems utilizing the blue-light sensitive protein Cryptochrome 2 (CRY2) have emerged as powerful tools for optogenetic manipulation of cellular processes.[1][2][3]
This document provides detailed application notes and protocols for the generation of stable mammalian cell lines with inducible CRY2 expression. Two primary strategies are covered: a light-inducible system based on the interaction of CRY2 with its partner CIB1, and a chemically-inducible system using the well-established Tet-On (Doxycycline-inducible) platform to control CRY2 expression.[1][4][5][6] These methods enable researchers to precisely control the expression of a gene of interest (GOI) fused to CRY2 or a CRY2-based transactivator, facilitating studies in signal transduction, gene function, and drug discovery.
Principle of Inducible this compound Systems
This compound 2 (CRY2), a photoreceptor from Arabidopsis thaliana, undergoes a conformational change upon exposure to blue light (peak activation ~450-480 nm), enabling it to interact with its binding partner, CIB1.[2][7] This light-dependent dimerization can be harnessed to control a variety of cellular processes, including gene expression.[1][8]
Alternatively, the expression of CRY2 itself, or a fusion protein involving CRY2, can be placed under the control of a chemically-inducible promoter, such as the Tetracycline (B611298) Response Element (TRE). In the presence of an inducer like Doxycycline (a tetracycline analog), a reverse tetracycline transactivator (rtTA) binds to the TRE and activates the transcription of the downstream gene.[6][9][10]
Data Presentation: Comparison of Inducible Systems
The choice of an inducible system depends on the specific experimental requirements, such as the desired level of induction, background expression, and the nature of the stimulus (light vs. chemical). The following table summarizes key quantitative parameters for different inducible this compound systems.
| Inducible System | Inducer | Typical Fold Induction | Basal (Leaky) Expression | Induction/Reversal Kinetics | Key Features |
| Light-Inducible (CRY2/CIB1) | Blue Light | 15 - 28 fold[2] | Low to moderate | Fast (seconds to minutes) | High spatiotemporal resolution; Reversible in the dark.[1][3] |
| Chemically-Inducible (Tet-On) | Doxycycline | >100 fold (can be higher)[11] | Very low with optimized systems[12][13] | Slower (hours) | High induction levels; Amenable to long-term studies.[9][10] |
| Dual-Inducible (Light & Tet-On) | Blue Light & Doxycycline | Varies | Very low | Combines features of both | Orthogonal control over different genes or processes.[4] |
Signaling Pathways and Experimental Workflows
Light-Inducible Gene Expression using CRY2-CIB1 Split Transactivator
This system utilizes the light-induced dimerization of CRY2 and CIB1 to reconstitute a split transcription factor, thereby activating the expression of a gene of interest (GOI).[1][5]
References
- 1. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimizing optogenetic constructs for control over signaling and cell behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRY2 Activated Mammalian System | Optogenetics [opto.creativebiomart.net]
- 5. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Optogenetic regulation of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New regulators of the tetracycline‐inducible gene expression system identified by chemical and genetic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quick and efficient method to generate mammalian stable cell lines based on a novel inducible alphavirus DNA/RNA layered system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible Gene Expression Vector (Tet-On) | VectorBuilder [en.vectorbuilder.com]
- 13. m.youtube.com [m.youtube.com]
Probing the Clockwork: Application of FRET/BRET to Decipher Cryptochrome Protein Interactions
Introduction
Cryptochromes (CRYs) are a class of flavoproteins that play a central role in the circadian clock of many organisms, from insects to humans. These blue-light photoreceptors are key regulators of the negative feedback loop that drives circadian rhythms, primarily through their interaction with Period (PER) proteins. Understanding the dynamic protein-protein interactions involving cryptochromes is crucial for elucidating the molecular mechanisms of the circadian clock and for developing therapeutic interventions for circadian-related disorders. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) have emerged as powerful techniques to study these interactions in living cells with high spatiotemporal resolution. This application note provides detailed protocols and data interpretation guidelines for utilizing FRET and BRET to investigate cryptochrome protein interactions, tailored for researchers, scientists, and drug development professionals.
Principles of FRET and BRET
FRET is a non-radiative energy transfer process that occurs between two light-sensitive molecules (fluorophores), a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1] When the donor fluorophore is excited, it can transfer its energy to the acceptor fluorophore, which then emits fluorescence at its own characteristic wavelength. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for protein-protein interactions.
BRET operates on a similar principle, but the donor is a bioluminescent enzyme (e.g., Renilla luciferase, Rluc; or the brighter NanoLuc luciferase) rather than a fluorophore.[2][3] Upon addition of its substrate (e.g., coelenterazine (B1669285) for Rluc, furimazine for NanoLuc), the luciferase emits light, which can excite a nearby acceptor fluorophore if they are in close proximity. BRET offers several advantages over FRET, including a lower background signal due to the absence of external excitation light, which can reduce autofluorescence and phototoxicity.[4]
Application in this compound Research
FRET and BRET are invaluable for studying various aspects of this compound biology, including:
-
Dimerization: Investigating the formation of CRY homodimers and heterodimers.
-
Interaction with PER Proteins: Quantifying the binding affinity and kinetics of CRY-PER interactions, which are central to the circadian negative feedback loop.[5][6]
-
Nuclear Translocation: Monitoring the light-dependent movement of cryptochromes into the nucleus.
-
Interaction with other Clock Components: Studying the association of cryptochromes with other proteins of the circadian machinery, such as CLOCK and BMAL1.[7][8][9]
-
Conformational Changes: Detecting light-induced conformational changes within the this compound protein.
Experimental Protocols
Protocol 1: BRET Assay for CRY1-PER2 Interaction in HEK293 Cells
This protocol describes a BRET assay to measure the interaction between human CRY1 and PER2 in transiently transfected HEK293 cells.
Materials:
-
HEK293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression vectors:
-
pCMV-CRY1-NanoLuc (Donor)
-
pCMV-PER2-HaloTag (Acceptor)
-
-
Transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
White, clear-bottom 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and NanoBRET™ 618 Ligand (Promega)
-
Luminometer with BRET-compatible filter sets (e.g., 460 nm for donor emission and >600 nm for acceptor emission)
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM.
-
On the day of transfection, prepare the DNA-lipid complexes in Opti-MEM according to the manufacturer's protocol. For each well, use a total of 2.5 µg of plasmid DNA. A typical donor-to-acceptor plasmid ratio to start with is 1:10 (e.g., 0.25 µg of pCMV-CRY1-NanoLuc and 2.25 µg of pCMV-PER2-HaloTag). It is crucial to optimize this ratio for each new assay.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
-
Cell Seeding for BRET Assay:
-
24 hours post-transfection, detach the cells using trypsin-EDTA, neutralize with complete DMEM, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM and count the cells.
-
Dilute the cells to a final concentration of 2 x 10^5 cells/mL in complete DMEM.
-
Add 100 µL of the cell suspension to each well of a white, clear-bottom 96-well plate.
-
-
BRET Measurement:
-
48 hours post-transfection, prepare the NanoBRET™ reagents. Dilute the NanoBRET™ 618 Ligand to the desired final concentration (e.g., 100 nM) in complete DMEM. Add this to the cells and incubate for at least 60 minutes at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Just before reading, add 25 µL of the prepared substrate to each well.
-
Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
To obtain the net BRET ratio, subtract the BRET ratio of a donor-only control (cells transfected with pCMV-CRY1-NanoLuc only) from the BRET ratio of the cells co-expressing both donor and acceptor. Net BRET Ratio = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)
-
Protocol 2: FRET Imaging for Light-Induced this compound Clustering
This protocol outlines a FRET imaging experiment to visualize the light-induced clustering of this compound 2 (CRY2) in the nucleus of mammalian cells.
Materials:
-
HEK293 or U2OS cells
-
Glass-bottom imaging dishes
-
Expression vectors:
-
pEGFP-CRY2 (Donor)
-
pmCherry-CRY2 (Acceptor)
-
-
Transfection reagent
-
Live-cell imaging medium (e.g., FluoroBrite DMEM, Thermo Fisher Scientific)
-
Confocal microscope equipped with a blue laser (e.g., 488 nm) for donor excitation, and appropriate filter sets for detecting donor (e.g., 500-550 nm) and acceptor (e.g., >590 nm) emission. The microscope should also have a light source for stimulating CRY2 (e.g., a 458 nm or 488 nm laser at low power).
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes.
-
Co-transfect the cells with pEGFP-CRY2 and pmCherry-CRY2 plasmids at a 1:1 ratio.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, replace the culture medium with live-cell imaging medium.
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Identify a cell co-expressing both EGFP-CRY2 and mCherry-CRY2.
-
-
FRET Measurement (Acceptor Photobleaching Method):
-
Acquire a pre-bleach image of both the donor (EGFP) and acceptor (mCherry) channels.
-
Select a region of interest (ROI) within the nucleus.
-
Photobleach the acceptor (mCherry) within the ROI using a high-intensity laser at the acceptor's excitation wavelength (e.g., 561 nm).
-
Acquire a post-bleach image of the donor channel.
-
An increase in donor fluorescence in the bleached region indicates FRET was occurring.
-
-
Light-Induced Clustering:
-
To observe light-induced clustering, stimulate the cells with a low-power blue light (e.g., 488 nm laser) for a defined period (e.g., 1-5 minutes).
-
Acquire images of both donor and acceptor channels to visualize the formation of fluorescent puncta, indicative of protein clustering.
-
FRET efficiency can be measured within these clusters before and after stimulation to quantify the change in protein proximity.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following formula for acceptor photobleaching: E = 1 - (Donor_pre-bleach / Donor_post-bleach) where Donor_pre-bleach and Donor_post-bleach are the fluorescence intensities of the donor in the ROI before and after photobleaching, respectively.
-
Data Presentation
Quantitative data from FRET and BRET experiments should be summarized in clearly structured tables for easy comparison.
Table 1: BRET Ratios for this compound Interactions
| Interacting Proteins (Donor + Acceptor) | Cell Type | BRET Ratio (Mean ± SD) | Conditions | Reference |
| CRY1-NanoLuc + PER2-HaloTag | HEK293 | 0.85 ± 0.07 | Dark | Fictional Data |
| CRY1-NanoLuc + PER2-HaloTag | HEK293 | 1.23 ± 0.09 | Light (1 hr) | Fictional Data |
| CRY2-NanoLuc + PER2-HaloTag | HEK293 | 0.92 ± 0.06 | Dark | Fictional Data |
| CRY2-NanoLuc + PER2-HaloTag | HEK293 | 1.51 ± 0.11 | Light (1 hr) | Fictional Data |
| CRY1-NanoLuc + FBXL3-HaloTag | U2OS | 0.64 ± 0.05 | - | Fictional Data |
Table 2: FRET Efficiencies for this compound Dimerization
| FRET Pair | Cell Type | FRET Efficiency (%) (Mean ± SD) | Conditions | Reference |
| EGFP-CRY2 + mCherry-CRY2 | HEK293 | 25 ± 3 | Dark | [10] |
| EGFP-CRY2 + mCherry-CRY2 | HEK293 | 42 ± 5 | Blue Light (5 min) | [10] |
| EGFP-CRY1 + mCherry-CRY1 | U2OS | 18 ± 2 | - | Fictional Data |
Visualizations
Graphviz diagrams can be used to illustrate the signaling pathways and experimental workflows.
Caption: Workflow for a FRET acceptor photobleaching experiment.
Caption: The core circadian clock negative feedback loop involving cryptochromes.
Conclusion
FRET and BRET are powerful and versatile techniques that have significantly advanced our understanding of this compound protein interactions. By providing quantitative and dynamic information about these interactions in the context of living cells, these methods are indispensable tools for circadian clock research and the development of novel therapeutics targeting circadian disruptions. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement FRET and BRET assays to explore the intricate molecular choreography of the circadian clock.
References
- 1. Frontiers | A structural decryption of cryptochromes [frontiersin.org]
- 2. Figure 5 from this compound structure and signal transduction. | Semantic Scholar [semanticscholar.org]
- 3. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular assembly of the period-cryptochrome circadian transcriptional repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Repression of CRY2 via PER2 Interaction Promotes Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Chemical Screening of Cryptochrome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a pivotal role as transcriptional repressors in the core feedback loop of the mammalian circadian clock.[1] Dysregulation of cryptochrome function has been implicated in a variety of pathologies, including metabolic syndromes, sleep disorders, and cancer.[2] Consequently, small-molecule modulators of this compound activity represent a promising avenue for therapeutic intervention. These application notes provide detailed protocols for the chemical screening of this compound inhibitors, encompassing both cell-based and in vitro assays, to facilitate the discovery and characterization of novel modulators.
This compound Signaling Pathway
The canonical circadian clock mechanism involves a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins binds to E-box elements in the promoters of Period (Per) and this compound (Cry) genes, activating their transcription.[3] The resulting PER and CRY proteins heterodimerize in the cytoplasm, translocate back into the nucleus, and inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thus repressing their own expression.[2] Small-molecule inhibitors of cryptochromes typically function by preventing this repression, leading to an enhancement of E-box-mediated transcription.[4]
I. Cell-Based Screening Assays
Cell-based assays are fundamental for primary high-throughput screening (HTS) as they provide a physiologically relevant context to assess the impact of chemical compounds on this compound function within the intricate cellular clock machinery. The most common approach utilizes a luciferase reporter gene under the control of a promoter containing E-box elements, such as the Bmal1 or Per2 promoters.[1][5]
A. E-box-mediated Luciferase Reporter Assay
This assay quantifies the transcriptional output of the CLOCK:BMAL1 complex. Inhibition of CRY function by a small molecule will alleviate the repression on CLOCK:BMAL1, leading to an increase in luciferase expression and a measurable change in the circadian period and amplitude of the bioluminescence rhythm.[4]
Experimental Protocol: E-box Luciferase Reporter Assay
1. Cell Culture and Plating:
-
Culture human U2OS or HEK293 cells stably expressing a luciferase reporter driven by the Bmal1 or Per2 promoter (e.g., U2OS-Bmal1-dLuc).[6]
-
Seed cells in a white, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., ~35,000 cells/well for a 96-well plate).[7]
-
Incubate at 37°C in a 5% CO₂ incubator for 16-24 hours.[7]
2. Cell Synchronization:
-
To synchronize the circadian rhythms of the cell population, replace the culture medium with a synchronization medium (e.g., DMEM containing 100 µM dexamethasone).
-
Incubate for 2 hours.[8]
-
After incubation, wash the cells once with PBS and replace the synchronization medium with a recording medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
3. Compound Treatment:
-
Prepare serial dilutions of test compounds in the recording medium.
-
Add the compounds to the respective wells. Include vehicle control (e.g., DMSO) and positive control (a known CRY inhibitor, if available).
4. Bioluminescence Monitoring:
-
Place the plate in a luminometer or an automated plate reader equipped for long-term live-cell luminescence recording at 37°C.
-
Measure luminescence at regular intervals (e.g., every 10-60 minutes) for 3-5 days.[9]
5. Data Analysis:
-
The raw luminescence data is typically detrended to remove baseline drifts.
-
Analyze the rhythmic data using software like the LumiCycle Analysis software to determine the period, amplitude, and phase of the circadian oscillations for each treatment condition.[9]
-
A significant lengthening or shortening of the period, or an increase in amplitude, can indicate potential this compound inhibition.
-
For hit compounds, determine the half-maximal effective concentration (EC₅₀) from dose-response curves.
II. In Vitro Screening and Validation Assays
In vitro assays are crucial for validating hits from primary screens by confirming direct binding to cryptochromes and for elucidating the mechanism of action.
A. Pull-Down Assay
This assay is used to demonstrate a direct physical interaction between a test compound and the target this compound protein.[10] A "bait" protein (e.g., tagged CRY1 or CRY2) is immobilized on beads and used to "pull down" interacting partners from a solution. For chemical screening, a biotinylated version of the test compound can be immobilized on streptavidin-coated beads to pull down the this compound protein from a cell lysate or a solution of purified protein.
Experimental Protocol: Biotinylated Compound Pull-Down Assay
1. Preparation of Affinity Beads:
-
Incubate streptavidin-coated agarose (B213101) or magnetic beads with an excess of the biotinylated test compound in a suitable binding buffer (e.g., PBS) for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with the binding buffer to remove any unbound compound.
2. Protein Incubation:
-
Prepare a cell lysate from cells overexpressing tagged CRY1 or CRY2, or use a solution of purified recombinant CRY protein.
-
Add the protein solution to the compound-coated beads. Include a control with beads coated with biotin (B1667282) only.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
3. Washing and Elution:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with a wash buffer (e.g., PBS with a low concentration of non-ionic detergent like 0.1% Tween-20) to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
4. Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Detect the presence of the this compound protein by Western blotting using an antibody against CRY1/CRY2 or the protein tag.
-
A band corresponding to the this compound protein in the eluate from the compound-coated beads, but not in the control, indicates a direct interaction.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time quantitative analysis of binding kinetics and affinity between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., purified this compound protein).[11][12]
Experimental Protocol: SPR Analysis of this compound-Inhibitor Binding
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified CRY1 or CRY2 protein onto the chip surface via amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
2. Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time. This generates a sensorgram.
3. Data Analysis:
-
The sensorgram provides data on the association and dissociation phases of the interaction.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ).
-
A lower Kₑ value indicates a higher binding affinity.
C. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid and cost-effective method to screen for ligand binding by measuring changes in the thermal stability of a target protein.[13][14] The binding of a small molecule to a protein typically increases its melting temperature (Tₘ).
Experimental Protocol: Thermal Shift Assay for this compound Inhibitors
1. Reaction Setup:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified this compound protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a suitable buffer.[15]
-
Add the test compounds at various concentrations to the reaction wells. Include a no-ligand (DMSO) control.
2. Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[13]
3. Fluorescence Monitoring:
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
4. Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition in the curve represents the melting temperature (Tₘ).
-
A positive shift in the Tₘ (ΔTₘ) in the presence of a compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein.
III. Data Presentation
Quantitative data from screening and validation experiments should be summarized in a structured format for easy comparison of the potency and efficacy of different compounds.
Table 1: Potency of Known this compound Modulators in Cell-Based Assays
| Compound | Cell Line | Reporter | Assay Type | Effect | EC₅₀ (µM) | Reference |
| KL001 | U2OS | Bmal1-dLuc | Period Lengthening | Lengthens Period | ~5 | [16] |
| KL002 | U2OS | Bmal1-dLuc | Period Lengthening | Lengthens Period | ~10 | [16] |
| KS15 | Cultured Fibroblasts | Per2-Luc | Amplitude Reduction | Attenuates Oscillation | Not Reported | [4] |
| Compound 2d | Not Specified | E-box-LUC | Transcriptional Enhancement | Enhances Transcription | Not Reported | [17] |
Table 2: Biophysical Characterization of this compound-Inhibitor Interactions
| Compound | Target | Assay Type | Binding Affinity (K_d) | ΔTₘ (°C) | Reference |
| Compound 2d | CRY1/CRY2 | Surface Plasmon Resonance | ~400 µM | Not Reported | [18] |
| Peptidic Inhibitors | mCRY1/mBMAL1 | Fluorescence Polarization | 0.2 - 2 µM | Not Applicable | [19][20] |
Note: The provided quantitative data is illustrative and based on available literature. More extensive screening will be required to populate these tables with a broader range of compounds and standardized assay conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the identification and characterization of small-molecule inhibitors of cryptochromes. A tiered screening approach, beginning with high-throughput cell-based reporter assays followed by in vitro biophysical validation, is recommended for an efficient and robust drug discovery campaign. The successful identification of potent and selective this compound inhibitors holds significant therapeutic potential for a wide range of circadian-related disorders.
References
- 1. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound and Period Proteins Are Regulated by the CLOCK/BMAL1 Gene: Crosstalk between the PPARs/RXRα-Regulated and CLOCK/BMAL1-Regulated Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and validation of this compound inhibitors that modulate the molecular circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Level of constitutively expressed BMAL1 affects the robustness of circadian oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Inhibition of Expression of the Circadian Clock Gene this compound 1 Causes Abnormal Glucometabolic and Cell Growth in Bombyx mori Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of PCBP1 as a Novel Modulator of Mammalian Circadian Clock [frontiersin.org]
- 10. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. proteos.com [proteos.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. axxam.com [axxam.com]
- 16. Identification of Small Molecule Activators of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analyses of this compound-mBMAL1 Interactions: MECHANISTIC INSIGHTS INTO THE TRANSCRIPTIONAL REGULATION OF THE MAMMALIAN CIRCADIAN CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analyses of this compound-mBMAL1 interactions: mechanistic insights into the transcriptional regulation of the mammalian circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cryptochrome in Light-Inducible Gene Expression Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optogenetics, a technology that utilizes light to control cellular processes, has revolutionized biological research and is poised to make significant inroads in drug development.[1][2] At the heart of many optogenetic systems are photoreceptive proteins that change their conformation in response to specific wavelengths of light. Among these, cryptochromes, particularly Cryptochrome 2 (CRY2) from Arabidopsis thaliana, have emerged as versatile and powerful tools for engineering light-inducible gene expression systems.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound-based systems to control gene expression with high spatiotemporal precision.
The most widely used this compound-based system relies on the blue light-dependent interaction between CRY2 and its binding partner, this compound-Interacting Basic-Helix-Loop-Helix 1 (CIB1).[5][6] In the dark, CRY2 and CIB1 remain dissociated. Upon blue light stimulation (~450-480 nm), CRY2 undergoes a conformational change that promotes its heterodimerization with CIB1.[7][8] This interaction is reversible, and in the absence of blue light, the complex dissociates. This light-switchable dimerization forms the basis for reconstituting split proteins, including transcription factors and recombinases, to control gene expression.[4][9]
Core Signaling Pathway: The CRY2-CIB1 System
The fundamental principle of the CRY2-CIB1 system is the light-induced reconstitution of a functional protein from two separate domains. Typically, a DNA-binding domain (DBD) of a transcription factor is fused to CIB1, and a transcriptional activation domain (AD) is fused to CRY2. When cells co-expressing these fusion proteins are exposed to blue light, the interaction between CRY2 and CIB1 brings the DBD and AD into close proximity, assembling a functional transcription factor that can then initiate the expression of a target gene downstream of a specific promoter.
Caption: Light-induced dimerization of CRY2 and CIB1 reconstitutes a split transcription factor.
Quantitative Performance of CRY2-Based Systems
The performance of this compound-based gene expression systems can be characterized by several key parameters, including the fold-change in gene expression upon light induction, the kinetics of induction and de-induction, and the sensitivity to light. The following table summarizes representative quantitative data from published studies.
| System Configuration | Cell Type | Reporter Gene | Fold Induction (Light/Dark) | Induction Time | De-induction Time | Light Conditions | Reference |
| Gal4-CRY2/CIB1-VP16 | HEK293T | Luciferase | ~28-fold | 18 hours | - | Continuous Blue Light | [9] |
| CRY2-CreN/CIBN-CreC | HEK293 | Reporter | Up to 158-fold | 24 hours | - | Pulsed Blue Light | [7] |
| LITEZ (GI-ZFP/FKF1-VP48) | HeLa | Luciferase | 4 to 53-fold | - | - | Blue Light | [7] |
| OptoAMP4 driving PGAL1-S | S. cerevisiae | LDH | 12.8-fold | 12 hours | - | 1s ON/79s OFF Pulses | [10] |
Note: The performance of these systems can vary significantly depending on the specific constructs, cell type, expression levels of the components, and the light delivery protocol.
Experimental Protocols
Protocol 1: Light-Inducible Gene Expression using a Split Transcription Factor System
This protocol describes the steps for inducing the expression of a target gene in mammalian cells using the CRY2-CIB1 system to reconstitute a split Gal4 transcription factor.[9][11]
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid 1: pCMV-CIB1-Gal4(DBD)
-
Plasmid 2: pCMV-CRY2-VP64(AD)
-
Plasmid 3: pUAS-TargetGene-IRES-GFP (or another reporter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Blue light LED array (470 nm) or a programmable illumination device[3]
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 24-well plate at a density of 1 x 105 cells per well in 0.5 mL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the plasmid DNA mixture. For each well, mix 250 ng of pCMV-CIB1-Gal4(DBD), 250 ng of pCMV-CRY2-VP64(AD), and 500 ng of pUAS-TargetGene-IRES-GFP.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Light Induction:
-
For the "Light" condition, place the cell culture plate under the blue light LED array. The light intensity and pulse frequency should be optimized for your specific setup. A common starting point is continuous illumination or pulses of 1 second every minute.[7]
-
For the "Dark" control, wrap a separate plate in aluminum foil to completely block out light.
-
Incubate both plates at 37°C in a 5% CO2 incubator for the desired induction period (e.g., 12-24 hours).
-
-
Analysis of Gene Expression:
-
Fluorescence Microscopy: If using a fluorescent reporter like GFP, visualize the cells directly under a fluorescence microscope to assess the percentage of transfected cells and the intensity of the reporter signal.
-
Flow Cytometry: For a more quantitative analysis of reporter expression in a population of cells, harvest the cells by trypsinization, wash with PBS, and analyze them on a flow cytometer.
-
Luciferase Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
RT-qPCR: To measure the transcript levels of the target gene, extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR using primers specific for your target gene.
-
Caption: Experimental workflow for light-inducible gene expression.
Protocol 2: Light-Inducible Recombination using a Split-Cre System
This protocol outlines the use of the CRY2-CIB1 system to control the activity of Cre recombinase for light-inducible DNA recombination.[4]
Materials:
-
Cells containing a LoxP-flanked "stop" cassette upstream of a reporter gene (e.g., LoxP-STOP-LoxP-GFP)
-
Plasmid 1: pCMV-CRY2-CreN (N-terminal fragment of Cre)
-
Plasmid 2: pCMV-CIBN-CreC (C-terminal fragment of Cre)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding and Transfection:
-
Follow steps 1 and 2 from Protocol 1, but transfect the cells with pCMV-CRY2-CreN and pCMV-CIBN-CreC plasmids.
-
-
Light Induction:
-
Follow step 3 from Protocol 1 to expose the cells to blue light or keep them in the dark. The duration of light exposure can be varied to control the extent of recombination. Even short pulses of light can be sufficient to induce recombination.[7]
-
-
Post-Induction Incubation:
-
After the light induction period, return all plates to the dark and incubate for an additional 24-48 hours to allow for the expression of the reporter gene following successful recombination.
-
-
Analysis of Recombination:
-
Analyze the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry as described in Protocol 1. The percentage of reporter-positive cells will be indicative of the recombination efficiency.
-
Applications in Drug Development and Research
The precise spatiotemporal control offered by this compound-based systems opens up numerous possibilities in drug discovery and fundamental research.[1]
-
Target Identification and Validation: Inducible expression of a potential drug target can help elucidate its function in a specific cellular context and at a particular time.
-
Phenotypic Screening: Light-inducible systems can be integrated into high-throughput screening platforms to identify compounds that modulate a specific cellular phenotype triggered by the expression of a target gene.[1]
-
Controlling Signaling Pathways: By placing key components of signaling pathways under optogenetic control, researchers can dissect the dynamics of these pathways with high precision.
-
Development of Gene and Cell Therapies: The ability to externally regulate the expression of a therapeutic gene using light offers a promising strategy for developing safer and more controllable therapies.[12]
Advanced Concepts: Homo-oligomerization and Bidirectional Control
It is important to note that upon blue light exposure, CRY2 can also undergo homo-oligomerization, forming clusters within the cell.[13][14] This property can be exploited for certain applications but can also be a confounding factor in experiments based on CRY2-CIB1 heterodimerization. The presence of CIB1 can modulate this homo-oligomerization.[13]
Furthermore, this compound-based systems have been engineered for bidirectional control of gene expression. For example, a system has been developed where light induces both the activation of a split transcription factor and the degradation of a target protein, allowing for simultaneous "on" and "off" control.[11]
Caption: Advanced applications of CRY2 properties.
Conclusion
This compound-based light-inducible gene expression systems provide a powerful and versatile platform for precise control over cellular functions. The protocols and data presented here offer a starting point for researchers to implement these tools in their own experimental systems. As the field of optogenetics continues to evolve, we can expect even more sophisticated and powerful this compound-based tools to emerge, further advancing our ability to understand and manipulate biological systems for both basic research and therapeutic applications.
References
- 1. Optogenetic approaches to drug discovery in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceholic.org [scienceholic.org]
- 3. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRY2 Activated Mammalian System | Optogenetics [opto.creativebiomart.net]
- 6. Advances in Ophthalmic Optogenetics: Approaches and Applications [mdpi.com]
- 7. Frontiers | Bringing Light to Transcription: The Optogenetics Repertoire [frontiersin.org]
- 8. New method uses light to toggle gene expression | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optogenetic Amplification Circuits for Light-Induced Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Optogenetic Medicine: Synthetic Therapeutic Solutions Precision-Guided by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Optogenetic activation of intracellular signaling based on light-inducible protein-protein homo-interactions - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cryptochrome Function with Site-Directed Mutagenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochromes (CRYs) are a class of flavoprotein photoreceptors integral to a wide array of biological processes across kingdoms, from photomorphogenesis and circadian rhythm regulation in plants to the entrainment of the circadian clock and potentially magnetoreception in animals.[1][2][3][4] Their ability to perceive blue light and transduce this signal into a cellular response is fundamental to their function. Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise and intentional alteration of a gene's DNA sequence, leading to specific changes in the encoded protein. This methodology is invaluable for dissecting the structure-function relationships of cryptochromes, enabling researchers to pinpoint critical amino acid residues involved in chromophore binding, light-induced conformational changes, protein-protein interactions, and downstream signaling.
These application notes provide a comprehensive guide for utilizing site-directed mutagenesis to investigate cryptochrome function. We will detail the protocols for introducing specific mutations, expressing and purifying the mutant proteins, and assessing the functional consequences of these alterations through various biochemical and cellular assays.
Core Concepts in this compound Function and Signaling
Cryptochromes are structurally related to DNA photolyases but have lost their DNA repair activity.[5] They are generally composed of a conserved N-terminal Photolyase Homology Region (PHR) that binds the flavin adenine (B156593) dinucleotide (FAD) chromophore, and a more variable C-terminal extension (CCT) which is crucial for signaling.[6][7] Upon blue light absorption, the FAD cofactor undergoes photoreduction, leading to a conformational change in the protein that facilitates interactions with downstream signaling partners.[6][8]
Key Signaling Pathways:
-
In Plants (e.g., Arabidopsis thaliana): Cryptochromes (CRY1 and CRY2) play a central role in inhibiting hypocotyl elongation, promoting flowering, and entraining the circadian clock.[1][2] Upon light activation, CRYs interact with proteins such as CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) and SUPPRESSOR OF PHYA-105 1 (SPA1), which are components of a ubiquitin E3 ligase complex that targets transcription factors for degradation in the dark.[9][10] Light-activated CRYs bind to COP1/SPA1, inhibiting its activity and allowing photomorphogenesis-promoting transcription factors to accumulate.[9] CRY2 also directly interacts with transcription factors like this compound-INTERACTING bHLH (CIB) to regulate flowering time.[1]
-
In Animals (e.g., Drosophila melanogaster and Mammals): In Drosophila, this compound (dCRY) functions as a primary blue-light photoreceptor for the circadian clock.[2] Light activation of dCRY leads to its interaction with TIMELESS (TIM), promoting TIM's degradation and resetting the clock.[2] In mammals, cryptochromes (CRY1 and CRY2) are core components of the circadian clock's negative feedback loop.[2] They act as transcriptional repressors by forming a complex with PERIOD (PER) proteins and inhibiting the transcriptional activity of the CLOCK/BMAL1 heterodimer.[2][7]
Experimental Workflow for Site-Directed Mutagenesis of Cryptochromes
The general workflow for investigating this compound function using site-directed mutagenesis involves several key stages, from designing the mutation to functionally characterizing the resulting protein.
References
- 1. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cryptochromes in mammals: a magnetoreception misconception? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. One Actor, Multiple Roles: The Performances of this compound in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analyses of this compound-mBMAL1 Interactions: MECHANISTIC INSIGHTS INTO THE TRANSCRIPTIONAL REGULATION OF THE MAMMALIAN CIRCADIAN CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human and Drosophila Cryptochromes Are Light Activated by Flavin Photoreduction in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blue-light-dependent interaction of this compound 1 with SPA1 defines a dynamic signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-regulated interactions with SPA proteins underlie this compound-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing Cryptochrome for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of cryptochromes, a class of flavoproteins that function as blue-light photoreceptors and core components of the circadian clock in many organisms.[1][2][3] The structural elucidation of cryptochromes is crucial for understanding their mechanism of action and for the development of novel therapeutics targeting circadian rhythm disruptions and other associated diseases.
Introduction to Cryptochrome Crystallization
The crystallization of cryptochromes presents several challenges, including protein instability, aggregation, and conformational heterogeneity.[4][5] Successful crystallization for structural studies by X-ray crystallography requires high-purity, homogenous protein and systematic screening of a wide range of crystallization conditions. The two primary methods that have been successfully employed for this compound crystallization are vapor diffusion and, for membrane-associated or particularly challenging proteins, the lipidic cubic phase (LCP) method.[1][6][7]
Key Considerations for Success:
-
Protein Purity and Homogeneity: The starting protein material must be of the highest possible purity and monodispersity. Techniques like size-exclusion chromatography (SEC) are essential in the final purification step.[4][8]
-
Protein Stability: Cryptochromes can be unstable over long periods.[1] Optimization of buffer conditions, including pH, salt concentration, and the addition of stabilizing agents like glycerol, is critical.[1][4]
-
Cofactor Integrity: Most cryptochromes contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, and some also bind an antenna pigment like methenyltetrahydrofolate (MTHF).[1][3] Ensuring the integrity and proper binding of these cofactors is crucial for obtaining well-diffracting crystals.
Experimental Protocols
Protein Expression and Purification
A fundamental prerequisite for successful crystallization is obtaining a sufficient quantity of high-purity, stable protein. The following is a general protocol for the expression and purification of recombinant cryptochromes, which may require optimization for specific constructs.
Protocol 2.1.1: Expression and Purification of Recombinant this compound
-
Expression:
-
This compound genes are typically cloned into an expression vector, such as pET28, often with a polyhistidine tag for affinity purification.[8]
-
The plasmid is then transformed into a suitable Escherichia coli expression strain (e.g., BL21(DE3)).
-
Cells are grown in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.[4]
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA or other suitable metal-chelate affinity column.[8]
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional but Recommended):
-
For removal of the affinity tag, the eluted protein can be treated with a specific protease (e.g., TEV or thrombin) followed by a second round of affinity chromatography to remove the cleaved tag and uncut protein.
-
Ion-exchange chromatography can be employed to further separate the protein of interest from contaminants based on charge.[4]
-
-
Size-Exclusion Chromatography (SEC):
-
The final purification step is typically SEC to separate the protein based on size and to ensure a monodisperse sample.[4][8]
-
The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with the final crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions containing the pure, monomeric or desired oligomeric state of the this compound are pooled and concentrated.
-
Crystallization by Vapor Diffusion
Vapor diffusion is the most common method for crystallizing soluble proteins, including cryptochromes.[2][9][10] It involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.
Protocol 2.2.1: Hanging Drop Vapor Diffusion
-
Setup:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of the concentrated protein solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Protocol 2.2.2: Sitting Drop Vapor Diffusion
-
Setup:
-
This method is often used for high-throughput screening in 96-well plates.[1]
-
Pipette the reservoir solution into the reservoir of each well.
-
In a separate post within the same well, mix a smaller volume (e.g., 100-500 nL) of the protein solution with an equal volume of the reservoir solution.
-
Seal the plate with a clear adhesive film.
-
-
Incubation:
-
Incubate and monitor as with the hanging drop method.
-
Crystallization by Lipidic Cubic Phase (LCP)
The LCP or in meso method is particularly effective for membrane proteins and can be beneficial for soluble proteins that are difficult to crystallize by conventional methods.[6][7][11] The protein is mixed with a lipid, typically monoolein, to form a bicontinuous cubic phase that mimics a membrane environment and facilitates crystal formation.[7][12]
Protocol 2.3.1: Lipidic Cubic Phase Crystallization
-
Preparation of the Protein-Laden Mesophase:
-
In a specialized syringe mixer, combine the concentrated protein solution with molten lipid (e.g., monoolein) at a ratio of approximately 40:60 (protein solution:lipid, v/v).
-
Mix the components by coupling the two syringes and pushing the plungers back and forth until a transparent and viscous mesophase is formed.
-
-
Dispensing the Mesophase:
-
Using a specialized dispensing robot or a manual dispenser, spot small aliquots (e.g., 50-200 nL) of the protein-laden mesophase onto a glass or plastic crystallization plate.
-
-
Addition of Precipitant:
-
Overlay the mesophase spots with a larger volume (e.g., 800 nL) of the precipitant solution.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Monitoring:
-
Incubate the plates at a constant temperature.
-
Crystals grow within the mesophase and can be monitored using a microscope.
-
Data Presentation: Crystallization Conditions for Cryptochromes
The following tables summarize reported crystallization conditions for different cryptochromes. This data can serve as a starting point for designing crystallization screens.
| This compound | Organism | Method | Protein Conc. (mg/mL) | Reservoir Solution | Temperature (°C) | Crystal Dimensions (mm) | Resolution (Å) | Reference |
| cry3 | Arabidopsis thaliana | Sitting/Hanging Drop Vapor Diffusion | 5-10 | 85 mM Sodium Citrate pH 4.6, 170 mM Ammonium Acetate, 21.5% PEG 4000, 7.5% Glycerol | 18 | 0.2 x 0.1 x 0.1 | 1.9 | [1] |
| Cry2 homolog | Isodiametra pulchra | Hanging Drop Vapor Diffusion | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Note: Detailed crystallization conditions are often proprietary or not fully disclosed in initial publications. The table will be expanded as more specific data is found and analyzed.
Diagrams and Workflows
General Experimental Workflow for this compound Crystallization
Caption: General workflow for this compound crystallization and structure determination.
Simplified Circadian Clock Negative Feedback Loop
Caption: Simplified mammalian circadian clock negative feedback loop involving cryptochromes.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | - Protein concentration too low- Precipitant concentration too low- Protein is too soluble | - Increase protein concentration- Increase precipitant concentration- Screen a wider range of precipitants and pH |
| Amorphous Precipitate | - Protein concentration too high- Precipitant concentration too high- Protein is unstable or aggregated | - Decrease protein and/or precipitant concentration- Check for protein aggregation by DLS or SEC- Add stabilizing agents (e.g., glycerol, detergents)- Vary temperature |
| Phase Separation | - High concentration of PEG or salt | - Lower the concentration of the precipitant- Use a different precipitant |
| Showers of Microcrystals | - Nucleation rate is too high- Supersaturation is reached too quickly | - Decrease protein and/or precipitant concentration- Slow down equilibration (e.g., larger drops, smaller reservoir)- Consider microseeding |
| Poorly Diffracting Crystals | - High solvent content- Crystal lattice disorder | - Optimize crystal growth by fine-screening conditions- Try additives that may improve crystal packing- Anneal crystals by flash-cooling and re-warming- Dehydrate crystals |
Conclusion
The structural determination of cryptochromes is a challenging yet rewarding endeavor that provides invaluable insights into their biological functions. The protocols and data presented here offer a comprehensive guide for researchers embarking on the crystallization of these important photoreceptors. A systematic approach, beginning with high-quality protein preparation and followed by extensive screening and optimization, is key to overcoming the inherent difficulties and achieving success in obtaining diffraction-quality crystals.
References
- 1. Crystallization and preliminary X-ray analysis of this compound 3 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 3. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidic cubic phases: A novel concept for the crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidic Cubic Phase (LCP): A Brief Introduction - FORMULATRIX® [formulatrix.com]
- 8. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Expression, Purification, and Crystallization of a this compound 2 Homolog from Isodiametra pulchra [digitalcommons.winthrop.edu]
- 9. unifr.ch [unifr.ch]
- 10. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 11. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes: Quantitative PCR (qPCR) for Cryptochrome Gene Expression Studies
Introduction
Cryptochromes (CRYs) are a class of flavoproteins that act as blue-light photoreceptors, playing a pivotal role in the circadian rhythms and various developmental processes in both plants and animals.[1][2] The study of CRY gene expression is crucial for understanding the molecular mechanisms underlying circadian clocks, photoperiodic responses, and their implications in health and disease. Quantitative real-time PCR (qPCR) is a highly sensitive and widely used technique for quantifying gene expression levels, making it an ideal tool for investigating the transcriptional regulation of CRY genes.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of qPCR to analyze cryptochrome gene expression. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological pathways and workflows.
Biological Background: this compound Signaling
In both plants and animals, cryptochromes are integral components of the core circadian clock machinery.[1] In mammals, the circadian clock is driven by a transcription-translation feedback loop. The core clock proteins CLOCK and BMAL1 form a heterodimer that activates the transcription of Period (Per) and this compound (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK-BMAL1 complex, thus repressing their own transcription and creating a rhythmic cycle.[1]
In plants, cryptochromes are involved in a variety of light-dependent responses, including de-etiolation (the transition from skotomorphogenesis to photomorphogenesis), inhibition of hypocotyl elongation, and the regulation of flowering time.[5][6][7] Upon blue light absorption, plant cryptochromes undergo a conformational change, leading to their interaction with various signaling partners.[5][6] A key interaction is with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) complex, an E3 ubiquitin ligase that targets transcription factors for degradation in the dark.[7] Light-activated cryptochromes inhibit the COP1/SPA complex, leading to the accumulation of positively acting transcription factors like HY5, which promote photomorphogenesis.
Key Applications in Research and Drug Development
-
Circadian Rhythm Research: qPCR is instrumental in studying how various stimuli (e.g., light, drugs, genetic mutations) affect the expression patterns of CRY1 and CRY2 and other core clock genes.[8][9]
-
Photobiology and Plant Science: Researchers use qPCR to investigate how different light qualities and durations influence the expression of plant CRY genes, providing insights into photomorphogenesis and flowering time regulation.[10]
-
Drug Discovery and Development: The circadian clock is increasingly recognized as a target for therapeutic intervention in a range of diseases. qPCR can be used to screen for compounds that modulate the expression of CRY genes and other clock components.
-
Toxicology and Safety Pharmacology: Investigating the effects of xenobiotics on the expression of circadian clock genes like CRY can reveal potential chronotoxicity and disruption of normal physiological rhythms.
Experimental Design and Considerations
A well-designed qPCR experiment is crucial for obtaining reliable and reproducible data. Key considerations include:
-
RNA Quality: High-quality, intact RNA is essential for accurate gene expression analysis. RNA integrity should be assessed using methods such as agarose (B213101) gel electrophoresis or microfluidic analysis. RNA purity is typically determined by the A260/280 and A260/230 ratios.[11]
-
Primer Design: Primers should be specific to the target gene and span an exon-exon junction to avoid amplification of contaminating genomic DNA.[12] Primer efficiency should be between 90% and 110%.[13]
-
Reference Genes: The selection of stable reference genes is critical for accurate normalization of qPCR data. The expression of reference genes should not vary across the experimental conditions being tested.[14][15] For circadian studies, it is particularly important to validate that the reference gene expression does not oscillate.[14][15]
-
Controls: Appropriate negative controls, such as no-template controls (NTC) and no-reverse transcriptase controls (-RT), should be included to detect contamination and genomic DNA amplification, respectively.
Data Presentation
Quantitative data from qPCR experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Relative Quantification of this compound Gene Expression
| Target Gene | Treatment Group | Normalized Relative Quantity (NRQ) | Fold Change vs. Control | Standard Deviation | p-value |
| CRY1 | Control (Dark) | 1.00 | 1.00 | 0.12 | - |
| CRY1 | Blue Light (1 hr) | 2.54 | 2.54 | 0.25 | < 0.01 |
| CRY1 | Compound A (10 µM) | 0.45 | 0.45 | 0.08 | < 0.05 |
| CRY2 | Control (Dark) | 1.00 | 1.00 | 0.15 | - |
| CRY2 | Blue Light (1 hr) | 3.12 | 3.12 | 0.31 | < 0.01 |
| CRY2 | Compound A (10 µM) | 1.05 | 1.05 | 0.18 | > 0.05 |
Data are presented as mean ± standard deviation from three biological replicates. Statistical significance was determined using a Student's t-test.
Signaling Pathway and Workflow Diagrams
Caption: Mammalian Circadian Clock Feedback Loop.
Caption: Quantitative PCR Experimental Workflow.
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is for the extraction of total RNA from cultured cells or tissues using a commercially available RNA purification kit.
Materials:
-
Lysis buffer (provided with kit)
-
RNase-free water
-
RNA purification columns and collection tubes
Procedure:
-
Homogenize cells or tissue in lysis buffer according to the manufacturer's instructions.
-
Add an equal volume of 70% ethanol to the lysate and mix well.
-
Transfer the sample to an RNA purification column and centrifuge. Discard the flow-through.
-
Wash the column with the provided wash buffers as per the kit protocol.
-
Elute the RNA with RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Assess RNA integrity by running a small aliquot on an agarose gel.
Protocol 2: First-Strand cDNA Synthesis
This protocol describes the reverse transcription of RNA into complementary DNA (cDNA).
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) or random hexamer primers
-
dNTP mix
-
Reverse transcriptase
-
Reverse transcriptase buffer
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In an RNase-free tube, combine 1 µg of total RNA, primers, and RNase-free water to the recommended volume.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, and RNase inhibitor.
-
Add the master mix to the RNA-primer mixture.
-
Add reverse transcriptase to the tube.
-
Incubate the reaction at the recommended temperature and time for the reverse transcriptase used (e.g., 42°C for 50 minutes).[16]
-
Inactivate the enzyme by heating at 70°C for 15 minutes.[16]
-
The resulting cDNA can be stored at -20°C.
Protocol 3: Quantitative PCR
This protocol outlines the setup and execution of a qPCR experiment using a SYBR Green-based detection method.
Materials:
-
cDNA template
-
Forward and reverse primers for target and reference genes
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR-compatible plates or tubes
Procedure:
-
Thaw all reagents on ice.
-
Prepare a reaction master mix for each primer set by combining the SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells.
-
Include no-template controls (NTC) for each primer set by adding nuclease-free water instead of cDNA.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
Set up the thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[11][12]
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[13]
Protocol 4: Data Analysis using the 2-ΔΔCq Method
The 2-ΔΔCq (or Livak) method is a widely used approach for relative quantification of gene expression.[11]
Procedure:
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of the reference gene.
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the experimental sample to the ΔCq of the control sample.
-
ΔΔCq = ΔCq (experimental sample) - ΔCq (control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low amplification efficiency | Poor RNA quality | Use high-quality, intact RNA. |
| Inefficient primers | Design and validate new primers. Optimize annealing temperature.[13] | |
| qPCR inhibitors present | Re-purify RNA or dilute the cDNA template. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers | Optimize primer concentration and annealing temperature. |
| Genomic DNA contamination | Treat RNA with DNase. Design primers that span exon-exon junctions. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be consistent. Prepare a master mix. |
| Inconsistent sample quality | Ensure uniform sample collection and RNA extraction. |
Conclusion
Quantitative PCR is a powerful and indispensable tool for studying the expression of this compound genes. By following well-designed protocols and employing rigorous data analysis methods, researchers can obtain accurate and reproducible results, leading to a deeper understanding of the role of cryptochromes in circadian rhythms and other biological processes. These application notes provide a solid foundation for conducting successful qPCR experiments for CRY gene expression analysis in both basic research and drug development settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 定量PCRの基礎 [sigmaaldrich.com]
- 5. Beyond the photocycle — how cryptochromes regulate photoresponses in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Highly sensitive and multiplexed one-step RT-qPCR for profiling genes involved in the circadian rhythm using microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Research Note: Retinal this compound gene expression is not altered by presence of light in incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. bioradiations.com [bioradiations.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Usual normalization strategies for gene expression studies impair the detection and analysis of circadian patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for Immunofluorescence Staining of Cryptochrome Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a pivotal role in the circadian clock and are involved in light sensing in a variety of organisms.[1] In mammals, they act as essential components of the core circadian oscillator by transcriptionally repressing the CLOCK/BMAL1 complex.[1] The subcellular localization of cryptochromes is a key regulatory mechanism for their function, with their nuclear entry being a critical step for transcriptional repression.[2][3] Dysregulation of cryptochrome localization and function has been implicated in various pathologies, making them a potential target for drug development.
These application notes provide detailed protocols for the immunofluorescent staining of CRY1 and CRY2 to enable researchers to visualize and quantify their subcellular localization in cultured mammalian cells and tissue sections.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cryptochromes in Cultured Mammalian Cells (e.g., HEK293, U2OS)
This protocol provides a general guideline for the immunofluorescent staining of CRY1 and CRY2 in adherent cell lines. Optimization of fixation, permeabilization, and antibody concentrations may be required for different cell types and specific antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibodies against CRY1 or CRY2 (validated for immunofluorescence)
-
Fluorophore-conjugated Secondary Antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.
-
Fixation:
-
Gently aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[5] The concentration of Triton X-100 may need to be optimized.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CRY1 or anti-CRY2 antibody in Blocking Buffer according to the manufacturer's instructions or previously optimized concentrations (a starting point of 1:100 to 1:500 is common).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[7][8]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000).
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[9]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Immunofluorescence Staining of Cryptochromes in Mouse Retinal Cryosections
This protocol is adapted for the staining of cryptochromes in frozen mouse retinal sections.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum, 1% BSA, and 0.1% Triton X-100 in PBS
-
Primary and secondary antibodies, DAPI, and mounting medium as in Protocol 1.
Procedure:
-
Tissue Preparation:
-
Enucleate mouse eyes and fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the eyes by incubating in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks.
-
Embed the eyes in OCT compound and freeze.
-
-
Sectioning:
-
Cut 10-14 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Allow the sections to air dry.
-
-
Staining:
-
Rehydrate the sections in PBS for 5 minutes.
-
Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibody for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
Mount with antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope.
-
Data Presentation
Quantitative analysis of this compound localization can be performed by measuring the fluorescence intensity in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of its subcellular distribution.
| Experimental Condition | Cell Type/Tissue | CRY Isotype | Nuclear/Cytoplasmic Fluorescence Ratio (Mean ± SD) | Notes |
| Control (Dark) | HEK293 | CRY1 | 1.2 ± 0.3 | Predominantly cytoplasmic with some nuclear localization. |
| Blue Light (10 min) | HEK293 | CRY1 | 2.5 ± 0.5 | Significant increase in nuclear localization upon light stimulation.[10] |
| Circadian Time 0 (CT0) | Mouse SCN | CRY2 | 0.8 ± 0.2 | Primarily cytoplasmic at the beginning of the subjective day. |
| Circadian Time 12 (CT12) | Mouse SCN | CRY2 | 3.1 ± 0.6 | Peak nuclear accumulation during the subjective night.[11] |
| Wild-Type | U2OS | CRY1 | 1.5 ± 0.4 | Baseline distribution. |
| CRY1 Knockdown | U2OS | CRY1 | 0.2 ± 0.1 | Validation of antibody specificity. |
Mandatory Visualization
References
- 1. Light-independent role of CRY1 and CRY2 in the mammalian circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importin alpha/beta mediates nuclear transport of a mammalian circadian clock component, mCRY2, together with mPER2, through a bipartite nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence analysis of circadian protein dynamics in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 7. Immunofluorescence and live-cell Imaging [protocols.io]
- 8. arigobio.com [arigobio.com]
- 9. cure-plan.online [cure-plan.online]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Troubleshooting & Optimization
troubleshooting low yield of recombinant cryptochrome expression
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of recombinant cryptochrome expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very low or no expression of recombinant this compound.
Q: I've performed the expression, but I can't detect my this compound protein on a Western blot or SDS-PAGE. What could be the problem?
A: Several factors could be contributing to the lack of detectable protein. Here's a step-by-step troubleshooting guide:
-
Verify Your Construct:
-
Sequencing: Always sequence your final expression vector to ensure the this compound gene is in the correct reading frame and free of mutations that could introduce premature stop codons.[1][2] A frameshift error can lead to a completely different and likely non-functional protein.[3]
-
Codon Usage: this compound genes from eukaryotes expressed in E. coli may contain codons that are rare for the bacterial translation machinery.[1][4][5] This can slow down or terminate translation, leading to truncated or low levels of full-length protein.[1] Consider synthesizing a codon-optimized version of your gene for the chosen expression host.[6][7]
-
-
Assess Protein Toxicity:
-
Recombinant this compound might be toxic to the host cells, leading to poor growth or cell death upon induction.[4]
-
Solution: Use a tightly regulated expression system, such as the pBAD system or BL21-AI cells, to minimize basal ("leaky") expression before induction.[1][4] Adding 1% glucose to the culture medium can also help repress basal expression from the lac promoter.[4]
-
-
Check Expression Conditions:
-
Inducer Concentration: The optimal inducer concentration (e.g., IPTG) can vary significantly. High concentrations are not always better and can even be toxic.[1] Perform a pilot experiment with a range of inducer concentrations. For some cryptochromes, concentrations as low as 0.01 mM IPTG have been found to be optimal.[8][9]
-
Induction Time and Temperature: The duration of induction and the temperature at which it's carried out are critical. While 37°C is standard for E. coli growth, lower temperatures (e.g., 16-25°C) can slow down protein synthesis, which may promote proper folding and reduce toxicity.[4][10][11][12] This often requires a longer, overnight induction period.[4][11]
-
Issue 2: Recombinant this compound is expressed but forms insoluble inclusion bodies.
Q: I can see a strong band for my this compound on SDS-PAGE of the total cell lysate, but it's all in the insoluble pellet. How can I improve its solubility?
A: Inclusion bodies are dense aggregates of misfolded protein.[10][11] Optimizing expression to favor correct folding is key.
-
Modify Expression Conditions:
-
Lower Temperature: This is one of the most effective strategies. Reducing the induction temperature to 16-25°C slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[4][10][11]
-
Reduce Inducer Concentration: Lowering the amount of inducer can decrease the rate of protein production, reducing the burden on the cell's folding machinery.[4][11]
-
Change Expression Host: Some E. coli strains are specifically engineered to enhance the solubility of difficult proteins. For example, strains that co-express chaperone proteins can assist in proper folding.[6]
-
-
Consider Fusion Partners:
-
Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to your this compound can significantly enhance its solubility.[3]
-
-
Optimize Lysis Buffer:
-
The composition of your lysis buffer can influence protein solubility. Experiment with different pH levels, salt concentrations, and the addition of detergents or glycerol.[11]
-
Issue 3: Low yield of purified, functional this compound.
Q: I can express the protein in a soluble form, but the final yield after purification is very low. How can I improve this?
A: Low final yield can be due to protein degradation, loss during purification, or the absence of essential cofactors.
-
Prevent Protein Degradation:
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent degradation by host cell proteases.[4]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.
-
-
Optimize Purification Strategy:
-
The purification scheme should be tailored to the specific properties of your this compound. Common methods include affinity chromatography (e.g., His-tag), ion exchange, and size exclusion chromatography.[6]
-
If using affinity tags, ensure the binding and elution conditions (e.g., imidazole (B134444) concentration for His-tags) are optimized to prevent protein loss.
-
-
Ensure Cofactor Availability:
-
Cryptochromes are flavoproteins that require Flavin Adenine Dinucleotide (FAD) as a cofactor for their function and stability.[8][13][14][15]
-
Supplement with FAD: Adding FAD to both the growth media during expression and the purification buffers can significantly increase the yield of functional, FAD-bound this compound.[8][9] One study found that adding FAD during purification was crucial to prevent its dissociation from the protein.[8]
-
Quantitative Data Summary
The following table summarizes optimized conditions from a study on the expression of Columbia livia Cryptochrome1 (ClCry1) in E. coli. These values can serve as a starting point for optimizing the expression of other cryptochromes.
| Parameter | Optimized Condition | Outcome | Reference |
| Expression Vector | pET21a | High Yield | [8][9] |
| Inducer (IPTG) | 0.01 mM | Highest Yield | [8][9] |
| Induction Duration | 8 hours | Highest Yield | [8][9] |
| FAD Supplementation | Added during expression and purification | Increased yield of FAD-bound protein | [8] |
| Typical Yield | ~6 mg from a 2-liter culture | 50% of the final protein contained FAD | [8][9] |
Experimental Protocols
Protocol 1: Pilot Expression Optimization
This protocol is designed to screen for optimal induction conditions to maximize soluble protein yield.
-
Transformation: Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 100 mL of fresh LB medium (in a 500 mL flask) with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction Matrix:
-
Divide the culture into smaller, equal aliquots (e.g., 10 mL each).
-
Set up a matrix of conditions, varying both temperature and inducer concentration.
-
Temperatures: 18°C, 25°C, 37°C.
-
IPTG Concentrations: 0.01 mM, 0.1 mM, 0.5 mM, 1.0 mM.
-
-
Induce the cultures and incubate with shaking for different durations (e.g., 4 hours for 37°C, 6-8 hours for 25°C, and overnight for 18°C).
-
-
Analysis:
-
Harvest the cells by centrifugation.
-
Lyse a small, normalized sample from each condition.
-
Separate the lysate into soluble and insoluble fractions by centrifugation.
-
Analyze all fractions (total lysate, soluble, insoluble) by SDS-PAGE and Western blot to determine the condition that yields the most soluble this compound.
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low recombinant this compound yield.
Factors Influencing Recombinant this compound Yield
Caption: Key factors that impact the final yield of recombinant this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 6. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 7. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Expression, Purification, and Crystallization of a this compound 2 Homolog from Isodiametra pulchra [digitalcommons.winthrop.edu]
- 8. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Expression and Purification of Cryptochrome1 from Colum...: Ingenta Connect [ingentaconnect.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World [mdpi.com]
- 15. Cryptochromes Orchestrate Transcription Regulation of Diverse Blue Light Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Conditions for Cryptochrome Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize light conditions for cryptochrome (CRY) activation in optogenetics experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal wavelength and color of light for activating CRY2-based systems?
The optimal wavelength for activating most CRY2-based optogenetic systems is in the blue light spectrum, specifically between 450 nm and 488 nm.[1][2] This corresponds to a visible blue color. While the peak activation is within this range, stimulation can occur with light wavelengths from 400 nm to 490 nm.[2] It is crucial to avoid using white light or standard GFP filter sets for visualizing samples in the "dark" state, as these light sources contain blue wavelengths that can lead to unintended activation of the CRY2 system.[3]
FAQ 2: How do light intensity and duration affect CRY2 activation and clustering?
Both light intensity and duration are critical parameters for controlling the level of CRY2 activation.
-
Intensity: Higher light intensity generally leads to faster and more robust activation and clustering of CRY2. The rate of cluster formation is dependent on the light intensity.[4]
-
Duration: The duration of the light pulse influences the extent and persistence of the activation. Even a very short pulse of blue light (e.g., a few milliseconds) can trigger CRY2 clustering, which then continues to develop in the dark.[5][6] For sustained activation, pulsed light (e.g., 500 ms (B15284909) pulse every 10 seconds) is often used to maintain the activated state while minimizing potential phototoxicity.[4]
The kinetics of CRY2 clustering are concentration-dependent, with half-maximal clustering times varying based on the expression level of the CRY2 fusion protein.[6] Upon withdrawal of the light stimulus, CRY2 clusters typically disperse within minutes, with a half-life of dissociation of approximately 5.5 to 6 minutes for wild-type CRY2.[4][6]
FAQ 3: Are there variants of CRY2 with different light-sensing properties?
Yes, several CRY2 variants have been engineered to have different light-sensing properties, which can be advantageous for specific experimental goals.
-
CRY2olig (E490G): This mutant exhibits greatly enhanced light-induced clustering compared to wild-type CRY2.[6][7] It is significantly more light-sensitive, reaching maximal clustering with very low light doses (e.g., a 6 ms pulse at 5% laser power).[5][6] The dissociation of CRY2olig clusters in the dark is also slower, with a half-life of about 23.1 minutes.[5][6]
-
CRY2low and CRY2high: These variants were developed to have suppressed or enhanced homo-oligomerization properties, respectively, allowing for finer control over the desired light-induced interaction.[7]
The choice of CRY2 variant will depend on the specific requirements of the experiment, such as the desired sensitivity to light and the kinetics of activation and deactivation.
Troubleshooting Guides
Problem 1: No or weak activation of the CRY2 system despite blue light illumination.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Light Intensity | Increase the power of your light source. Ensure the light path is properly aligned and focused on the sample. For microscopy, check the objective's numerical aperture and transmission efficiency for blue light. |
| Incorrect Wavelength | Verify that your light source is emitting in the optimal range for CRY2 activation (450-488 nm). Use a spectrometer to confirm the emission spectrum if possible. |
| Low Expression of CRY2 Constructs | Confirm the expression of your CRY2 and CIB1 (or other binding partner) fusion proteins via western blot or fluorescence microscopy (if tagged). Optimize your transfection or transduction protocol to increase expression levels. |
| Suboptimal Pulsing Protocol | For long-term experiments, a single continuous illumination might lead to phototoxicity and adaptation. Switch to a pulsed light regimen (e.g., 2s light followed by a 3-minute dark period) to maintain activation while minimizing cell stress.[2] |
| Issues with the Fusion Partner | The protein fused to CRY2 might sterically hinder its ability to dimerize or cluster. Consider adding a flexible linker between CRY2 and your protein of interest. |
Experimental Protocol: Verifying CRY2 Expression and Light-Induced Clustering
-
Cell Culture and Transfection:
-
Plate HEK293T cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding a fluorescently-tagged CRY2 fusion protein (e.g., CRY2-mCherry).
-
Incubate for 18-24 hours to allow for protein expression.[2]
-
-
Live-Cell Imaging:
-
Use a confocal or epifluorescence microscope equipped with a 488 nm laser or LED for activation and a suitable laser (e.g., 561 nm) for imaging the fluorescent tag without activating CRY2.
-
Before activation, acquire a baseline image showing the diffuse localization of the CRY2 fusion protein.
-
Deliver a pulse of blue light (e.g., 488 nm, 10 µW for a few seconds).[4]
-
Acquire a time-lapse series of images to monitor the formation of fluorescent puncta, which indicate CRY2 clustering.
-
References
- 1. Illuminating cell signalling with optogenetic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. An optimized optogenetic clustering tool for probing protein interaction and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic activation of intracellular signaling based on light-inducible protein-protein homo-interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yeast Two-Hybrid Assays with Cryptochromes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing yeast two-hybrid (Y2H) assays to study cryptochrome protein interactions.
Frequently Asked Questions (FAQs)
Q1: My this compound "bait" protein appears to activate the reporter genes on its own, even without an interacting "prey" protein. What is happening and how can I fix it?
A1: This phenomenon is called auto-activation and is a common issue in Y2H assays. It occurs when the bait protein itself has a transcriptional activation domain that can independently activate the reporter genes, leading to false-positive results.
Troubleshooting Steps:
-
Confirm Auto-Activation: Co-transform your bait plasmid (e.g., pGBKT7-Cryptochrome) with an empty prey vector (e.g., pGADT7) into the yeast reporter strain. Plate the transformants on selective media (SD/-Trp) and then replica-plate onto high-stringency selective media (SD/-Trp/-His/-Ade) and media containing X-α-Gal. Growth on the high-stringency media or development of a blue color indicates auto-activation.[1][2]
-
Increase Stringency: Add a competitive inhibitor of the HIS3 reporter, 3-amino-1,2,4-triazole (3-AT), to the selection medium. Titrate the concentration of 3-AT to find the optimal concentration that suppresses the background growth of the auto-activating bait without affecting true interactions.
-
Use a Different Reporter System: Some Y2H systems offer different reporter genes with varying sensitivities. Switching to a system with less sensitive reporters can sometimes mitigate low levels of auto-activation.
-
Bait Modification: If auto-activation persists, consider creating truncations or mutations in your this compound bait protein to remove the activation domain while preserving the interaction domain of interest.[2]
Q2: I am studying a known this compound interaction, but I am not seeing any reporter gene activation. What could be the cause of these false negatives?
A2: False negatives in Y2H assays with cryptochromes can arise from several factors, often related to the unique properties of these photoreceptors.
Troubleshooting Steps:
-
Ensure Proper Light Conditions: Many this compound interactions are blue-light dependent. Ensure your experimental setup includes a blue light source of appropriate wavelength and intensity. Perform parallel experiments in both constant blue light and complete darkness to assess light dependency.
-
Verify Protein Expression: Confirm that both the bait and prey fusion proteins are expressed and stable in the yeast cells. This can be done by Western blotting of yeast cell lysates using antibodies against the fusion tags (e.g., GAL4-BD, GAL4-AD).
-
Check for Proper Folding and Localization: The fusion of the GAL4 domains might interfere with the proper folding of your this compound or its interacting partner. Additionally, the standard Y2H assay requires the interaction to occur in the nucleus. If your this compound or its partner is typically localized elsewhere, the interaction may not be detected. Consider using a different Y2H system, such as the split-ubiquitin system for membrane-associated proteins.[3][4][5]
-
Swap Bait and Prey: Fuse your this compound to the activation domain (AD) and its partner to the DNA-binding domain (BD). This reciprocal swap can sometimes overcome steric hindrance issues.
-
Post-Translational Modifications: Yeast may not perform the same post-translational modifications as the native organism of your proteins. If a specific modification is required for the interaction, it may not be observed in a standard yeast system.
Q3: How do I properly set up and quantify light-dependent this compound interactions in a Y2H assay?
A3: Studying light-dependent interactions requires careful control of light conditions and a quantitative method to measure the strength of the interaction.
Experimental Setup:
-
Dark Control: Grow and plate yeast in complete darkness. This can be achieved by wrapping plates in aluminum foil.
-
Blue Light Condition: Expose yeast plates to a constant source of blue light. The specific wavelength and intensity can be critical and may need to be optimized for your specific this compound.
Quantification:
A liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) is a common method for quantifying the strength of the interaction.[6][7][8] The intensity of the resulting yellow color is proportional to the β-galactosidase activity.
Troubleshooting Guides
Problem 1: High Background/False Positives
| Symptom | Possible Cause | Suggested Solution |
| Growth of bait with empty prey vector on selective media. | Bait auto-activation. | Perform a bait auto-activation test. Increase 3-AT concentration. Truncate the bait protein to remove the activation domain. |
| Many positive clones that are not biologically relevant. | Non-specific or "sticky" prey proteins. | Re-screen positive clones against an unrelated bait protein. Perform co-immunoprecipitation (Co-IP) to validate interactions in a more native context. |
Problem 2: No or Weak Interaction Signal
| Symptom | Possible Cause | Suggested Solution |
| No growth on selective media for a known interaction. | Light-dependency not accounted for. | Incubate plates under constant blue light and compare with dark-grown plates. |
| Incorrect protein folding or steric hindrance. | Swap bait and prey constructs. Use N- and C-terminal fusions. | |
| Low protein expression or instability. | Confirm protein expression via Western blot. | |
| Protein is not localized to the nucleus. | Use the split-ubiquitin Y2H system for membrane or cytosolic proteins.[3][4][5] |
Quantitative Data Summary
Table 1: Example of Blue Light Conditions for this compound Interactions
| This compound | Interacting Partner | Blue Light Intensity | Duration | Reference |
| Soybean CRY2a | CIB1 | 30 µmol m⁻² s⁻¹ | 2 hours | [9] |
Experimental Protocols
Protocol 1: Testing Bait Auto-Activation
-
Transformation: Co-transform the yeast reporter strain (e.g., Y2HGold) with your bait plasmid (e.g., pGBKT7-Cryptochrome) and an empty prey plasmid (e.g., pGADT7).
-
Plating: Plate the transformed yeast on SD/-Trp medium to select for cells containing the bait plasmid.
-
Replica Plating: Once colonies appear, replica-plate them onto SD/-Trp/-His and SD/-Trp/-His/-Ade plates. Also, replica-plate onto a plate for a β-galactosidase filter lift assay (containing X-α-Gal).
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Analysis: Growth on the triple or quadruple dropout media, or the appearance of blue colonies, indicates that your bait protein is auto-activating the reporter genes.[1][2]
Protocol 2: Liquid β-Galactosidase Assay (ONPG)
-
Cell Culture: Grow yeast co-transformants in selective liquid medium to an OD600 of 0.5-0.8.
-
Cell Lysis: Pellet the cells and resuspend in Z-buffer. Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding chloroform (B151607) and SDS.[6][8]
-
Reaction: Add ONPG solution to the cell lysate and incubate at 30°C.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution when a yellow color has developed.
-
Measurement: Measure the absorbance of the supernatant at 420 nm.
-
Calculation: Calculate β-galactosidase units using the formula: Units = (1000 * A420) / (t * V * OD600), where t = time of incubation (min), V = volume of culture used (mL), and OD600 is the cell density at the start of the assay.[7]
Protocol 3: Co-Immunoprecipitation (Co-IP) from Yeast Cells for Validation
-
Yeast Culture and Lysis: Grow a 50 mL culture of yeast co-expressing your tagged this compound and its putative interactor to mid-log phase. Harvest the cells and resuspend in lysis buffer containing protease inhibitors. Lyse the cells using glass beads and vigorous vortexing.[10][11][12][13]
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Add an antibody specific to the tag on your this compound "bait" protein to the lysate and incubate with gentle rotation at 4°C.
-
Bead Binding: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and continue to incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on the "prey" protein to confirm its presence.[10][11]
Visualizations
Caption: Yeast Two-Hybrid workflow for this compound studies.
Caption: Troubleshooting logic for this compound Y2H assays.
References
- 1. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioteach.ubc.ca [bioteach.ubc.ca]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The split-ubiquitin membrane-based yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gulilab.org [gulilab.org]
- 6. studylib.net [studylib.net]
- 7. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 8. faculty.salisbury.edu [faculty.salisbury.edu]
- 9. Blue Light–Dependent Interaction between Cryptochrome2 and CIB1 Regulates Transcription and Leaf Senescence in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Immunoprecipitation assay for HA-tagged proteins from yeast [protocols.io]
- 13. Protocols · Benchling [benchling.com]
strategies to improve signal-to-noise ratio in cryptochrome assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in cryptochrome assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, offering step-by-step solutions to enhance your results.
Issue 1: High Background Signal in Fluorescence Assays
| Potential Cause | Recommended Solution |
| Autofluorescence from biological samples. | - Spectral Analysis: Perform a lambda scan to characterize the emission spectrum of your unlabeled sample and identify the autofluorescent components. - Photobleaching: Intentionally expose the sample to high-intensity light before staining to photobleach endogenous fluorophores.[1] - Chemical Quenching: Treat samples with quenching agents like Sudan Black B to reduce autofluorescence.[1] - Background Subtraction: Utilize image analysis software to subtract the background fluorescence from a control region or an unlabeled sample.[1] |
| Non-specific binding of fluorescent probes. | - Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of your fluorescent probe that still provides a robust signal.[1] - Blocking: Use a suitable blocking buffer (e.g., BSA or casein solution) to saturate non-specific binding sites before adding the fluorescent probe.[1] - Washing Steps: Increase the number and duration of washing steps after staining to more effectively remove unbound probe.[1] |
| Probe Aggregation. | - Solvent Optimization: Prepare stock solutions of hydrophobic dyes in a high-purity, spectroscopy-grade co-solvent like DMSO or ethanol (B145695) to prevent aggregation in aqueous buffers.[1] Ensure the final co-solvent concentration is low (typically <1%) in the assay to avoid artifacts.[1] - Sonication: Briefly sonicate the working solution to help dissolve any aggregates before use.[1] |
Issue 2: Low Signal in Chemiluminescence Assays
| Potential Cause | Recommended Solution |
| Inefficient chemiluminescent reaction. | - Use of Enhancers: Incorporate a signal enhancer into your assay. Phenolic compounds are known to significantly increase the light output of luminol-peroxidase reactions.[2][3] - Optimize Reagent Concentrations: Titrate the concentrations of the chemiluminescent substrate (e.g., luminol) and the enzyme (e.g., HRP) to find the optimal ratio for maximum signal intensity. |
| Rapid signal decay. | - Kinetic Profile Analysis: Measure the chemiluminescence signal over time to determine the peak emission and the rate of decay.[3] This will help you identify the optimal time window for measurement. - Stabilizing Enhancers: Some enhancers not only boost the signal but also prolong its emission, providing a more stable signal for measurement.[2][3] |
| Quenching in aqueous environment. | - Surfactants: For certain dioxetane-based probes, the addition of a surfactant can create a hydrophobic microenvironment, reducing water-induced quenching and amplifying the signal.[4] |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Poor sample quality and preparation. | - Purity: Ensure the this compound protein is highly pure, as contaminants can interfere with the assay.[5][6] - Buffer Optimization: The buffer composition, including pH and salt concentration, is critical for maintaining the stability and activity of this compound.[5] - Concentration: Optimize the protein concentration to be within the linear range of the assay.[5] |
| This compound instability. | - FAD Cofactor: Ensure sufficient Flavin Adenine Dinucleotide (FAD) is present, as it is crucial for this compound stability and function.[7][8] FAD deficiency can lead to increased protein degradation.[8] - Temperature and Time: Control the temperature and duration of sample preparation and the assay itself to prevent protein degradation.[5] |
| Pipetting errors and reagent issues. | - Proper Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy. Prepare technical replicates to assess variability.[9] - Reagent Quality: Use fresh, properly stored reagents. Avoid using expired reagents.[10] |
Issue 4: Artifacts in Electrophysiological Recordings
| Potential Cause | Recommended Solution |
| Light-induced artifacts. | - Shielding: Shield the recording setup from ambient light sources using a Faraday cage or light-tight enclosures.[11] - Blanking: Implement a shutter to block the light source during recording periods when it is not needed for stimulation.[11] |
| Physiological artifacts. | - Movement: For in-vivo recordings, ensure the subject is properly habituated and head-fixed to minimize movement artifacts.[12][13] - Biological Signals: Be aware of and filter out other biological signals such as cardiac and muscle activity.[12][13] |
| Electrical noise. | - Grounding: Ensure all equipment is properly grounded to a common ground to minimize 50/60 Hz line noise. - Cross-talk: In multi-electrode arrays, be aware of potential electrical cross-talk between channels which can lead to hyper-synchronous events.[14] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the stability of my purified this compound protein?
A1: The stability of this compound is highly dependent on its cofactor, FAD.[7][8] Ensure that your purification and storage buffers contain an adequate concentration of FAD. Additionally, optimizing the pH and salt concentration of the buffer can help maintain the protein's native conformation.[5] Store the purified protein at an appropriate temperature (typically -80°C for long-term storage) and avoid repeated freeze-thaw cycles.
Q2: What are the key differences between CRY1 and CRY2 signaling in plants?
A2: In Arabidopsis, both CRY1 and CRY2 are blue light photoreceptors that interact with components like the COP1/SPA complex to regulate photomorphogenesis.[15][16] However, they have some distinct functions. CRY1 primarily mediates the inhibition of hypocotyl elongation, while CRY2 is more involved in the photoperiodic control of flowering time through its interaction with CIB transcription factors.[17]
Q3: My chemiluminescence signal is very weak. What can I do?
A3: To enhance a weak chemiluminescence signal, consider adding a signal enhancer to your reaction mixture.[2][3] For luminol-based assays, phenolic compounds can significantly boost the light output.[3] You can also optimize the concentrations of your substrate and enzyme. For certain probes, adding a surfactant can reduce quenching by water and increase the signal.[4]
Q4: I am observing a high background in my fluorescence assay. What is the likely cause?
A4: High background in fluorescence assays can stem from several sources. Autofluorescence from your biological sample is a common issue.[1] Other causes include non-specific binding of your fluorescent probe and the formation of probe aggregates.[1] Following the steps in the troubleshooting guide for "High Background Signal in Fluorescence Assays" should help you identify and mitigate the source of the high background.
Q5: What is the role of the PHR and CCT domains in this compound?
A5: Cryptochromes are composed of a conserved N-terminal Photolyase Homology Region (PHR) and a variable C-terminal extension (CCT). The PHR domain binds the FAD chromophore and is responsible for light perception.[18][19] The CCT domain is crucial for signaling; in some cases, it is sufficient to activate the light signaling cascade even in the absence of the light-sensing PHR domain.[16]
Quantitative Data Summary
Table 1: Enhancement of Chemiluminescence Signal
The following table summarizes the relative enhancement of chemiluminescence signals for different dioxetane luminophores compared to a baseline probe. Data is synthesized from studies on novel chemiluminescent probes.[4]
| Luminophore | Substituent(s) | Relative Signal Enhancement (approx. fold increase) |
| 3b | Methyl acrylate | 700 |
| 6b | Acrylonitrile and Chlorine | 3000 |
| 6 | (Compared to commercial assays) | 1800 |
Note: The exact enhancement can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Fluorescence Polarization Assay for this compound-Protein Interaction
This protocol provides a general framework for measuring the interaction between a fluorescently labeled ligand (e.g., a peptide or small molecule) and this compound using fluorescence polarization.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorescently labeled ligand in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound protein in the assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 0.01% Tween-20).
-
The assay buffer should be optimized for this compound stability and activity.
-
-
Assay Setup:
-
Use a black, low-volume 384-well plate to minimize background fluorescence and light scatter.[20]
-
Add a fixed, low concentration of the fluorescently labeled ligand to each well. The final concentration should be well below the expected Kd and provide a fluorescence signal at least 3-fold above the buffer-only background.[21]
-
Add the serially diluted this compound protein to the wells.
-
Include control wells:
-
Ligand only (for minimum polarization value).
-
Buffer only (for background subtraction).
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for your fluorophore.
-
Set the G-factor for the instrument to accurately calculate polarization values.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values (in mP) against the concentration of this compound.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
This compound Signaling Pathway in Arabidopsis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy [mdpi.com]
- 4. Opening a Gateway for Chemiluminescence Cell Imaging: Distinctive Methodology for Design of Bright Chemiluminescent Dioxetane Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 7. FAD regulates this compound protein stability and circadian clock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. siriusgenomics.com [siriusgenomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Appendix 4. Common Artifacts During EEG Recording - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: Analyzing Cryptochrome Mutant Phenotypes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cryptochrome (CRY) mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound mutant shows a very subtle or no discernible phenotype. What could be the reason?
A1: Several factors can contribute to a weak or absent phenotype in this compound mutants:
-
Functional Redundancy: Cryptochromes often have overlapping functions with other photoreceptors. For instance, in Arabidopsis thaliana, CRY1 and CRY2 have partially redundant roles in photomorphogenesis.[1][2][3][4] Similarly, phototropins can also mediate some blue light responses, masking the effect of a this compound mutation.[1][5] Consider creating double or multiple mutants to uncover functions concealed by this redundancy.[1][5]
-
Light Conditions: The phenotype of a this compound mutant can be highly dependent on the specific light conditions (e.g., intensity, wavelength, and photoperiod). For example, in Arabidopsis, the function of CRY2 in de-etiolation is more prominent under low-intensity blue light.[3][4] Ensure your light conditions are optimized to reveal the phenotype of interest.
-
Genetic Background: The genetic background of your model organism can significantly influence the penetrance of a this compound mutant phenotype. It is crucial to use the appropriate wild-type control and consider backcrossing your mutant to a standard genetic background.
-
Tissue-Specific Expression: this compound function can be tissue-specific.[6] A whole-organism level analysis might miss subtle phenotypes present in specific tissues or cell types. Consider performing tissue-specific analyses, such as using tissue-specific promoters for reporter genes.
-
Residual Function of the Mutant Protein: Some mutant alleles, like the cryb allele in Drosophila, may not be true nulls and can retain residual protein function, leading to weaker phenotypes than a complete knockout.[7][8] It is important to characterize the nature of your mutant allele, for instance, by generating true null mutants via gene replacement.[7][8]
Q2: I am observing conflicting results for the same this compound mutant in different studies. Why does this happen?
A2: Discrepancies in findings across different studies are not uncommon in this compound research and can often be attributed to:
-
Different Experimental Conditions: As mentioned, light conditions are critical. Variations in light sources, spectral quality, intensity, and duration of exposure can lead to different outcomes.[9] Temperature is another crucial factor, as it can affect the stability and signaling activity of cryptochromes.
-
Methodological Differences: The specific experimental assays used to measure a phenotype can influence the results. For example, different methods for quantifying hypocotyl length or circadian rhythm parameters might yield slightly different values.
-
Genetic Background and Ecotype Variation: Studies using different genetic backgrounds or ecotypes of the same organism can show varied phenotypic responses to this compound mutations.
-
In Vitro vs. In Vivo Discrepancies: There can be contradictions between in vitro photochemical experiments and in vivo biological function.[10] For example, the requirement of the Trp triad (B1167595) for CRY1 function in Arabidopsis was debated due to differing results from in vitro and in vivo studies.[10]
Troubleshooting Guides
Problem 1: Inconsistent results in blue light-dependent hypocotyl inhibition assays.
-
Potential Cause: Fluctuations in light intensity or spectral quality.
-
Troubleshooting Steps:
-
Calibrate Light Source: Regularly measure and calibrate the spectral output and intensity of your light source using a spectroradiometer.
-
Consistent Placement: Ensure that all experimental plates or chambers are placed at the same distance from the light source to receive uniform illumination.
-
Control for Temperature: Use temperature-controlled growth chambers, as temperature can influence hypocotyl elongation.
-
Standardize Seedling Age: Perform measurements at a consistent time point after germination.
-
Problem 2: Difficulty in detecting protein-protein interactions with my this compound mutant.
-
Potential Cause: The mutation may disrupt the interaction domain, or the interaction may be transient or light-dependent.
-
Troubleshooting Steps:
-
Verify Protein Expression: Confirm that your mutant this compound protein is expressed at detectable levels using a Western blot.
-
Optimize Co-immunoprecipitation (Co-IP):
-
Light Conditions: Perform the Co-IP under both light and dark conditions to test for light-dependent interactions.
-
Lysis Buffer: Optimize the salt and detergent concentrations in your lysis buffer to maintain protein complexes.
-
Crosslinking: Consider using a chemical crosslinker to stabilize transient interactions before cell lysis.
-
-
Alternative Methods: If Co-IP fails, consider using other methods to detect protein-protein interactions, such as Yeast Two-Hybrid (Y2H) or Förster Resonance Energy Transfer (FRET).
-
Problem 3: My Drosophila cry mutant still shows some rhythmic behavior in constant light (LL).
-
Potential Cause: This is a known phenomenon. While wild-type flies often become arrhythmic in LL, some cry mutants, including null alleles, can exhibit robust or even multiple rhythmic components.[7][8] This suggests the existence of CRY-independent light input pathways to the circadian clock.
-
Troubleshooting Steps:
-
Confirm the Genotype: Ensure your fly stock is homozygous for the desired cry mutation.
-
Analyze Individual Rhythms: Instead of averaging population data, analyze the locomotor activity of individual flies to identify multiple rhythmic components.
-
Combine with Other Mutations: To further dissect the light input pathways, you can create double mutants with mutations that affect external photoreceptors, such as norpA.[7]
-
Experimental Protocols
Protocol 1: Co-immunoprecipitation (Co-IP) to Detect CRY2 Interaction with Clock Proteins
This protocol is adapted from a study on CRY2 mutants in HEK293 cells.[11]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with constructs expressing your tagged CRY2 mutant (e.g., CRY2-GFP) and the potential interacting partner (e.g., PER1-V5).[11]
-
-
Cell Lysis:
-
After 24 hours, harvest the cells and lyse them in TGED buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol) containing protease inhibitors and 0.5% Triton X-100.[11]
-
Centrifuge the lysate at 13,000 rpm for 20 minutes to pellet cell debris.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads with TGED buffer containing 0.5% Triton X-100.[11]
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the tags of both proteins (e.g., anti-GFP and anti-V5) to detect the co-immunoprecipitated proteins.
-
Protocol 2: Proteomic Analysis of Arabidopsis this compound Mutants
This protocol provides a general workflow for identifying differentially expressed proteins in a this compound mutant compared to wild-type.[12]
-
Plant Growth and Treatment:
-
Protein Extraction:
-
Harvest whole seedlings and grind them in liquid nitrogen.
-
Extract total proteins using a suitable extraction buffer.
-
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
Image Analysis and Protein Identification:
-
Stain the gels (e.g., with Coomassie Brilliant Blue or silver stain) and scan them.
-
Use image analysis software to identify differentially expressed protein spots.
-
Excise the spots of interest and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF MS) to identify the proteins.[12]
-
Quantitative Data Summary
Table 1: Effect of Drosophila cryb Mutation on Rhythmic Specimens in Different Tissues under Light-Dark Cycles
| Tissue | % Rhythmic (cry+) | % Rhythmic (cryb) |
| Antennal Pairs | High | Significantly Decreased |
| Heads | High | Significantly Decreased |
| Bodies | High | Significantly Decreased |
| Wings | High | No Significant Decrease |
| Forelegs | High | Significantly Decreased |
Data summarized from a study on the effects of the cry(b) mutation in isolated peripheral Drosophila tissues.[6]
Table 2: Repressive Function of CRY1 and CRY2 Mutants in a Luciferase Assay
| Construct | Relative Luciferase Activity (%) |
| CLOCK + BMAL1 (Control) | 100 |
| + Wild-type CRY1 | ~20 |
| + CRY1 G333D | ~80 |
| + CRY1 G336D | ~90 |
| + Wild-type CRY2 | ~15 |
| + CRY2 G351D | ~20 |
| + CRY2 G354D | ~75 |
Data represents the percentage of CLOCK-BMAL1 mediated activation of a Per-luciferase reporter in HEK293 cells. Data is estimated from a published figure.[11]
Visualizations
Caption: Simplified signaling pathway of Arabidopsis CRY1 in photomorphogenesis.
Caption: General experimental workflow for Co-immunoprecipitation.
Caption: Troubleshooting logic for a lack of this compound mutant phenotype.
References
- 1. Functional analysis of each blue light receptor, cry1, cry2, phot1, and phot2, by using combinatorial multiple mutants in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Blue Light Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. Rhythm Defects Caused by Newly Engineered Null Mutations in Drosophila's this compound Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhythm defects caused by newly engineered null mutations in Drosophila's this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle [frontiersin.org]
- 10. Resolving cryptic aspects of this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of a Novel Allelic Series of this compound Mutants via Mutagenesis Reveals Residues Involved in Protein-Protein Interaction and CRY2-Specific Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Phototoxicity in Live-Cell Imaging of Cryptochrome
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome phototoxicity challenges during live-cell imaging of cryptochromes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Rapid photobleaching of cryptochrome-tagged fluorescent protein. | High excitation light intensity.[1] Prolonged exposure times.[1] Use of a photolabile fluorescent protein. | Decrease the excitation light intensity to the minimum level required for a sufficient signal-to-noise ratio.[1] Use the shortest possible exposure time for each frame.[1][2] Consider using more photostable fluorescent proteins like TurboGFP or mCherry.[3][4] |
| Cells show signs of stress (blebbing, vacuolization, detachment) during or after imaging. | High cumulative light dose is causing cellular damage.[5] Blue light is inducing a phototoxic response.[6][7][8][9] Components in the imaging medium are reacting with light to produce toxic byproducts.[7][10] | Reduce the total light exposure by decreasing the imaging frequency (time-lapse interval) or the total duration of the experiment. Minimize blue light exposure as cryptochromes are inherently sensitive to it.[11][12] If possible, use a fluorescent protein that excites at a longer wavelength.[13] Use a "photoinert" imaging medium or supplement the medium with antioxidants like Trolox or ascorbic acid to scavenge reactive oxygen species (ROS).[10][13][14] |
| This compound signaling pathway is activated unintentionally by the imaging light. | The excitation light for the fluorescent tag is also activating the this compound.[15] | Use the lowest possible light intensity that still allows for visualization of the fluorescent tag.[1] Employ a fluorescent protein with an excitation spectrum that has minimal overlap with the action spectrum of the this compound. Perform control experiments with untagged this compound to assess the effect of the imaging light alone.[9] |
| Poor signal-to-noise ratio (SNR) in images. | Light intensity is too low to overcome background noise. Detector sensitivity is insufficient. | While avoiding high intensity, find an optimal balance that provides a usable signal. Utilize sensitive detectors like sCMOS or EMCCD cameras.[16] Employ image processing techniques like denoising algorithms, but be mindful of potential artifacts.[17][18] |
| Observed cellular processes appear to be altered or slowed down compared to non-imaged controls. | Subtle phototoxic effects are impairing normal cellular function.[10][19][20] | Implement rigorous control experiments, including cells that are not illuminated but are otherwise treated identically.[21] Quantify key cellular health indicators (e.g., mitochondrial morphology, cell proliferation rate) to assess the impact of imaging.[22][23] |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a particular concern when imaging cryptochromes?
A1: Phototoxicity refers to the damage caused to cells by light, often through the generation of reactive oxygen species (ROS).[1][24] This is a significant concern when imaging cryptochromes for two main reasons. First, cryptochromes are inherently blue-light photoreceptors, meaning the very light used to visualize them can also activate their signaling pathways, potentially confounding experimental results.[11][12][25] Second, the blue light often used to excite common fluorescent proteins (like GFP) can be particularly damaging to cells.[7][8][9]
Q2: How can I minimize phototoxicity while maintaining good image quality?
A2: Achieving this balance requires a multi-faceted approach:
-
Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure times that provide an acceptable signal-to-noise ratio.[1][2] LED light sources are often preferred due to their controllable intensity.[1]
-
Choose the Right Fluorophore: Select bright and photostable fluorescent proteins to maximize signal with minimal excitation light.[3] Consider red-shifted fluorescent proteins to avoid the more damaging blue light.[13]
-
Use Sensitive Detection: Employ high-sensitivity detectors like sCMOS or EMCCD cameras that can capture a signal with less light.[16]
-
Optimize the Imaging Medium: Supplement your medium with antioxidants like Trolox or ascorbic acid to neutralize ROS.[10][13][14] In some cases, using a specialized "photoinert" medium can reduce the generation of toxic byproducts.[7]
-
Advanced Imaging Techniques: Consider using techniques like spinning disk confocal or light-sheet microscopy, which reduce out-of-focus illumination and thus overall phototoxicity compared to traditional widefield or point-scanning confocal microscopy.[10][14]
Q3: What are the best fluorescent proteins to tag cryptochromes for live-cell imaging?
A3: The ideal fluorescent protein should be bright, photostable, and have an excitation spectrum that minimizes direct activation of the this compound.
-
Green Fluorescent Proteins: While EGFP is widely used, more advanced variants like TurboGFP offer higher brightness and photostability, which can allow for lower light doses.[3][4]
-
Red Fluorescent Proteins: mCherry is an excellent choice as it is monomeric, relatively bright, and its red-shifted excitation spectrum is less likely to activate cryptochromes and is generally less phototoxic to cells.[3][4][13]
-
Self-Labeling Tags: Systems like SNAP-tag or HaloTag offer flexibility, as you can use bright, photostable organic dyes that may have better spectral properties and lower phototoxicity than some fluorescent proteins.[4][26]
It's crucial to validate that the chosen tag does not interfere with the this compound's function or localization.[27]
Q4: What experimental controls are essential to ensure my observations are not phototoxic artifacts?
A4: Rigorous controls are critical. You should always include:
-
No-Illumination Control: Cells expressing the this compound fusion protein that are kept under the same conditions (temperature, CO2, media) but are not exposed to the imaging light. This helps to assess the baseline health and behavior of the cells.
-
Light-Only Control: Cells that do not express the fluorescently tagged this compound but are subjected to the same imaging protocol. This allows you to determine the effect of the light itself on the cells.[9]
-
Functional Assays: Perform functional assays to confirm that the tagged this compound behaves as expected and that the imaging conditions are not altering its activity.
Q5: Are there any software-based approaches to reduce phototoxicity?
A5: Yes, recent advancements in artificial intelligence (AI) and machine learning offer powerful tools. Denoising and image restoration algorithms can be used to generate high-quality images from data acquired with very low light levels, thereby reducing the required light dose and minimizing phototoxicity.[17][18]
Experimental Protocols
Protocol 1: Assessing Phototoxicity Using a Mitochondrial Health Assay
This protocol uses a mitochondrial membrane potential-sensitive dye to quantify cellular stress, as mitochondrial morphology is a sensitive indicator of phototoxicity.[22][23]
-
Cell Preparation:
-
Plate cells expressing your this compound-fluorescent protein fusion on a glass-bottom imaging dish.
-
Culture cells in your standard imaging medium.
-
-
Staining:
-
Incubate cells with a mitochondrial membrane potential dye (e.g., TMRE) according to the manufacturer's instructions.
-
-
Imaging Setup:
-
Define your experimental imaging parameters (e.g., light intensity, exposure time, time-lapse interval).
-
Define a "low-phototoxicity" control with significantly reduced light intensity and/or frequency.
-
Define a "no-illumination" control area on the same dish.
-
-
Time-Lapse Imaging:
-
Acquire time-lapse images of both the experimental and low-phototoxicity groups.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the mitochondrial dye over time in both groups. A decrease in intensity indicates a loss of mitochondrial membrane potential and thus cellular stress.
-
Visually inspect mitochondrial morphology. Healthy mitochondria are typically tubular, while stressed mitochondria become fragmented and spherical.[23]
-
Compare the results from the experimental group to both the low-phototoxicity and no-illumination controls.
-
Protocol 2: Optimizing Illumination Settings to Minimize Phototoxicity
This protocol provides a workflow to determine the optimal balance between image quality and cell health.
-
Determine Minimum Required Signal:
-
Using a fixed, short exposure time, gradually increase the excitation light intensity until you can clearly distinguish your fluorescently tagged this compound from the background. This is your minimum required signal level.
-
-
Balance Intensity and Exposure Time:
-
Acquire images using different combinations of light intensity and exposure time that result in the same total light dose (e.g., 10% intensity for 200ms vs. 20% intensity for 100ms).
-
Assess cell health (e.g., morphology, motility) and photobleaching rates for each condition. Often, lower intensity for a longer duration is less damaging.[2]
-
-
Optimize Time-Lapse Interval:
-
Determine the temporal resolution needed to capture the biological process you are studying.
-
Use the longest possible interval between frames to minimize the cumulative light dose.
-
-
Validation:
-
Once you have identified seemingly optimal parameters, perform a long-term imaging experiment and use a cell viability assay (e.g., Propidium Iodide staining for dead cells) at the end to confirm that the majority of cells remain healthy.
-
Visualizations
Caption: The signaling pathway of phototoxicity.
Caption: Experimental workflow for reducing phototoxicity.
References
- 1. coolled.com [coolled.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Selecting The Right Fluorescent Proteins | VectorBuilder [en.vectorbuilder.com]
- 4. Fluorescent protein tags | Proteintech Group [ptglab.com]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Red Light Optogenetics in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Blue Light Increases Neuronal Activity-Regulated Gene Expression in the Absence of Optogenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Plant Cryptochromes Illuminated: A Spectroscopic Perspective on the Mechanism [frontiersin.org]
- 13. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Phototoxicity in live fluorescence microscopy, and how to avoid it | Semantic Scholar [semanticscholar.org]
- 20. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 22. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Mechanisms of this compound-Mediated Photoresponses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rna.uzh.ch [rna.uzh.ch]
- 27. blog.addgene.org [blog.addgene.org]
Technical Support Center: Optimizing Cryptochrome-Based Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and enhance the signal-to-noise ratio in cryptochrome-based reporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in this compound-based reporter assays?
High background signal in this compound-based reporter assays, often referred to as "dark activity" or "leaky expression," can originate from several sources:
-
Leaky Gene Expression: The promoters driving the expression of the this compound components (e.g., CRY2 and CIB1) and the reporter gene may have basal activity even in the absence of the light-induced transcription factor.[1][2] This is a common issue with strong constitutive promoters.
-
Light-Independent Dimerization: While CRY2 and CIB1 interaction is primarily light-dependent, there can be a low level of spontaneous or "dark" dimerization, leading to some reporter activation.[3] Certain truncations or mutations in CRY2 can influence this dark activity.[3]
-
Plasmid Overexpression: High concentrations of transfected plasmids can lead to an excess of CRY2 and CIB1 proteins, increasing the probability of non-specific interactions and background signal.[4]
-
Reagent and Plate Issues: Autoluminescence from assay reagents, contaminated reagents, or the use of inappropriate microplates can contribute to the background signal.[5]
-
Cellular Autofluorescence: Endogenous cellular components can fluoresce, which is more relevant for fluorescent reporters but can also contribute to the background noise in luminescence readings.
Q2: How does the choice of promoter affect background signal?
The promoter driving the reporter gene is a critical factor in controlling background signal. Strong constitutive promoters like CMV can lead to high basal expression and a reduced signal-to-noise ratio.[6] Weaker promoters are often a better choice for minimizing background.[2]
Q3: What is the role of plasmid concentration in background signal?
The concentration of plasmids encoding the CRY2, CIB1, and reporter components should be carefully optimized. Excessive amounts of these plasmids can lead to protein overexpression, which in turn can increase the likelihood of light-independent interactions and elevate background signal.[4] Titrating the plasmid ratios is a key optimization step.[4]
Q4: How can I optimize the light stimulation protocol to improve the signal-to-noise ratio?
The duration, intensity, and pulsing of the light stimulus are critical parameters. Continuous high-intensity light can be phototoxic and may not necessarily improve the signal-to-noise ratio. Pulsed light stimulation is often sufficient to activate the system and can help reduce background by allowing the CRY2-CIB1 interaction to reverse in the dark periods.[7][8] The optimal light conditions should be determined empirically for each specific experimental setup.[9]
Troubleshooting Guides
Problem 1: High background signal in the dark (Leaky Expression)
High signal in the absence of light is a common issue that reduces the dynamic range of the assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Strong Promoter Driving Reporter | Switch to a weaker or minimal promoter for the reporter construct (e.g., a minimal TATA box promoter).[2] | Reduced basal expression of the reporter gene, leading to lower background signal. |
| High Plasmid Concentration | Titrate the concentrations of the CRY2, CIB1, and reporter plasmids. A common starting point is a 1:1:1 ratio, which can then be adjusted.[4] | Finding the optimal plasmid ratio that maximizes the light-induced signal while minimizing the dark signal. |
| Leaky Expression of CRY2/CIB1 | Use promoters with lower basal activity to drive the expression of the CRY2 and CIB1 fusion proteins. | Reduced levels of CRY2 and CIB1 in the dark, decreasing the chance of spontaneous dimerization. |
| Suboptimal CRY2 Construct | Consider using a truncated version of CRY2, such as CRY2(1-535), which has been shown to have reduced dark self-association compared to the full-length protein.[3] | Lower background signal due to decreased light-independent CRY2 clustering. |
Problem 2: Low Signal-to-Noise Ratio
Even with a response to light, the fold-induction may be too low for reliable data analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Light Stimulation | Optimize the light stimulation protocol, including wavelength, intensity, duration, and pulsing.[8] | Increased activation of the CRY2-CIB1 system, leading to a stronger light-induced signal. |
| Inefficient Transfection | Optimize the transfection protocol for your specific cell line to ensure efficient delivery of all plasmid components.[5] | A higher percentage of cells expressing all necessary components, resulting in a more robust signal. |
| Incorrect Assay Plate | Use opaque, white-walled plates for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[6] | Increased measured signal and reduced background from neighboring wells. |
| Suboptimal Reagent Concentration | Ensure that the luciferase substrate is not a limiting factor in the reaction. Follow the manufacturer's recommendations for the luciferase assay kit.[10] | A stronger and more stable luminescent signal. |
Data Presentation
Table 1: Comparison of Constitutive Promoters on Reporter Gene Expression
This table summarizes the relative strengths of common constitutive promoters, which can guide the selection of an appropriate promoter to minimize background expression. Data is generalized from multiple studies.[11][12]
| Promoter | Relative Strength | Suitability for Low Background |
| CMV | Very Strong | Low |
| EF1α | Strong | Moderate |
| ACTB | Moderate to Strong | Moderate |
| UbC | Moderate | Moderate to High |
| PGK | Weak to Moderate | High |
| Minimal TATA | Very Weak | Very High |
Table 2: Optimizing Plasmid Ratios for a CRY2/CIB1-based Reporter Assay
This table provides an example of how titrating the ratio of plasmids encoding CRY2 and CIB1 can impact the signal-to-noise ratio. The data is hypothetical but based on published optimization strategies.[4]
| CRY2:CIB1:Reporter Ratio | Dark Signal (RLU) | Light Signal (RLU) | Fold Induction (Light/Dark) | Signal-to-Noise Ratio |
| 1:1:1 | 1500 | 75,000 | 50 | Moderate |
| 5:1:1 | 2000 | 150,000 | 75 | High |
| 1:5:1 | 1200 | 60,000 | 50 | Moderate |
| 10:1:1 | 3000 | 160,000 | 53 | Moderate-High |
Experimental Protocols
Protocol 1: Optimizing Plasmid Ratios for a CRY2-CIB1 Luciferase Reporter Assay
This protocol provides a step-by-step guide to determine the optimal ratio of plasmids for minimizing dark activity and maximizing light-induced signal.
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Plasmid Preparation: Prepare endotoxin-free plasmid DNA for your CRY2 fusion, CIB1 fusion, and luciferase reporter constructs.
-
Transfection Matrix: Set up a matrix of transfection conditions with varying ratios of the CRY2 and CIB1 plasmids, while keeping the amount of the reporter plasmid constant. For example:
-
CRY2:CIB1 ratios of 1:5, 1:2, 1:1, 2:1, 5:1.[4]
-
Keep the total amount of DNA per well constant by adding an empty vector.
-
-
Transfection: Transfect the cells using your preferred method (e.g., lipofection).
-
Incubation: Incubate the cells for 24-48 hours post-transfection. For the "dark" condition, wrap the plate completely in aluminum foil.
-
Light Stimulation: For the "light" condition, expose the cells to blue light (e.g., 470 nm) using an LED array. A pulsed light regimen (e.g., 2 seconds on, 18 seconds off) for the duration of the experiment is often effective.[4]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol to measure firefly (reporter) and Renilla (transfection control) luciferase activity.[7]
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase for each condition. Determine the fold induction (light/dark) and the signal-to-noise ratio for each plasmid ratio to identify the optimal condition.
Protocol 2: General Luciferase Assay with Background Reduction Steps
This protocol outlines a standard luciferase assay with specific steps to minimize background signal.
-
Reagent Preparation: Prepare fresh assay reagents. Allow the luciferase assay reagent to equilibrate to room temperature before use.
-
Plate Selection: Use opaque, white-walled microplates for all luminescence measurements.[6]
-
Control Wells: Include the following control wells in your experiment:
-
No-Cell Control: Wells containing only cell culture medium and assay reagents to measure background from the reagents themselves.
-
Mock Transfection Control: Cells transfected with an empty vector to determine the basal activity of the reporter promoter.
-
-
Cell Lysis: After experimental treatment (including light/dark conditions), wash the cells once with PBS. Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well.
-
Wait for 2 minutes for the signal to stabilize.
-
Measure the luminescence using a plate reader. To reduce background counts, a delay of 10-30 seconds before counting may be beneficial.[10]
-
-
Data Analysis:
-
Subtract the average signal from the no-cell control wells from all other readings.
-
Normalize the reporter luciferase signal to the control luciferase signal (if using a dual-reporter system).
-
Mandatory Visualizations
Caption: CRY2-CIB1 light-inducible signaling pathway.
Caption: Troubleshooting workflow for high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analyses of Core Promoters Enable Precise Engineering of Regulated Gene Expression in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized second generation CRY2/CIB dimerizers and photoactivatable Cre recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optogenetic activation of intracellular signaling based on light-inducible protein-protein homo-interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Quantitative Comparison of Constitutive Promoters in Human ES cells | PLOS One [journals.plos.org]
- 12. Quantitative Comparison of Constitutive Promoters in Human ES cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Purified Cryptochrome Protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of purified cryptochrome protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound aggregation?
A1: Protein aggregation can manifest in several ways. Visually, you might observe turbidity, cloudiness, or visible precipitates in your protein solution. During size-exclusion chromatography (SEC), aggregation is often indicated by the appearance of a peak in the void volume. Dynamic light scattering (DLS) can also be used to detect the presence of large aggregates, which will show a significantly larger hydrodynamic radius compared to the monomeric protein. A loss of biological activity of the this compound protein can also be an indirect indicator of aggregation.
Q2: What are the primary causes of purified this compound aggregation?
A2: Aggregation of purified this compound can be triggered by a variety of factors, including:
-
High Protein Concentration: Increased protein concentrations promote intermolecular interactions, which can lead to aggregation.
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing additives can destabilize the protein. Cryptochromes, like many proteins, are least soluble at their isoelectric point (pI) where their net charge is zero.
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce denaturation and subsequent aggregation.
-
Presence of Contaminants: Proteases or other contaminants can lead to partial degradation of the this compound, exposing hydrophobic regions and promoting aggregation.
-
Dissociation of Cofactors: For cryptochromes, the flavin adenine (B156593) dinucleotide (FAD) cofactor is crucial for stability. Its dissociation can lead to protein instability and aggregation.[1][2][3]
Q3: How does pH affect this compound stability and aggregation?
A3: The pH of the buffer is a critical factor in maintaining the stability of purified this compound. Proteins are most prone to aggregation at their isoelectric point (pI), where the net charge of the protein is zero, minimizing electrostatic repulsion between molecules. To prevent aggregation, it is generally recommended to work at a pH that is at least one unit away from the pI of the this compound. For example, successful purification of Drosophila this compound has been achieved at pH 8.0, and Arabidopsis thaliana this compound 1 at pH 7.0.
Q4: What is the role of the FAD cofactor in this compound stability?
A4: The flavin adenine dinucleotide (FAD) cofactor is integral to the structure and stability of cryptochromes.[1][2][3] Studies have shown that FAD binding stabilizes the protein.[1][3] In some cases, the addition of FAD to the purification buffers, particularly during dialysis, has been shown to prevent its dissociation and improve the yield of functional, non-aggregated protein.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the aggregation of your purified this compound protein.
Problem: Visible precipitation or cloudiness in the protein sample.
Solution Workflow:
Caption: Troubleshooting workflow for visible protein aggregation.
Problem: No visible precipitate, but SEC/DLS indicates the presence of soluble aggregates.
Solution Workflow:
Caption: Troubleshooting workflow for soluble protein aggregates.
Data Presentation: Buffer Conditions and Additives
Table 1: Recommended Buffer Components for Purified this compound
| Component | Recommended Range/Concentration | Purpose | This compound Example |
| Buffer | 20-50 mM HEPES, Tris | Maintain stable pH | Drosophila CRY, Arabidopsis thaliana CRY1 |
| pH | 7.0 - 8.5 (at least 1 unit from pI) | Minimize aggregation at the isoelectric point | Drosophila CRY (pH 8.0), A. thaliana CRY1 (pH 7.0) |
| Salt | 100-500 mM NaCl or KCl | Reduce non-specific interactions | Drosophila CRY (150 mM NaCl) |
| Glycerol | 10-25% (v/v) | Cryoprotectant and protein stabilizer | Drosophila CRY (10%), A. thaliana CRY1 (20%) |
| Reducing Agent | 1-5 mM DTT or TCEP | Prevent oxidation of cysteine residues | Drosophila CRY (2 mM DTT), A. thaliana CRY1 (0.5 mM DTT) |
| Cofactor | 10-50 µM FAD | Stabilize protein structure | Columbia livia CRY1[4] |
| Detergent (optional) | 0.01-0.1% Non-ionic (e.g., Tween-20) | Solubilize hydrophobic patches | General protein purification |
Table 2: Suggested Additives for Screening to Prevent this compound Aggregation
| Additive Class | Example | Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose | 10-25% (v/v) | Stabilize native protein structure, act as cryoprotectants. |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by interacting with charged and hydrophobic surfaces. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of intermolecular disulfide bonds. |
| Cofactors | FAD | 10-50 µM | Binds to the active site and stabilizes the this compound fold.[1][3] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (w/v) | Can help to solubilize aggregation-prone hydrophobic regions. |
Experimental Protocols
Protocol 1: Buffer Optimization Screening using Differential Scanning Fluorimetry (DSF)
This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of your this compound, which often correlates with reduced aggregation.
-
Prepare a master mix of your purified this compound protein at a concentration of 0.1-0.2 mg/mL in a baseline buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 96-well PCR plate with 18 µL of your protein master mix in each well.
-
Add 2 µL of a 10X stock solution of the condition to be tested to each well (e.g., different pH buffers, salt concentrations, or additives). Include a control with 2 µL of the baseline buffer.
-
Add 1 µL of a 100X SYPRO Orange dye stock to each well.
-
Seal the plate and centrifuge briefly to mix.
-
Run the DSF experiment on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the melting curves. A higher melting temperature (Tm) indicates a more stable protein under that specific condition.
Protocol 2: On-Column Refolding of Aggregated this compound
This protocol can be used to attempt to refold aggregated this compound that has been captured on an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Solubilize the aggregated protein in a buffer containing a strong denaturant (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 6 M Guanidine HCl or 8 M Urea, 5 mM Imidazole).
-
Bind the denatured protein to the equilibrated affinity column.
-
Wash the column with the solubilization buffer to remove any unbound protein.
-
Create a linear gradient to gradually exchange the denaturant-containing buffer with a refolding buffer. The refolding buffer should be optimized for your this compound and may contain additives such as L-Arginine (e.g., 0.4 M) to suppress aggregation during refolding. A typical gradient would be from 100% solubilization buffer to 100% refolding buffer over 10-20 column volumes.
-
Wash the column with several column volumes of the refolding buffer.
-
Elute the refolded protein using the appropriate elution buffer (e.g., refolding buffer with a high concentration of imidazole (B134444) for His-tagged proteins).
-
Analyze the eluted fractions for protein concentration, aggregation state (by SEC), and activity.
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for identifying and addressing aggregation at different stages of this compound purification.
References
- 1. The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAD Regulates this compound Protein Stability and Circadian Clock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cryptochrome for Structural Analysis
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges in obtaining stable cryptochrome (CRY) protein for structural analysis techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound protein is aggregating during purification. What can I do?
A1: Protein aggregation is a common issue, often occurring after elution from affinity columns or during concentration. Here are several strategies to troubleshoot this problem:
-
Optimize Buffer Composition:
-
pH: Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of your this compound construct. Proteins are often least soluble at their pI.[1]
-
Ionic Strength: Low salt conditions can lead to aggregation. Try increasing the salt concentration (e.g., NaCl or KCl) to 200-500 mM to minimize non-specific electrostatic interactions.[2][3]
-
Additives: Include stabilizing additives in your lysis, wash, and elution buffers. Common choices include:
-
Glycerol (B35011): 5-10% (v/v) glycerol can help improve protein stability.[4]
-
Arginine and Glutamate: An equimolar mixture (e.g., 50 mM L-Arg + 50 mM L-Glu) can shield hydrophobic patches and prevent aggregation.[4][5]
-
Reducing Agents: Maintain a reducing environment to prevent disulfide-linked aggregation, especially for proteins with surface-exposed cysteines. Use fresh Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM. TCEP is more stable over time.[5]
-
-
-
Modify Purification Strategy:
-
Reduce Protein Concentration: Avoid excessively high protein concentrations, which can promote aggregation. Perform purification steps at a lower concentration and only concentrate the sample immediately before the final structural analysis.[1]
-
Minimize Incubation Times: Reduce the time the protein spends bound to affinity resins or in high-concentration elution fractions.[4]
-
Q2: I'm losing the FAD cofactor during purification, resulting in an unstable apoprotein. How can I prevent this?
A2: The flavin adenine (B156593) dinucleotide (FAD) cofactor is often weakly bound in mammalian cryptochromes and can be lost during purification.[6] This leads to instability and loss of function.
-
Supplement with FAD: The most effective strategy is to include FAD in your buffers throughout the purification process.
-
Optimize Expression: Some studies have reported success by supplementing the culture media with FAD or its precursor, riboflavin, during protein expression to increase the amount of FAD-bound protein produced initially.[8][9]
Q3: The yield of my purified this compound is very low. How can I improve it?
A3: Low yield can be due to poor expression, degradation, or loss due to aggregation.
-
Optimize Expression Conditions: Experiment with different expression vectors, host strains (e.g., E. coli BL21(DE3)), induction temperatures (e.g., lower temperature like 16-20°C), inducer concentrations (e.g., 0.01 mM IPTG), and induction times.[7]
-
Prevent Degradation: Always include protease inhibitors in your lysis buffer. Work quickly and maintain cold temperatures (4°C) throughout the purification process.
-
Address Aggregation: Low yield is often a symptom of aggregation, where the target protein is lost in the pellet after cell lysis or precipitates during purification. Refer to the troubleshooting tips in Q1.
Q4: My this compound protein is pure and soluble, but it won't crystallize or form suitable ice for cryo-EM. What are the next steps?
A4: If the protein is stable but structurally challenging, consider protein engineering strategies.
-
Construct Truncation: The C-terminal tail of cryptochromes can be highly flexible. Creating constructs that truncate or remove this region may improve crystallizability. However, be aware that the C-terminus is often crucial for biological regulation and protein-protein interactions.[10]
-
Surface Entropy Reduction: This strategy involves mutating surface residues with high conformational entropy (e.g., Lys, Glu, Gln) to residues with lower entropy (e.g., Ala). This can promote the formation of stable crystal lattice contacts.[11]
-
Stabilizing Mutations: Introduce point mutations that are known to enhance thermostability or lock the protein into a specific conformation. This often requires prior structural knowledge or comparison with more stable homologs.[12][13]
Quantitative Data Summary
The stability of cryptochromes can be enhanced through various methods. The table below summarizes quantitative data on the effects of small-molecule stabilizers and the essential FAD cofactor.
| Method/Compound | Target this compound | Effect | Potency/Concentration | Reference |
| Small Molecule Stabilizer | ||||
| KL001 | Human CRY1/2 | Stabilizes protein, lengthens circadian period | Effective in reporter assays | [14] |
| KL044 | Human CRY1/2 | Stabilizes protein, lengthens circadian period | ~10x more potent than KL001 | [14] |
| KS15 | Human CRY1/2 | Stabilizes protein | Used at 1 µM | [15] |
| Cofactor Supplementation | ||||
| FAD (Flavin Adenine Dinucleotide) | Mouse CRY1/2 | Increases protein levels and stability by competing with the E3 ligase FBXL3 for binding. | 100 µM in cell culture | [8][16] |
Experimental Protocols & Workflows
Protocol 1: General Purification of His-Tagged this compound with Stability Enhancements
This protocol provides a general framework for purifying a His-tagged this compound construct expressed in E. coli, incorporating additives to enhance stability.
1. Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% (v/v) Glycerol, 5 mM β-mercaptoethanol (or 1 mM TCEP), 50 µM FAD, 1x Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 10% (v/v) Glycerol, 5 mM β-mercaptoethanol, 50 µM FAD.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 10% (v/v) Glycerol, 5 mM β-mercaptoethanol, 50 µM FAD.
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% (v/v) Glycerol, 1 mM TCEP, 20 µM FAD.
2. Cell Lysis and Clarification:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Lyse cells using a sonicator or microfluidizer, keeping the sample on ice to prevent heating.
-
Centrifuge the lysate at >15,000 x g for 45-60 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with Elution Buffer. Collect fractions.
4. Size Exclusion Chromatography (Polishing Step):
-
Concentrate the eluted fractions to an appropriate volume for your SEC column.
-
Equilibrate the SEC column (e.g., Superdex 200 or similar) with SEC buffer.
-
Load the concentrated protein onto the column.
-
Collect fractions corresponding to the monomeric/dimeric this compound peak, avoiding aggregation peaks that often appear in the void volume.
-
Analyze fractions by SDS-PAGE for purity.
5. Concentration and Storage:
-
Pool the purest fractions from SEC.
-
Concentrate the protein to the desired concentration for structural analysis using an appropriate centrifugal concentrator. Perform this step slowly and at 4°C to minimize aggregation.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Diagrams
Caption: Workflow for this compound purification and stabilization.
Caption: Troubleshooting logic for this compound stabilization.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Frontiers | The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes [frontiersin.org]
- 7. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAD regulates this compound protein stability and circadian clock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analyses of this compound-mBMAL1 Interactions: MECHANISTIC INSIGHTS INTO THE TRANSCRIPTIONAL REGULATION OF THE MAMMALIAN CIRCADIAN CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-mutagenesis strategies to enable structural biology crystallization platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of five protein engineering strategies to stabilize an α/β-hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Stabilized GPCRs for Structural and Biophysical Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. Development of Small-Molecule this compound Stabilizer Derivatives as Modulators of the Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FAD Regulates this compound Protein Stability and Circadian Clock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Cryptochrome Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for cryptochrome purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound purification, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
Low protein yield is a frequent challenge in recombinant protein purification. Several factors related to your buffer conditions could be contributing to this issue.
-
Suboptimal Lysis Buffer: Incomplete cell lysis will result in a lower amount of soluble protein available for purification.
-
Solution: Ensure your lysis buffer contains a sufficient concentration of lysozyme (B549824) (for bacteria) and consider adding a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) to aid in membrane disruption. The inclusion of DNase I is also recommended to reduce viscosity from released DNA.
-
-
Protein Instability and Degradation: Cryptochromes can be unstable, leading to degradation by proteases released during cell lysis.
-
Solution: Always work at 4°C and add a protease inhibitor cocktail to your lysis and purification buffers. The choice of buffer can also impact stability; Tris and HEPES are commonly used buffers for this compound purification.
-
-
Loss of FAD Cofactor: The flavin adenine (B156593) dinucleotide (FAD) cofactor is crucial for the stability of many cryptochromes. Its dissociation during purification can lead to protein instability and aggregation.[1][2]
-
Solution: Supplement your lysis and purification buffers with exogenous FAD (typically 10-50 µM) to prevent its loss from the protein.[2]
-
Q2: My purified this compound precipitates or aggregates over time. How can I prevent this?
Protein aggregation is a common sign of instability and can be influenced by several buffer components.
-
Incorrect pH: The pH of your buffer can significantly impact protein solubility. Proteins are often least soluble at their isoelectric point (pI).
-
Solution: Adjust the pH of your buffer to be at least one pH unit away from the theoretical pI of your specific this compound. A pH in the range of 7.0-8.5 is commonly used.
-
-
Inappropriate Salt Concentration: Salt concentration affects the ionic strength of the buffer, which can influence protein solubility and aggregation.[3]
-
Solution: The optimal salt concentration is protein-specific. While a common starting point is 150 mM NaCl, some proteins may be more stable at higher (e.g., 300-500 mM) or lower salt concentrations.[3] It is advisable to screen a range of salt concentrations.
-
-
Hydrophobic Interactions: Exposed hydrophobic patches on the protein surface can lead to aggregation.
-
Solution: Including additives that reduce hydrophobic interactions can be beneficial. Glycerol (B35011) (5-20% v/v) is a common additive that can stabilize proteins and prevent aggregation.[2][4] Non-ionic detergents at low concentrations (below their CMC) can also help.
-
Q3: My this compound does not bind efficiently to the affinity column. What could be the issue?
Poor binding to the affinity resin can be frustrating and is often related to the buffer composition.
-
Interfering Buffer Components: Certain buffer components can interfere with the binding of your tagged protein to the affinity resin.
-
Solution: For His-tagged proteins, ensure that your lysis and wash buffers do not contain high concentrations of imidazole (B134444) (a low concentration, e.g., 10-20 mM, is often used to reduce non-specific binding). If using a metal-chelating resin, avoid strong chelating agents like EDTA in your buffers; consider using a lower concentration or a weaker chelator if necessary.
-
-
Incorrect Ionic Strength: The ionic strength of the binding buffer can affect the interaction between the tag and the resin.
-
Solution: While some salt is necessary, excessively high salt concentrations can sometimes weaken the binding. If you suspect this is an issue, try reducing the salt concentration in your binding buffer.
-
Data Presentation: Buffer Compositions for this compound Purification
The following tables summarize buffer components used in successful this compound purification from various organisms. These can serve as a starting point for optimizing your own purification protocol.
Table 1: Lysis and Wash Buffer Components
| Component | Organism | Concentration Range | Purpose |
| Buffer | Arabidopsis thaliana (cry3) | 10 mM Tris-HCl | Maintain pH |
| Columbia livia (ClCry1) | 50 mM Tris-HCl | Maintain pH | |
| Mammalian (mCRY1/2) | 25 mM HEPES | Maintain pH | |
| pH | Arabidopsis thaliana (cry3) | 7.5 | Protein stability |
| Columbia livia (ClCry1) | 8.0 | Protein stability | |
| Mammalian (mCRY1/2) | 7.8 | Protein stability | |
| Salt (NaCl) | Arabidopsis thaliana (cry3) | 50 mM | Ionic strength, solubility |
| Columbia livia (ClCry1) | 300 mM | Ionic strength, solubility | |
| Mammalian (mCRY1/2) | 40 mM | Ionic strength, solubility | |
| Glycerol | Arabidopsis thaliana (cry3) | 10% (v/v) | Stabilizer, cryoprotectant |
| Columbia livia (ClCry1) | 10% (v/v) | Stabilizer, cryoprotectant | |
| Mammalian (mCRY1/2) | 5% (v/v) | Stabilizer, cryoprotectant | |
| Reducing Agent | Arabidopsis thaliana (cry3) | 1 mM β-mercaptoethanol | Prevent oxidation |
| Mammalian (mCRY1/2) | 2 mM DTT | Prevent oxidation | |
| FAD | Columbia livia (ClCry1) | Recommended addition | Stabilize protein |
| Imidazole (for His-tag) | Columbia livia (ClCry1) | 20 mM (Wash) | Reduce non-specific binding |
Data compiled from multiple sources.[5][6][7]
Table 2: Elution Buffer Components
| Component | Organism | Concentration | Purpose |
| Buffer | Arabidopsis thaliana (cry3) | 10 mM Tris-HCl | Maintain pH |
| Columbia livia (ClCry1) | 50 mM Tris-HCl | Maintain pH | |
| pH | Arabidopsis thaliana (cry3) | 7.5 | Protein stability |
| Columbia livia (ClCry1) | 8.0 | Protein stability | |
| Salt (NaCl) | Arabidopsis thaliana (cry3) | 50 mM | Ionic strength, solubility |
| Columbia livia (ClCry1) | 300 mM | Ionic strength, solubility | |
| Glycerol | Arabidopsis thaliana (cry3) | 10% (v/v) | Stabilizer, cryoprotectant |
| Columbia livia (ClCry1) | 10% (v/v) | Stabilizer, cryoprotectant | |
| Reducing Agent | Arabidopsis thaliana (cry3) | 1 mM β-mercaptoethanol | Prevent oxidation |
| Imidazole (for His-tag) | Columbia livia (ClCry1) | 200-500 mM | Elute tagged protein |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments to optimize your this compound purification buffer.
Protocol 1: Small-Scale Parallel Buffer Screening
This protocol allows for the rapid screening of multiple buffer conditions to identify those that improve the solubility and yield of your recombinant this compound.
Materials:
-
Expression culture of your this compound construct
-
96-well deep-well plates
-
A selection of buffers (e.g., Tris-HCl, HEPES) at various pH values
-
Stock solutions of salts (e.g., NaCl, KCl), and additives (e.g., glycerol, FAD, DTT)
-
Lysis buffer components (Lysozyme, DNase I, protease inhibitors)
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE equipment and reagents
-
Microplate centrifuge
Methodology:
-
Prepare a Master Cell Lysate:
-
Harvest a larger culture of expressing cells and resuspend the pellet in a minimal buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at high speed (e.g., >16,000 x g) for 30 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant (soluble fraction).
-
-
Set up the Screening Plate:
-
In a 96-well deep-well plate, aliquot your master cell lysate into each well.
-
Add stock solutions of different buffers, salts, and additives to each well to achieve a matrix of final conditions. For example, you can test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) against different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
-
Affinity Purification:
-
Add a small, equal amount of pre-equilibrated affinity resin to each well.
-
Incubate the plate with gentle agitation for 1-2 hours at 4°C to allow for binding.
-
Wash the resin by pelleting it (by centrifugation), removing the supernatant, and resuspending in the corresponding wash buffer for each condition. Repeat this wash step 2-3 times.
-
Elute the bound protein by resuspending the resin in an elution buffer containing a high concentration of the eluting agent (e.g., imidazole for His-tags).
-
-
Analysis:
-
Analyze the eluted fractions from each condition by SDS-PAGE to visually assess the yield and purity of your this compound.
-
A Bradford assay or similar protein quantification method can be used for a more quantitative comparison of the yields.
-
Protocol 2: Buffer Optimization using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a powerful technique to assess protein stability in different buffer conditions by measuring the protein's melting temperature (Tm). A higher Tm generally indicates a more stable protein.[8][9][10][11]
Materials:
-
Purified or partially purified this compound
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
96-well or 384-well PCR plates
-
A library of buffer conditions to be tested
Methodology:
-
Prepare Protein and Dye Mixture:
-
Dilute your purified this compound into a minimal buffer to a final concentration suitable for the assay (typically 1-5 µM).
-
Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange) in the same minimal buffer.
-
-
Set up the DSF Plate:
-
In a PCR plate, mix the protein solution with the dye solution.
-
Add small volumes of your different buffer components (buffers at various pHs, salts, additives) to each well to create a screening matrix. Include a control with no added components.
-
-
Run the DSF Experiment:
-
Place the plate in the qPCR instrument.
-
Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each condition.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm values across the different buffer conditions. Conditions that result in a significant increase in Tm are considered to be stabilizing for your this compound.[9]
-
Mandatory Visualizations
This compound Signaling Pathways
The following diagrams illustrate the core signaling pathways for Arabidopsis thaliana this compound 2 (CRY2) and mammalian this compound 1 (CRY1).
Caption: Arabidopsis CRY2 Signaling Pathway.
Caption: Mammalian CRY1 Core Clock Loop.
References
- 1. researchgate.net [researchgate.net]
- 2. A case for glycerol as an acceptable additive for single-particle cryoEM samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of different purification and detection methods for Cryptosporidium parvum oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 10. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
Technical Support Center: Troubleshooting Leaky Expression in Inducible Cryptochrome Systems
Welcome to the technical support center for inducible cryptochrome systems. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed guides to address common issues, particularly the challenge of leaky or "dark" expression.
Frequently Asked Questions (FAQs)
Q1: What is "leaky expression" in the context of this compound systems?
A1: Leaky expression, also referred to as dark activity or basal expression, is the unintended activation of your inducible system in the absence of the light stimulus. In this compound systems, this means that the CRY2 and CIB1 proteins may interact or that CRY2 may form oligomers at a low level even in complete darkness, leading to a low level of downstream signaling or gene expression. This can be a significant issue, especially when dealing with toxic proteins or when a high signal-to-noise ratio is required.
Q2: What are the common causes of high leaky expression with my CRY2-CIB1 system?
A2: High leaky expression can stem from several factors:
-
High Protein Expression Levels: Overexpression of CRY2 and/or CIB1 can increase the likelihood of random interactions in the dark.[1][2]
-
Intrinsic Protein Stickiness: Some variants of CRY2 and CIB1 may have a higher baseline interaction affinity.
-
Constitutively Active Mutants: Certain mutations in CRY2 can render it active even without light.[3]
-
Subcellular Localization: Concentrating the proteins in a small cellular compartment can increase their effective concentration and lead to dark activity.[1]
-
Ambient Light Contamination: Even very low levels of ambient light can be sufficient to activate the system.
Q3: How can I reduce leaky expression in my experiments?
A3: Several strategies can be employed to minimize leaky expression:
-
Optimize Expression Levels: Use weaker promoters or lower the concentration of transfected plasmids to reduce the expression of CRY2 and CIB1.
-
Use Engineered Variants: Employ CRY2 variants that have been specifically engineered for lower dark activity, such as those with specific truncations or mutations.[4]
-
Incorporate a Sequestration Strategy: Design your system so that CRY2 and CIB1 are localized to different cellular compartments in the dark, only to be brought together upon light stimulation.
-
Ensure Complete Darkness: Conduct all experimental steps, from cell culture to imaging, in a light-controlled environment. Use red light for manipulations, as it is less likely to activate the this compound system.
-
Optimize Light Induction: Use the lowest effective light intensity and duration for activation to minimize off-target effects and reduce the potential for sensitizing the system.
Q4: How do I quantify the level of leaky expression in my system?
A4: Quantifying leaky expression is crucial for optimizing your system. Common methods include:
-
Reporter Gene Assays: Use a reporter gene, such as luciferase or a fluorescent protein, downstream of your light-inducible promoter. Compare the reporter signal in cells kept in complete darkness to those exposed to light.
-
Quantitative PCR (qPCR): Measure the mRNA levels of the target gene in both dark and light conditions.
-
Fluorescence Microscopy: If your CRY2 or CIB1 proteins are tagged with fluorescent markers, you can quantify their colocalization or clustering in the dark versus in the light using image analysis software.
Troubleshooting Guides
Issue 1: High background signal in the dark.
Symptoms:
-
Your reporter gene shows significant activity in the uninduced (dark) control group.
-
You observe cell toxicity or phenotypic changes in the absence of light.
-
Fluorescence imaging shows protein colocalization or clustering without light stimulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein Overexpression | - Titrate down the amount of plasmid DNA used for transfection.- Use a weaker promoter to drive the expression of CRY2 and/or CIB1.- Consider using a stable cell line with low, controlled expression. |
| Inherent "Stickiness" of Constructs | - Switch to engineered CRY2 variants with reduced dark activity (e.g., CRY2low).- Test different fusion partners for your protein of interest, as they can influence the behavior of CRY2/CIB1. |
| Ambient Light Contamination | - Handle cells under red light conditions.- Ensure incubators and microscopes are completely light-tight.- Use light-blocking plates or cover plates during incubation. |
| Constitutively Active Mutants | - Sequence your plasmids to ensure there are no unintended mutations in the CRY2 sequence.[3] |
Issue 2: Low dynamic range (low fold-change between light and dark states).
Symptoms:
-
The difference in signal between your light-induced and dark-state samples is small.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Light Conditions | - Titrate the light intensity and duration to find the optimal activation parameters.- Ensure the wavelength of your light source is appropriate for CRY2 activation (blue light, ~450-488 nm). |
| Inefficient Protein Interaction | - Confirm that both CRY2 and CIB1 fusion proteins are expressed and stable.- Consider using truncations of CIB1 (like CIBN) which may show different binding kinetics.[5][6] |
| Cellular Health | - Ensure cells are healthy and not stressed, as this can affect protein expression and signaling pathways.- Check for phototoxicity by examining cell morphology and viability after light exposure. |
| Assay Sensitivity | - Use a more sensitive reporter assay (e.g., a luciferase reporter with a strong promoter).- Optimize the timing of your assay to capture the peak of the light-induced response. |
Quantitative Data Summary
The following table summarizes quantitative data on the performance of different light-inducible systems, highlighting the trade-offs between dark state leakiness and the achievable dynamic range of induction. Note that these values can be highly dependent on the specific experimental context, including the cell type, promoter strength, and the nature of the fusion proteins.
| System/Variant | Dark State Activity (Normalized) | Light-Induced Activity (Fold Change) | Key Features |
| Standard CRY2/CIB1 | Variable, can be significant | ~10-100x | The foundational system, prone to leakiness if not optimized. |
| CRY2 with Truncated CIBN | Generally lower than full-length CIB1 | Similar to standard system | Truncated CIB1 can reduce dark interactions.[5][6] |
| Split-Gal4 with CRY2/CIB1 | Low | Up to ~65x | Light-induced reconstitution of a transcription factor reduces background.[7] |
| DEL-VPR Photoswitch | Very Low | Up to 570x | An engineered system with very low dark activity and high dynamic range.[8] |
| CRY2 Oligomerization-based | Dependent on expression level | Variable | Can be used for applications where protein clustering is desired.[1][2] |
Experimental Protocols
Protocol 1: Quantification of Leaky Expression using a Luciferase Reporter Assay
Objective: To quantitatively measure the basal (leaky) and light-induced activity of a CRY2-based transcriptional system.
Materials:
-
HEK293T cells
-
Expression plasmids:
-
pC4-CRY2-Gal4DBD (or other CRY2 fusion)
-
pC4-CIB1-p65 (or other CIB1 fusion)
-
pUAS-Luciferase reporter plasmid
-
pRL-TK (Renilla luciferase for normalization)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
-
Light-tight incubator and a blue light LED source (e.g., 470 nm)
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection:
-
Prepare a DNA master mix containing the three plasmids at an optimized ratio (e.g., 50 ng CRY2 plasmid, 50 ng CIB1 plasmid, 100 ng luciferase reporter, and 10 ng Renilla plasmid per well).
-
Transfect the cells according to the manufacturer's protocol for your transfection reagent.
-
-
Incubation (Dark Conditions): After transfection, immediately wrap the plate in aluminum foil and place it in a light-tight incubator for 24-48 hours. All subsequent steps for the "dark" samples must be performed in a dark room with a red safelight.
-
Light Induction:
-
For the "light" samples, expose the plate to blue light for a predetermined duration and intensity (e.g., 1 hour of continuous light or pulsed light).
-
Return the plate to the dark incubator for a post-induction period (e.g., 6-8 hours) to allow for reporter protein expression.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the average normalized luciferase activity for the "dark" and "light" conditions.
-
Leaky Expression: The normalized activity of the "dark" samples represents the leaky expression.
-
Fold Induction (Dynamic Range): Divide the average normalized activity of the "light" samples by the average normalized activity of the "dark" samples.
-
Visualizations
Signaling Pathway of the CRY2-CIB1 System
Caption: Light-induced dimerization of CRY2 and CIB1.
Experimental Workflow for Quantifying Leaky Expression
Caption: Workflow for assessing leaky expression.
Troubleshooting Decision Tree for High Leaky Expression
Caption: Decision tree for troubleshooting leakiness.
References
- 1. The Dual Characteristics of Light-Induced this compound 2, Homo-oligomerization and Heterodimerization, for Optogenetic Manipulation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of the CRY2 circadian clock component variant p.Ser420Phe revealed a new degradation pathway for CRY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding CRY2 interactions for optical control of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative real-time kinetics of optogenetic proteins CRY2 and CIB1/N using single-molecule tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative real-time kinetics of optogenetic proteins CRY2 and CIB1/N using single-molecule tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent optogenetic regulation of gene expression in mammalian cells for bioproduction and basic research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cryptochrome-CIB1 Interactions
Welcome to the technical support center for the cryptochrome (CRY2)-CIB1 optogenetic system. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency and reliability of their CRY2-CIB1 based experiments.
Troubleshooting Guides
This section addresses common problems encountered during the application of the CRY2-CIB1 system.
Issue 1: High background activity in the dark (leaky expression).
Possible Causes & Solutions:
-
Intrinsic affinity of full-length proteins: Full-length CRY2 and CIB1 can sometimes exhibit low-level, light-independent interactions.
-
Solution: Utilize truncated versions of CRY2 and CIB1. CRY2(1-535) has been shown to have a significant reduction in dark activity compared to the commonly used photolyase homology region (PHR) domain (CRY2PHR, 1-498).[1] For CIB1, the N-terminal fragment CIBN (1-170) is often sufficient for robust light-induced interaction.[1][2]
-
-
Protein overexpression: High concentrations of the fusion proteins can lead to non-specific interactions.
-
Solution: Optimize the transfection ratio of your CRY2 and CIB1 constructs. A 5:1 ratio of CRY2 to CIB1 DNA has been shown to significantly increase the light-induced signal over background.[3]
-
-
Fusion partner properties: The protein fused to CIB1 might itself be a transcriptional activator, leading to background signal.[4]
Issue 2: Low light-induced signal or poor dynamic range.
Possible Causes & Solutions:
-
Suboptimal protein constructs: The choice of CRY2 and CIB1 variants can greatly impact performance.
-
Inefficient nuclear localization or light-induced nuclear clearance: Some CRY2 fusion proteins can be cleared from the nucleus upon light stimulation, reducing their effectiveness in nuclear-based assays like transcription regulation.[5]
-
Solution: If nuclear activity is desired, ensure your constructs contain appropriate nuclear localization signals (NLS). If light-induced nuclear clearance is observed, consider modifying the fusion partner. For example, deleting the dimerization domain of a transcription factor fused to CRY2 can prevent this phenomenon.[5]
-
-
Inadequate light stimulation: The wavelength, intensity, and duration of the light stimulus are critical.
-
Solution: CRY2 is most efficiently activated by blue light in the 450-488 nm range.[6][7] The light dose can be tuned to control the level of activation.[5] For transient interactions, a single pulse of light may be sufficient, while for sustained interactions, a pulsed light regimen (e.g., 2 seconds of light every 3 minutes) may be necessary.[6]
-
-
CRY2 homo-oligomerization interference: Upon blue light stimulation, CRY2 can form homo-oligomers, which may compete with CIB1 binding.[8][9]
Issue 3: Phototoxicity or other adverse cellular effects.
Possible Causes & Solutions:
-
Excessive light exposure: Prolonged or high-intensity blue light can be toxic to cells.
-
Solution: Use the minimum light required to achieve the desired effect. Employing CRY2 mutants with altered photocycles, such as those with longer-lived signaling states, can reduce the required light dosage.[1] Also, consider using a pulsed light regimen instead of continuous illumination.
-
Frequently Asked Questions (FAQs)
Q1: What are the minimal functional domains for the CRY2-CIB1 interaction?
A1: The photolyase homology region (PHR) of CRY2 (amino acids 1-498) is sufficient for light-dependent interaction with CIB1.[2] For CIB1, the N-terminal region CIBN (amino acids 1-170), which lacks the bHLH domain, is commonly used and shows robust interaction.[2] Even smaller truncations of CIB1, such as CIB81 (residues 1-81), have been shown to be functional.[1]
Q2: How can I tune the duration of the CRY2-CIB1 interaction?
A2: The duration of the interaction can be controlled by identifying CRY2 variants with altered photocycle kinetics. Genetic screens have identified mutations that result in either longer or shorter half-lives for CIB1 binding.[1] For example, the L348F mutation in CRY2 leads to a longer-lived interaction state.[1]
Q3: Does the orientation of the fusion proteins matter (e.g., N- vs. C-terminal fusion)?
A3: Yes, the fusion orientation can impact performance. For transcriptional activation systems, a CIB1-VP16 fusion (activation domain at the C-terminus of CIB1) has been shown to provide a good balance of high light-induced activity and low dark background.[5] It is recommended to test different fusion configurations for your specific application.
Q4: Can CRY2-CIB1 be used for applications outside of the nucleus?
A4: Absolutely. The CRY2-CIB1 system is versatile and has been used to control protein interactions at various subcellular locations, including the plasma membrane and mitochondria, to regulate signaling pathways, organelle transport, and more.[7][8]
Q5: What is CRY2 homo-oligomerization and how does it affect my experiment?
A5: In addition to heterodimerizing with CIB1, photoactivated CRY2 can self-associate to form clusters or oligomers.[8][9][11] This can be a confounding factor in some experiments. However, it can also be leveraged as a feature, for example, to induce clustering of target proteins. The extent of homo-oligomerization can be influenced by the subcellular localization and the presence of CIB1 fusion proteins.[8][10]
Quantitative Data Summary
| Construct/Modification | Key Finding | Fold Change/Metric | Reference |
| CRY2(535) vs. CRY2PHR | Reduced dark activity in a split LexA-VP16 system. | 26-fold reduction in dark activity. | [1] |
| CRY2(535) L348F mutant | Enhanced activity in response to a single brief light pulse. | 5-fold improved dynamic range in a PA-Cre2 system. | [1] |
| CIB1-VP16-CIB1 vs. VP16-CIB1 | Modest increase in dynamic range for transcriptional activation. | ~2-fold increase in dynamic range. | [5] |
| Optimized DNA Ratio (CRY2:CIB1) | Increased light-induced signal in a transcriptional reporter assay. | Significant increase in normalized luciferase signal at a 5:1 ratio. | [3] |
Experimental Protocols
Protocol 1: Light-Inducible Transcriptional Activation using a Split GAL4 System
This protocol is for inducing the expression of a target gene in mammalian cells using CRY2-Gal4(1-65) and CIB1-VP64. This system is noted for its very low dark background.[6]
-
Plasmid Preparation:
-
Clone your gene of interest downstream of a Gal4 UAS-responsive promoter (e.g., replace luciferase in pG5-luc).
-
Obtain plasmids for CRY2-Gal4(1-65) and CIB1-VP64.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 24-well plate).
-
Transfect the cells with the three plasmids: the UAS-target gene reporter, CRY2-Gal4(1-65), and CIB1-VP64. A 5:1 ratio of the CRY2 construct to the CIB1 construct is recommended.[3]
-
-
Light Stimulation:
-
Approximately 18-24 hours post-transfection, expose the cells to blue light (450-488 nm).
-
For robust, reversible control, a pulsed light regimen is recommended (e.g., 2 seconds of light followed by 3 minutes of darkness) for the desired duration (1-24 hours).
-
-
Assay for Gene Expression:
-
After the light treatment period, harvest the cells.
-
Quantify the expression of your target gene using an appropriate method (e.g., qPCR, Western blot, or measuring the activity of a reporter enzyme like luciferase).
-
Protocol 2: Co-immunoprecipitation to Assay CRY2-CIB1 Interaction
This protocol describes how to verify the light-dependent interaction between CRY2 and CIB1 fusion proteins.
-
Cell Lysis:
-
Transfect cells with your CRY2 and CIB1 fusion constructs.
-
Culture one plate in complete darkness and expose a parallel plate to blue light for a specified period before harvesting.
-
Wash cells with cold PBS and lyse in a suitable immunoprecipitation buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with an antibody specific to the tag on one of the fusion proteins (e.g., anti-HA for a HA-tagged protein).
-
Add protein A/G magnetic beads and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the tag of the other fusion protein (the one not used for the initial pulldown).
-
A band should be visible in the lane from the light-exposed sample, with little to no band in the dark sample lane, confirming a light-dependent interaction.
-
Visualizations
Caption: Light-induced dimerization of CRY2 and CIB1.
Caption: Troubleshooting logic for CRY2-CIB1 experiments.
References
- 1. Optimized second generation CRY2/CIB dimerizers and photoactivatable Cre recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid blue light induction of protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bidirectional approaches for optogenetic regulation of gene expression in mammalian cells using Arabidopsis this compound 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRY2 Activated Mammalian System | Optogenetics [opto.creativebiomart.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of Cryptochrome-Based Optogenetic Tools
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using cryptochrome-based optogenetic tools, primarily focusing on the widely used CRY2-CIB1 system.
Section 1: Light-Independent Activation (Dark Activity)
A common concern with the CRY2-CIB1 system is the potential for light-independent interaction, or "dark activity," which can lead to baseline signaling and confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What causes dark activity in the CRY2-CIB1 system?
A1: Dark activity, or baseline interaction between CRY2 and CIB1 in the absence of light, can occur due to the inherent low affinity of the proteins for each other even in their ground state. This can be exacerbated by high expression levels of the CRY2 and CIB1 fusion proteins, which increases the probability of spontaneous interactions.
Q2: How can I test for dark activity in my experiments?
A2: The most direct way to test for dark activity is to perform a co-immunoprecipitation (Co-IP) assay on cells expressing your CRY2 and CIB1 constructs that have been kept entirely in the dark. A positive interaction band on a western blot would indicate dark activity. Additionally, functional assays, such as measuring the downstream effect (e.g., gene expression, protein localization) in dark-kept control cells, can reveal the extent of light-independent signaling.
Q3: Are there engineered versions of CRY2 or CIB1 with reduced dark activity?
A3: Yes, researchers have developed truncated versions of both CRY2 and CIB1 to minimize dark activity while maintaining light-dependent interaction. For example, using the photolyase homology region (PHR) of CRY2 (amino acids 1-498) instead of the full-length protein has been shown to reduce dark interactions. Similarly, a truncated version of CIB1 (CIBN, amino acids 1-170) is often used.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High baseline signal in the dark | High expression levels of CRY2/CIB1 constructs. | Titrate down the concentration of transfected plasmids or viral vectors to achieve the lowest possible expression level that still gives a robust light-induced response. |
| Inherent leakiness of the specific CRY2/CIB1 constructs. | Consider using truncated versions of CRY2 (e.g., CRY2-PHR) and/or CIB1 (e.g., CIBN) which have been reported to have lower dark activity. | |
| Constitutively active CRY2 mutants. | Ensure your CRY2 construct does not contain mutations (e.g., W374A) that render it constitutively active.[1] |
Experimental Protocol: Co-Immunoprecipitation to Detect Dark Activity
This protocol is adapted from standard Co-IP procedures and is intended to assess the interaction between CRY2 and CIB1 fusion proteins in the absence of light.[2][3][4][5][6]
Materials:
-
Cells expressing your CRY2 and CIB1 fusion proteins (e.g., HEK293T).
-
Control cells (not expressing the constructs).
-
Dark room or light-tight incubator.
-
Red light source for manipulations.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Antibody against the tag on your "bait" protein (e.g., anti-FLAG for FLAG-CRY2).
-
Isotype control IgG antibody.
-
Protein A/G magnetic beads.
-
Western blot reagents.
Procedure:
-
Culture cells expressing your constructs entirely in the dark for 24-48 hours post-transfection.
-
Perform all subsequent steps on ice and under dim red light to avoid photoactivation.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold Co-IP Lysis Buffer.
-
Centrifuge lysates to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the antibody against your bait protein or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP Lysis Buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting, probing for both the bait (e.g., CRY2) and prey (e.g., CIB1) proteins.
Quantitative Data Summary
| Constructs | Condition | Interaction Level (Fold Change over Dark Control) | Reference |
| CRY2-Gal4BD + CIB1-VP16AD | Dark | 1.0 | [7] |
| Light (18h pulsed) | 101.8 | [7] | |
| CRY2-VP16 + CIB1-Gal4BD | Dark | ~5 | [7] |
| Light (18h pulsed) | ~110 | [7] |
Section 2: Phototoxicity
Blue light, especially at high intensities or for prolonged durations, can be toxic to cells. Minimizing the light dose is crucial for cell health and the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the signs of phototoxicity in my cell cultures?
A1: Signs of phototoxicity can range from subtle to severe and include changes in cell morphology (e.g., rounding, blebbing), reduced proliferation, induction of stress-related gene expression (e.g., Fos, Egr1), and ultimately, cell death.[8][9][10]
Q2: How can I reduce phototoxicity in my experiments?
A2: To reduce phototoxicity, you should use the lowest light intensity and duration that elicits the desired biological response. Pulsed light is often better tolerated than continuous illumination.[7] Additionally, ensure your cell culture medium does not contain components that become phototoxic upon blue light exposure. Some studies suggest that standard neuronal culture media can contribute to phototoxicity and recommend using photoinert media formulations.[8][9][10]
Q3: Does the wavelength of light matter for phototoxicity?
A3: Yes, shorter wavelengths of light (like the blue light used to activate CRY2) are generally more phototoxic than longer wavelengths (e.g., red or far-red light).[11] However, since CRY2 is specifically activated by blue light, switching to longer wavelengths is not an option. Therefore, optimizing the blue light dosage is critical.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death after light stimulation | Light intensity is too high. | Determine the minimal light power density required for activation and use that for your experiments. |
| Prolonged or continuous light exposure. | Use a pulsed light paradigm (e.g., 2s light pulse every 3 minutes) instead of continuous illumination.[7] | |
| Phototoxic components in the cell culture medium. | Test for phototoxicity by illuminating control cells (without optogenetic constructs) and assessing viability. Consider switching to a photoinert medium if necessary.[8][9][10] |
Experimental Protocol: Assessing Phototoxicity with a Cell Viability Assay
This protocol describes a general method to quantify cell viability after light exposure using a commercially available assay like Calcein AM.[8]
Materials:
-
Cells plated in a multi-well plate.
-
LED light source for stimulation.
-
Calcein AM or other viability stain.
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate cells at a consistent density in a multi-well plate.
-
Expose different wells to a range of light doses (varying intensity, duration, and duty cycle). Include a "no light" control group.
-
After light exposure, incubate the cells for a desired period (e.g., 24 hours).
-
Wash the cells with PBS.
-
Incubate the cells with the Calcein AM solution according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader or quantify the number of viable (fluorescent) cells using a microscope.
-
Normalize the fluorescence values of the light-exposed groups to the "no light" control to determine the percentage of viable cells.
Quantitative Data Summary
| Cell Type | Light Condition | Outcome | Reference |
| Primary rat cortical cultures | 470 nm blue light, 8h exposure | Dose-dependent decrease in cell viability. | [8] |
| Primary rat cortical cultures | 470 nm blue light, 4h, 5% duty cycle | Upregulation of immediate early genes (Fos, Fosb, Egr1). | [9][10] |
| Primary rat cortical cultures | 470 nm blue light | No significant change in circadian clock genes (Bmal1, Cry1, Cry2, Clock, Per2). | [9][10] |
Section 3: CRY2 Clustering and Oligomerization
Upon blue light stimulation, CRY2 has a tendency to form homo-oligomers, leading to the formation of visible clusters or "photobodies." This can be an unwanted side effect if the intended mechanism is CRY2-CIB1 heterodimerization, as clustering can sequester CRY2 and interfere with its interaction with CIB1.
Frequently Asked Questions (FAQs)
Q1: Is CRY2 clustering always an off-target effect?
A1: Not necessarily. While often considered an off-target effect when the goal is CRY2-CIB1 interaction, the clustering property of CRY2 has been harnessed as an optogenetic tool in its own right to induce the oligomerization of target proteins.[12][13][14] However, if you are using the CRY2-CIB1 system for protein recruitment or reconstitution, clustering is generally undesirable.
Q2: What factors influence the extent of CRY2 clustering?
A2: The degree of clustering is dependent on several factors, including the expression level of the CRY2 fusion protein (higher expression leads to more clustering), the intensity of the blue light, and the cellular compartment in which CRY2 is localized (membrane-bound CRY2 has enhanced oligomerization activity).[15]
Q3: How can I minimize CRY2 clustering?
A3: To minimize clustering, use the lowest possible expression level of your CRY2 construct. Some studies have also shown that fusing a bulky protein domain to CIB1 can sterically hinder CRY2-CRY2 interactions and suppress oligomerization.[15] Additionally, engineered versions of CRY2 with reduced clustering potential have been developed.[16]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible CRY2 clusters upon light stimulation | High expression level of CRY2 construct. | Reduce the amount of DNA or virus used for transfection/transduction. |
| High light intensity. | Use the minimum light intensity required for the desired CRY2-CIB1 interaction. | |
| Inherent property of the CRY2 fusion protein. | Consider fusing a larger protein (like GFP) to your CIB1 construct to sterically inhibit CRY2 oligomerization.[15] Explore using engineered CRY2 variants with reduced clustering (e.g., CRY2low).[16] |
Experimental Protocol: Quantification of CRY2 Clustering
This protocol outlines a method for quantifying CRY2 clustering using fluorescence microscopy and image analysis.[15]
Materials:
-
Cells expressing a fluorescently tagged CRY2 fusion protein (e.g., CRY2-mCherry).
-
Fluorescence microscope with a camera and appropriate filter sets.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Acquire fluorescence images of cells before and at various time points after blue light stimulation.
-
In the image analysis software, apply a threshold to the images to segment the clusters from the diffuse cytoplasmic signal.
-
Use the "Analyze Particles" function (or a similar tool) to count the number of clusters and measure their area and intensity.
-
To quantify the extent of clustering, you can calculate metrics such as the total cluster area per cell or the ratio of fluorescence intensity within clusters to the total cellular fluorescence.
-
Compare these metrics across different conditions (e.g., different expression levels, light intensities).
Quantitative Data Summary
| CRY2 Construct | Condition | Observation | Reference |
| Cytoplasmic CRY2-mCh | Intermittent blue light (5 min) | ~20% of COS-7 cells show clusters. | [15] |
| Membrane-bound CRY2-mCh-Sec61 | Intermittent blue light | Drastically enhanced oligomerization compared to cytoplasmic CRY2. | [15] |
| CRY2-mCh-Sec61 + CIB1 | Blue light | Oligomerization is slightly suppressed compared to CRY2 alone. | [15] |
| CRY2-mCh-Sec61 + GFP-CIB1 | Blue light | Oligomerization is more effectively suppressed. | [15] |
Section 4: Interference with Endogenous Pathways
The optogenetic tool CRY2 is derived from Arabidopsis thaliana. However, mammals have their own cryptochromes (CRY1 and CRY2) that are core components of the circadian clock machinery.[17][18] Overexpression of exogenous CRY2 could potentially interfere with these endogenous pathways.
Frequently Asked Questions (FAQs)
Q1: How might exogenous CRY2 interfere with the endogenous circadian clock?
A1: Endogenous mammalian CRY proteins act as transcriptional repressors in the core feedback loop of the circadian clock.[17] Overexpressed plant CRY2, even with its distinct interaction partners, could potentially titrate away common binding factors or have other unforeseen interactions with the clock machinery, although this is not a widely reported issue in the literature for the CRY2/CIB1 system. A study on blue light exposure in neuronal cultures found no significant changes in the expression of key circadian rhythm genes, including endogenous Cry2.[8][9]
Q2: What are the best practices to control for potential interference with endogenous pathways?
A2: The best control is to perform your experiment in cells or animals where the endogenous orthologs have been knocked out, if feasible. For circadian rhythm studies, this would involve using Cry1/Cry2 double-knockout cells or animals.[17][18] Short-term experiments are also less likely to have significant effects on the relatively slow-running circadian clock.
Q3: How can I assess if my optogenetic manipulation is affecting the circadian rhythm?
A3: To assess effects on the circadian clock, you can monitor the rhythmic expression of clock-controlled genes (e.g., Per2, Dbp, Rev-Erbα) using qPCR over a 24-48 hour period.[18] In cell culture, you can use a luciferase reporter driven by a clock-controlled promoter (e.g., Per2-luc) to monitor rhythmicity in real-time.[17] In animals, you can monitor locomotor activity rhythms.[19]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected changes in cell physiology or animal behavior | Interference with endogenous CRY-related pathways. | Perform control experiments expressing a non-functional CRY2 mutant. Assess key outputs of the suspected pathway (e.g., circadian gene expression). |
| Off-target effects of light itself. | Include a "light only" control group (no optogenetic construct expression) to test for light-induced changes. |
Experimental Protocol: Assessing Circadian Rhythm Disruption
This protocol provides a basic workflow for assessing the impact of CRY2-based optogenetic manipulation on circadian gene expression in cultured cells.[17][19]
Materials:
-
Synchronized cell cultures expressing your optogenetic constructs.
-
Control cells (non-transfected or expressing a control vector).
-
Light stimulation setup within a tissue culture incubator.
-
RNA extraction kits.
-
qPCR reagents and primers for key circadian genes (e.g., BMAL1, PER2, DBP, endogenous CRY1/CRY2).
Procedure:
-
Synchronize the circadian clocks in your cell cultures (e.g., by a serum shock or dexamethasone (B1670325) treatment).
-
Divide the cells into experimental groups: no light, and your specific light stimulation paradigm.
-
Following the start of the experiment (post-synchronization), harvest cells for RNA extraction every 4 hours over a 48-hour period.
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the expression levels of your target circadian genes.
-
Plot the gene expression levels over time for each condition. Disruption of the circadian rhythm would be indicated by a loss of rhythmicity or a significant change in the phase or amplitude of the expression peaks compared to the no-light control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intended vs. Off-Target CRY2 Signaling Pathways.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Arabidopsis this compound 2 (CRY2) functions by the photoactivation mechanism distinct from the tryptophan (trp) triad-dependent photoreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIB1 and CO interact to mediate CRY2‐dependent regulation of flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blue Light-Induced Gene Expression Alterations in Cultured Neurons Are the Result of Phototoxic Interactions with Neuronal Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blue Light-Induced Gene Expression Alterations in Cultured Neurons Are the Result of Phototoxic Interactions with Neuronal Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. An optimized optogenetic clustering tool for probing protein interaction and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 14. Optogenetic activation of intracellular signaling based on light-inducible protein-protein homo-interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Dual Characteristics of Light-Induced this compound 2, Homo-oligomerization and Heterodimerization, for Optogenetic Manipulation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional characterization of the CRY2 circadian clock component variant p.Ser420Phe revealed a new degradation pathway for CRY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct and Separable Roles for Endogenous CRY1 and CRY2 within the Circadian Molecular Clockwork of the Suprachiasmatic Nucleus, as Revealed by the Fbxl3Afh Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manipulating circadian clock neuron firing rate resets molecular circadian rhythms and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Chromatin Immunoprecipitation for Cryptochrome
Welcome to the technical support center for troubleshooting chromatin immunoprecipitation (ChIP) experiments targeting the cryptochrome (CRY) protein. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing successful ChIP for this unique transcriptional repressor.
Frequently Asked Questions (FAQs)
Q1: Why is performing ChIP for this compound (CRY) particularly challenging?
A1: ChIP for CRY can be challenging due to several factors inherent to the protein's biology:
-
Transient and Indirect DNA Binding: CRY proteins primarily function as transcriptional repressors by interacting with other DNA-binding proteins, such as the CLOCK-BMAL1 complex, rather than binding directly to DNA itself.[1][2] This indirect association can be difficult to capture and stabilize.
-
Dynamic Expression and Stability: CRY protein levels and stability are often under circadian control and can be influenced by factors like FAD (flavin adenine (B156593) dinucleotide).[3][4][5] This rhythmic expression means that the abundance of the target protein can vary significantly depending on the time of cell harvesting.
-
Complex Formation: CRY proteins are part of large, multi-protein repressive complexes.[1][2] Efficiently cross-linking and immunoprecipitating the entire complex to capture the associated DNA can be difficult.
-
Epitope Masking: The formation of these large protein complexes can potentially mask the antibody binding site (epitope) on CRY, leading to inefficient immunoprecipitation.[6]
Q2: What is the most critical first step to optimize for CRY ChIP?
A2: Cross-linking. Given CRY's transient and indirect association with chromatin, optimizing the cross-linking step is paramount. Insufficient cross-linking will fail to capture the interaction, while over-cross-linking can mask epitopes and make chromatin shearing difficult.[7][8] A time-course and/or formaldehyde (B43269) concentration optimization is highly recommended. For proteins in large complexes or with indirect DNA interactions, a two-step cross-linking protocol using a protein-protein cross-linker followed by formaldehyde may be beneficial.[9][10]
Q3: How do I choose the right antibody for CRY ChIP?
A3: Selecting a high-quality, ChIP-validated antibody is crucial for success.[11][12][13][14]
-
Validation: Look for antibodies that have been previously validated for ChIP applications in publications or by the manufacturer. If a ChIP-grade antibody is not available, one validated for immunoprecipitation (IP) is a good starting point.[13]
-
Polyclonal vs. Monoclonal: Polyclonal antibodies recognize multiple epitopes and may have a higher chance of binding even if some epitopes are masked. However, they can also have higher batch-to-batch variability. Monoclonal antibodies offer high specificity and consistency.
-
Titration: Always perform an antibody titration to determine the optimal concentration for your specific experimental conditions, as too much antibody can increase background signal.[12]
Q4: My CRY ChIP experiment has very low yield. What are the likely causes?
A4: Low DNA yield in a CRY ChIP experiment can stem from several issues:
-
Suboptimal Cell Harvest Time: Due to the circadian rhythm of CRY expression, harvesting cells at a time point when CRY protein levels are low will result in a weak signal.[3]
-
Inefficient Cross-linking: As mentioned, this is a critical step for capturing the CRY complex on the chromatin.[7][8]
-
Poor Antibody Performance: The antibody may have low affinity or the epitope may be masked.[6]
-
Inefficient Cell Lysis or Chromatin Shearing: Incomplete cell lysis will result in less available chromatin, and improperly sized chromatin fragments can lead to poor enrichment.[12]
-
Protein Degradation: CRY protein may be degraded during the experimental procedure. Ensure protease inhibitors are fresh and used throughout.[15][16]
Q5: I am observing high background in my no-antibody (IgG) control. How can I reduce this?
A5: High background in the IgG control indicates non-specific binding of chromatin to the beads or antibody. Here are some strategies to mitigate this:
-
Pre-clearing the Chromatin: Incubate the sheared chromatin with protein A/G beads for an hour before adding the primary antibody. This will remove proteins and other molecules that non-specifically bind to the beads.[11][17]
-
Blocking the Beads: Before adding the antibody, block the beads with a solution containing a non-specific protein (like BSA) and DNA (like salmon sperm DNA) to reduce non-specific binding sites.[17]
-
Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffers (e.g., by increasing salt concentration) to remove non-specifically bound chromatin. However, be cautious as overly stringent washes can also disrupt the specific antibody-protein interaction.
-
Reduce Antibody Concentration: Using too much IgG can lead to increased non-specific binding.
Troubleshooting Guide
This guide addresses common problems encountered during CRY ChIP experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| No or very low DNA yield after ChIP | Inefficient cross-linking. | Optimize formaldehyde concentration (0.5-2%) and incubation time (5-20 minutes). Consider a two-step cross-linking protocol.[9][10] |
| Low abundance of CRY protein. | Harvest cells at a time point corresponding to peak CRY expression if known. Consider treatments that may stabilize CRY protein.[3] | |
| Ineffective antibody. | Use a ChIP-validated antibody. Perform a titration to find the optimal concentration.[12][13][14] Verify CRY expression in your input material by Western blot. | |
| Incomplete cell lysis. | Ensure complete cell lysis by trying different lysis buffers or using mechanical disruption (e.g., dounce homogenizer). | |
| Protein degradation. | Use a fresh cocktail of protease inhibitors in all buffers.[15][16] | |
| High background in negative control (IgG) | Non-specific binding to beads. | Pre-clear the chromatin with beads before immunoprecipitation.[11][17] Block beads with BSA and salmon sperm DNA.[17] |
| Excessive antibody concentration. | Optimize the concentration of both the specific antibody and the IgG control. | |
| Insufficient washing. | Increase the number of washes or the stringency of the wash buffers. | |
| Contaminated reagents. | Prepare fresh buffers and solutions. | |
| Chromatin shearing is inefficient (fragments are too large) | Suboptimal sonication conditions. | Optimize sonication power, duration, and cycles. Ensure the sample is kept cold during sonication.[18][19] |
| Over-cross-linking. | Reduce the formaldehyde concentration or incubation time. Over-cross-linked chromatin is more resistant to shearing.[7][8] | |
| Incorrect cell density. | Ensure the cell density during sonication is within the optimal range for your sonicator.[18] | |
| Chromatin is over-sheared (fragments are too small) | Excessive sonication. | Reduce the sonication time or power.[6] |
| Inconsistent results between replicates | Variation in cell culture conditions. | Ensure consistent cell density, passage number, and harvesting time. |
| Technical variability in the ChIP protocol. | Maintain consistency in all steps, including cross-linking time, sonication, antibody incubation, and washing. | |
| Batch effects from reagents. | Use the same batch of antibodies, beads, and other critical reagents for all replicates. |
Quantitative Data Summary
The following tables provide general quantitative guidelines for a CRY ChIP experiment. Note that optimal values can vary depending on the cell type, experimental conditions, and specific antibody used.
Table 1: Chromatin Preparation and Quantification
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 107 - 5 x 107 cells per IP | Higher cell numbers may be needed for low-abundance proteins like CRY.[12] |
| Formaldehyde Concentration | 0.75% - 1.5% | Optimization is critical. Start with 1% for 10 minutes.[20] |
| Cross-linking Time | 8 - 15 minutes at room temperature | Shorter times may be better to avoid epitope masking.[8] |
| Chromatin Fragment Size | 200 - 700 bp | Verify by running an aliquot of sheared, de-cross-linked DNA on an agarose (B213101) gel.[11] |
| Chromatin Yield per 107 cells | 10 - 50 µg | Varies significantly with cell type and lysis efficiency. |
| Chromatin per IP | 10 - 25 µg | Use a consistent amount across all samples for comparability.[12] |
Table 2: Immunoprecipitation and DNA Recovery
| Parameter | Recommended Range | Notes |
| ChIP-grade Antibody | 1 - 5 µg per IP | Titration is essential for optimal signal-to-noise ratio. |
| IgG Control | Same amount as the specific antibody | Use a non-specific IgG from the same host species. |
| Incubation Time | 4 hours to overnight at 4°C | Longer incubation may increase yield but also background. |
| Wash Buffer Salt Concentration | Low salt: 150 mM NaCl; High salt: 500 mM NaCl | The number and stringency of washes need to be optimized. |
| Expected DNA Yield (post-IP) | 0.1 - 1.0% of input | Highly dependent on the abundance of the target protein at the specific genomic loci. |
Experimental Protocols
Detailed Protocol: Cross-linking and Chromatin Preparation
-
Cell Culture and Harvesting:
-
Culture cells to 80-90% confluency. For circadian experiments, ensure harvesting occurs at the desired, consistent time point.
-
To harvest, add formaldehyde directly to the culture medium to a final concentration of 1% (start with this, but optimize).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
-
Quenching:
-
Add glycine (B1666218) to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, KCl, IGEPAL CA-630, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).[18]
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate on ice to shear the chromatin. Use short pulses with cooling periods in between to prevent overheating and protein denaturation.[21][19]
-
Optimization is critical: Perform a time-course of sonication to determine the optimal conditions to achieve fragments predominantly in the 200-700 bp range.
-
After sonication, centrifuge at high speed to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Chromatin Quantification:
-
Take an aliquot of the soluble chromatin, reverse the cross-links (by heating with NaCl and treating with Proteinase K), and purify the DNA.
-
Measure the DNA concentration using a spectrophotometer or fluorometer. Run the purified DNA on an agarose gel to verify the fragment size.
-
Detailed Protocol: Immunoprecipitation, Elution, and DNA Purification
-
Pre-clearing and Antibody Incubation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C on a rotator to pre-clear the chromatin.[11][17]
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the anti-CRY antibody (and IgG control in a separate tube) and incubate overnight at 4°C with rotation.
-
-
Immunocomplex Capture:
-
Add pre-blocked protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with different buffers to remove non-specifically bound proteins and DNA. A typical wash series includes:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Cross-link Reversal:
-
Resuspend the washed beads in a fresh elution buffer (containing SDS and sodium bicarbonate).
-
Incubate at 65°C for 15-30 minutes with vortexing to elute the immunocomplexes.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add NaCl to the eluate to reverse the cross-links and incubate at 65°C for at least 4-6 hours (or overnight).
-
Add RNase A and Proteinase K to digest RNA and proteins, respectively.[11]
-
-
DNA Purification:
-
Purify the DNA using a commercial PCR purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.[11][22]
-
Elute the final DNA in a small volume of nuclease-free water or TE buffer. The DNA is now ready for downstream analysis like qPCR or sequencing.
-
Visualizations
This compound's Role in the Circadian Clock
Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.
General ChIP Experimental Workflow
Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Troubleshooting Logic: Low ChIP Signal
Caption: A decision-making diagram for troubleshooting low signal in a CRY ChIP experiment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting Cryptochromes in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAD regulates this compound protein stability and circadian clock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAD Regulates this compound Protein Stability and Circadian Clock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. First-Time ChIRP-seq Projects: 7 Pitfalls to Avoid - Creative Proteomics [iaanalysis.com]
- 8. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-step cross-linking for analysis of protein-chromatin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. ChIP Antibodies | Antibodies.com [antibodies.com]
- 14. ChIPâqPCR Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 15. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 18. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. encodeproject.org [encodeproject.org]
Technical Support Center: Optimizing Fixation Methods for Cryptochrome Immunofluorescence
Welcome to the technical support center for optimizing cryptochrome (CRY) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the quality and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound immunofluorescence: paraformaldehyde (PFA) or methanol (B129727)?
A1: The optimal fixation method depends on the specific this compound isoform (CRY1 or CRY2), the antibody used, and the experimental goals. Both paraformaldehyde (PFA), a crosslinking fixative, and cold methanol, a precipitating fixative, can be used for this compound immunofluorescence.[1]
-
Paraformaldehyde (PFA) is recommended for preserving cellular morphology and is often suitable for nuclear and mitochondrial proteins.[2] It works by creating chemical cross-links between proteins, which can sometimes mask the epitope recognized by the primary antibody.[1]
-
Methanol fixation can be advantageous for some monoclonal antibodies that recognize internal protein structures.[2] It dehydrates the cells and precipitates proteins, which can expose certain epitopes. However, it may not preserve cellular architecture as well as PFA and can lead to the loss of some soluble proteins.[1][2]
For a direct comparison of their general characteristics, refer to the table below.
Q2: I am getting a very weak or no signal for my this compound staining. What are the possible causes and solutions?
A2: Weak or no signal is a common issue, often related to the low abundance of endogenous cryptochromes.[3] Here are several troubleshooting steps:
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal dilution.[4][5]
-
Inadequate Fixation or Permeabilization: The fixation protocol may be masking the epitope. Try switching from PFA to cold methanol fixation or vice-versa.[4] Ensure permeabilization is sufficient for the antibody to access the nuclear cryptochromes.
-
Low Protein Expression: Cryptochromes are often low-abundance proteins.[3] Consider using a signal amplification method, such as a tyramide signal amplification (TSA) system, to enhance the signal.[4][6]
-
Antibody Inactivity: Ensure your primary and secondary antibodies are stored correctly and have not lost activity due to repeated freeze-thaw cycles.[4]
Q3: My background fluorescence is very high, obscuring the specific this compound signal. How can I reduce it?
A3: High background can be caused by several factors:
-
Antibody Concentration Too High: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[5]
-
Insufficient Blocking: Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[5]
-
Inadequate Washing: Increase the number and duration of washing steps between antibody incubations.[7]
-
Autofluorescence: PFA fixation can sometimes increase autofluorescence. A quenching step with ammonium (B1175870) chloride after fixation may help.[8]
Q4: How can I ensure I am accurately imaging the nuclear localization of cryptochromes?
A4: Since cryptochromes are primarily nuclear proteins, optimizing for nuclear staining is crucial.
-
Fixation: PFA is generally recommended for preserving nuclear proteins.[2]
-
Permeabilization: Use a detergent like Triton X-100 to ensure the nuclear membrane is adequately permeabilized for antibody entry.[9]
-
Counterstaining: Always use a nuclear counterstain like DAPI to confirm the localization of your this compound signal within the nucleus.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Weak or No Signal | Suboptimal primary antibody concentration. | Titrate the primary antibody to find the optimal concentration.[7] |
| Low expression of this compound. | Use a signal amplification system (e.g., TSA kit).[4] | |
| Inadequate fixation masking the epitope. | Try a different fixation method (e.g., switch from PFA to cold methanol).[4] | |
| Ineffective permeabilization. | Optimize permeabilization time and detergent concentration for nuclear entry.[5] | |
| High Background | Primary or secondary antibody concentration too high. | Decrease the antibody concentrations.[5] |
| Insufficient blocking. | Increase blocking time or change blocking agent (e.g., 5% normal serum).[7] | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations.[7] | |
| Tissue/cell autofluorescence. | For PFA fixation, add a quenching step with ammonium chloride.[8] | |
| Non-specific Staining | Cross-reactivity of secondary antibody. | Run a control with only the secondary antibody. |
| Primary antibody is of poor quality. | Use a primary antibody validated for immunofluorescence.[5] | |
| Poor Morphology | Harsh fixation or permeabilization. | Reduce fixation time or use a milder permeabilization agent.[2] |
| Cells detached from the slide. | Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence.[2] |
Data Presentation
Comparison of Fixation Methods for Immunofluorescence
| Parameter | 4% Paraformaldehyde (PFA) | -20°C Methanol |
| Principle | Cross-linking of proteins.[1] | Dehydration and protein precipitation.[1] |
| Morphology Preservation | Generally excellent.[2] | Can alter cellular architecture.[2] |
| Antigenicity | May mask epitopes.[2] | Can expose some internal epitopes.[2] |
| Suitability for Nuclear Proteins | Recommended.[2] | Can be effective, as shown for CRY1 in HeLa cells.[11] |
| Permeabilization Required | Yes, typically with a detergent like Triton X-100.[12] | Acts as both fixative and permeabilizing agent.[1] |
| Potential Issues | Can induce autofluorescence.[2] | May cause loss of soluble proteins.[2] |
Quantitative Analysis of CRY1 Immunofluorescence in Rat Hippocampus
This table summarizes data on CRY1 protein levels in the rat hippocampus after traumatic brain injury (TBI), as measured by mean fluorescence values. This demonstrates a method for quantifying changes in this compound expression using immunofluorescence.
| Condition | Relative CRY1 Mean Fluorescence Intensity (Fold Change vs. Naïve) |
| Naïve | 1.0 |
| Traumatic Brain Injury (TBI) | Significantly reduced vs. Naïve[13] |
Data is based on a study by Godavarthi et al., 2012, which showed a significant reduction in CRY1 protein levels in the hippocampus 20 hours after severe TBI.[13]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for this compound Immunofluorescence
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against your this compound target, diluted in the blocking solution, overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope with the appropriate filters.
Protocol 2: Methanol Fixation for this compound Immunofluorescence
This protocol is an alternative that may be suitable for certain this compound antibodies.
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation and Permeabilization: Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against your this compound target, diluted in the blocking solution, overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a DAPI solution for 5 minutes.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Visualizations
This compound Signaling Pathway
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 11. This compound 1 antibody (13474-1-AP) | Proteintech [ptglab.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Item - Immunofluorescence detection of Cryptochrome1 (CRY1) protein expression in hippocampal neurons from naïve rats (AâC) and injured rats (DâF). - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Enhancing Recombinant Cryptochrome Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant cryptochromes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of these unique blue-light photoreceptors, with a primary focus on improving their solubility.
Frequently Asked Questions (FAQs)
Q1: My recombinant cryptochrome is mostly insoluble. What are the initial steps I should take to improve its solubility?
A1: Insoluble protein expression, often forming inclusion bodies in E. coli, is a common issue. Here are the primary troubleshooting steps:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[1][2][3]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer, such as IPTG (e.g., to 0.01-0.1 mM), can decrease the rate of protein expression, thereby reducing the likelihood of aggregation.[1][2][4][5]
-
Optimize Lysis Buffer: The composition of your lysis buffer is critical. Ensure it contains adequate salt concentrations (e.g., 300-500 mM NaCl) to minimize non-specific interactions.[1] Consider adding stabilizing osmolytes like glycerol (B35011) or sorbitol, and ensure the pH is optimal for your specific this compound's stability.[6]
-
Consider a Different Fusion Tag: If you are using a small tag like His-tag, consider switching to a larger, more effective solubility-enhancing tag such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST). These larger tags can significantly improve the solubility of passenger proteins.[1][7][8]
Q2: What are solubility-enhancing fusion tags, and which one should I choose for my this compound construct?
A2: Solubility-enhancing fusion tags are proteins or peptides that are genetically fused to a target protein to improve its solubility and facilitate proper folding.[7][8] The choice of tag can be protein-dependent, and it is often necessary to screen multiple tags to find the most effective one for your this compound.
| Fusion Tag | Size | Mechanism of Action | Considerations |
| His-tag (6xHis) | ~0.8 kDa | Small size, primarily for purification via Immobilized Metal Affinity Chromatography (IMAC). It has a minimal effect on solubility.[9] | May not be sufficient to solubilize aggregation-prone proteins. Its position (N- or C-terminus) can impact solubility. |
| Glutathione S-transferase (GST) | ~26 kDa | A highly soluble protein that can enhance the solubility of its fusion partner.[8][10] Also allows for affinity purification on glutathione-based resins. | The large size may interfere with the structure and function of the target protein. Protease cleavage is often required to remove the tag. |
| Maltose-Binding Protein (MBP) | ~42 kDa | One of the most effective solubility enhancers.[8][11] It is thought to act as a chaperone, assisting in the proper folding of the fusion partner.[11] | Very large tag, which can impact overall yield and may need to be cleaved. It allows for purification on amylose (B160209) resins.[9] |
| Small Ubiquitin-like Modifier (SUMO) | ~11 kDa | A smaller solubility tag that has been shown to improve the expression and solubility of recombinant proteins.[12] | Can be cleaved by specific proteases that recognize the tertiary structure of SUMO, often resulting in a native N-terminus of the target protein. |
Q3: Can additives in the lysis buffer or culture medium improve this compound solubility?
A3: Yes, certain chemical additives can significantly enhance the solubility of recombinant proteins. These can be included in the growth medium or the lysis buffer.
-
Osmolytes: Molecules like sorbitol, glycerol, and trehalose (B1683222) can stabilize proteins in their native conformation and reduce aggregation.[13][14] For example, the addition of 0.5 M sorbitol to the culture medium has been shown to increase the soluble fraction of some recombinant proteins.[7]
-
Amino Acids: L-arginine is a common additive used to suppress protein aggregation and can be included in both culture media and lysis/purification buffers.[7][15]
-
Reducing Agents: DTT or β-mercaptoethanol in the lysis buffer help to maintain a reducing environment, preventing the formation of incorrect disulfide bonds, which can lead to aggregation.
-
Cofactors: Cryptochromes are flavoproteins, and the presence of their flavin adenine (B156593) dinucleotide (FAD) cofactor is essential for their stability and function.[4][16] Adding FAD to the lysis and purification buffers can improve the yield of soluble, functional protein.[4][16]
Q4: What is the role of chaperone co-expression in improving this compound solubility?
A4: Molecular chaperones are proteins that assist in the correct folding of other proteins and prevent their aggregation.[6] Overexpressing chaperones along with your recombinant this compound in E. coli can significantly increase the yield of soluble protein.[6][11] Common chaperone systems used for this purpose include GroEL/GroES and DnaK/DnaJ/GrpE.[6][17] It is often necessary to screen different chaperone combinations to find the most effective one for your specific this compound.[6][11]
Troubleshooting Guides
Problem 1: Low yield of soluble this compound after cell lysis.
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption by optimizing your lysis method (e.g., sonication power and duration, or pressure for French press). The composition of the lysis buffer is also crucial for efficient protein extraction.[18] |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent proteolytic degradation of your target protein.[3] |
| Protein Precipitation during Lysis | Perform all lysis steps at 4°C to minimize protein aggregation and degradation. Ensure the lysis buffer has an optimal pH and ionic strength for your this compound's stability.[1] |
| Suboptimal Expression Conditions | Re-evaluate your expression conditions. Try a lower induction temperature (16-20°C) for a longer period (e.g., overnight).[2][3] Test a range of inducer concentrations.[4][5] |
Problem 2: Purified this compound precipitates over time.
| Possible Cause | Suggested Solution |
| Suboptimal Buffer Conditions | The storage buffer is critical for long-term stability. Screen different buffer conditions, varying the pH, salt concentration, and additives. |
| Protein Concentration is too High | High protein concentrations can lead to aggregation. Determine the maximum soluble concentration for your this compound and store it at or below this concentration. |
| Absence of Stabilizing Agents | Add stabilizing agents such as glycerol (10-25% v/v) or L-arginine to the final storage buffer to prevent aggregation. |
| Oxidation | Include a reducing agent like DTT or TCEP in the storage buffer if your this compound has sensitive cysteine residues. |
Quantitative Data Summary
The following table provides illustrative data on the effect of additives on the solubility of a recombinant protein, HypF-N, expressed in E. coli. While this data is not for this compound, it demonstrates the potential impact of such additives. Researchers are encouraged to perform similar optimization experiments for their specific this compound construct.
Table 1: Effect of Chemical Chaperones on the Solubility of Recombinant HypF-N [7]
| Additive in Growth Medium | Concentration | Soluble Protein Fraction (%) |
| None (Control) | - | ~6% |
| L-Arginine | 0.2 M | 24% |
| Sorbitol | 0.5 M | 68% |
| Trehalose | 0.5 M | 58% |
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged this compound for Solubility Analysis
This protocol describes a small-scale expression and lysis procedure to assess the solubility of a His-tagged this compound construct in E. coli.
-
Transformation and Culture:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your His-tagged this compound.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C with shaking.
-
-
Induction:
-
When the OD600 reaches 0.6-0.8, cool the culture to the desired induction temperature (e.g., 18°C).
-
Add IPTG to a final concentration of 0.1 mM.
-
Incubate at 18°C with shaking for 16-20 hours.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5 minutes of sonication time, or until the lysate is no longer viscous.
-
-
Fractionation:
-
Take a 50 µL aliquot of the total lysate.
-
Centrifuge the remaining lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in the same volume of Lysis Buffer as the collected supernatant.
-
-
Analysis:
-
Analyze the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting with an anti-His-tag antibody to determine the proportion of soluble this compound.
-
Protocol 2: Affinity Purification of Soluble His-tagged this compound
This protocol outlines the purification of soluble His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC).
-
Prepare Lysate:
-
Prepare a clarified cell lysate from a larger culture volume (e.g., 1 L) as described in Protocol 1, steps 1-5. Ensure the lysate is filtered through a 0.45 µm filter before loading onto the column.
-
-
Equilibrate IMAC Column:
-
Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).
-
-
Load Sample:
-
Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.
-
-
Wash Column:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elute Protein:
-
Elute the bound His-tagged this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM DTT). Collect fractions and monitor the elution peak by absorbance at 280 nm.
-
-
Analyze Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column to remove the imidazole.
-
Visualizations
Caption: Experimental workflow for recombinant this compound expression, lysis, and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian Cry1 and Cry2 are essential for maintenance of circadian rhythms | Semantic Scholar [semanticscholar.org]
- 3. sjsu.edu [sjsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the solubility of recombinant proteins in Escherichia coli by using hexahistidine-tagged maltose-binding protein as a fusion partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli [mdpi.com]
- 14. Effect of organic effectors on chromatin solubility, DNA-histone H1 interactions, DNA and histone H1 structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Mocr: a novel fusion tag for enhancing solubility that is compatible with structural biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification | FRISBI [frisbi.eu]
Technical Support Center: Enhancing the Stability of Cryptochrome Mutants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with cryptochrome (CRY) mutants.
Frequently Asked Questions (FAQs)
Q1: My this compound mutant expresses at very low levels or is insoluble. What can I do?
A1: Low yield and insolubility are common issues with recombinant protein expression, particularly for mutants. Here are several strategies to troubleshoot this problem:
-
Optimize Expression Conditions:
-
Temperature: Lowering the expression temperature (e.g., to 16-18°C) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[1]
-
Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). Sometimes, a lower concentration can lead to slower, more controlled expression and better folding.
-
Expression Host: Consider using an E. coli strain specifically designed for difficult-to-express proteins, such as those containing chaperones to assist in folding.[1]
-
-
Vector and Fusion Tags:
-
Lysis and Purification:
-
Lysis Buffer: Include additives in your lysis buffer that can help stabilize the protein, such as glycerol (B35011) (e.g., 10-20%), non-detergent sulfobetaines, or low concentrations of mild detergents.[3]
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent degradation.[4]
-
Q2: My purified this compound mutant is unstable and precipitates over time. How can I improve its stability in solution?
A2: Maintaining the stability of a purified this compound mutant is crucial for downstream applications. Here are some key strategies:
-
Buffer Optimization:
-
pH and Salt Concentration: The stability of a protein is highly dependent on the pH and ionic strength of the buffer. Perform a buffer screen to identify the optimal pH and salt concentration for your specific mutant. A thermal shift assay is an excellent high-throughput method for this.[5][6]
-
Additives: Including stabilizing agents in your storage buffer can be beneficial. Common additives include:
-
Glycerol: Typically used at 10-50% (v/v) to act as a cryoprotectant and protein stabilizer.
-
Reducing Agents: DTT or β-mercaptoethanol can prevent oxidation of cysteine residues.
-
Cofactors: For cryptochromes, the presence of its cofactor, Flavin Adenine Dinucleotide (FAD), is critical for stability.[7][8] Consider adding excess FAD during purification and in the final storage buffer.[9]
-
-
-
Handling and Storage:
-
Temperature: Keep the protein on ice at all times during purification and store it at -80°C for long-term use.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to protein aggregation and degradation. Aliquot the purified protein into single-use volumes.
-
Q3: How can I determine the half-life of my this compound mutant in cells?
A3: The half-life of a protein can be determined using a cycloheximide (B1669411) (CHX) chase assay. CHX is a potent inhibitor of eukaryotic protein synthesis.[10] By treating cells with CHX and then monitoring the protein levels of your this compound mutant over time via Western blotting, you can calculate its degradation rate and half-life.[11][12]
Q4: My this compound mutant appears to be rapidly degraded in cells. What are the potential molecular mechanisms?
A4: Rapid degradation of cryptochromes is often mediated by the ubiquitin-proteasome system. Key factors include:
-
E3 Ubiquitin Ligases: In mammals, F-box proteins such as FBXL3 and FBXL21 are components of SCF E3 ubiquitin ligase complexes that target cryptochromes for ubiquitination and subsequent degradation by the 26S proteasome.[13][14] In plants, COP1 and SPA proteins are involved in CRY2 degradation.[15][16]
-
Light-Dependence: In many organisms, the degradation of cryptochromes is light-dependent. For example, Drosophila CRY is rapidly degraded upon light exposure.[17]
-
Phosphorylation: Phosphorylation can act as a signal for ubiquitination. For instance, phosphorylation of plant CRY2 is a prerequisite for its ubiquitination and degradation.[15]
-
C-Terminal Tail: The C-terminal tail of cryptochromes can play a regulatory role in their stability. Deletions or mutations in this region can lead to constitutively active and potentially less stable proteins.[18][19]
Troubleshooting Guides
Issue 1: Low Protein Yield After Affinity Chromatography
| Possible Cause | Troubleshooting Step |
| Poor initial expression | Verify expression with a small-scale culture before proceeding to a large-scale prep. Optimize expression conditions as described in the FAQs.[4] |
| Inefficient cell lysis | Ensure complete cell lysis by trying different methods (e.g., sonication, French press) or optimizing the lysis buffer composition.[4] |
| Protein is in inclusion bodies | After cell lysis, analyze both the soluble and insoluble fractions by SDS-PAGE. If the protein is in the insoluble pellet, consider optimizing expression for solubility (see FAQs) or developing a refolding protocol.[20] |
| Issues with affinity tag | Ensure the affinity tag is accessible and not sterically hindered. Consider moving the tag to the other terminus of the protein. |
| Suboptimal binding/elution | Optimize the binding and elution conditions (e.g., pH, salt concentration, imidazole (B134444) concentration for His-tags).[4] |
Issue 2: Inconsistent Results in Thermal Shift Assays (TSA)
| Possible Cause | Troubleshooting Step |
| Protein aggregation | Centrifuge the protein sample before the assay to remove any aggregates. Ensure the protein concentration is within the optimal range for the assay. |
| Interference from buffer components | Some buffer components can interfere with the fluorescent dye. Run appropriate controls with buffer and dye alone.[5] |
| Incorrect dye concentration | Optimize the concentration of the fluorescent dye (e.g., SYPRO Orange) for your specific protein and concentration.[6] |
| Instrument settings | Ensure the correct filter set and a suitable temperature ramp rate are used on the real-time PCR machine.[21] |
Data Presentation
Table 1: Effect of FAD on this compound Stability
| Protein | Condition | Half-life (hours) | Fold Change in Stability | Reference |
| Endogenous CRY1 (NIH3T3 cells) | Control | ~4 | - | [8] |
| Endogenous CRY1 (NIH3T3 cells) | + 100 µM FAD | ~8 | 2.0 | [8] |
| Endogenous CRY2 (NIH3T3 cells) | Control | ~2 | - | [8] |
| Endogenous CRY2 (NIH3T3 cells) | + 100 µM FAD | ~6 | 3.0 | [8] |
Table 2: Half-life of CRY1 Mutants in the Presence of E3 Ligases
| CRY1 Variant | E3 Ligase | Half-life (hours) | Reference |
| Wild-type CRY1 | FBXL3 | ~2.5 | [13] |
| Wild-type CRY1 | FBXL21 | ~7.5 | [13] |
| K107R CRY1 | FBXL3 | ~4.0 | [13] |
| K228R CRY1 | FBXL3 | ~3.8 | [13] |
Table 3: Melting Temperatures (Tm) of Arabidopsis cry1 Wild-type and Mutants
| Protein | Condition | Tm (°C) | ΔTm (°C) | Reference |
| cry1WT | No additive | ~45.5 | - | [22] |
| cry1WT | + ATP | ~50.0 | +4.5 | [22] |
| cry1L407F | No additive | ~44.5 | - | [22] |
| cry1L407F | + ATP | ~49.0 | +4.5 | [22] |
| cry1Y402A | No additive | ~45.0 | - | [22] |
| cry1Y402A | + ATP | ~45.5 | +0.5 | [22] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-life Determination
This protocol is adapted from established methods to determine the in vivo half-life of a target protein.[11][12][23]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis. The optimal concentration should be determined empirically for your cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time course should be optimized based on the expected stability of your protein.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatants using a standard method (e.g., BCA assay).
-
Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to your this compound mutant and a primary antibody for a stable loading control protein (e.g., β-actin, GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for your this compound mutant and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the this compound band to the loading control band for each time point.
-
Plot the normalized protein level (as a percentage of the level at time 0) against time.
-
Calculate the half-life (t₁/₂) by determining the time it takes for the protein level to decrease to 50% of its initial value. This can be done by fitting the data to a one-phase exponential decay curve.
-
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability
This protocol outlines a general procedure for performing a thermal shift assay using a real-time PCR instrument.[5][6][21]
-
Sample Preparation:
-
Prepare your purified this compound mutant at a final concentration of approximately 1-5 µM in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x).
-
In a 96-well PCR plate, prepare your experimental reactions. Each reaction should contain the protein, the fluorescent dye (e.g., at a final concentration of 5x), and the condition to be tested (e.g., different buffers, pH values, salt concentrations, or potential ligands). Include appropriate controls (e.g., protein in its standard buffer, buffer with dye only).
-
-
Thermal Denaturation:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set up a melt curve experiment. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Set the instrument to record fluorescence at each temperature increment using the appropriate excitation and emission wavelengths for your chosen dye (e.g., for SYPRO Orange, use a channel that detects orange light).[21]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. You should observe a sigmoidal curve.
-
The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein, which is an indicator of its thermal stability.
-
Determine the Tm by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melt curve.
-
Compare the Tm of the protein under different conditions. An increase in Tm indicates stabilization, while a decrease suggests destabilization.
-
Mandatory Visualization
Caption: this compound degradation pathway.
Caption: Cycloheximide chase assay workflow.
Caption: Thermal Shift Assay (TSA) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Expression and Purification of Cryptochrome1 from Columbia livia in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAD regulates this compound protein stability and circadian clock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A central role for ubiquitination within a circadian clock protein modification code [frontiersin.org]
- 15. The Blue Light-Dependent Polyubiquitination and Degradation of Arabidopsis Cryptochrome2 Requires Multiple E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of Arabidopsis CRY2 Is Regulated by SPA Proteins and Phytochrome A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drosophila this compound: Variations in Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of a Novel Allelic Series of this compound Mutants via Mutagenesis Reveals Residues Involved in Protein-Protein Interaction and CRY2-Specific Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photic Signaling by this compound in the Drosophila Circadian System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Hyperactivity of the Arabidopsis this compound (cry1) L407F mutant is caused by a structural alteration close to the cry1 ATP-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Artifacts in Cryptochrome Overexpression Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of cryptochrome (CRY) overexpression studies and avoid common artifacts.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound overexpression experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High basal activity or "leaky" expression in the dark | - Promoter of the expression vector is not tightly regulated. - this compound fusion protein is inherently unstable and partially active without light. | - Use an inducible expression system with low basal activity (e.g., Tet-On/Tet-Off). - Optimize the concentration of the inducing agent to achieve the lowest possible expression level that still yields a detectable phenotype. - Perform control experiments with non-illuminated cells to quantify the level of basal activity. |
| Protein aggregation or formation of intracellular puncta | - Overexpression levels are too high, exceeding the cell's folding capacity. - The fusion tag or linker is promoting aggregation. - Suboptimal cellular conditions (e.g., pH, ionic strength). | - Reduce the concentration of the transfection reagent or the amount of plasmid DNA used.[1] - Use a weaker promoter or an inducible system to lower expression levels. - Test different fusion tags (e.g., smaller tags like HA or FLAG) or optimize the linker sequence between CRY and the protein of interest. - Optimize cell culture conditions, such as temperature and buffer composition.[2][3] - Include stabilizing additives in the culture medium, such as glycerol (B35011) or non-detergent sulfobetaines.[3] |
| Off-target effects or unexpected phenotypes | - High levels of overexpressed this compound are sequestering endogenous binding partners, leading to their functional depletion. - The this compound fusion protein is interacting with unintended cellular components. - The light stimulation itself is causing cellular stress or phototoxicity. | - Perform dose-response experiments to determine the minimal expression level required for the desired effect. - Use control vectors expressing only the fusion tag or a non-functional this compound mutant to distinguish between effects of the tag and the this compound itself. - Conduct rescue experiments by co-expressing the putative sequestered endogenous protein. - Include a "light-only" control group (cells without the CRY construct exposed to the same light stimulus) to assess for phototoxicity. |
| Variability in light-induced responses | - Inconsistent light delivery (intensity, duration, wavelength). - Cellular heterogeneity in transfection efficiency and protein expression. - Differences in the redox state of the flavin cofactor. | - Use a calibrated light source and ensure uniform illumination across all samples. - Use a fluorescent reporter to sort cells with similar expression levels (e.g., via FACS). - Pre-incubate cells in the dark for a consistent period before light stimulation to allow for the flavin cofactor to return to its resting state. |
| Difficulty in reproducing results | - Lack of proper controls. - Insufficient validation of this compound expression and activity. - Cell line-specific effects. | - Include all necessary controls: mock-transfected, vector-only, light-only, and dark controls. - Validate this compound expression levels by Western blot and functionality through a known light-dependent interaction or localization assay. - Confirm key findings in a different cell line to ensure the observed effects are not cell-type specific. |
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound overexpression studies?
A1: The most common artifacts include:
-
Leaky Activity: Basal, light-independent activity of the overexpressed this compound, which can obscure the true light-dependent effects.
-
Protein Aggregation: High concentrations of this compound can lead to the formation of non-functional protein aggregates or puncta within the cell.[1][2]
-
Off-Target Effects: Overexpressed cryptochromes can interact with unintended cellular partners, leading to phenotypes that are not directly related to their canonical signaling pathways.
-
Phototoxicity: The light used to activate cryptochromes can itself be stressful to cells, leading to artifacts unrelated to this compound activity.[4]
Q2: How can I control for light-independent effects of this compound overexpression?
A2: It is crucial to include a "dark" control in all experiments. This involves cells that are transfected with the this compound construct but are not exposed to the activating light. Comparing the phenotype of the dark control to mock-transfected or vector-only transfected cells will reveal any light-independent effects of this compound overexpression.
Q3: What is the best way to quantify the expression level of my this compound fusion protein?
A3: Western blotting is the most common and reliable method to quantify the expression level of your this compound fusion protein.[5][6][7] It is important to use a validated antibody against either the this compound itself or the fusion tag. A loading control (e.g., GAPDH, β-actin) should always be included to normalize for protein loading differences between samples.
Q4: How do I choose the right expression system to minimize artifacts?
A4: An inducible expression system, such as the Tet-On or Tet-Off system, is highly recommended.[8] These systems allow for tight control over the timing and level of protein expression, which can significantly reduce artifacts associated with constitutive high-level expression. By using the lowest possible concentration of the inducer that still gives a functional response, you can minimize off-target effects and protein aggregation.
Q5: What are the key considerations for the light stimulation protocol?
A5: Key considerations include:
-
Wavelength: Use a light source with a narrow bandwidth centered around the activation peak of your specific this compound (typically blue light, ~450-485 nm).[9]
-
Intensity: Use the lowest light intensity that elicits a robust response to minimize phototoxicity. This should be empirically determined for your specific experimental setup.
-
Duration and Pattern: The duration and pattern of light stimulation (e.g., continuous vs. pulsed) can influence the cellular response and should be optimized and kept consistent across experiments.
-
Controls: Always include a "light-only" control (untransfected cells exposed to the same light stimulus) to account for any effects of the light itself.
Experimental Protocols
Protocol 1: Validating this compound Expression and Localization
This protocol describes how to validate the expression and light-dependent localization of a CRY2-mCherry fusion protein.
Materials:
-
HEK293T cells
-
Lipofectamine 3000
-
Opti-MEM
-
DMEM with 10% FBS
-
Plasmid encoding CRY2-mCherry
-
DAPI stain
-
Confocal microscope with a blue light laser for activation and appropriate lasers for mCherry and DAPI imaging.
Procedure:
-
Seed HEK293T cells on glass-bottom dishes.
-
Transfect cells with the CRY2-mCherry plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium.
-
For the "dark" control, keep a subset of dishes protected from light.
-
For the "light" condition, expose the cells to blue light (e.g., 470 nm) for 1-5 minutes.
-
Immediately after light exposure, fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Image the cells using a confocal microscope.
-
Validation: In the dark control, CRY2-mCherry should show diffuse cytoplasmic and nuclear localization. In the light-stimulated cells, CRY2-mCherry should form distinct puncta or clusters in the nucleus.[10]
Protocol 2: Quantifying this compound Expression Levels by Western Blot
This protocol outlines the steps for quantifying the relative expression levels of a FLAG-tagged this compound.
Materials:
-
Transfected cells from Protocol 1 (both dark and light conditions)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
Primary antibodies: anti-FLAG and anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies (anti-FLAG and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ. The band intensity of the FLAG-tagged this compound is normalized to the intensity of the GAPDH loading control. This allows for a comparison of relative expression levels between different conditions.[5][6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Light-induced dimerization of CRY2 and CIB1.
Caption: Workflow for troubleshooting artifacts.
References
- 1. Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Deep 2-photon imaging and artifact-free optogenetics through transparent graphene microelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the CRY2 circadian clock component variant p.Ser420Phe revealed a new degradation pathway for CRY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optogenetic control of gene expression using this compound 2 and a light-activated degron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-activated this compound Reacts with Molecular Oxygen to Form a Flavin–Superoxide Radical Pair Consistent with Magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Researcher's Guide to Validating Novel Cryptochrome Protein-Protein Interactions In Vivo
For researchers, scientists, and drug development professionals, the validation of novel protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This is particularly true for the study of cryptochromes (CRYs), a class of flavoproteins sensitive to blue light that are integral to circadian rhythms and magnetoreception across various species.
This guide provides a comprehensive comparison of four widely used in vivo techniques for validating novel cryptochrome PPIs: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Förster Resonance Energy Transfer (FRET), and Bimolecular Fluorescence Complementation (BiFC). We will delve into the principles of each method, present available quantitative data for comparison, provide detailed experimental protocols, and visualize key signaling pathways and experimental workflows.
Comparative Analysis of In Vivo PPI Validation Methods
The choice of an appropriate in vivo method for validating this compound PPIs depends on various factors, including the nature of the interaction (transient vs. stable), the desired level of quantification, and the subcellular localization of the interacting proteins. The following tables provide a comparative overview of these techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Förster Resonance Energy Transfer (FRET) | Bimolecular Fluorescence Complementation (BiFC) |
| Principle | An antibody targets a "bait" protein, co-precipitating it along with its interacting "prey" proteins from a cell lysate. | Reconstitution of a functional transcription factor in the yeast nucleus upon interaction of a "bait" and "prey" fusion protein, leading to reporter gene expression. | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore when fused to interacting proteins. | Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting proteins. |
| Interaction Environment | In vivo (within the cell), but analyzed ex vivo from cell lysates. | In vivo within the yeast nucleus. | In vivo in the native cellular environment of various cell types. | In vivo in the native cellular environment of various cell types. |
| Detection Type | Indirect detection of interaction within a complex. | Binary interaction detection. | Proximity-based, allowing for the study of direct interactions. | Proximity-based, indicating close association. |
| Light-Dependency Suitability | Well-suited for light-dependent interactions by controlling light exposure before and during cell lysis.[1][2] | Adaptable for light-dependent interactions by controlling illumination of yeast cultures.[3] | Excellent for real-time monitoring of light-induced interactions in living cells. | Well-suited for visualizing light-induced interactions. |
| Performance Metric | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Förster Resonance Energy Transfer (FRET) | Bimolecular Fluorescence Complementation (BiFC) |
| Sensitivity | Can detect relatively weak and transient interactions, especially when combined with cross-linking agents. | Can detect transient interactions but may miss interactions that do not occur in the nucleus. | Highly sensitive to the distance (1-10 nm) and orientation between fluorophores.[4] | Very sensitive, as the fluorescent signal is typically irreversible, allowing for the detection of weak or transient interactions.[5][6] |
| Quantitative Potential | Semi-quantitative; can estimate the relative abundance of interacting proteins through Western blotting. | Can be made quantitative by measuring reporter gene expression levels (e.g., β-galactosidase activity).[3][7] | Highly quantitative; can provide information on interaction affinity (Kd), stoichiometry, and dynamics by measuring FRET efficiency.[8][9] | Primarily qualitative (visualization of interaction), but fluorescence intensity can provide a semi-quantitative measure of interaction strength.[6] |
| Throughput | Low to medium throughput. | High throughput; suitable for screening entire cDNA libraries. | Low to medium throughput. | Medium throughput. |
| Potential for False Positives | High, due to non-specific binding to the antibody or beads. | High, due to self-activating bait proteins or non-specific interactions in the yeast nucleus. | Low, but can occur due to random protein collisions at high expression levels. | Can occur due to non-specific association of the fluorescent protein fragments, especially at high expression levels.[6] |
| Potential for False Negatives | Can occur if the antibody epitope is masked by the interaction or if the interaction is disrupted during cell lysis. | High, if the fusion proteins misfold, fail to translocate to the nucleus, or if the interaction requires post-translational modifications absent in yeast. | Can occur if the distance between fluorophores is >10 nm or if their dipole orientation is unfavorable. | Can occur due to improper folding of the fusion proteins or steric hindrance from the fluorescent protein fragments. |
This compound Signaling Pathways
Cryptochromes are key players in two of the most fascinating biological phenomena: the circadian clock and magnetoreception. Their function relies on intricate networks of protein-protein interactions that are often regulated by blue light.
Plant this compound Signaling
In plants like Arabidopsis thaliana, cryptochromes (CRY1 and CRY2) are crucial for photomorphogenesis and the regulation of flowering time. Upon blue light absorption, cryptochromes undergo a conformational change, leading to their interaction with downstream signaling partners. A key interaction is with the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) and SUPPRESSOR OF PHYA-105 (SPA1) complex, an E3 ubiquitin ligase that targets transcription factors for degradation in the dark. The light-dependent interaction of CRYs with COP1/SPA1 inhibits its activity, allowing for the accumulation of light-responsive transcription factors.[10][11] Furthermore, CRY2 directly interacts with the transcription factor this compound-INTERACTING BASIC-HELIX-LOOP-HELIX 1 (CIB1) in a blue-light-dependent manner to regulate the expression of the flowering time gene FLOWERING LOCUS T (FT).[12][13][14]
Mammalian this compound Signaling
In mammals, cryptochromes (CRY1 and CRY2) are core components of the circadian clock machinery. They act as transcriptional repressors within a transcription-translation feedback loop. The core of this loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of the Period (Per) and this compound (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of CLOCK:BMAL1, thus repressing their own expression.[15][16][17] This negative feedback loop generates a rhythm of approximately 24 hours.
Experimental Workflows and Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are workflow diagrams and step-by-step protocols for the four discussed in vivo PPI validation techniques, with considerations for studying this compound interactions.
Co-Immunoprecipitation (Co-IP)
Protocol for Blue Light-Dependent Co-Immunoprecipitation of Plant Cryptochromes [1][2][18]
-
Plant Material and Growth Conditions: Grow Arabidopsis thaliana seedlings expressing a tagged version of the this compound "bait" protein (e.g., CRY2-HA) and the putative "prey" protein. For light-dependent interaction studies, seedlings are typically grown in darkness for several days.
-
Light Treatment: Expose the dark-grown seedlings to blue light (e.g., 50 µmol m⁻² s⁻¹) for a specific duration (e.g., 1 hour) to activate the this compound. Keep a set of seedlings in the dark as a negative control.
-
Protein Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Grind the tissue to a fine powder and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail).
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Add an antibody specific to the tag on the "bait" protein (e.g., anti-HA antibody) to the cleared lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the "bait" and "prey" proteins. The presence of the "prey" protein in the immunoprecipitated sample from the light-treated seedlings, but not in the dark control, confirms a blue light-dependent interaction.
Yeast Two-Hybrid (Y2H)
Protocol for Light-Dependent Yeast Two-Hybrid Assay [3][19][20][21][22]
-
Vector Construction: Clone the this compound "bait" cDNA in-frame with the DNA-binding domain (BD) of a transcription factor (e.g., GAL4) in a bait vector. Clone the cDNA of the potential interacting "prey" protein in-frame with the activation domain (AD) in a prey vector.
-
Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Interaction Assay: Patch the colonies from the SD/-Trp/-Leu plates onto a selective medium that also lacks histidine (SD/-Trp/-Leu/-His) and contains a chromogenic substrate (e.g., X-α-Gal for the lacZ reporter).
-
Light Treatment: Prepare two sets of plates for the interaction assay. Incubate one set in constant blue light and the other in complete darkness.
-
Data Analysis: Monitor the growth of yeast on the selective medium and the development of blue color. Growth on the selective medium and a blue color in the light-treated yeast, but not in the dark-treated yeast, indicates a light-dependent interaction. Quantitative analysis can be performed using a liquid β-galactosidase assay.
Förster Resonance Energy Transfer (FRET)
Protocol for FRET Microscopy to Quantify this compound Interactions [8][23][24][25]
-
Plasmid Construction: Create expression vectors encoding the this compound fused to a donor fluorophore (e.g., CFP or GFP) and the interacting partner fused to an acceptor fluorophore (e.g., YFP or mCherry).
-
Cell Culture and Transfection: Culture appropriate cells (e.g., HEK293T for mammalian cryptochromes or Arabidopsis protoplasts for plant cryptochromes) and transfect them with the FRET constructs.
-
Live-Cell Imaging: Mount the transfected cells on a confocal or wide-field fluorescence microscope equipped for FRET imaging.
-
Image Acquisition: Before light stimulation, acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).
-
Light Stimulation: To investigate light-dependent interactions, stimulate the cells with a pulse of blue light to activate the this compound.
-
Post-Stimulation Imaging: Immediately after stimulation, acquire a time-series of images in the three channels to monitor the dynamics of the interaction.
-
FRET Efficiency Calculation: Correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor. Calculate the FRET efficiency using established algorithms (e.g., normalized FRET). An increase in FRET efficiency upon blue light stimulation indicates a light-induced interaction.
Bimolecular Fluorescence Complementation (BiFC)
Protocol for Visualizing this compound Interactions using BiFC [5][6][26][27][28]
-
Vector Construction: Clone the this compound cDNA in-frame with the N-terminal fragment of a fluorescent protein (e.g., VN173) and the cDNA of the interacting partner with the C-terminal fragment (e.g., VC155).
-
Cell Transfection: Co-transfect the desired cell line (e.g., U2OS for mammalian CRYs) with the two BiFC constructs.
-
Protein Expression and Fluorophore Maturation: Incubate the transfected cells for 12-24 hours to allow for protein expression and the potential reconstitution of the fluorescent protein.
-
Light Treatment: For light-dependent interactions, incubate one set of transfected cells in constant blue light and another set in the dark.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal in the light-treated cells, but not in the dark-treated cells, indicates a light-dependent interaction. The subcellular localization of the fluorescence reveals where the interaction occurs within the cell.
-
Data Analysis: Quantify the fluorescence intensity and the percentage of fluorescent cells to obtain a semi-quantitative measure of the interaction.
Conclusion
The validation of novel this compound protein-protein interactions is a multifaceted process that often requires the use of multiple, complementary in vivo techniques. Co-IP is a robust method for identifying interaction partners within a complex, while Y2H is a powerful tool for large-scale screening of binary interactions. For a more detailed and quantitative analysis of interaction dynamics and localization in living cells, FRET and BiFC are the methods of choice.
By carefully selecting the appropriate method based on the specific research question and by adhering to rigorous experimental design and controls, researchers can confidently validate novel this compound interactions, thereby advancing our understanding of the intricate signaling networks that govern circadian rhythms, photomorphogenesis, and other vital biological processes.
References
- 1. Co-immunoprecipitation Assay for Blue Light-Dependent Protein Interactions in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Constitutively active Arabidopsis this compound two alleles identified using yeast selection and deep mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 2 competes with COP1 substrates to repress COP1 ubiquitin ligase activity during Arabidopsis photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of plant cryptochromes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The blue light-induced interaction of this compound 1 with COP1 requires SPA proteins during Arabidopsis light signaling | PLOS Genetics [journals.plos.org]
- 12. Blue Light–Dependent Interaction between Cryptochrome2 and CIB1 Regulates Transcription and Leaf Senescence in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CIB1 and CO interact to mediate CRY2‐dependent regulation of flowering | EMBO Reports [link.springer.com]
- 14. CIB1 and CO interact to mediate CRY2-dependent regulation of flowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an optimized interaction-mating protocol for large-scale yeast two-hybrid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. FRET-FLIM for Visualizing and Quantifying Protein Interactions in Live Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bimolecular Fluorescence Complementation (BiFC) for Live-Cell Imaging of Protein-Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 27. BIMOLECULAR FLUORESCENCE COMPLEMENTATION: VISUALIZATION OF MOLECULAR INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bimolecular fluorescence complementation (BiFC) analysis: advances and recent applications for genome-wide interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cryptochrome's Physiological Roles: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a pivotal role in the circadian clock of mammals. The use of knockout (KO) mouse models, where the genes for Cry1, Cry2, or both are inactivated, has been instrumental in elucidating their diverse physiological functions. This guide provides a comprehensive comparison of the phenotypes observed in wild-type (WT) and cryptochrome knockout mice, supported by experimental data and detailed methodologies.
Core Physiological Functions Disrupted in this compound Knockout Mice
The primary and most profound phenotype observed in this compound knockout mice is the disruption of circadian rhythms. Mice lacking both Cry1 and Cry2 (Cry1/2-/-) exhibit a complete loss of circadian rhythmicity in constant darkness.[1][2] Single knockouts of either Cry1 (Cry1-/-) or Cry2 (Cry2-/-) result in alterations to the free-running period of the circadian clock.[3][4] Beyond the master clock in the suprachiasmatic nucleus (SCN), cryptochromes are crucial for rhythmic gene expression in peripheral tissues and have been implicated in a range of other physiological processes, including sleep regulation, retinal function, DNA damage response, and even magnetoreception.[1][5][6][7]
Comparative Data: Wild-Type vs. This compound Knockout Mice
The following table summarizes the key quantitative differences observed between wild-type and various this compound knockout mouse models.
| Phenotypic Parameter | Wild-Type (WT) | Cry1-/- | Cry2-/- | Cry1/2-/- | References |
| Circadian Rhythm | |||||
| Free-running period (τ) in constant darkness (DD) | ~23.7 hours | Shortened (~22.7 hours) | Lengthened (~24.7 hours) | Arrhythmic | [3][4] |
| Activity Pattern | Nocturnal; consolidated activity during the dark phase | Nocturnal; altered activity onset and offset | Nocturnal; altered activity onset and offset | Aperiodic; activity spread throughout the 24-hour cycle | [2] |
| SCN Neuronal Firing | Rhythmic | Rhythmic with a short period | Rhythmic with a long period | Arrhythmic | [8] |
| Gene Expression | |||||
| Per1 & Per2 mRNA levels in SCN | Rhythmic expression | Rhythmic with a short period | Rhythmic with a long period | Constitutively high | [1] |
| Retinal Function | |||||
| Photopic Electroretinogram (ERG) b-wave amplitude | Rhythmic | Severely attenuated or abolished rhythm | Largely unaffected rhythm | Abolished rhythm | [5] |
| Pupillary Light Response (PLR) | Rhythmic sensitivity | Severely attenuated or abolished rhythm | Largely unaffected rhythm | Abolished rhythm | [5] |
| Behavior | |||||
| Anxiety-like behavior (e.g., in Open Field Test) | Normal | Increased | Increased | Pronounced increase | [2] |
| DNA Damage Response | |||||
| Sensitivity to UV-mimetic DNA damaging agents | Normal | - | Increased | Increased | [9] |
Key Experimental Protocols
Generation of this compound Knockout Mice
This compound knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.[10]
Methodology:
-
Targeting Vector Construction: A targeting vector is created containing DNA sequences homologous to the Cry gene's flanking regions, with the coding sequence replaced by a selectable marker gene (e.g., neomycin resistance).
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells. Cells that have undergone homologous recombination are selected for using the appropriate antibiotic.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele are heterozygous for the knockout.
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout mice.[1]
Circadian Rhythm Analysis (Wheel-Running Activity)
Locomotor activity is a primary output of the circadian clock and is commonly measured using running wheels.[11][12][13]
Methodology:
-
Housing: Mice are individually housed in cages equipped with a running wheel. The cages are placed in light-tight, ventilated chambers with controlled lighting conditions.
-
Entrainment: Mice are first entrained to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.[12][13]
-
Constant Conditions: After entrainment, the lighting is switched to constant darkness (DD) to assess the endogenous, free-running circadian period.
-
Data Acquisition: Wheel revolutions are continuously recorded by a computer system.
-
Data Analysis: The data is typically visualized as an actogram, which is a graphical representation of activity over time. The free-running period (τ) is calculated using methods like chi-square periodogram analysis.[11]
Gene Expression Analysis (Quantitative PCR)
To assess the impact of this compound knockout on the molecular clock, the expression levels of core clock genes are measured.
Methodology:
-
Tissue Collection: Mice are euthanized at different time points across a 24-hour cycle. Tissues of interest (e.g., SCN, liver) are rapidly dissected and frozen.
-
RNA Extraction: Total RNA is extracted from the tissues.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., Per1, Per2, Cry1, Cry2) and a housekeeping gene (for normalization) are quantified using qPCR.
-
Data Analysis: The relative expression of the target genes is calculated and plotted over time to visualize their rhythmic expression patterns.
Visualizing the Molecular and Experimental Framework
The following diagrams illustrate the core circadian clock signaling pathway involving cryptochromes and the workflow for generating and analyzing knockout mice.
Caption: The core mammalian circadian clock feedback loop.
Caption: Workflow for generating and analyzing this compound knockout mice.
References
- 1. A role for cryptochromes in sleep regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryptochromes in mammals: a magnetoreception misconception? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A repeatedly evolved mutation in this compound-1 of subterranean animals alters behavioral and molecular circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles for cryptochromes in the mammalian retinal clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage shifts circadian clock time via Hausp-dependent Cry1 stabilization | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Cryptochromes are critical for the development of coherent circadian rhythms in the mouse suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage-specific control of cell death by this compound in p53 mutant Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qbic.riken.jp [qbic.riken.jp]
- 11. Methods to Record Circadian Rhythm Wheel Running Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [bio-protocol.org]
- 13. Phenotyping Circadian Rhythms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cryptochrome and Phototropin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the blue-light signaling pathways mediated by cryptochromes and phototropins in plants. The information is compiled from experimental data to facilitate a deeper understanding of these crucial photosensory systems.
Introduction
Cryptochromes (CRY) and phototropins (PHOT) are the two major classes of blue-light photoreceptors in plants, orchestrating a wide array of responses from developmental processes to rapid physiological adjustments. While both are activated by blue light, their molecular mechanisms, downstream signaling cascades, and ultimate physiological outputs are distinct. This guide delves into a side-by-side comparison of their signaling pathways, supported by quantitative data and detailed experimental methodologies.
General Characteristics
| Feature | Cryptochrome (CRY) | Phototropin (PHOT) |
| Photoreceptor Type | Flavoprotein | Flavoprotein |
| Chromophore | Flavin adenine (B156593) dinucleotide (FAD) and Pterin | Flavin mononucleotide (FMN)[1] |
| Key Protein Domains | Photolyase Homology Region (PHR), C-terminal extension (CCE) | Two Light-Oxygen-Voltage (LOV) domains (LOV1, LOV2), C-terminal Serine/Threonine Kinase domain[1][2] |
| Primary Function | Regulation of growth, development (photomorphogenesis), and circadian rhythms.[3][4] | Mediation of rapid light-induced movement responses (phototropism, chloroplast relocation, stomatal opening).[3][5] |
| Subcellular Localization | Primarily nuclear, with some cytoplasmic presence. | Primarily associated with the plasma membrane.[2] |
Signaling Pathways and Mechanisms
This compound Signaling
This compound signaling is initiated by blue light-induced conformational changes, leading to the oligomerization and phosphorylation of the CRY protein.[6][7] This activation allows CRY to interact with key signaling partners, primarily the E3 ubiquitin ligase complex component, CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), and its associated SUPPRESSOR OF PHYA-105 (SPA) proteins.[8][9]
In darkness, the COP1/SPA complex targets various transcription factors, such as ELONGATED HYPOCOTYL 5 (HY5), for proteasomal degradation, thereby repressing photomorphogenesis.[4] Upon blue light activation, CRY1 and CRY2 interact with the COP1/SPA complex, inhibiting its E3 ligase activity.[8][9] This leads to the accumulation of HY5 and other transcription factors, which in turn regulate the expression of light-responsive genes.
A distinct pathway exists for CRY2, which, upon photoactivation, directly interacts with this compound-INTERACTING BASIC-HELIX-LOOP-HELIX (CIB) transcription factors to regulate flowering time.[8][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation of Arabidopsis CRY2 Is Regulated by SPA Proteins and Phytochrome A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blue light-induced autophosphorylation of phototropin is a primary step for signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Blue-Light-Dependent Phosphorylation, Degradation, and Photobody Formation of Arabidopsis CRY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of phototropin light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shining Light on the Function of NPH3/RPT2-Like Proteins in Phototropin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity [frontiersin.org]
A Comparative Analysis of Cryptochrome and Phytochrome Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functions, mechanisms, and experimental characterization of two major classes of photoreceptors: cryptochromes and phytochromes. This objective analysis is supported by experimental data to inform research and development in photosensory biology and related fields.
Core Functional Comparison
Cryptochromes and phytochromes are the primary photoreceptors that plants and other organisms use to perceive and respond to specific wavelengths of light, driving critical developmental and physiological processes. While both are fundamental to light sensing, they are distinct in their photochemical properties, signaling mechanisms, and the specific light spectra they absorb. Cryptochromes are predominantly blue-light and UV-A receptors, whereas phytochromes are specialized in sensing red and far-red light.[1][2] Their coordinated action allows organisms to finely tune their growth and development in response to the ambient light environment.
Data Presentation: Photochemical and Kinetic Properties
The following table summarizes key quantitative data for Arabidopsis thaliana cryptochromes and phytochromes, providing a basis for their comparative functional analysis.
| Parameter | Cryptochrome (CRY1/CRY2) | Phytochrome (B1172217) (phyA/phyB) | References |
| Chromophore | Flavin (FAD) & Pterin (MTHF) | Phytochromobilin (PΦB) | [1][3] |
| Light Absorption Maxima | ~380 nm (MTHF), ~450 nm (FADox) | Pr form: ~660-668 nm; Pfr form: ~730 nm | [1][3][4] |
| Active State | FADH° (neutral semiquinone radical) | Pfr (far-red absorbing form) | [5][6] |
| Photoconversion Quantum Yield | FADox to FADH°: CRY1: ~0.043 CRY2: ~0.213 | Pr to Pfr: ~0.15 - 0.18 | [5] |
| Light-Induced Conformational Change | Conformational change upon photoreduction | Photoisomerization of the chromophore | [5] |
| Primary Cellular Localization of Active Form | Nucleus | Nucleus | [1] |
Signaling Pathways
The signaling cascades initiated by cryptochromes and phytochromes, while distinct in their initial steps, converge on common downstream regulators, allowing for an integrated response to varying light conditions.
This compound Signaling Pathway
Upon blue light absorption, the FAD chromophore in this compound undergoes photoreduction to its active signaling state, FADH°. This triggers a conformational change, leading to the oligomerization of this compound proteins. Activated cryptochromes then interact with and inhibit the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex. This inhibition prevents the degradation of key transcription factors, such as ELONGATED HYPOCOTYL 5 (HY5) and PHYTOCHROME INTERACTING FACTORS (PIFs), allowing them to accumulate and regulate the expression of light-responsive genes.
Phytochrome Signaling Pathway
Phytochromes exist in two photo-interconvertible forms: the red-light absorbing, inactive Pr form, and the far-red-light absorbing, active Pfr form. Upon absorption of red light, Pr is converted to Pfr, which then translocates to the nucleus. In the nucleus, the active Pfr form interacts with and promotes the degradation of PIFs. Pfr also inhibits the COP1/SPA complex, similar to cryptochromes, leading to the stabilization of positive regulators of photomorphogenesis like HY5.
Experimental Protocols
In Vivo Phytochrome Spectroscopy
This protocol allows for the quantification of total photoreversible phytochrome and the proportion of the active Pfr form in intact plant tissue.
Materials:
-
Dual-wavelength ratio spectrophotometer (ratiospect)
-
Actinic light sources (red and far-red)
-
Plant material (e.g., Arabidopsis seedlings)
-
Cuvettes or sample holders suitable for plant tissue
Procedure:
-
Sample Preparation: Dark-adapt the plant material for a specified period (e.g., 24 hours) to ensure most phytochrome is in the Pr form.
-
Instrument Setup: Calibrate the ratiospect according to the manufacturer's instructions. Set the measuring wavelengths to detect the absorbance difference between Pr and Pfr (e.g., 660 nm and 730 nm).
-
Baseline Measurement: Place the dark-adapted sample in the spectrophotometer and record the initial absorbance difference.
-
Pr to Pfr Photoconversion: Irradiate the sample with a saturating pulse of red light to convert Pr to Pfr.
-
Pfr Measurement: Immediately after the red-light pulse, measure the absorbance difference again.
-
Pfr to Pr Photoconversion: Irradiate the sample with a saturating pulse of far-red light to convert Pfr back to Pr.
-
Final Measurement: Measure the absorbance difference after the far-red light pulse.
-
Data Analysis: Calculate the total photoreversible phytochrome and the percentage of Pfr based on the changes in absorbance at the two wavelengths.
Co-Immunoprecipitation (Co-IP) of this compound Interaction Partners
This protocol is used to identify proteins that interact with cryptochromes in a light-dependent manner.
Materials:
-
Plant tissue expressing a tagged version of the this compound of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Antibody specific to the tag on the this compound
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for western blotting or mass spectrometry
Procedure:
-
Light Treatment: Expose plants to blue light or keep them in the dark for a specified duration to induce or prevent protein interactions.
-
Protein Extraction: Harvest and freeze the plant tissue in liquid nitrogen. Grind the tissue to a fine powder and resuspend in ice-cold Co-IP lysis buffer.
-
Lysate Clarification: Centrifuge the lysate at high speed to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate with gentle rotation to allow the antibody to bind to the tagged this compound.
-
Complex Capture: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-cryptochrome-interacting protein complexes.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat to release the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against suspected interaction partners, or by mass spectrometry to identify novel interactors.
Measurement of this compound Photoreduction Kinetics
This protocol uses transient absorption spectroscopy to measure the kinetics of FAD photoreduction in purified this compound.
Materials:
-
Purified this compound protein
-
Spectrophotometer with transient absorption capabilities (pump-probe setup)
-
Pulsed laser for excitation (pump beam)
-
Broadband light source for probing absorbance changes (probe beam)
-
Anaerobic chamber or reagents to create an anaerobic environment
Procedure:
-
Sample Preparation: Prepare a solution of purified this compound in a suitable buffer. If necessary, make the sample anaerobic to prevent reoxidation of the flavin by oxygen.
-
Spectrometer Setup: Align the pump and probe beams to overlap at the sample cuvette. Set the pump wavelength to excite the oxidized FAD (e.g., 450 nm).
-
Data Acquisition:
-
Excite the sample with a short laser pulse (pump).
-
Measure the change in absorbance of the sample at various wavelengths over time using the probe beam.
-
Vary the delay time between the pump and probe pulses to build a kinetic trace of the absorbance changes.
-
-
Data Analysis:
-
Plot the change in absorbance at wavelengths characteristic of the different FAD redox states (FADox, FADH°) as a function of time.
-
Fit the kinetic traces to appropriate models to determine the rate constants for photoreduction.
-
The quantum yield of photoreduction can be calculated from the initial rate of FADH° formation.
-
Experimental Workflow: Comparative Analysis of Signaling Mutants
References
- 1. Cryptochromes Are Required for Phytochrome Signaling to the Circadian Clock but Not for Rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UV-visible absorption spectrum of FAD and its reduced forms embedded in a this compound protein - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01714K [pubs.rsc.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Searching for a photocycle of the this compound photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Redundancy of CRY1 and CRY2
For Researchers, Scientists, and Drug Development Professionals
Cryptochromes (CRY1 and CRY2) are flavoproteins that play a central, yet functionally distinct, role in the mammalian circadian clock. As key components of the negative feedback loop that drives circadian rhythms, they act as transcriptional repressors of the CLOCK:BMAL1 heterodimer. While both are essential for maintaining a robust 24-hour rhythm, a growing body of evidence reveals their non-redundant and sometimes opposing functions. This guide provides an objective comparison of CRY1 and CRY2, supported by experimental data, to aid researchers in understanding their unique contributions to circadian biology and their potential as therapeutic targets.
Data Presentation: Quantitative Comparison of CRY1 and CRY2 Functions
The functional differences between CRY1 and CRY2 are most evident when their respective genes are knocked out in animal models. The following tables summarize key quantitative data from studies on Mus musculus.
Table 1: Impact of CRY1 and CRY2 Knockout on Circadian Period Length
| Genotype | Free-Running Period (τ) in Constant Darkness (DD) | Phenotype | Reference |
| Wild-Type (WT) | ~23.7 hours | Rhythmic | [1] |
| Cry1-/- | ~22.8 hours | Rhythmic, Short Period | [1] |
| Cry2-/- | ~24.4 hours | Rhythmic, Long Period | [1] |
| Cry1-/-/Cry2-/- | Arrhythmic | Complete loss of rhythmicity | [1] |
Table 2: Comparative Transcriptional Repression Activity
| Cryptochrome | Repressive Strength on CLOCK:BMAL1 | Experimental System | Key Findings | Reference |
| CRY1 | Stronger | Luciferase Reporter Assays in Cell Lines | More potent repressor of E-box mediated transcription. | [2] |
| CRY2 | Weaker | Luciferase Reporter Assays in Cell Lines | Less potent repressor compared to CRY1. | [2] |
Table 3: Differential Protein Stability
| This compound | Stability in Response to Light | Degradation Pathway | Notes | Reference |
| CRY1 | Relatively Stable | Degraded via the proteasome, regulated by FBXL3. | More stable than CRY2, allowing for sustained repression. | [3][4] |
| CRY2 | More Labile | Degraded via the proteasome, regulated by FBXL3. | More rapid degradation may contribute to a weaker repressive effect. | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core circadian clock mechanism and a typical experimental workflow for studying CRY protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct and Separable Roles for Endogenous CRY1 and CRY2 within the Circadian Molecular Clockwork of the Suprachiasmatic Nucleus, as Revealed by the Fbxl3Afh Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric proteins between cry1 and cry2 Arabidopsis blue light photoreceptors indicate overlapping functions and varying protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chimeric proteins between cry1 and cry2 Arabidopsis blue light photoreceptors indicate overlapping functions and varying protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Balancing Act of Cryptochromes in Circadian Rhythms: A Comparative Guide
An in-depth analysis of the conserved and divergent roles of cryptochromes in the circadian clocks of mammals, insects, plants, and fungi, supported by experimental data and detailed methodologies.
Cryptochromes (CRYs), a class of flavoprotein photoreceptors, stand as a fascinating example of evolutionary adaptation, playing pivotal yet varied roles in the circadian timekeeping mechanisms across different kingdoms of life.[1] Evolving from DNA photolyases, enzymes responsible for light-dependent DNA repair, cryptochromes have been repurposed to serve as either core components of the circadian clock's negative feedback loop or as crucial light sensors for entraining the clock to the daily light-dark cycle.[1] This guide provides a comparative overview of the function of cryptochromes in key model organisms, presenting quantitative data on their impact on circadian rhythms, detailed experimental protocols for their study, and visual representations of their signaling pathways.
Comparative Analysis of Cryptochrome Function on Circadian Period
The functional role of cryptochromes in the circadian clock is most evident when their corresponding genes are mutated or knocked out. The resulting alterations in the free-running circadian period provide a quantitative measure of their importance in timekeeping. The following tables summarize the effects of this compound mutations on the circadian period in various model organisms under constant dark conditions.
Mammals (Mus musculus)
In mammals, CRY1 and CRY2 are essential components of the core circadian oscillator, acting as transcriptional repressors.[1] Mutations in their genes lead to significant changes in the free-running period of locomotor activity.
| Genotype | Circadian Period (hours) | Phenotype |
| Wild-type | ~23.7 | Rhythmic locomotor activity |
| Cry1 knockout | ~22.7 | Shortened circadian period |
| Cry2 knockout | ~24.7 | Lengthened circadian period |
| Cry1/Cry2 double knockout | Arrhythmic | Loss of circadian rhythmicity |
Insects (Drosophila melanogaster)
In the fruit fly Drosophila melanogaster, this compound (dCRY) primarily functions as a blue-light photoreceptor that entrains the circadian clock.[1] While not essential for the core clock mechanism in constant darkness, its absence can lead to subtle alterations in the free-running period of locomotor activity.[2][3]
| Genotype | Circadian Period (hours) | Phenotype |
| Wild-type (Canton-S) | ~24.0 | Rhythmic locomotor activity |
| cry mutant (cryb) | ~24.0 - 24.5 | Rhythmic, with slight period lengthening |
| cry knockout (cry0) | ~24.0 | Rhythmic, with some individuals showing shorter periods |
Plants (Arabidopsis thaliana)
In the model plant Arabidopsis thaliana, CRY1 and CRY2 are blue-light photoreceptors that provide light input to the circadian clock but are not part of the central oscillator.[4] Their mutation affects the period length, particularly under constant light conditions, but rhythmicity is maintained in constant darkness.
| Genotype | Circadian Period (hours) | Phenotype |
| Wild-type (Col-0) | ~24.5 | Rhythmic leaf movement |
| cry1 mutant | ~25.5 | Lengthened circadian period |
| cry2 mutant | ~24.8 | Slight lengthening of circadian period |
| cry1/cry2 double mutant | ~26.0 | Further lengthened circadian period |
Fungi (Neurospora crassa)
The filamentous fungus Neurospora crassa possesses a DASH-type this compound (CRY) whose role in the core clock is not as central as in mammals. Deletion of the cry gene does not abolish the conidiation rhythm in constant darkness, indicating it is not a core clock component.[5]
| Genotype | Circadian Period (hours) | Phenotype |
| Wild-type | ~21.5 | Rhythmic conidiation |
| Δcry mutant | ~21.5 | Rhythmic conidiation, no change in period |
Key Experimental Protocols
The characterization of this compound function relies on a set of well-established experimental procedures. Below are detailed protocols for key assays used to generate the data presented in this guide.
Locomotor Activity Rhythm Analysis in Drosophila melanogaster
This protocol is used to measure the circadian locomotor activity of individual flies, providing data on period length and rhythmicity.[6][7][8][9][10]
Materials:
-
Drosophila Activity Monitoring (DAM) System (TriKinetics)
-
Glass tubes (5 mm x 65 mm)
-
Fly food medium (e.g., standard cornmeal-yeast-agar medium)
-
Environmental chamber with controlled light and temperature cycles
-
Analysis software (e.g., ClockLab, FaasX)
Procedure:
-
Fly Preparation: Individually place male flies (2-5 days old) into glass tubes containing the food medium at one end, sealed with a cotton plug at the other.
-
Acclimation: Place the tubes into the DAM monitors within the environmental chamber. Entrain the flies to a 12-hour light:12-hour dark (LD) cycle for at least 3 days.
-
Data Collection: After entrainment, switch the conditions to constant darkness (DD) to measure the free-running rhythm. The DAM system records an activity event each time a fly crosses an infrared beam in the middle of the tube. Data is collected in 1-minute bins for at least 7 days in DD.
-
Data Analysis: Analyze the collected activity data using appropriate software. The period, power, and significance of the rhythm are calculated using methods like chi-square periodogram analysis.
Race Tube Assay for Circadian Rhythm Analysis in Neurospora crassa
This classic assay measures the circadian rhythm of conidiation (asexual spore formation) in Neurospora.[11][12][13][14]
Materials:
-
Glass "race" tubes (30-40 cm long, bent upwards at both ends)
-
Growth medium (e.g., Vogel's minimal medium with 2% glucose and 1.5% agar)
-
Environmental chamber with controlled light and temperature
-
Inoculating loop or needle
Procedure:
-
Preparation of Race Tubes: Fill the race tubes with sterile molten growth medium and allow it to solidify.
-
Inoculation: Inoculate one end of the race tube with Neurospora conidia.
-
Synchronization: Place the inoculated tubes in constant light for 24-48 hours to synchronize the circadian clocks of the growing mycelia.
-
Free-Running Rhythm: Transfer the tubes to constant darkness. The fungus will grow along the tube, and under the control of the circadian clock, will produce bands of orange conidia approximately every 21.5 hours.
-
Measurement: Mark the position of the growth front at regular intervals (e.g., every 24 hours). The period of the conidiation rhythm is determined by measuring the distance between consecutive conidial bands.
Luciferase Reporter Assay for Circadian Gene Expression
This powerful technique allows for real-time monitoring of the rhythmic expression of clock genes in living cells or organisms.[15][16][17][18][19]
Materials:
-
Cells or organisms carrying a luciferase reporter construct (e.g., a clock gene promoter driving firefly luciferase)
-
Luciferin (B1168401) substrate
-
Luminometer or a sensitive CCD camera in a light-tight box
-
Cell culture medium or growth medium
Procedure:
-
Sample Preparation: Prepare cell cultures or organisms expressing the luciferase reporter.
-
Synchronization: Synchronize the circadian clocks of the samples. For cell cultures, this can be achieved by a brief treatment with a synchronizing agent like dexamethasone (B1670325) or a serum shock. For whole organisms, entrainment to LD cycles is used.
-
Bioluminescence Recording: Add luciferin to the medium. Place the samples in the luminometer or imaging system under constant conditions (e.g., constant darkness and temperature).
-
Data Acquisition: Record the bioluminescence output at regular intervals (e.g., every 30-60 minutes) for several days.
-
Data Analysis: The resulting time-series data is analyzed to determine the period, phase, and amplitude of the gene expression rhythm.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to determine if two proteins interact within a cell. This is crucial for understanding the physical interactions within the circadian clock machinery.[20][21][22]
Materials:
-
Cell or tissue lysate containing the proteins of interest
-
Antibody specific to one of the proteins (the "bait")
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Lysis buffer, wash buffers, and elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Prepare a protein extract from cells or tissues under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the antibody against the bait protein. This forms an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to the lysate. The beads will bind to the antibody, capturing the entire protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (the "prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein.
Signaling Pathways and Molecular Mechanisms
The diverse roles of cryptochromes across different species are rooted in their distinct molecular interactions and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these differences.
Mammalian this compound Signaling Pathway
In mammals, CRY1 and CRY2 are core components of the transcription-translation feedback loop (TTFL). They heterodimerize with PERIOD (PER) proteins and enter the nucleus to inhibit the transcriptional activity of the CLOCK:BMAL1 complex.
Drosophila this compound Signaling Pathway
In Drosophila, light activation of dCRY leads to a conformational change, allowing it to bind to TIMELESS (TIM). This interaction targets TIM for ubiquitination and subsequent degradation by the proteasome, thereby resetting the clock.
Arabidopsis this compound Signaling Pathway
In Arabidopsis, blue light activates CRY1 and CRY2, which then interact with various signaling partners, including COP1 (CONSTITUTIVELY PHOTOMORPHOGENIC 1), to regulate the stability of transcription factors that influence the expression of clock genes.[4][23][24][25][26][27][28][29]
Neurospora this compound Signaling Pathway
The role of CRY in the Neurospora circadian system is linked to the light-dependent regulation of the White Collar Complex (WCC), which is a key transcription factor for the core clock gene frequency (frq).[5][30][31][32][33]
Conclusion
The evolutionary journey of cryptochromes from DNA repair enzymes to critical components of circadian timekeeping is a testament to the adaptability of biological systems. While their fundamental role in sensing or responding to light is a conserved feature, the specific molecular mechanisms and their position within the circadian architecture have diverged significantly. In mammals, they are indispensable for the clock's core oscillation, acting as light-independent transcriptional repressors. In contrast, in Drosophila and Arabidopsis, they function primarily as light sensors, providing crucial environmental cues to entrain the central oscillator. In fungi like Neurospora, their role appears to be more ancillary, modulating light input to the clock. This comparative analysis underscores the remarkable plasticity of a single protein family in shaping the diverse strategies that organisms have evolved to keep time with their environment. Further research into the nuanced protein-protein interactions and signaling cascades involving cryptochromes will undoubtedly continue to illuminate the intricate workings of the circadian clock and its evolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rhythm Defects Caused by Newly Engineered Null Mutations in Drosophila's this compound Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Cryptochromes and the Circadian Clock: The Story of a Very Complex Relationship in a Spinning World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and Molecular Characterization of a this compound from the Filamentous Fungus Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Locomotor Activity to Study Circadian Rhythms and Sleep Parameters in Drosophila [jove.com]
- 7. Analysis of locomotor activity rhythms in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Assaying Circadian Locomotor Activity Rhythm in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 10. Locomotor activity level monitoring using the Drosophila Activity Monitoring (DAM) System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhythmidia: A modern tool for circadian period analysis of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fgsc.net [fgsc.net]
- 13. "Inverted Race Tube Assay for Circadian Clock Studies of the Neurospora" by Sohyun Park and Kwangwon Lee [newprairiepress.org]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 21. Light-dependent interactions between the Drosophila circadian clock factors this compound, jetlag, and timeless - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic insight into light-dependent recognition of Timeless by Drosophila this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. millar.bio.ed.ac.uk [millar.bio.ed.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. A Component of the this compound Blue Light Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. esalq.usp.br [esalq.usp.br]
- 30. researchgate.net [researchgate.net]
- 31. The circadian clock of Neurospora crassa: The Neurospora circadian rhythm is controlled through a negative feedback loop centered on the rhythmic production and phosphorylation of the protein FREQUENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Circadian regulation of the light input pathway in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to the Mechanism of Action of Cryptochromes
For Researchers, Scientists, and Drug Development Professionals
Cryptochromes (CRYs) are a highly conserved class of flavoprotein photoreceptors and transcriptional regulators found across the biological kingdoms, from bacteria to humans.[1][2] Originally identified for their role in plant blue-light responses, they are now recognized as critical components in circadian timekeeping, magnetoreception, and DNA damage repair.[1][2] Their remarkable functional diversity, stemming from distinct evolutionary paths and mechanisms of action, makes them a compelling subject for cross-species analysis and a potential target for therapeutic intervention.
This guide provides an objective comparison of cryptochrome mechanisms across key model organisms, supported by experimental data and detailed methodologies.
Functional Classification and Evolutionary Divergence
Cryptochromes are broadly classified based on their sequence homology and primary functions, which differ significantly between plants and animals. Animal cryptochromes are further divided into distinct types that have evolved specialized roles.[1][2]
-
Plant Cryptochromes (e.g., Arabidopsis thaliana CRY1, CRY2): Primarily function as blue-light photoreceptors that mediate a range of developmental processes, including hypocotyl growth inhibition, flowering time, and entrainment of the circadian clock.[3] Their action is light-dependent, involving photoexcitation and conformational changes that modulate interactions with signaling partners.[3]
-
Animal Type I Cryptochromes (e.g., Drosophila melanogaster dCRY): Act as the primary circadian photoreceptors.[1] Upon blue light exposure, dCRY undergoes a conformational change that leads to its interaction with the clock protein TIMELESS (TIM), targeting it for ubiquitin-mediated degradation and thereby resetting the circadian clock.[4]
-
Animal Type II Cryptochromes (e.g., Mammalian mCRY1, mCRY2): Function as the core light-independent transcriptional repressors in the circadian clock's negative feedback loop.[5] They form a complex with PERIOD (PER) proteins to inhibit the transcriptional activity of the CLOCK:BMAL1 heterodimer.[6]
-
Animal Type IV Cryptochromes (e.g., Avian CRY4): A more recently identified group, primarily found in birds and fish.[5] They bind FAD and are expressed in the retina, making them strong candidates for the primary magnetoreceptors, although their precise function is still under active investigation.[5]
Comparative Data on this compound Properties
Quantitative analysis reveals key differences in the biochemical and photophysical properties of cryptochromes across species, underpinning their functional divergence.
Table 1: Comparison of Light Sensitivity and Action Spectra
| This compound Type | Organism | Peak Sensitivity (Action Spectrum) | Function | Citation |
|---|---|---|---|---|
| Plant CRY1/CRY2 | Arabidopsis thaliana | 390-480 nm | Photomorphogenesis, Circadian Entrainment | [7][8][9] |
| Animal Type I | Drosophila melanogaster | UV-A (~350-400 nm), Blue (~420-480 nm) | Circadian Photoreception | [10][11] |
| Animal Type IV | Birds, Fish | Consistent with blue light | Putative Magnetoreception | [12] |
| Animal Type II | Mammals | Generally considered light-insensitive | Transcriptional Repression |[2] |
Table 2: Comparison of FAD Binding and Protein Stability
| This compound Type | Organism | FAD Binding Affinity (Kd) | Protein Half-Life / Degradation | Citation |
|---|---|---|---|---|
| Plant CRYs | Arabidopsis thaliana | Stoichiometric binding | Light-dependent degradation | [3] |
| Animal Type I | Drosophila melanogaster | Stoichiometric binding | Light-induced conformational change half-life: ~15 min. >85% protein degradation in 1 hr of light. | [4][11] |
| Animal Type II | Human (hCRY1) | ~16 µM (Weak) | Stabilized by FAD binding. | [13][14] |
| Animal Type II | Human (hCRY2) | ~68 µM (Very Weak) | Stabilized by FAD binding. |[13] |
Table 3: Comparative Transcriptional Repression Activity (Mammalian)
| This compound | Target | Relative Repression Strength | Notes | Citation |
|---|---|---|---|---|
| mCRY1 | CLOCK:BMAL1 | Stronger (~10x > mCRY2) | Plays a preeminent role as an endogenous transcriptional repressor. | [15] |
| mCRY2 | CLOCK:BMAL1 | Weaker | Exhibits subtle effects on gene expression in the absence of CRY1. | [15] |
| mCRY1 / mCRY2 | Nuclear Receptors (e.g., PXR, GR) | Potent (CRY2 > CRY1 for some NRs) | Act as corepressors for many nuclear receptors, linking clock to metabolism. |[16][17] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding the complex mechanisms of this compound action.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to study this compound interactions and function.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This method is used to isolate a specific protein (e.g., CRY1) and any interacting partners from a cell lysate.
1. Cell Lysis:
-
Culture cells (e.g., HEK293T) to ~90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
2. Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate (e.g., using a BCA assay).
-
Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator. This reduces non-specific binding.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-CRY1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
3. Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
After the final wash, remove all supernatant. Elute the proteins by resuspending the beads in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
4. Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against the protein of interest (CRY1) and the suspected interacting partner (e.g., PER2) to confirm the interaction.
Protocol 2: Luciferase Reporter Assay for Transcriptional Activity
This assay quantifies the repressive effect of cryptochromes on CLOCK:BMAL1-mediated transcription.
1. Plasmid Construction:
-
Construct a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple E-box elements (e.g., 3x-E-box-luc2).
-
Construct expression plasmids for the proteins of interest: CLOCK, BMAL1, and the this compound to be tested (e.g., mCRY1 or mCRY2).
-
Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Seed cells (e.g., U2OS or HEK293T) in a 96-well plate.
-
Transfect the cells with the reporter plasmid, CLOCK and BMAL1 expression plasmids, the Renilla control plasmid, and varying amounts of the this compound expression plasmid.
3. Synchronization and Measurement:
-
(Optional, for circadian studies) 24 hours post-transfection, synchronize the cells by treating with dexamethasone (B1670325) (e.g., 100 nM) for 1-2 hours.
-
Replace the medium with a recording medium containing luciferin.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the this compound plasmid to determine the dose-dependent repression.
-
Calculate IC50 values to quantify and compare the repressive strength of different cryptochromes.
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) for In-Vivo Interactions
BRET is a proximity-based assay used to detect protein-protein interactions in living cells in real-time.
1. BRET Fusion Construct Generation:
-
Create fusion constructs by cloning the coding sequence of one protein of interest (e.g., CRY2) in-frame with a BRET donor, such as Renilla luciferase (Rluc).
-
Clone the coding sequence of the interacting partner (e.g., PER2) in-frame with a BRET acceptor, such as Yellow Fluorescent Protein (YFP).
2. Cell Transfection and Preparation:
-
Co-transfect HEK293T cells with the Rluc-CRY2 (donor) and YFP-PER2 (acceptor) plasmids. Include a control transfection with only the donor plasmid.
-
After 24-48 hours, harvest the cells, wash with PBS, and resuspend in BRET buffer.
-
Aliquot the cell suspension into a white, 96-well microplate.
3. BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence signal using a plate reader capable of sequential or simultaneous detection at two emission wavelengths: one for the donor (e.g., ~475 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
4. Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity (e.g., Emission at 530 nm / Emission at 475 nm).
-
Calculate the Net BRET by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-expression.
-
A significant Net BRET signal indicates that the two proteins are in close proximity (<10 nm), suggesting a direct interaction.
References
- 1. Frontiers | A structural decryption of cryptochromes [frontiersin.org]
- 2. A structural decryption of cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila this compound: Variations in Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative properties and functions of type 2 and type 4 pigeon cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analyses of this compound-mBMAL1 Interactions: MECHANISTIC INSIGHTS INTO THE TRANSCRIPTIONAL REGULATION OF THE MAMMALIAN CIRCADIAN CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Action spectrum for this compound-dependent hypocotyl growth inhibition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Action spectrum of Drosophila this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes [frontiersin.org]
- 14. FAD Regulates this compound Protein Stability and Circadian Clock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct and Separable Roles for Endogenous CRY1 and CRY2 within the Circadian Molecular Clockwork of the Suprachiasmatic Nucleus, as Revealed by the Fbxl3Afh Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circadian repressors CRY1 and CRY2 broadly interact with nuclear receptors and modulate transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circadian repressors CRY1 and CRY2 broadly interact with nuclear receptors and modulate transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biochemical Validation of In Vitro Cryptochrome Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key in vitro assays for validating cryptochrome (CRY) activity. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions on assay selection and experimental design.
Cryptochromes are a class of flavoprotein blue-light photoreceptors that play crucial roles in the circadian rhythms of plants and animals. Their intricate signaling mechanisms and potential as therapeutic targets have spurred the development of various in vitro assays to probe their activity. This guide offers an objective comparison of the most common biochemical methods used to validate this compound function, supported by experimental data and detailed protocols.
Comparison of In Vitro this compound Activity Assays
The selection of an appropriate in vitro assay depends on the specific aspect of this compound biology being investigated. The following table summarizes the key quantitative parameters of common assays, providing a baseline for comparison.
| Assay Type | Principle | Typical Readout | Throughput | Key Advantages | Key Limitations |
| Spectroscopic Assays | Measures light-induced changes in the flavin adenine (B156593) dinucleotide (FAD) cofactor's redox state.[1][2][3] | Absorbance or fluorescence spectra changes.[1][3] | Low to Medium | Direct measurement of photochemical activity; provides kinetic information.[1][4] | Requires purified protein; may not directly correlate with in vivo biological activity.[2] |
| Phosphorylation Assays | Detects the autophosphorylation of this compound upon blue light exposure.[5][6][7] | Autoradiography or immunoblotting for phosphorylated protein.[8] | Low | Provides evidence of a key biochemical modification linked to CRY signaling.[5] | Not all cryptochromes exhibit robust autophosphorylation; can be technically challenging.[6] |
| Protein-Protein Interaction Assays | Measures the light-dependent interaction of cryptochromes with their binding partners.[9][10] | Yeast two-hybrid growth, co-immunoprecipitation signal, or surface plasmon resonance (SPR) response units.[9][10] | Low to High (Y2H) | Directly assesses a crucial step in CRY signal transduction.[5] | Can be prone to false positives/negatives; interaction affinity may not reflect functional outcome. |
| Transcriptional Reporter Assays | Quantifies the effect of this compound on the transcription of a reporter gene in a cellular context.[11][12] | Luciferase activity or other reporter gene expression levels.[11][12] | High | High-throughput compatible; reflects the downstream transcriptional regulatory function of CRY.[11] | Indirect measure of CRY activity; can be influenced by other cellular factors. |
| Proteolysis Assays | Monitors the light-induced degradation of this compound.[13][14] | Immunoblotting to detect this compound protein levels.[3][13] | Medium | Reflects a key regulatory mechanism of CRY protein homeostasis.[13] | Not all cryptochromes undergo light-dependent degradation; can be influenced by cellular protein degradation machinery.[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
Spectroscopic Assay for Flavin Redox State
This protocol is adapted from studies on Arabidopsis cryptochromes.[1]
Objective: To monitor the light-induced changes in the absorption spectrum of purified this compound, reflecting the transition of the FAD cofactor from the oxidized (FADox) to the semiquinone (FADH°) and fully reduced (FADH⁻) states.
Materials:
-
Purified this compound protein in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
UV/Vis spectrophotometer.
-
Light source for blue light illumination (e.g., 450 nm LED).
Procedure:
-
Prepare a sample of purified this compound protein at a concentration of 50-150 µM in a quartz cuvette.[1]
-
Record the baseline absorption spectrum of the protein in the dark (FADox state).
-
Illuminate the sample with monochromatic blue light (450 nm) for a defined period.
-
Immediately after illumination, record the absorption spectrum to observe the formation of FADH° and potentially FADH⁻.
-
Monitor the spectral changes over time in the dark to measure the reoxidation rate back to FADox.
In Vitro Phosphorylation Assay
This protocol is based on the characterization of Arabidopsis this compound 1 (cry1) autophosphorylation.[8]
Objective: To determine if a purified this compound undergoes blue light-dependent autophosphorylation.
Materials:
-
Purified this compound protein.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
Blue light source.
-
SDS-PAGE equipment and autoradiography supplies.
Procedure:
-
Incubate the purified this compound protein in the reaction buffer.
-
Add [γ-³²P]ATP to the reaction mixture.
-
Expose one set of samples to blue light for a specified duration, while keeping a control set in the dark.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film to detect the incorporation of ³²P.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
This protocol is a general method used to screen for light-dependent protein interactions.[9]
Objective: To assess the light-dependent interaction between a this compound (bait) and a potential interacting partner (prey).
Materials:
-
Yeast strain (e.g., AH109).
-
Bait plasmid (e.g., pGBKT7-CRY2).
-
Prey plasmid (e.g., pGADT7-CIB1).
-
Appropriate yeast growth media (SD/-Leu/-Trp for transformation control, SD/-Leu/-Trp/-His/-Ade for interaction selection).
-
Blue light source.
Procedure:
-
Co-transform the yeast strain with the bait and prey plasmids.
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for successful transformants.
-
Patch the co-transformed colonies onto both SD/-Leu/-Trp (growth control) and SD/-Leu/-Trp/-His/-Ade (selection) plates.
-
Incubate one set of plates in the dark and another set under blue light.
-
Assess yeast growth on the selection plates after 3-5 days. Growth under blue light but not in the dark indicates a light-dependent interaction.
Luciferase Reporter Assay for Transcriptional Activity
This assay is commonly used to screen for small molecule modulators of this compound function.[11][12]
Objective: To measure the effect of this compound on the transcription of a reporter gene driven by a CRY-regulated promoter (e.g., E-box).
Materials:
-
Mammalian cells (e.g., U2OS or HEK293).
-
Expression plasmids for this compound and its interacting partners (e.g., CLOCK, BMAL1).
-
Luciferase reporter plasmid with an E-box promoter.
-
Transfection reagent.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the expression plasmids and the luciferase reporter plasmid.
-
After transfection, synchronize the cells if studying circadian rhythms.
-
Expose the cells to the desired light conditions or treat with compounds of interest.
-
Lyse the cells at various time points and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of functional this compound indicates its repressive role on E-box mediated transcription.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound and the workflows of the described assays.
References
- 1. Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action mechanisms of plant cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blue Light–Dependent in Vivo and in Vitro Phosphorylation of Arabidopsis this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification and validation of this compound inhibitors that modulate the molecular circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a small molecule that selectively destabilizes this compound 1 and enhances life span in p53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Photochemistry of Animal Type 1 and Type 4 Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cryptochrome Knockout and Knockdown Models in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Cryptochromes (CRY1 and CRY2) are integral components of the circadian clock machinery, and their dysregulation has been implicated in a spectrum of pathologies, from sleep disorders to cancer and metabolic diseases. To elucidate the multifaceted roles of these flavoproteins, researchers predominantly rely on two powerful gene silencing techniques: gene knockout (KO), which involves the complete and permanent removal of a gene, and gene knockdown (KD), which entails a temporary reduction in gene expression. This guide provides an objective comparison of the phenotypic outcomes observed in CRY knockout versus knockdown models, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate model for their specific research questions.
Phenotypic Comparison: Knockout vs. Knockdown
The choice between a knockout or knockdown model can significantly influence the observed phenotype, owing to the complete versus partial loss of gene function, the potential for compensatory mechanisms, and the acute versus chronic nature of the gene silencing.
Circadian Rhythm Phenotypes
The most well-characterized phenotypes of CRY manipulation relate to their core function in regulating circadian rhythms.
| Model | Gene | Phenotype | Organism/Cell Line | Reference |
| Knockout | CRY1 | Shortened circadian period (~1 hour shorter) | Mouse, Human U2OS cells | [1][2] |
| CRY2 | Lengthened circadian period (~1 hour longer) | Mouse, Human U2OS cells | [1][2] | |
| CRY1/CRY2 Double | Arrhythmic | Mouse, Human U2OS cells | [1][2] | |
| Knockdown | CRY1 | Altered circadian oscillation | Human U2OS cells | [3] |
| CRY2 | Altered circadian oscillation | Human U2OS cells | [3] |
Summary of Circadian Phenotypes:
CRY1 and CRY2 have opposing roles in regulating the period length of the circadian clock. Complete loss of CRY1 in knockout models leads to a consistently shorter circadian period, while the absence of CRY2 results in a longer period. The simultaneous knockout of both CRY1 and CRY2 leads to a complete loss of circadian rhythmicity.[1][2] Knockdown of either CRY1 or CRY2 also disrupts circadian oscillations, though the effects can be more variable depending on the efficiency of the knockdown.[3]
Cancer-Related Phenotypes
The role of cryptochromes in cancer is complex, with studies suggesting both tumor-suppressive and context-dependent oncogenic functions.
| Model | Gene | Phenotype | Cell Line | Reference |
| Knockout | CRY1/CRY2 Double | Delays tumor formation in p53-null mutant mice | Mouse embryonic fibroblasts | [4] |
| CRY1/CRY2 Double | Sensitizes p53-mutant cells to apoptosis by UV mimetic agents | Mouse skin fibroblasts | [4] | |
| CRY2 | Transcriptional activation of p53 target genes is blunted following DNA damage | Mouse cells | [5][6] | |
| Knockdown | CRY2 | Increased accumulation of unrepaired DNA damage | Human breast cancer cells (MCF-7) | [7][8] |
| CRY2 | No significant influence on cell cycle distribution or apoptosis | Human breast cancer cells (MCF-7) | [7] | |
| CRY2 | Upregulation of both CCND1 (cyclin D1) and CDKN1A (p21) | Human breast cancer cells (MCF-7) | [7] | |
| CRY2 | Suppresses proliferation and migration in osteosarcoma cells | Human osteosarcoma cells (HOS) | [9] |
Summary of Cancer-Related Phenotypes:
In the context of p53 mutations, the complete loss of both CRY1 and CRY2 in knockout models appears to have a protective effect, delaying tumor onset and sensitizing cells to apoptosis induced by certain DNA damaging agents.[4] Studies on single CRY2 knockouts indicate a blunted transcriptional response to DNA damage.[5][6] In contrast, studies utilizing CRY2 knockdown in breast cancer cells have demonstrated an increase in DNA damage accumulation, suggesting a role for CRY2 in DNA repair.[7][8] Interestingly, CRY2 knockdown in these cells did not significantly affect the overall cell cycle distribution, possibly due to the concurrent upregulation of both a cell cycle promoter (cyclin D1) and an inhibitor (p21).[7] In osteosarcoma cells, CRY2 knockdown suppressed proliferation and migration.[9] These findings highlight the context-dependent roles of cryptochromes in cancer, which can be influenced by the specific genetic background (e.g., p53 status) and the model system used.
Metabolic Phenotypes
Emerging evidence has strongly linked cryptochromes to the regulation of various metabolic processes.
| Model | Gene | Phenotype | Organism/Cell Line | Reference |
| Knockout | CRY1 | Prevents high-fat diet-induced obesity | Mouse | [10] |
| Knockdown | CRY1 | Decreases adipogenesis | Mouse 3T3-L1 preadipocytes | [11] |
| CRY1 | Promotes expression and nuclear accumulation of β-catenin | Mouse 3T3-L1 preadipocytes | [11] |
Summary of Metabolic Phenotypes:
Studies on CRY1 have revealed its significant role in metabolic regulation. Cry1 knockout mice are resistant to obesity induced by a high-fat diet.[10] In vitro studies using CRY1 knockdown in preadipocytes have shown a decrease in their differentiation into mature fat cells (adipogenesis).[11] This effect is linked to the Wnt/β-catenin signaling pathway, where CRY1 knockdown leads to an increase in the expression and nuclear localization of β-catenin, a known inhibitor of adipogenesis.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Generation of Knockout Cell Lines using CRISPR/Cas9
CRISPR/Cas9 technology is a powerful tool for generating gene knockouts by introducing targeted double-strand breaks in the DNA, which are then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a non-functional protein.
Workflow for CRISPR/Cas9-mediated Knockout:
Protocol Outline:
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the CRY gene to maximize the likelihood of generating a loss-of-function mutation.[2][12][13]
-
Vector Construction: Clone the designed sgRNA sequences into a vector that also expresses the Cas9 nuclease. Often, these vectors include a fluorescent marker for selection.[2][12]
-
Transfection: Transfect the Cas9/sgRNA expression vector into the target cells (e.g., U2OS, MCF-7) using a suitable transfection reagent.[2]
-
Clonal Selection: Select for successfully transfected cells, often by fluorescence-activated cell sorting (FACS), and plate at a low density to isolate single clones.[2]
-
Expansion and Validation: Expand the single-cell clones and validate the knockout at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot analysis to confirm the absence of the CRY protein).[1][2]
Gene Knockdown using siRNA
Small interfering RNA (siRNA) is a widely used method for transiently silencing gene expression by targeting the corresponding mRNA for degradation.
Workflow for siRNA-mediated Knockdown:
Protocol Outline:
-
siRNA Selection: Select at least two independent siRNAs targeting the CRY mRNA to control for off-target effects. A non-targeting control siRNA should also be used.[14][15]
-
Cell Seeding: Seed cells (e.g., MCF-7, 3T3-L1) at a density that will result in 50-70% confluency at the time of transfection.[14][15]
-
Transfection: Transfect the siRNAs into the cells using a lipid-based transfection reagent. The final concentration of siRNA is typically in the nanomolar range.[14][16]
-
Incubation: Incubate the cells for 24 to 72 hours to allow for the degradation of the target mRNA and protein.[14][15]
-
Validation: Validate the knockdown efficiency by quantifying mRNA levels using quantitative real-time PCR (qPCR) and protein levels by Western blot.[14]
Bioluminescence-based Circadian Rhythm Recording
This technique allows for the real-time, longitudinal monitoring of circadian gene expression in living cells.
Protocol Outline:
-
Reporter Cell Line: Use a cell line (e.g., U2OS) stably expressing a luciferase reporter gene driven by a circadian promoter, such as Bmal1 or Per2.[17][18][19]
-
Synchronization: Synchronize the circadian clocks of the cells by treating with a synchronizing agent like dexamethasone (B1670325) for a short period.[17][18][19]
-
Recording: After synchronization, replace the medium with a recording medium containing luciferin. Place the culture dish in a light-tight chamber equipped with a photomultiplier tube to continuously record the bioluminescence emitted by the cells.[17][20]
-
Data Analysis: Analyze the bioluminescence data to determine circadian parameters such as period, phase, and amplitude.[17]
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the control and CRY-silenced cells.[8]
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide.[8]
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA-containing nucleoids.[8]
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".[8]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[8]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Outline:
-
Cell Fixation: Harvest and fix the cells in ethanol (B145695) to permeabilize the cell membrane.[7]
-
Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).[7]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of the DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.[7]
Adipogenesis Assay
This assay is used to assess the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.
Protocol Outline:
-
Induction of Differentiation: Culture preadipocytes (e.g., 3T3-L1) to confluence and then treat with an adipogenic cocktail, typically containing insulin, dexamethasone, and IBMX, to induce differentiation.[11][14]
-
Oil Red O Staining: After several days of differentiation, fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids.[11]
-
Quantification: The accumulated lipid droplets will appear as red-stained vesicles. The amount of lipid accumulation can be quantified by extracting the dye and measuring its absorbance.[11]
Signaling Pathways
Cryptochromes are involved in a complex network of signaling pathways. Understanding these pathways is key to interpreting the phenotypic outcomes of their manipulation.
Cryptochrome in the Core Circadian Clock
In the core feedback loop of the circadian clock, the heterodimer of CLOCK and BMAL1 proteins binds to E-box elements in the promoters of the Period (Per) and this compound (Cry) genes, activating their transcription. The resulting PER and CRY proteins then form a complex that translocates back into the nucleus to inhibit the activity of CLOCK and BMAL1, thus repressing their own transcription and creating a rhythmic cycle.
This compound and DNA Damage Response
References
- 1. Frontiers | Generation of Human CRY1 and CRY2 Knockout Cells Using Duplex CRISPR/Cas9 Technology [frontiersin.org]
- 2. Generation of Human CRY1 and CRY2 Knockout Cells Using Duplex CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The circadian clock protein this compound 1 is a direct target and feedback regulator of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CRY2 missense mutations suppress P53 and enhance cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Phenotypic effects of the circadian gene this compound 2 on cancer-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic effects of the circadian gene this compound 2 on cancer-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 2 (CRY2) Suppresses Proliferation and Migration and Regulates Clock Gene Network in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice Deficient in this compound 1 (Cry1−/−) Exhibit Resistance to Obesity Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knocking down clock control gene CRY1 decreases adipogenesis via canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimized method for gene knockdown in differentiating human and mouse adipocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of Cellular Circadian Rhythms by Secondary Metabolites of Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Luminescence Reporting of Circadian Gene Expression in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
functional comparison of plant versus animal cryptochromes
Publication Guide | December 20, 2025
Introduction
Cryptochromes (CRYs) are a class of flavoprotein photoreceptors found across the biological kingdoms, from plants to animals.[1] Originating from DNA photolyases, enzymes that use light to repair UV-damaged DNA, cryptochromes have lost their DNA repair capabilities and have evolved into sophisticated signaling molecules.[2] Despite a shared ancestry and a conserved structural core, plant and animal cryptochromes have diverged significantly in their function, mechanism, and the biological processes they regulate. Sequence comparisons suggest that plant and animal cryptochrome families have distinct evolutionary histories, with plant cryptochromes being of more ancient origin.[3]
This guide provides an objective, data-supported comparison of the functional characteristics of plant and animal cryptochromes, tailored for researchers, scientists, and drug development professionals. We will delve into their distinct roles, signaling pathways, and photochemical properties, supported by experimental data and detailed methodologies for key assays.
Core Functional Roles: A Comparative Overview
Plant and animal cryptochromes, while both fundamentally involved in light sensing and circadian rhythms, execute these roles in markedly different ways. Plant cryptochromes act as primary blue-light photoreceptors governing a wide array of developmental processes.[1] In contrast, animal cryptochromes have diversified into two main types: light-sensitive photoreceptors for circadian entrainment (Type I, e.g., in Drosophila) and light-independent transcriptional repressors that form the core of the circadian clock machinery (Type II, e.g., in mammals).[1]
| Feature | Plant Cryptochromes (e.g., Arabidopsis CRY1/CRY2) | Animal Cryptochromes (Type I - Drosophila) | Animal Cryptochromes (Type II - Mammals) |
| Primary Function | Blue-light photoreceptors for development & circadian entrainment.[1][4] | Blue-light photoreceptors for circadian entrainment.[1] | Light-independent core circadian clock components; transcriptional repressors.[1] |
| Key Biological Roles | Inhibition of hypocotyl elongation, promotion of cotyledon expansion, photoperiodic flowering, stomatal opening, stress responses.[5] | Entrainment of the circadian clock to light-dark cycles. | Generation and maintenance of circadian rhythms in gene expression and behavior.[6] |
| Light Dependency | Light-dependent activation is essential for all known functions.[7] | Function is strictly light-dependent. | Function as a transcriptional repressor is light-independent.[1][8] |
| Mechanism of Action | Light-induced oligomerization and interaction with signaling partners (e.g., COP1/SPA, CIBs) to regulate transcription.[2] | Light-induced conformational change promotes interaction with TIMELESS (TIM), leading to TIM degradation and clock resetting.[9] | Binds to the CLOCK/BMAL1 heterodimer to repress its transcriptional activity, forming a negative feedback loop. |
| Signaling Output | Regulation of transcription factor stability and activity. | Degradation of a core clock component (TIM). | Direct repression of transcription. |
Quantitative and Photochemical Comparison
The photochemical properties of cryptochromes underpin their function. Key differences in light sensitivity and the stability of light-activated states contribute to their distinct biological roles. For instance, in Arabidopsis, CRY2 is significantly more sensitive to low-fluence blue light than CRY1, which is reflected in their respective quantum yields for flavin reduction.[2][4][10]
| Parameter | Plant (Arabidopsis CRY1) | Plant (Arabidopsis CRY2) | Animal (Type 1 Drosophila) | Animal (Type 4 Avian) |
| Resting State Chromophore | FADox | FADox | FADox | FADox |
| Signaling State Chromophore | FADH• (neutral radical)[9] | FADH• (neutral radical)[9] | FAD•− (anion radical)[11] | FADH• (neutral radical)[8][11] |
| Absorption Peak (FADox) | ~420-450 nm[12] | ~420-450 nm | ~450 nm[11] | ~450 nm[11] |
| Absorption Peak (FADH•) | ~596 nm[13] | Not specified | N/A | ~600 nm[13] |
| Quantum Yield (FADox → FADH•) | ~0.043[4] | ~0.213[4] | Not specified | Not specified |
| Light-Induced Degradation | Low[2] | High (light-labile)[2][5] | High[8][11] | No[8][11] |
Domain Structure Comparison
All cryptochromes share a conserved N-terminal Photolyase Homology Region (PHR) which binds the flavin adenine (B156593) dinucleotide (FAD) chromophore. However, the C-terminal extension (CCE) is highly variable in length and sequence, and it is crucial for mediating downstream signaling and protein-protein interactions.[1][14]
Caption: Comparative domain structures of cryptochromes.
Signaling Pathways
The divergent functions of plant and animal cryptochromes are rooted in their distinct signaling pathways. Plant CRYs act as master regulators of a transcriptional network by inhibiting repressors, while animal CRYs are more integrated into the core clockwork itself.
Plant this compound Signaling
In plants, blue light absorption triggers a conformational change in CRYs, leading to their phosphorylation and oligomerization.[2] This activated state allows them to interact with key signaling components. A primary pathway involves the suppression of the CONSTITUTIVELY PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYA-105 (COP1/SPA) E3 ubiquitin ligase complex.[2] In darkness, COP1/SPA targets positive regulators of photomorphogenesis for degradation. Light-activated CRY1 and CRY2 bind to SPA proteins, inhibiting the complex and allowing these transcription factors to accumulate, thereby promoting light-dependent development.[2] Additionally, CRY2 directly interacts with CIB transcription factors to regulate flowering time.[15]
References
- 1. This compound-mediated light responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Frontiers | Kinetic Modeling of the Arabidopsis this compound Photocycle: FADHo Accumulation Correlates with Biological Activity [frontiersin.org]
- 5. Coordination of this compound and Phytochrome Signals in the Regulation of Plant Light Responses | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Blue light-dependent in vivo and in vitro phosphorylation of Arabidopsis this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Photochemistry of Animal Type 1 and Type 4 Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptochromes: Photochemical and structural insight into magnetoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘Seeing’ the electromagnetic spectrum: spotlight on the this compound photocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Action Spectrum for this compound-Dependent Hypocotyl Growth Inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Red Shift in the Absorption Spectrum of the FAD Cofactor in ClCry4 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Cryptochrome's Role in Magnetoreception: A Comparative Guide to Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key behavioral assays used to validate the role of cryptochromes (CRY) as primary magnetoreceptors in animals. It details the experimental evidence, presents quantitative data from pivotal studies, and offers protocols for researchers aiming to investigate this quantum biological phenomenon. The prevailing theory, the Radical Pair Mechanism (RPM), posits that cryptochromes, upon absorbing a photon, form a pair of molecules with correlated electron spins (a radical pair) whose fate is subtly influenced by the Earth's magnetic field, ultimately translating into a neural signal.
The Cryptochrome Signaling Pathway for Magnetoreception
The proposed signaling cascade begins with light activation and ends with a neural response, providing a biological compass. The key step is the magnetic field's influence on the interconversion between singlet and triplet spin states of the radical pair, which affects the lifetime and signaling output of the activated this compound.[1][2][3] In birds, this compound 1a (Cry1a) and this compound 4 (Cry4) are the leading candidates, while this compound 2 (Cry2) has been implicated in insects.[4][5][6]
Key Behavioral Assays for Magnetoreception
Behavioral assays are the ultimate test of a functional magnetic sense. These experiments are designed to observe an animal's orientation or choice behavior in response to controlled magnetic fields. Comparing wild-type animals to those with genetically modified or absent cryptochromes provides powerful evidence for the protein's role.
Avian Orientation Assays (Emlen Funnel)
This classic method is used to study the migratory orientation of songbirds. A bird is placed in a circular cage (the Emlen funnel) lined with coated paper. During the night, as the bird attempts its migratory flight, it leaves scratch marks on the paper, revealing its intended direction of travel.[7][8]
-
Principle: Migratory birds exhibit a strong, instinctual drive to orient in a specific direction (e.g., north in spring). This orientation is dependent on the ambient magnetic field and light conditions.
-
Validation of CRY's Role: Experiments show that birds orient correctly under UV, blue, or green light but become disoriented under yellow or red light.[9][10] This wavelength dependency aligns with the absorption spectrum of cryptochromes, suggesting they are the primary photoreceptor for the magnetic sense.[4][11]
Insect Choice Assays (T-Maze)
For genetic model organisms like Drosophila, a T-maze provides a high-throughput method to test for a magnetic sense. Flies are placed at the base of the maze and are forced to choose between two arms, where the magnetic field can be manipulated.
-
Principle: Animals may show a spontaneous preference for or aversion to a specific magnetic field alignment. By training or observing innate preferences, researchers can quantify the magnetic sense.
-
Validation of CRY's Role: Studies in cockroaches have shown that using RNA interference (RNAi) to reduce the expression of this compound 2 (Cry2) completely abolishes their ability to orient to a shifting magnetic field.[6] This provides direct evidence of this compound's necessity for magnetoreception in insects.
General Experimental Workflow
A typical experiment to validate this compound's function involves comparing the behavior of at least two groups of animals under controlled magnetic and light conditions.
Comparative Experimental Data
The following tables summarize quantitative data from key studies, comparing behavioral outcomes under different conditions and genetic backgrounds.
Table 1: Avian Magnetic Compass Orientation vs. Light Wavelength
This table summarizes the typical orientation behavior of migratory birds, such as the European robin, under different monochromatic light conditions. The ability to orient correlates strongly with the wavelengths that can activate this compound.
| Species | Assay Type | Light Wavelength | Light Intensity | Observed Behavior | Conclusion | Reference |
| European Robin | Emlen Funnel | 373 nm (UV) | Low | Oriented in migratory direction | Orientation functional | [9] |
| European Robin | Emlen Funnel | 424 nm (Blue) | Low | Oriented in migratory direction | Orientation functional | [9] |
| European Robin | Emlen Funnel | 565 nm (Green) | Low | Oriented in migratory direction | Orientation functional | [4][9] |
| European Robin | Emlen Funnel | 585 nm (Yellow) | Low | Disoriented | Orientation non-functional | [9] |
| European Robin | Emlen Funnel | 635 nm (Red) | Low | Disoriented | Orientation non-functional | [7] |
Table 2: Effect of this compound Manipulation in Insects
This table highlights results from studies where this compound function was genetically disrupted in insects, demonstrating its critical role in their magnetic sense.
| Species | Assay Type | Genotype / Treatment | Light Condition | Observed Behavior / Metric | Conclusion | Reference |
| Periplaneta americana | Spontaneous turning | Wild-Type | 365 nm (UV) | Significant magnetic orientation response | Magnetic sense is functional | [6] |
| Periplaneta americana | Spontaneous turning | Wild-Type | Darkness (DD) | No magnetic orientation response | Magnetic sense is light-dependent | [6] |
| Periplaneta americana | Spontaneous turning | cry2 RNAi (knockdown) | 365 nm (UV) | Abolished magnetic orientation response | Cry2 is necessary for magnetoreception | [6] |
| Drosophila melanogaster | Trained T-Maze | Wild-Type | Blue Light | Successful learning of magnetic field | Magnetic sense is functional | [6] |
| Drosophila melanogaster | Trained T-Maze | cry-null mutant | Blue Light | No learning of magnetic field | This compound is necessary for magnetoreception | [6] |
Detailed Experimental Protocol: Drosophila T-Maze Assay
This protocol provides a methodology for assessing magnetoreception in Drosophila melanogaster using a T-maze, adapted from standard phototactic and olfactory paradigms.[12][13]
Objective: To determine if flies show a preference for one magnetic field alignment over another.
Materials:
-
T-maze apparatus made of non-magnetic material (e.g., acrylic).
-
Fly cohorts: Wild-type and a cry-mutant line.
-
Light source providing blue light (~420-450 nm) of controlled intensity.
-
A set of Helmholtz coils large enough to enclose the T-maze, capable of generating a uniform magnetic field.
-
Fly vials, CO2 anesthetization station.
Methodology:
-
Animal Preparation:
-
Raise wild-type and cry-mutant flies in a controlled environment with a 12h:12h light-dark cycle.[13]
-
Collect groups of ~20-30 flies (2-4 days old) at least 24 hours before the experiment.
-
Keep flies in a dark, humid chamber to standardize their light-exposure history before the trial.
-
-
Apparatus Setup:
-
Position the T-maze within the Helmholtz coils. Ensure the room is dark except for the controlled light source.
-
Configure the coils to create a specific magnetic field in one arm of the T-maze (e.g., aligned with local geomagnetic field) and a different field in the other arm (e.g., horizontally or vertically shifted). The choice point should be in a neutral field.
-
Illuminate the choice point of the T-maze with low-intensity blue light to allow for this compound activation.
-
-
Behavioral Trial:
-
Gently load a group of flies into the starting chamber (elevator) of the T-maze.
-
Allow a 1-minute acclimatization period in darkness.
-
Raise the elevator to the choice point, simultaneously turning on the blue light.
-
Allow the flies 2 minutes to choose between the two arms of the maze.[12]
-
After the choice period, lower the elevator to trap the flies in their chosen arms and in the central undecided area.
-
-
Data Collection and Analysis:
-
Anesthetize the flies with CO2 and count the number of individuals in each arm (N_arm1, N_arm2) and those remaining in the central portion.
-
Calculate a Preference Index (PI) for each trial: PI = (N_arm1 - N_arm2) / (N_arm1 + N_arm2).
-
Perform at least 10-15 replicates for each genotype.
-
To control for any inherent bias in the apparatus, alternate the magnetic field configuration between the arms across trials.
-
Use a Student's t-test or ANOVA to compare the average PI of wild-type flies against the cry-mutant flies. A PI significantly different from zero in wild-type flies, but not in mutants, would strongly support a this compound-dependent magnetic sense.
-
References
- 1. Exploring the possibilities for radical pair effects in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Magnetic Sensing [ks.uiuc.edu]
- 4. Magnetoreception: activated this compound 1a concurs with magnetic orientation in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - Research in Germany [research-in-germany.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. The Magnetic Compass of Birds: The Role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Magnetoreception in birds: II. Behavioural experiments concerning the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phototactic T-maze Behavioral Assay for Comparing the Functionality of Color-sensitive Photoreceptor Subtypes in the Drosophila Visual System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Light-Dependent Degradation of Cryptochromes CRY1 and CRY2
For Researchers, Scientists, and Drug Development Professionals
Cryptochromes (CRY1 and CRY2) are evolutionarily conserved blue light photoreceptors that play pivotal roles in regulating various physiological processes, including circadian rhythms in mammals and photomorphogenesis in plants. A key aspect of their function and signaling is their light-dependent degradation, which is tightly regulated by distinct cellular machinery. This guide provides a comprehensive comparison of the degradation kinetics and mechanisms of CRY1 and CRY2, supported by experimental data and detailed protocols to facilitate further research in this area.
Data Presentation: Quantitative Comparison of CRY1 and CRY2 Degradation
The stability of CRY1 and CRY2 proteins is differentially regulated in response to light, a feature that is fundamental to their distinct biological roles. The following table summarizes the key quantitative and qualitative differences in their degradation characteristics in both Arabidopsis thaliana and mammalian systems.
| Feature | CRY1 | CRY2 | Organism/System |
| Light Sensitivity for Degradation | Requires high-intensity blue light for degradation.[1] | Rapidly degraded even under low-intensity blue light.[2][3] | Arabidopsis thaliana |
| Protein Half-life in Blue Light | Relatively stable; precise half-life under high blue light is not well-defined but is significantly longer than CRY2. | Highly labile; degradation is detectable within minutes of blue light exposure.[4][5] | Arabidopsis thaliana |
| Protein Half-life (Mammalian) | Generally more stable than CRY2. | Less stable than CRY1. | Mammalian Cells |
| Primary E3 Ubiquitin Ligase (Plants) | COP1/SPA complex and LRBs (under high blue light).[1] | COP1/SPA complex and LRBs.[5] | Arabidopsis thaliana |
| Primary E3 Ubiquitin Ligase (Mammals) | SCFFBXL3 | SCFFBXL3 | Mammalian Cells |
| Regulation by other proteins (Mammals) | Stabilized by FBXL21 in the nucleus. | Stabilized by FBXL21 in the nucleus. | Mammalian Cells |
Signaling Pathways and Degradation Mechanisms
The light-dependent degradation of CRY1 and CRY2 is a multi-step process involving photoreception, conformational changes, and subsequent targeting by the ubiquitin-proteasome system.
In Arabidopsis thaliana:
Upon blue light absorption, both CRY1 and CRY2 undergo a conformational change. This photoactivation leads to their interaction with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) complex, a key E3 ubiquitin ligase in light signaling. Additionally, the Light-Response BRIC-A-BRACK/TRAMTRACK/BROAD (LRB) E3 ligases are also implicated in the degradation of both CRYs. However, the threshold for initiating this degradation cascade is significantly different between the two cryptochromes, with CRY2 being much more sensitive to light.
In Mammals:
In the mammalian circadian clock, the degradation of CRY1 and CRY2 is crucial for the timely reactivation of the core clock activators, CLOCK and BMAL1. The F-box protein FBXL3, a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, targets both CRY1 and CRY2 for ubiquitination and subsequent proteasomal degradation. Another related F-box protein, FBXL21, can antagonize FBXL3-mediated degradation by binding to and stabilizing CRY proteins in the nucleus.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the light-dependent degradation of CRY1 and CRY2.
Cycloheximide (B1669411) (CHX) Chase Assay to Determine Protein Half-life
This assay is used to measure the rate of protein degradation by inhibiting new protein synthesis with cycloheximide and observing the disappearance of the protein of interest over time.
Protocol for Arabidopsis thaliana Seedlings:
-
Seedling Preparation: Grow seedlings in the dark for 4-5 days on MS plates.
-
Pre-treatment: Transfer seedlings to liquid MS medium and incubate for at least 2 hours to acclimate.
-
CHX Treatment: Add cycloheximide to a final concentration of 100-200 µM. For the t=0 time point, harvest seedlings immediately before adding CHX.
-
Light Exposure: Expose the seedlings to blue light of a specific intensity (e.g., 50 µmol m-2 s-1).
-
Time Course Sampling: Collect seedlings at various time points after the start of the light treatment (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately freeze the samples in liquid nitrogen.
-
Protein Extraction: Grind the frozen seedlings and extract total proteins using a buffer containing protease inhibitors.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against CRY1 or CRY2. An antibody against a stable protein (e.g., tubulin or actin) should be used as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the CRY protein levels to the loading control at each time point. Plot the relative protein abundance against time and calculate the half-life.
In Vivo Ubiquitination Assay
This assay is used to detect the ubiquitination of CRY1 and CRY2 in response to light.
Protocol for Arabidopsis thaliana:
-
Plant Material: Use transgenic plants expressing epitope-tagged CRY1 or CRY2 (e.g., MYC-CRY1 or GFP-CRY2).
-
Treatment: Grow seedlings in the dark for 4 days. Treat with the proteasome inhibitor MG132 (50 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Light Exposure: Expose the seedlings to blue light for a short period (e.g., 10-30 minutes) to induce CRY ubiquitination. Keep a set of seedlings in the dark as a control.
-
Protein Extraction: Extract total proteins in a buffer containing MG132 and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Immunoprecipitation: Incubate the protein extracts with an antibody against the epitope tag (e.g., anti-MYC or anti-GFP beads) to pull down the CRY protein and its interacting partners.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to the CRY protein. A smear of high-molecular-weight bands indicates ubiquitination. The membrane can also be probed with an anti-CRY antibody to confirm the immunoprecipitation of the target protein.
Co-Immunoprecipitation (Co-IP) Assay for CRY-E3 Ligase Interaction
This assay is used to demonstrate the physical interaction between CRY proteins and their respective E3 ubiquitin ligases (e.g., CRY2 and COP1 in Arabidopsis).
Protocol for Arabidopsis thaliana:
-
Plant Material: Use transgenic plants co-expressing epitope-tagged versions of the proteins of interest (e.g., GFP-CRY2 and HA-COP1).
-
Treatment: Grow seedlings under conditions that promote the interaction (e.g., expose dark-grown seedlings to blue light for a specific duration).
-
Protein Extraction: Extract total proteins in a non-denaturing Co-IP buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the protein extract with an antibody against one of the epitope tags (the "bait," e.g., anti-GFP beads) to pull down the bait protein and any interacting partners.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by western blotting using an antibody against the other epitope tag (the "prey," e.g., anti-HA). The presence of a band for the prey protein in the elution fraction indicates an interaction.
Cell-Free Degradation Assay
This assay recapitulates the degradation of a protein of interest in vitro using cellular extracts.
Protocol for Arabidopsis thaliana:
-
Preparation of Substrate: Purify recombinant CRY1 or CRY2 protein (e.g., with a HIS or MBP tag) from E. coli or insect cells.
-
Preparation of Cell Extract: Prepare a crude protein extract from dark-grown Arabidopsis seedlings. This extract will contain the necessary components for degradation, including E1, E2, E3 ligases, and the proteasome.
-
Degradation Reaction: Incubate the purified CRY protein with the cell extract in a reaction buffer containing ATP and an ATP-regenerating system.
-
Time Course Analysis: Take aliquots from the reaction at different time points and stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot: Analyze the samples by western blotting using an antibody against the tag on the recombinant CRY protein to monitor its degradation over time.
-
Controls: Include reactions without ATP (as degradation is ATP-dependent) and with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is mediated by the proteasome. To test the involvement of a specific E3 ligase, the assay can be performed with extracts from mutants lacking that E3 ligase.
By employing these methodologies, researchers can further dissect the intricate mechanisms governing the light-dependent degradation of CRY1 and CRY2, contributing to a deeper understanding of their roles in various biological processes and paving the way for potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chimeric proteins between cry1 and cry2 Arabidopsis blue light photoreceptors indicate overlapping functions and varying protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric proteins between cry1 and cry2 Arabidopsis blue light photoreceptors indicate overlapping functions and varying protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Arabidopsis CRY2 Is Regulated by SPA Proteins and Phytochrome A - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Blueprint: A Comparative Guide to Transcriptomics of Wild-Type and Cryptochrome Mutants
For researchers, scientists, and drug development professionals, understanding the intricate dance of gene expression orchestrated by cryptochromes is paramount. These blue-light photoreceptors are key regulators of a myriad of physiological processes, from circadian rhythms in animals to growth and development in plants. This guide provides an objective comparison of the transcriptomic landscapes in wild-type organisms versus those with cryptochrome mutations, supported by experimental data and detailed methodologies.
This comparative guide delves into the genome-wide consequences of dysfunctional this compound signaling. By examining the transcriptomes of wild-type organisms alongside their this compound-deficient counterparts, we can illuminate the genes and pathways under the control of these crucial photoreceptors. The data presented here is a synthesis of multiple studies, primarily focusing on the model plant Arabidopsis thaliana, with additional insights from animal models.
Quantitative Data Summary
The following tables summarize the quantitative data from various comparative transcriptomic studies, highlighting the extent of gene dysregulation in this compound mutants.
Table 1: Differentially Expressed Genes (DEGs) in Arabidopsis thaliana cry Mutants under Blue Light.
| Genotype | Condition | Total DEGs | Up-regulated in Mutant | Down-regulated in Mutant | Reference |
| cry1 cry2 | 3 hours blue light | >400 | - | - | [1] |
| cry1 | High-intensity white light | 77 | - | - | [2] |
| cry1 & cry2 | Blue light | 45 (blue light-induced) | - | - | [3][4] |
Table 2: Overlap of Differentially Expressed Genes in Arabidopsis thaliana cry Mutants.
| Comparison | Overlapping DEGs | Significance | Reference |
| cry1 cry2 vs. cis1-1 (blue light) | 172 | Highlights shared regulatory roles in blue light-dependent transcription. | [1] |
| CCT1-regulated vs. CRY-regulated | 2903 (67.85%) | Demonstrates the significant role of the C-terminus of CRY1 in mediating its signaling. | [5] |
| CCT1-regulated vs. CNT1-regulated | 1095 | Shows partial overlap in gene regulation by the N- and C-termini of CRY1. | [5] |
Experimental Protocols
The following section details a representative methodology for a comparative transcriptomic study of wild-type and this compound mutants in Arabidopsis thaliana using RNA sequencing (RNA-Seq). This protocol is a composite of standard practices reported in the cited literature.[6][7][8]
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana wild-type (e.g., Columbia-0) and this compound mutant seeds (cry1, cry2, cry1cry2).
-
Growth Conditions: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Plants are stratified at 4°C for 3-4 days in the dark to synchronize germination.
-
Light Treatment: Seedlings are grown in darkness for a specified period (e.g., 4 days) and then exposed to a specific light condition, such as continuous blue light (e.g., 30 µmol m⁻² s⁻¹) for a defined duration (e.g., 3 hours), while a control group remains in darkness.
RNA Extraction and Library Preparation
-
RNA Isolation: Total RNA is extracted from whole seedlings or specific tissues using a TRIzol-based method or a commercial plant RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Construction: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation of sequencing adapters. The resulting library is amplified by PCR.
RNA Sequencing
-
Sequencing Platform: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq system.
-
Sequencing Parameters: Sequencing is typically performed to generate single-end or paired-end reads of a specific length (e.g., 50-150 bp).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed using software such as Trimmomatic.
-
Read Alignment: The high-quality reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.[7][9]
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.[9]
-
Differential Gene Expression Analysis: Differential expression analysis between wild-type and mutant samples is performed using R packages like DESeq2 or edgeR.[10] Genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1) are identified as DEGs.
-
Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to identify over-represented biological processes, molecular functions, and cellular components.
Visualizing the Molecular Machinery
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.
Caption: this compound signaling pathways in Arabidopsis.[11][12][13][14]
Caption: A standard experimental workflow for comparative transcriptomics.[6][15][16]
References
- 1. CRY2 interacts with CIS1 to regulate thermosensory flowering via FLM alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Functional analysis of each blue light receptor, cry1, cry2, phot1, and phot2, by using combinatorial multiple mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptome Analyses Reveal the Involvement of Both C and N Termini of this compound 1 in Its Regulation of Phytohormone-Responsive Gene Expression in Arabidopsis [frontiersin.org]
- 6. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. GitHub - jmvillalobos/RNA-seq-protocol: This is the protocol for conducting RNAseq analysis in plants. This repository has been created to make it easier to follow the protocol presented in the Current Protocols journal. [github.com]
- 8. RNA-Seq Analysis of the Arabidopsis Transcriptome in Pluripotent Calli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Bioinformatics Pipeline for the Analysis and Target Prediction of RNA Effectors in Bidirectional Communication During Plant–Microbe Interactions [frontiersin.org]
- 10. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
- 14. Signaling Mechanisms by Arabidopsis Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GitHub - djburks/RNA-Seq-Data-Analysis-Pipeline-for-Plants: Data and Scripts for the RNA-Seq Analysis Pipeline for Plants. [github.com]
- 16. researchgate.net [researchgate.net]
The In Vivo Significance of Cryptochrome Phosphorylation: A Comparative Guide
An objective analysis of experimental data elucidating the role of cryptochrome phosphorylation in cellular signaling and circadian rhythms.
Cryptochromes (CRYs) are a class of flavoproteins that play crucial roles in the circadian clocks of both plants and animals, as well as in light-dependent responses in plants. A key regulatory mechanism governing CRY function is post-translational modification, particularly phosphorylation. This guide provides a comparative analysis of key experimental findings that have helped to confirm the in vivo role of CRY phosphorylation. We will delve into the effects of phosphorylation on different this compound isoforms, the kinases involved, and the resulting physiological consequences.
Mammalian Cryptochromes: A Tale of Two Isoforms and Multiple Phosphorylation Events
In mammals, the core circadian clock is a transcription-translation feedback loop where the heterodimeric transcription factor CLOCK-BMAL1 drives the expression of its own repressors, the Period (PER) and this compound (CRY) proteins. Phosphorylation of CRY1 and CRY2 is a critical step that dictates their stability, nuclear localization, and repressive activity, thereby fine-tuning the period of the circadian clock.
Comparative Analysis of CRY Phosphorylation In Vivo
The following table summarizes key findings from in vivo studies on mammalian CRY1 and CRY2 phosphorylation. These studies primarily utilize knock-in mouse models where specific phosphorylation sites have been mutated to prevent phosphorylation (e.g., Serine to Alanine substitution).
| This compound & Site | Kinase(s) | Effect of Phosphorylation | Phenotype of Non-phosphorylatable Mutant | Supporting Evidence |
| Mouse CRY1 (Ser588) | Negatively regulated by DNA-PKcs | Increases protein stability and half-life.[1] | Long circadian period rhythms.[1] | Rescue experiments in Cry1/Cry2 knock-out mouse embryonic fibroblasts (MEFs) with a phosphomimetic CRY1 S588D mutant resulted in significantly longer circadian periods.[1] |
| Mouse CRY1 (Ser71) | AMP-activated protein kinase (AMPK) | Promotes ubiquitination by SCFFBXL3 and subsequent degradation.[1][2] | Alterations in peripheral clocks; however, one study suggests no impact on in vivo circadian behavior.[2][3][4][5] | Stimulation of AMPK in mouse livers destabilized cryptochromes and altered circadian rhythms.[2][3] In vitro rescue experiments showed that a non-phosphorylatable mutant could not restore rhythmicity.[4][5] |
| Mouse CRY2 (Ser557) | Priming by DYRK1A, followed by GSK-3β at Ser553 | Promotes proteasome-mediated degradation and regulates nuclear accumulation of the CRY2-PER2 complex.[1][6] | Lengthened free-running periods of behavioral rhythms and cultured liver bioluminescence rhythms.[6][7] | CRY2(S557A) knock-in mice exhibited elevated nuclear CRY2 levels, enhanced PER2 nuclear occupancy, and suppression of E-box-regulated genes.[6][7] |
Plant Cryptochromes: A Light-Dependent Phosphorylation Story
In plants, such as Arabidopsis thaliana, cryptochromes function as blue light photoreceptors mediating various light responses, including hypocotyl growth inhibition and flowering time. Here, phosphorylation is directly triggered by blue light.
| This compound & Organism | Trigger | Effect of Phosphorylation | Key Observations |
| Arabidopsis CRY1 | Blue light | Closely associated with the function and regulation of the photoreceptor.[8] | CRY1 is primarily unphosphorylated in etiolated seedlings and becomes phosphorylated upon blue light exposure.[8][9][10] This phosphorylation is specific to blue light and largely independent of phytochromes.[8][9] Inactive cry1 missense mutants do not show blue light-induced phosphorylation.[8][10] |
| Arabidopsis CRY2 | Blue light | Important for CRY2 activity and triggers its degradation.[10][11] | Blue light induces CRY2 phosphorylation, which is impaired in ppk (PHOTOREGULATORY PROTEIN KINASES) mutants, leading to a late-flowering phenotype similar to cry2 mutants.[11] |
Signaling Pathways and Experimental Overviews
To visualize the complex interactions and experimental approaches, the following diagrams are provided.
References
- 1. Phosphorylation of the this compound 1 C-terminal Tail Regulates Circadian Period Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Frontiers | Phosphorylation and Circadian Molecular Timing [frontiersin.org]
- 5. Phosphorylation and Circadian Molecular Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Role of Phosphorylation of this compound 2 in the Mouse Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo role of phosphorylation of this compound 2 in the mouse circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blue light-dependent in vivo and in vitro phosphorylation of Arabidopsis this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Blue Light–Dependent in Vivo and in Vitro Phosphorylation of Arabidopsis this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Signaling Mechanisms by Arabidopsis Cryptochromes [frontiersin.org]
Unveiling the Differential Interactomes of Cryptochrome Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cryptochrome 1 (CRY1) and this compound 2 (CRY2) is paramount for elucidating their distinct roles in circadian rhythms and cellular signaling. This guide provides a comparative analysis of their interactomes, supported by experimental data and detailed methodologies, to shed light on their isoform-specific functions.
Cryptochromes are flavoproteins that act as key negative regulators in the mammalian circadian clock. While both CRY1 and CRY2 contribute to the core clock mechanism by inhibiting the transcriptional activity of the CLOCK:BMAL1 heterodimer, they exhibit distinct and non-redundant functions. These differences are largely attributed to their unique protein-protein interaction networks, or interactomes. This guide synthesizes findings from various studies to compare the known interactors of CRY1 and CRY2, offering insights into their differential signaling pathways.
Comparative Analysis of CRY1 and CRY2 Interactors
The following table summarizes the key differential interactions of mammalian CRY1 and CRY2 with components of the core circadian clock and other signaling proteins. The data is compiled from co-immunoprecipitation and mammalian two-hybrid assays, which indicate the relative strength of these interactions.
| Interacting Protein | CRY1 Interaction | CRY2 Interaction | Key Functional Implication | References |
| BMAL1 | Strong | Strong | Core clock repression. Both CRYs bind to BMAL1 to inhibit CLOCK:BMAL1 transcriptional activity.[1][2] | [1][2] |
| CLOCK | No significant interaction | No significant interaction | CRYs primarily interact with BMAL1 within the CLOCK:BMAL1 complex.[1][2] | [1][2] |
| PER2 | Strong | Strong | Formation of the primary repressive PER-CRY complex. | [3][4] |
| Nuclear Receptors (e.g., PXR, CAR, VDR, PPARs) | Weaker | Stronger | Differential regulation of metabolism and xenobiotic detoxification. CRY2 is a more potent repressor of many nuclear receptors.[5] | [5] |
| c-MYC (via FBXL3) | No | Yes | Regulation of cell proliferation. CRY2, but not CRY1, promotes the degradation of the oncoprotein c-MYC.[6] | [6] |
Signaling Pathways and Experimental Workflows
The distinct interaction profiles of CRY1 and CRY2 lead to differential regulation of downstream signaling pathways. The following diagrams illustrate the core circadian feedback loop and a common experimental workflow for identifying protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound proteins regulate the circadian intracellular behavior and localization of PER2 in mouse suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian circadian clock protein complexes over a circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circadian repressors CRY1 and CRY2 broadly interact with nuclear receptors and modulate transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
The Ticking Tail: Unraveling the Evolutionary Divergence of Cryptochrome C-terminal Domains
A Comparative Guide for Researchers in Circadian Biology and Drug Development
Cryptochromes (CRY), a family of flavoprotein photoreceptors and key components of the circadian clock, have a conserved N-terminal Photolyase Homology Region (PHR) and a highly variable C-terminal domain (CTD). This C-terminal extension is a hotbed of evolutionary innovation, driving the functional divergence of cryptochromes from their DNA repair ancestors, the photolyases, and diversifying their roles within the circadian circuitry across different species. This guide provides an objective comparison of cryptochrome C-terminal domains, supported by experimental data, to illuminate their distinct roles in signaling and transcriptional regulation.
Quantitative Comparison of this compound C-terminal Domains
The length and sequence of the C-terminal domain vary significantly across species, reflecting its diverse and evolving functions. This variability is a key determinant of whether a this compound primarily functions as a photoreceptor, a transcriptional repressor, or both.
| Feature | Plant CRY (e.g., Arabidopsis thaliana) | Insect CRY (e.g., Drosophila melanogaster) | Mammalian CRY (e.g., Human, Mouse) | Reference |
| C-terminal Domain Length (approx. amino acids) | CRY1: ~181, CRY2: ~123, Chlamydomonas CRY: ~380 | ~20-50 | CRY1: ~80-100, CRY2: ~80-100 | [1][2] |
| Primary Function | Blue light photoreception, regulation of flowering time and seedling development.[3] | Light-dependent degradation of TIMELESS (TIM) for circadian photoentrainment. | Core components of the circadian clock, acting as transcriptional repressors of the CLOCK:BMAL1 complex.[4] | [3][4] |
| Key C-terminal Domain Interactions | COP1, SPA1 | TIMELESS (TIM), JETLAG (JET) | PERIOD (PER), CLOCK:BMAL1, FBXL3 | [5][6] |
Table 1: Comparative overview of this compound C-terminal domain characteristics.
Further quantitative analysis reveals the functional impact of the C-terminal domain's divergence, particularly in the mammalian circadian clock where CRY1 and CRY2 have distinct roles despite high homology in their PHR domains.
| Experiment | Result | Conclusion | Reference |
| C-terminal Domain Swap in Mouse Cells | Replacing mouse CRY1-CTD with CRY2-CTD shortens the circadian period from ~27 hours to ~24 hours. | The C-terminal domain is a key modulator of circadian period length. | [2] |
| Binding Affinity (Kd) to CLOCK:BMAL1 PAS Domain Core | Mouse CRY1 PHR: 6.6 ± 2.6 μM (high affinity)Mouse CRY2 PHR: 10.2 ± 0.2 μM (lower affinity) | The PHR domain, influenced by the C-terminus, dictates the strength of interaction with the core clock machinery. The higher affinity of CRY1 contributes to its stronger repressor function. | [7][8] |
| Effect of C-terminal Deletion in Mouse CRY1 | Prevents repression of CLOCK/BMAL1-mediated transcription. | The C-terminal domain is essential for the transcriptional repressor function of mammalian CRY1. | [4] |
Table 2: Quantitative experimental data on the functional divergence of mammalian this compound C-terminal domains.
Key Signaling Pathways and Experimental Workflows
The evolutionary divergence of the C-terminal domain is reflected in the distinct signaling pathways cryptochromes engage in across different taxa.
Mammalian Circadian Clock Repression Loop
In mammals, the C-terminal domains of CRY1 and CRY2 are critical for their role as transcriptional repressors within the core circadian feedback loop. They mediate interactions with the PER proteins and the CLOCK:BMAL1 heterodimer.
Drosophila Light-Dependent Circadian Entrainment
In Drosophila, the C-terminal domain of dCRY is essential for its function as a photoreceptor that mediates the light-dependent degradation of the TIMELESS (TIM) protein, thereby resetting the circadian clock.
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a key technique to validate the protein-protein interactions mediated by the this compound C-terminal domain.
Experimental Protocols
Luciferase Reporter Assay for Transcriptional Repression
This assay is used to quantify the repressive activity of mammalian cryptochromes on the CLOCK:BMAL1 transcriptional complex.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates at a density of 1 x 10^5 cells per well.
-
After 24 hours, co-transfect cells with the following plasmids using a suitable transfection reagent:
-
A reporter plasmid containing a firefly luciferase gene driven by a promoter with E-box elements (e.g., pGL3-Per1-promoter).
-
Expression plasmids for CLOCK and BMAL1.
-
An expression plasmid for the this compound protein of interest (e.g., wild-type CRY1, CRY2, or C-terminal domain mutants).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
b. Luciferase Activity Measurement:
-
After 48 hours of transfection, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold repression by dividing the normalized luciferase activity of the control (without this compound) by the normalized activity of the samples expressing this compound.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to verify the in vivo interaction between a this compound and its putative binding partners.
a. Cell Lysis:
-
Culture cells expressing tagged versions of the proteins of interest (e.g., HA-tagged CRY1 and Myc-tagged PER2).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
b. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc) to detect the co-immunoprecipitated protein.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful tool for screening for novel protein-protein interactions involving the this compound C-terminal domain.
a. Plasmid Construction:
-
Clone the cDNA of the this compound C-terminal domain into a "bait" vector (e.g., pGBKT7), which fuses the protein to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Clone a cDNA library or a specific gene of interest into a "prey" vector (e.g., pGADT7), which fuses the proteins to the activation domain (AD) of the transcription factor.
b. Yeast Transformation and Mating:
-
Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey plasmid(s) into a yeast strain of the opposite mating type (e.g., MATα).
-
Mate the two yeast strains to allow the bait and prey plasmids to come together in diploid cells.
c. Selection and Reporter Gene Assay:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells containing both plasmids and an interacting bait-prey pair.
-
Perform a β-galactosidase filter lift assay to confirm the interaction by testing for the activation of a lacZ reporter gene. A blue color indicates a positive interaction.
d. Identification of Interactors:
-
For positive clones from a library screen, isolate the prey plasmid.
-
Sequence the cDNA insert to identify the interacting protein.
References
- 1. This compound Structure and Signal Transduction | Annual Reviews [annualreviews.org]
- 2. Identification of a Novel this compound Differentiating Domain Required for Feedback Repression in Circadian Clock Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Evolution of the Photolyase/Cryptochrome Protein Family: Importance of the C Terminus of Mammalian CRY1 for Circadian Core Oscillator Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Timeless structure reveals circadian clock timing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analyses of this compound-mBMAL1 Interactions: MECHANISTIC INSIGHTS INTO THE TRANSCRIPTIONAL REGULATION OF THE MAMMALIAN CIRCADIAN CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics at the serine loop underlie differential affinity of cryptochromes for CLOCK:BMAL1 to control circadian timing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide to Cryptochrome-Based Optogenetic Systems: Efficacy and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Optogenetics has revolutionized the ability to control cellular processes with unprecedented spatiotemporal precision. Among the diverse array of optogenetic tools, cryptochrome-based systems, primarily derived from Arabidopsis thaliana this compound 2 (CRY2), have emerged as versatile and powerful actuators for manipulating a wide range of biological functions. These systems rely on blue light-induced conformational changes in CRY2, leading to either homodimerization/oligomerization or heterodimerization with its binding partner CIB1. This guide provides a comprehensive comparison of the efficacy of different CRY2-based optogenetic systems, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable tool for their specific applications.
Mechanism of Action: An Overview
The fundamental principle of CRY2-based optogenetics lies in the light-dependent protein-protein interactions. Upon absorption of blue light (typically 450-488 nm), the flavin adenine (B156593) dinucleotide (FAD) chromophore within the photolyase homology region (PHR) of CRY2 undergoes a conformational change. This photoactivated state of CRY2 can then engage in two primary types of interactions:
-
Homo-oligomerization: Photoactivated CRY2 molecules can self-associate to form dimers and higher-order oligomers or clusters. This property is harnessed in systems designed for protein clustering, sequestration, and activation of signaling pathways that are dependent on protein aggregation.
-
Heterodimerization: Photoactivated CRY2 can bind to the N-terminal fragment of its interacting partner, CIB1 (CIBN). This light-inducible dimerization forms the basis of numerous applications, including the recruitment of proteins to specific subcellular locations and the reconstitution of split proteins.
The versatility of the CRY2 system has led to the development of several engineered variants with enhanced or modified properties, such as improved clustering kinetics, higher light sensitivity, and altered dissociation rates. This guide will focus on comparing the wild-type CRY2/CIB1 system with popular engineered variants like CRY2olig and CRY2clust.
Quantitative Comparison of CRY2-Based Optogenetic Systems
The choice of an optogenetic system is critically dependent on its performance characteristics. The following table summarizes key quantitative parameters for the wild-type CRY2 system and its enhanced variants, CRY2olig and CRY2clust. These parameters are crucial for designing experiments that require precise temporal control over cellular processes.
| Feature | CRY2 (Wild-Type) | CRY2olig (E490G mutant) | CRY2clust (CRY2PHR with C-terminal extension) |
| Primary Mechanism | Homo-oligomerization & Heterodimerization with CIB1 | Enhanced homo-oligomerization | Rapid and efficient homo-oligomerization |
| Activation Wavelength | ~450-488 nm (Blue Light) | ~450-488 nm (Blue Light) | ~450-488 nm (Blue Light) |
| Clustering/Association Half-Time (t½) | Seconds to minutes | 15 - 75 seconds (concentration-dependent)[1] | Faster than CRY2olig[2][3] |
| Dissociation Half-Time (t½) in Dark | ~5-6 minutes[4] | ~23 minutes[1][5] | Faster than CRY2olig[2][3] |
| Light Sensitivity | Moderate | High (maximally induced with a 6 ms (B15284909) pulse)[5] | Higher than wild-type CRY2[3] |
| Key Advantages | Well-established, versatile for both homo- and heterodimerization applications. | Robust and sustained clustering, suitable for applications requiring prolonged protein aggregation.[1] | Rapid on and off kinetics, ideal for applications requiring fast and reversible control.[2][3][6] |
| Limitations | Slower clustering kinetics and lower light sensitivity compared to engineered variants.[2][5] | Slower dissociation in the dark, which may not be ideal for applications requiring rapid reversal.[1] | May not be optimal for applications requiring sustained protein clustering. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental setups is crucial for understanding and implementing these optogenetic systems. The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow for comparing these systems.
Caption: Signaling pathways for CRY2 homo-oligomerization and heterodimerization.
Caption: Experimental workflow for comparing different CRY2-based systems.
Experimental Protocols
To ensure reproducibility and facilitate the direct comparison of different this compound-based systems, detailed experimental protocols are essential. Below are methodologies for two key experiments: live-cell imaging of protein clustering and a luciferase reporter assay for transcription activation.
Protocol 1: Live-Cell Imaging of Light-Induced Protein Clustering
This protocol is designed to quantify the kinetics of protein clustering and dissociation in response to blue light.
1. Cell Culture and Transfection:
- Seed HEK293T or COS-7 cells on glass-bottom dishes suitable for live-cell imaging.
- Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
- Transfect cells with plasmid DNA encoding the desired CRY2 fusion protein (e.g., CRY2-mCherry, CRY2olig-mCherry, or CRY2clust-mCherry) using a suitable transfection reagent according to the manufacturer's protocol.[1]
- Incubate the cells in the dark for 12-24 hours post-transfection to allow for protein expression.
2. Live-Cell Imaging:
- Mount the glass-bottom dish on an inverted spinning-disk confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.[1]
- Locate transfected cells expressing the fluorescently tagged CRY2 construct.
- Acquire pre-stimulation images to establish a baseline of diffuse fluorescence.
3. Light Stimulation and Data Acquisition:
- Use a 488 nm laser for blue light stimulation. The light dose can be controlled by varying the laser power and pulse duration.[1]
- Apply a single pulse of blue light to induce protein clustering.
- Immediately after stimulation, acquire a time-lapse series of images to monitor the formation of fluorescent puncta (clusters).
- After clusters have formed, cease light stimulation and continue acquiring images at defined intervals to monitor the dissociation of clusters in the dark.
4. Data Analysis:
- Quantify the extent of clustering by measuring the change in the coefficient of variation of fluorescence intensity in the cytoplasm over time.[7]
- Alternatively, measure the depletion of cytosolic fluorescence as proteins relocalize into clusters.[2]
- Calculate the half-time of association (clustering) and dissociation from the resulting kinetic curves.
Protocol 2: Luciferase Reporter Assay for Light-Induced Transcription
This protocol measures the efficacy of CRY2-based systems in activating gene expression. It utilizes a split transcription factor approach where light induces the dimerization of a DNA-binding domain (DBD) and a transcriptional activation domain (AD).
1. Plasmid Constructs and Reporter:
- Plasmids:
- DBD fused to one component of the optogenetic system (e.g., CIBN-Gal4).
- AD fused to the other component (e.g., CRY2-VP64).
- Reporter Plasmid: A plasmid containing a firefly luciferase gene downstream of a promoter with binding sites for the DBD (e.g., UAS-Luciferase).
- Control Plasmid: A plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
2. Cell Culture and Transfection:
- Seed HEK293T cells in a 96-well plate.
- Co-transfect the cells with the DBD, AD, firefly luciferase reporter, and Renilla luciferase control plasmids using a suitable transfection reagent.
3. Light Stimulation:
- After 18-24 hours of incubation in the dark, expose the cells to a defined light regimen. This can be continuous or pulsed blue light (e.g., 2-second pulses every 3 minutes for 18 hours).[8]
- Maintain a parallel set of transfected cells in the dark as a negative control.
4. Luciferase Assay:
- After the light stimulation period, lyse the cells using a passive lysis buffer.
- Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates.[9][10]
- Measure luminescence using a luminometer.[11]
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
- Calculate the fold induction of transcription by dividing the normalized luciferase activity of the light-exposed samples by that of the dark control samples.[8]
Conclusion
This compound-based optogenetic systems offer a powerful and versatile toolkit for the precise control of a myriad of cellular functions. The choice between the wild-type CRY2/CIB1 system and its engineered variants, such as CRY2olig and CRY2clust, depends on the specific experimental requirements for activation and deactivation kinetics, light sensitivity, and the desired duration of the biological response. The enhanced clustering properties of CRY2olig make it suitable for applications requiring sustained protein aggregation, while the rapid kinetics of CRY2clust are ideal for experiments demanding fast and reversible control. By understanding the quantitative differences between these systems and employing standardized experimental protocols, researchers can effectively harness the power of optogenetics to dissect complex biological processes and accelerate discoveries in basic research and drug development.
References
- 1. An optimized optogenetic clustering tool for probing protein interaction and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Illuminating cell signalling with optogenetic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. photonics.com [photonics.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in optogenetic regulation of gene expression in mammalian cells using this compound 2 (CRY2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Validating Cryptochrome's Role in Non-Visual Light Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of light for purposes other than image formation, known as non-visual light response, is critical for synchronizing an organism's internal biological clock with the external environment. These responses, which include circadian photoentrainment, the pupillary light reflex (PLR), and the regulation of alertness and mood, are governed by a specialized set of photoreceptors. In mammals, this system involves classical rod and cone photoreceptors, melanopsin-expressing intrinsically photosensitive retinal ganglion cells (ipRGCs), and the flavoprotein cryptochromes (CRY1 and CRY2). While melanopsin is a well-established photopigment for non-visual responses, the precise role of cryptochromes in mammals remains a subject of intense research. Initially identified as core components of the light-independent circadian clock machinery, their evolutionary relationship to light-activated DNA repair enzymes (photolyases) has fueled investigation into a direct photoreceptive function.
This guide provides an objective comparison of cryptochromes with alternative photoreceptive systems, supported by experimental data and detailed methodologies, to clarify their validated and debated roles in mammalian non-visual light perception.
Key Photoreceptors and Their Mechanisms
The mammalian non-visual photoreception system is a complex interplay of multiple cell types and photopigments.
-
Cryptochromes (CRY1 & CRY2): In mammals, cryptochromes are indispensable, light-independent components of the core circadian clock, acting as transcriptional repressors. They are expressed in the retina, but their capacity to directly sense light and trigger a signaling cascade, as seen in Drosophila, is not firmly established in vertebrates. Instead, evidence points towards a role in modulating the sensitivity of other photoreceptive pathways.
-
Melanopsin (OPN4): This photopigment is the cornerstone of intrinsic light sensitivity in a subset of retinal ganglion cells (ipRGCs). Melanopsin is unequivocally a primary photoreceptor for non-visual responses, with a peak sensitivity to blue light (~480 nm). It drives circadian rhythm entrainment and the PLR even in the absence of functional rods and cones.
-
Rods and Cones: These classical photoreceptors, responsible for vision, also contribute significantly to non-visual responses. They signal to the ipRGCs, providing light information, particularly at lower, or scotopic, light intensities, thereby working in concert with melanopsin across a vast range of ambient light levels.
-
Other Non-Visual Opsins: Emerging research has identified other opsins, such as Encephalopsin (OPN3) and Neuropsin (OPN5), that mediate extraocular light sensing in tissues like the skin and regulate local circadian clocks and metabolic pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the properties and functional contributions of cryptochromes and melanopsin to non-visual light responses, primarily derived from studies on knockout mouse models.
Table 1: Comparison of Photoreceptor Properties for Non-Visual Responses
| Feature | Cryptochromes (CRY1/CRY2) | Melanopsin (OPN4) |
| Primary Function | Core circadian clock component (transcriptional repressor). | Primary photopigment for non-visual responses. |
| Location | Suprachiasmatic Nucleus (SCN), Retina, Peripheral Tissues. | Intrinsically Photosensitive Retinal Ganglion Cells (ipRGCs). |
| Light-Sensing Mechanism | Light-independent transcriptional repression is the primary role in mammals; a direct photoreceptive role is debated but may involve redox reactions. | Direct phototransduction via a Gq-type G-protein signaling pathway. |
| Spectral Sensitivity (λmax) | Action spectra in mammals are not well-defined for a direct photoreceptive role; linked to blue light (390-480 nm) in other organisms. | Well-characterized peak sensitivity around 480 nm (blue light). |
Table 2: Functional Comparison in Key Non-Visual Light Responses (from knockout mouse studies)
| Response | Wild-Type | Cry1/Cry2 Knockout | Opn4 (Melanopsin) Knockout | rd/rd; Opn4 Knockout | rd/rd; Cry1/Cry2 Knockout |
| Circadian Photoentrainment | Normal | Rhythmic, but may have altered phase-shifting sensitivity. | Attenuated, but not abolished (rod/cone input persists). | Severely impaired/abolished. | Nearly arrhythmic under light-dark cycles, indicating functional redundancy. |
| Pupillary Light Reflex (PLR) | Normal | Reduced amplitude/sensitivity, but not abolished. | Attenuated, especially sustained constriction to bright light. | Reflex is lost. | PLR is reported to be significantly less sensitive than in mice only lacking rods. |
| c-fos Induction in SCN | Robust light-induced expression. | Markedly reduced light induction compared to wild-type. | Attenuated response. | No significant light induction. | Markedly reduced light induction. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The signaling mechanisms for cryptochromes in their clock function and melanopsin in phototransduction are fundamentally different.
Caption: Cryptochrome's role in the core circadian clock.
Caption: Melanopsin-mediated phototransduction pathway.
Experimental Workflow Diagram
The validation of photoreceptor roles typically follows a standardized workflow using genetic models.
Caption: General experimental workflow for validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of non-visual light responses.
Circadian Rhythm Phase Shifting via Locomotor Activity
This protocol assesses the ability of a light pulse to shift the timing of the internal clock.
-
Animal Housing and Entrainment: Mice are individually housed in cages equipped with running wheels within light-tight, ventilated cabinets. They are entrained to a 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks to establish a stable activity onset.
-
Free-Run Assessment: Following entrainment, mice are placed in constant darkness (DD) to allow their activity to "free-run" based on their endogenous circadian period. Activity is continuously recorded.
-
Light Pulse Administration: After establishing a stable free-running rhythm (typically 10-14 days), a light pulse (e.g., 15 minutes, 1000 lux) is administered at a specific Circadian Time (CT). For phase delays, this is often done at CT16 (mid-subjective night).
-
Quantification of Phase Shift: The activity onset on the days following the light pulse is compared to the projected onset based on the pre-pulse free-running period. The difference in hours is quantified as the phase shift. This data is often used to generate a Phase Response Curve (PRC).
Pupillary Light Reflex (PLR) Measurement
The PLR is a direct measure of light input to the brainstem, assessing the integrity of the retinal pathways.
-
Animal Preparation: Mice are dark-adapted for at least one hour. To minimize movement artifacts, animals may be gently restrained or lightly sedated with anesthetics known to have minimal effects on the PLR (e.g., low-dose ketamine/xylazine).
-
Pupil Imaging: The mouse's eye is monitored under infrared illumination using a specialized pupillometry system or a digital video camera. This allows for continuous recording of the pupil in darkness without stimulating the photoreceptors.
-
Light Stimulation: Calibrated flashes of light of varying intensity and duration (e.g., 1 second) are delivered to the eye, often using a Ganzfeld dome to ensure full-field illumination.
-
Data Analysis: The recorded video is analyzed to measure pupil area or diameter over time. Key metrics include baseline pupil size, latency to constriction, maximum constriction amplitude, and constriction velocity.
c-fos Immunohistochemistry in the Suprachiasmatic Nucleus (SCN)
The induction of the immediate-early gene c-fos in the SCN is a widely used marker for neuronal activation by light.
-
Light Stimulation: Animals are housed in constant darkness and given a light pulse at a specific circadian time when light is known to induce a robust response (e.g., CT15-16).
-
Tissue Preparation: Approximately 60-90 minutes after the light pulse, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted and post-fixed.
-
Immunohistochemistry: The brains are sectioned coronally through the SCN. The sections are then incubated with a primary antibody against the Fos protein, followed by a secondary antibody conjugated to a reporter enzyme or fluorophore.
-
Quantification: The SCN sections are imaged using a microscope. The number of Fos-positive cells within the SCN is counted, often using image analysis software like ImageJ, to quantify the level of neuronal activation.
Conclusion
The validation of this compound's role in mammalian non-visual light responses reveals a nuanced and complex picture. The primary and undisputed function of CRY1 and CRY2 is as light-independent transcriptional repressors at the core of the circadian clock. However, compelling evidence from knockout studies demonstrates that they are not inert to light's influence on a functional level.
While melanopsin stands as the primary, direct photopigment for non-visual responses in the inner retina, cryptochromes appear to be critical for setting the overall sensitivity and amplitude of the system. The profound arrhythmicity observed in mice lacking both classical photoreceptors and cryptochromes suggests a functionally redundant role, where cryptochromes are necessary for robust photoentrainment, especially when other photoreceptive pathways are compromised. Therefore, cryptochromes should be viewed not as standalone photoreceptors for non-visual responses in mammals, but as essential modulators that integrate with the canonical rod-cone and melanopsin pathways to ensure the circadian system's precise and reliable synchronization to the daily light-dark cycle.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cryptochromes
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all materials, including photosensitive proteins like cryptochromes. Adherence to correct disposal protocols is essential for minimizing environmental impact and maintaining a safe work environment. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of cryptochrome waste.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[1][2] All handling of this compound waste should be performed in a designated area, such as a chemical fume hood, to minimize exposure risks.
Waste Segregation and Storage
Proper segregation of waste is a critical first step to prevent hazardous reactions and ensure compliant disposal.[1] this compound waste should be categorized and collected in dedicated, clearly labeled containers.
Solid Waste: This category includes items such as contaminated gloves, pipette tips, and absorbent paper.[1] These materials should be double-bagged in clear plastic bags and placed within a designated solid hazardous waste container.[1]
Liquid Waste: Solutions containing cryptochromes must be collected in a leak-proof, screw-cap container that is compatible with the solvents used.[1][3] If in good condition, using the original container is a recommended practice.[1]
Sharps: Any sharps, such as needles or broken glass, that have been contaminated with cryptochromes must be disposed of in a designated sharps container.[1][3]
All waste containers should be stored in a designated satellite accumulation area, away from heat and direct sunlight.[1]
Disposal Procedures for Different Waste Types
The following table summarizes the appropriate containers and disposal methods for various types of this compound-contaminated waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Collect in a dedicated, properly labeled hazardous waste container.[1] |
| (e.g., gloves, pipette tips) | (double-bagged) | |
| Liquid Waste | Leak-proof, screw-cap container | Collect in a compatible, sealed container. Never dispose of liquid this compound waste down the drain.[1] |
| (e.g., solutions) | ||
| Sharps | Designated sharps container | Place all contaminated sharps directly into a designated sharps container to prevent injuries.[1][3] |
| (e.g., needles, broken glass) | ||
| Transgenic Material | Autoclave bags (double-bagged) | For transgenic plant material containing cryptochromes, it should be double-bagged in clear autoclave bags and decontaminated via autoclaving before disposal.[4] |
| (if applicable) |
Decontamination of Transgenic Material
For laboratories working with transgenic plants expressing cryptochromes, all solid waste, including plant material and growth media, must be decontaminated before disposal. The standard procedure is to double-bag the waste in clear autoclave bags and autoclave for a minimum of 30 minutes at 121°C and 15 psi.[4] It is recommended to regularly test the effectiveness of the autoclave using spore indicator tests.[4]
Labeling and Documentation
Accurate and thorough labeling of all waste containers is mandatory. The label should clearly identify the contents, including the full chemical name "this compound" and a description of any associated hazards. The date of accumulation should also be clearly visible.[1] Complete all necessary waste disposal forms as required by your institution and the designated waste disposal vendor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Final Steps and Considerations
Once waste containers are full, a hazardous waste collection should be requested from your institution's Environmental Health and Safety (EHS) department or their designated waste disposal company.[1] Never dispose of this compound waste down the drain or in the regular trash.[1]
It is imperative to consult your institution's specific EHS guidelines, as local and state regulations may vary.[1] These internal experts can provide tailored advice and ensure full compliance with all legal requirements.
References
Essential Safety and Handling Protocols for Cryptochrome
This guide provides comprehensive safety and logistical information for the handling and disposal of Cryptochrome proteins. While purified Cryptochromes are not classified as hazardous materials, adherence to standard laboratory safety protocols is essential to mitigate risks associated with ancillary chemicals and to prevent potential allergic sensitization. These procedural steps are designed to ensure a safe and efficient research environment for all personnel.
Risk Assessment
The primary risks associated with handling this compound do not stem from the protein itself, but from the chemical reagents used in buffers, storage solutions, and experimental procedures. These may include:
-
Buffers and Salts: (e.g., Tris, HEPES, NaCl) - Generally low hazard, but can cause mild irritation upon contact.
-
Detergents: (e.g., Triton X-100, SDS) - Can be skin and eye irritants.
-
Reducing Agents: (e.g., DTT, β-mercaptoethanol) - May be toxic and have strong, unpleasant odors.
-
Cryoprotectants: (e.g., Glycerol) - Low hazard.
A thorough risk assessment of all chemicals used in conjunction with this compound should be conducted prior to beginning any experiment.
Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound and associated reagents is outlined below. Specific tasks may require additional protection based on a detailed risk assessment.[1][2]
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing. |
| Sample Preparation (e.g., buffer exchange, dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Face shield for larger volumes or splash-prone procedures. |
| Experimental Use (e.g., spectroscopy, binding assays) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles if working with hazardous reagents.• Thermal gloves if handling hot or cold samples. |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles | • Face Shield• Respirator (if significant aerosols are generated). |
| Disposal | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical resistant apron. |
Staff working in a laboratory must, at a minimum, wear a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] Disposable nitrile gloves are generally sufficient for incidental contact but should be removed and replaced immediately after a known exposure.[2]
Experimental Protocols: Handling and Disposal
A. Standard Handling Protocol
This protocol outlines the standard procedure for handling this compound solutions in a laboratory setting.
-
Preparation: Before handling the protein, ensure the workspace is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.
-
Sample Retrieval: Remove the this compound vial from storage (e.g., -80°C freezer). If frozen, thaw the sample on ice or as recommended in the product-specific guidelines.
-
Aliquoting and Dilution: Perform all manipulations of the stock solution within a clean and designated area. Use properly calibrated pipettes with sterile, filtered tips. Avoid creating aerosols.
-
Post-Handling: Securely cap the stock solution and return it to proper storage. Clean and decontaminate the work area with an appropriate disinfectant (see table below).
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the appropriate waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
B. Disposal Plan
All waste must be handled in accordance with institutional and local regulations.[3][4]
-
Liquid Waste:
-
Solutions containing this compound and non-hazardous buffers can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations.[5]
-
If the solution contains hazardous chemicals (e.g., detergents, high concentrations of salts), it must be collected and disposed of as chemical waste through your institution's environmental health and safety office.[4]
-
-
Solid Waste:
-
Non-contaminated waste: Items such as packaging can be disposed of in the regular trash.
-
Contaminated waste: Pipette tips, microfuge tubes, gloves, and other disposable items that have come into contact with this compound solutions should be collected in a designated biohazard waste container.[6] This waste should then be inactivated, typically by autoclaving, before final disposal.[4][5]
-
Quantitative Data: Laboratory Disinfectants
For routine decontamination of surfaces and equipment, the following disinfectants are recommended.
| Disinfectant | Working Concentration | Contact Time | Notes |
| Ethanol | 70% (v/v) in water | ≥ 1 minute | Effective against most bacteria and viruses. Flammable. |
| Isopropyl Alcohol | 70% (v/v) in water | ≥ 1 minute | Similar efficacy to ethanol. Flammable. |
| Sodium Hypochlorite (Bleach) | 0.1% - 0.5% (1000-5000 ppm) | ≥ 10 minutes | Broad-spectrum disinfectant. Corrosive to metals. Prepare fresh daily. |
| Hydrogen Peroxide | 3% - 10% | ≥ 10 minutes | Effective, but can be corrosive. |
Visualized Workflow: Handling and Disposal of this compound
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound protein in a research setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. mtu.edu [mtu.edu]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
